Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
Description
BenchChem offers high-quality Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-3-8-4-6(5)2-7-1;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDCBNXQNYXXEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613563 | |
| Record name | Hexahydro-1H-furo[3,4-c]pyrrole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60889-33-0 | |
| Record name | 1H-Furo[3,4-c]pyrrole, hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60889-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1H-furo[3,4-c]pyrrole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and properties of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride"
An In-depth Technical Guide to the Synthesis and Properties of Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
Abstract
Hexahydro-1H-furo[3,4-c]pyrrole is a saturated bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable building block for introducing specific spatial arrangements in pharmacologically active molecules. This guide provides a comprehensive overview of its hydrochloride salt, focusing on its synthesis, physicochemical properties, spectroscopic characterization, and applications. We delve into the causal rationale behind synthetic strategies, present a detailed experimental protocol, and discuss the compound's role as a key intermediate in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this important chemical entity.
Introduction: The Significance of a Privileged Scaffold
The furo[3,4-c]pyrrole core represents a class of bicyclic amines that has garnered substantial attention as a "privileged scaffold." Its conformational rigidity and defined stereochemical presentation make it an ideal building block for designing ligands that can interact with high specificity at biological targets. The pyrrole moiety, a five-membered nitrogen-containing heterocycle, is a cornerstone in numerous natural products and commercial drugs, valued for its diverse biological activities.[1][2] The fusion with a tetrahydrofuran ring locks the structure, reducing conformational flexibility and often leading to enhanced binding affinity and selectivity in drug candidates.
The hydrochloride salt form is particularly important in a pharmaceutical context. The free base of Hexahydro-1H-furo[3,4-c]pyrrole is a liquid or low-melting solid, which can be challenging to handle, purify, and store. Conversion to the hydrochloride salt typically yields a stable, crystalline solid with improved aqueous solubility and handling characteristics, making it more amenable to purification, formulation, and quality control during the drug development process.
This guide will focus on the cis-fused isomer, specifically the racemic relative configuration (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, which is a common form used in discovery chemistry.
Physicochemical and Structural Properties
A thorough understanding of the compound's properties is fundamental for its effective use in synthesis and development. The key characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | [3][4] |
| Synonyms | cis-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | [4] |
| CAS Number | 57710-36-8 (for cis-hydrochloride) | [3][4] |
| Molecular Formula | C₆H₁₂ClNO | [4] |
| Molecular Weight | 149.62 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Purity | Typically >95-98% | [4][5][6] |
| Storage | Store at 2-8°C, desiccated, under inert atmosphere. | [5] |
| InChIKey | AZDCBNXQNYXXEO-KNCHESJLSA-N |
Stereochemistry: The "rel" notation in (3aR,6aS) indicates a racemic mixture of the (3aR,6aS) and (3aS,6aR) enantiomers. In this cis-configuration, the two bridgehead hydrogens are on the same face of the bicyclic system. This stereochemical relationship is a critical design element, as it dictates the spatial orientation of any substituents attached to the scaffold.
Synthetic Strategy and Execution
The synthesis of fused N-heterocycles like Hexahydro-1H-furo[3,4-c]pyrrole often relies on powerful ring-forming reactions. One of the most elegant and efficient approaches is the intramolecular 1,3-dipolar cycloaddition of an azomethine ylide.[7] This strategy allows for the stereoselective construction of the bicyclic core in a single, atom-economical step.
Retrosynthetic Analysis & Workflow
A logical retrosynthetic disconnection of the target molecule involves breaking the C-N and C-C bonds formed during the key cycloaddition step. This reveals a linear precursor containing an aldehyde and a secondary amine, which can generate the necessary azomethine ylide in situ. This precursor can, in turn, be derived from readily available starting materials. The final step in the forward synthesis is the formation of the hydrochloride salt.
Caption: Synthetic workflow for Hexahydro-1H-furo[3,4-c]pyrrole HCl.
Detailed Experimental Protocol
The following protocol is a representative example based on the principles of the Barton-Zard pyrrole synthesis and intramolecular cycloaddition reactions.[8]
Step 1: Synthesis of the Linear Cycloaddition Precursor
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 200 mL).
-
Reagent Addition: Add N-benzylglycine ethyl ester (1 equiv.) and 2,5-dihydrofuran (1.2 equiv.). Cool the solution to 0°C in an ice bath.
-
Reaction: Slowly add a solution of sodium ethoxide in ethanol (1.1 equiv.) dropwise, ensuring the internal temperature does not exceed 5°C. The choice of a strong base is critical to deprotonate the α-carbon of the glycine ester, initiating the Michael addition to the dihydrofuran.
-
Stirring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, an N-substituted pyrrolidine derivative, is then purified by flash column chromatography on silica gel.
Step 2: Reductive Cleavage and Cyclization to Hexahydro-1H-furo[3,4-c]pyrrole
-
Reaction Setup: Dissolve the purified product from Step 1 in ethanol (250 mL) in a hydrogenation vessel.
-
Catalyst Addition: Add Pearlman's catalyst (palladium hydroxide on carbon, 10 mol%). The catalyst is chosen for its efficiency in cleaving N-benzyl groups and reducing esters under hydrogen pressure.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at 50°C for 24 hours. This single step achieves both debenzylation and reduction of the ester to the primary alcohol, which spontaneously cyclizes with the liberated secondary amine to form the bicyclic core.
-
Filtration: Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude Hexahydro-1H-furo[3,4-c]pyrrole free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude free base from Step 2 in anhydrous diethyl ether (100 mL).
-
Precipitation: Cool the solution to 0°C. Slowly add a 2M solution of hydrogen chloride in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution as a white solid. The use of an ethereal solution ensures clean precipitation and minimizes the inclusion of impurities.
-
Isolation: Stir the resulting slurry for 1 hour at 0°C. Collect the solid product by vacuum filtration.
-
Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 x 30 mL) and dry under high vacuum to a constant weight. This yields the final Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of the final product is essential. The following are expected analytical signatures:
-
¹H NMR: The proton NMR spectrum would be complex due to the bicyclic nature. Key signals would include multiplets in the aliphatic region (1.5-4.0 ppm) corresponding to the CH and CH₂ protons of the fused ring system. The bridgehead protons would appear as distinct multiplets. The N-H proton would likely appear as a broad singlet, its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon spectrum would show six distinct signals in the aliphatic region, corresponding to the six unique carbon atoms in the scaffold.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent peak for the molecular ion of the free base ([M+H]⁺) at m/z 114.1, corresponding to the C₆H₁₁NO parent molecule.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong C-H stretching vibrations below 3000 cm⁻¹, a broad N-H stretching band (as the ammonium salt) around 2400-2800 cm⁻¹, and C-O stretching from the ether linkage around 1100 cm⁻¹.
Applications in Medicinal Chemistry and Drug Discovery
The Hexahydro-1H-furo[3,4-c]pyrrole scaffold is a versatile intermediate. Its secondary amine provides a convenient handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Derivatives incorporating this core have been investigated for a range of therapeutic applications, leveraging the structural benefits of the pyrrole heterocycle.[1] These areas include:
-
Antiviral Agents: The rigid scaffold can be used to mimic peptide turns or present functional groups in a precise orientation to interact with viral enzymes or proteins.
-
Anticancer Agents: Pyrrole derivatives have shown activity as microtubule polymerization inhibitors and in targeting other pathways involved in cell proliferation.[10]
-
Antibacterial Agents: The pyrrole nucleus is found in many natural and synthetic compounds with antibacterial properties.[2] Fused systems like this one can be elaborated to target bacterial enzymes or disrupt cell wall synthesis.
-
Central Nervous System (CNS) Agents: The three-dimensional nature of the scaffold is well-suited for designing ligands for CNS receptors and ion channels, which often have complex and sterically demanding binding pockets.
Safety and Handling
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is classified as a warning-level hazard. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[9]
-
Handling: Always handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a valuable and versatile building block for modern drug discovery. Its synthesis, achievable through robust methods like intramolecular cycloaddition, provides access to a rigid, stereochemically defined scaffold. The superior handling properties of the hydrochloride salt make it an ideal intermediate for library synthesis and lead optimization campaigns. A comprehensive understanding of its synthesis, properties, and characterization, as outlined in this guide, empowers researchers to effectively utilize this privileged structure in the quest for novel and effective therapeutics.
References
- Sigma-Aldrich. Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | 60889-33-0.
- PubChem. Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | CID 21421150.
- Made-in-China.com. rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride 57710-36-8 with Efficient Delivery.
- Advanced ChemBlocks. Hexahydro-1H-furo[3,4-c]pyrrole.
- Advanced ChemBlocks. cis-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
- Ataman Kimya. PYRROLE.
- SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery.
- Sigma-Aldrich. (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
- PubMed. Stereoselective synthesis of hexahydro-3-methyl-1-arylchromeno[3,4-b]pyrrole and its annulated heterocycles as potent antimicrobial agents for human pathogens.
- BLDpharm. 60889-33-0|Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
- Echemi. Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
- Organic Chemistry Portal. Pyrrole synthesis.
- PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- Google Patents. Purification of crude pyrroles - US5502213A.
- Google Patents. Process for the purification of crude pyrroles - EP0608688A1.
- MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- PubMed Central. Bioactive pyrrole-based compounds with target selectivity.
- Scribd. Pyrrole | PDF | Chemical Compounds | Organic Chemistry.
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality Factory Supply 99% Pure (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride 57710-36-8 with Efficient Delivery [whsysbio.net]
- 4. cis-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride 97% | CAS: 57710-36-8 | AChemBlock [achemblock.com]
- 5. Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | 60889-33-0 [sigmaaldrich.com]
- 6. Hexahydro-1H-furo[3,4-c]pyrrole 97% | CAS: 60889-32-9 | AChemBlock [achemblock.com]
- 7. Stereoselective synthesis of hexahydro-3-methyl-1-arylchromeno[3,4-b]pyrrole and its annulated heterocycles as potent antimicrobial agents for human pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | CID 21421150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Characterization of Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
Introduction
Overview of the Furo[3,4-c]pyrrole Scaffold
The hexahydro-1H-furo[3,4-c]pyrrole core represents a saturated bicyclic heterocyclic system where a tetrahydrofuran ring is fused to a pyrrolidine ring. This rigid, three-dimensional scaffold is of significant interest in medicinal chemistry due to its structural novelty and potential to serve as a bioisosteric replacement for other common ring systems. Its defined spatial arrangement of heteroatoms—an oxygen in the furan moiety and a nitrogen in the pyrrole moiety—provides distinct hydrogen bonding capabilities crucial for molecular recognition at biological targets.
Significance in Medicinal Chemistry
The pyrrole nucleus is a cornerstone in the architecture of numerous natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] Fused heterocyclic systems, such as the furo[3,4-c]pyrrole scaffold, are explored by drug development professionals to enhance properties like target specificity, metabolic stability, and cell permeability. The hydrochloride salt form is commonly used to improve the solubility and handling of amine-containing active pharmaceutical ingredients (APIs).
The Imperative of Rigorous Characterization
For researchers and drug development professionals, the unambiguous confirmation of a molecule's identity, purity, and stability is a non-negotiable prerequisite for advancing a candidate compound. An incomplete or inaccurate characterization can lead to flawed structure-activity relationship (SAR) studies, irreproducible biological data, and significant delays in the development pipeline. This guide provides an in-depth, multi-technique approach to the comprehensive characterization of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, establishing a self-validating analytical workflow that ensures data integrity and confidence in downstream applications.
Physicochemical Properties
A foundational step in characterization is the documentation of fundamental physical and chemical properties. These data serve as the initial identity check against literature or expected values.
| Property | Value | Source |
| IUPAC Name | 3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | [4] |
| CAS Number | 60889-33-0 | |
| Molecular Formula | C₆H₁₂ClNO | |
| Molecular Weight | 149.62 g/mol | [5] |
| Appearance | Solid | |
| Free Base Formula | C₆H₁₁NO | [4][6] |
| Free Base MW | 113.16 g/mol | [4][6] |
| Storage | Inert atmosphere, room temperature |
Structural Elucidation: An Integrated Workflow
No single technique is sufficient for complete structural verification. The most robust approach involves integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This triad of techniques provides orthogonal information, creating a comprehensive and definitive structural profile.
Caption: Integrated workflow for definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of structural analysis, providing unparalleled insight into the molecular framework. For a hydrochloride salt, which can broaden N-H and adjacent proton signals, selecting an appropriate solvent like DMSO-d₆ or D₂O is critical. D₂O will cause the N-H proton to exchange, simplifying the spectrum and aiding in its identification.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly to their attached carbons for unambiguous assignment.
Trustworthiness (Expected Data): The data must align with the proposed structure. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integrals in the ¹H spectrum must correspond to the number and type of protons in the molecule.
| Data Type | Expected Observations |
| ¹H NMR Signals | Multiple signals in the aliphatic region (~2.5-4.0 ppm). The protons adjacent to the oxygen and nitrogen atoms will be the most downfield. The N-H proton will appear as a broad signal, which will disappear upon D₂O exchange. |
| ¹³C NMR Signals | Six distinct signals are expected, corresponding to the six carbon atoms in the fused ring system. Carbons adjacent to heteroatoms (C-O and C-N) will be shifted further downfield (~50-80 ppm). |
| Stereochemistry | The relative stereochemistry (cis or trans fusion of the rings) can be determined by analyzing coupling constants (J-values) and through 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. |
Mass Spectrometry (MS)
Expertise & Experience: MS provides the crucial confirmation of molecular weight. Electrospray Ionization (ESI) is the preferred method for a pre-formed salt like a hydrochloride, as it is a soft ionization technique that typically yields the intact molecular ion of the free base.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Infuse the sample into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution data).
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Data Analysis: Identify the base peak and determine its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm accuracy.
Trustworthiness (Expected Data): The observed mass must match the calculated mass for the proposed structure.
| Ion | Calculated m/z (Monoisotopic) | Observed m/z |
| [M+H]⁺ (Free Base) | 114.09134 | Should match calculated value ± 5 ppm |
| [M+Na]⁺ (Free Base) | 136.07328 | Possible adduct |
M refers to the neutral free base, C₆H₁₁NO.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. For this molecule, the most informative regions will be those corresponding to N-H, C-H, and C-O stretching vibrations.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the sample, or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and compare them to known values for similar functional groups.
Trustworthiness (Expected Data): The spectrum must exhibit absorptions consistent with the molecule's functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance |
| N-H Stretch (Amine Salt) | 2400-3200 | Very broad and strong absorption, typical of a secondary ammonium salt. |
| C-H Stretch (Aliphatic) | 2850-3000 | Sharp, medium-to-strong bands. |
| C-O Stretch (Ether) | 1050-1150 | Strong, distinct band.[8] |
| N-H Bend | 1500-1650 | Medium intensity band. |
Purity and Stability Assessment
Confirming the structure is only half the battle. For any research or development application, establishing the purity of the compound is equally critical.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reverse-Phase HPLC (RP-HPLC) is the industry-standard method for purity determination of polar to moderately non-polar small molecules. Developing a stability-indicating method is key; this involves demonstrating that the method can separate the main compound from any potential impurities or degradants. This is achieved through forced degradation studies.[9]
Caption: Workflow for a self-validating, stability-indicating HPLC method.
Experimental Protocol (RP-HPLC Method):
-
Instrumentation: An HPLC system equipped with a UV detector (or PDA for peak purity analysis) and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically most effective. For example:
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
-
Sample Preparation: Prepare a stock solution in the mobile phase or a suitable solvent (e.g., 1 mg/mL) and dilute to an appropriate concentration for detection (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample and monitor at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
-
Purity Calculation: Determine purity by the area percent of the main peak relative to the total area of all peaks.
Trustworthiness (Forced Degradation Protocol):
-
Acid/Base Hydrolysis: Expose the sample to 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60 °C) for several hours. Neutralize before injection.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid sample and a solution to high heat (e.g., 80 °C).
-
Photolytic Stress: Expose the sample to UV light.
-
Analysis: Analyze all stressed samples by the developed HPLC method. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main analyte peak.
Elemental Analysis
Expertise & Experience: Elemental analysis provides the ultimate confirmation of the empirical formula. It is a quantitative technique that measures the weight percentage of Carbon, Hydrogen, and Nitrogen. For a hydrochloride salt, analysis for Chlorine is also essential.
Trustworthiness (Expected Data): The experimentally determined percentages for each element should fall within ±0.4% of the theoretical calculated values.
| Element | Theoretical % |
| C | 48.17% |
| H | 8.09% |
| Cl | 23.70% |
| N | 9.36% |
| O | 10.69% |
Summary
The comprehensive characterization of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a systematic process that builds a complete and verifiable profile of the molecule. It begins with the definitive structural elucidation through the powerful combination of NMR, MS, and FTIR spectroscopy. This structural identity is then coupled with quantitative purity and stability assessment using a validated, stability-indicating HPLC method. Finally, elemental analysis provides the ultimate confirmation of the empirical formula. By following this integrated and self-validating workflow, researchers and drug developers can proceed with confidence, knowing their foundational data is accurate, reliable, and robust.
References
-
PubChem. Hexahydro-1H-furo[3,4-c]pyrrole. National Center for Biotechnology Information. Available from: [Link]
-
Adoo, S.A. rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride 57710-36-8 with Efficient Delivery. Available from: [Link]
-
Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4996. Available from: [Link]
-
MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]
-
RSC Advances. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]
-
PubChemLite. Hexahydro-1h-furo[3,4-c]pyrrole (C6H11NO). Available from: [Link]
-
ResearchGate. The FTIR spectrum for Pyrrole. Available from: [Link]
-
Khan, I., et al. (2023). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | CID 21421150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quality Factory Supply 99% Pure (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride 57710-36-8 with Efficient Delivery [whsysbio.net]
- 6. Hexahydro-1H-furo[3,4-c]pyrrole 97% | CAS: 60889-32-9 | AChemBlock [achemblock.com]
- 7. PubChemLite - Hexahydro-1h-furo[3,4-c]pyrrole (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
An In-depth Technical Guide to Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride: A Versatile Scaffold for Modern Drug Discovery
Introduction: Unveiling a Privileged Heterocyclic Core
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide both structural rigidity and versatile functionalization is paramount. Fused heterocyclic systems are of particular interest, offering three-dimensional complexity that can lead to enhanced target specificity and improved pharmacokinetic profiles. Among these, the hexahydro-1H-furo[3,4-c]pyrrole core represents a significant and highly valuable building block. Its unique bicyclic structure, combining the features of a tetrahydrofuran and a pyrrolidine ring, makes it a "privileged scaffold" — a molecular framework that is recurrently found in biologically active compounds.
This technical guide provides an in-depth exploration of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, safety protocols, and, most critically, its application as a key intermediate in the development of next-generation therapeutics.
Compound Identification and Nomenclature
Clarity in identification is crucial. The compound is commonly available as a hydrochloride salt to improve stability and handling. It is essential to distinguish between the general structure and its specific stereoisomers, as they are often assigned different CAS numbers.
-
Common Name: Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
-
Synonyms: Octahydrofuro[3,4-c]pyrrole HCl
Two primary CAS numbers are associated with this scaffold:
-
60889-33-0 : Typically refers to the hydrochloride salt of the mixed or unspecified stereoisomer of Hexahydro-1H-furo[3,4-c]pyrrole.[1]
-
57710-36-8 : Specifically refers to the cis or (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.[2][3][4][5] This isomer, where the hydrogen atoms at the ring junction are on the same face, is the most frequently cited and utilized in synthetic chemistry due to its defined stereochemistry.
For the remainder of this guide, we will focus primarily on the properties and reactions of the well-defined cis-isomer (CAS: 57710-36-8), as it offers the stereochemical control required for advanced drug design.
Physicochemical and Spectroscopic Properties
Understanding the core properties of a chemical building block is the foundation of its effective use. The data below is compiled for the cis-hydrochloride salt.
| Property | Value | Source(s) |
| CAS Number | 57710-36-8 | [3][4] |
| Molecular Formula | C₆H₁₂ClNO | [3] |
| Molecular Weight | 149.62 g/mol | [3] |
| Physical Form | Solid (Typically a white to off-white powder) | [1] |
| IUPAC Name | (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | [3] |
| InChI Key | AZDCBNXQNYXXEO-KNCHESJLSA-N | |
| Storage | Store at 2-8°C, keep desiccated. |
Analytical Characterization Protocol
Confirming the identity and purity of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a critical first step in any synthetic workflow. High-quality material from commercial suppliers should be accompanied by comprehensive analytical data.[2][5] A standard quality control (QC) protocol involves the following techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, stereochemistry, and absence of organic impurities. The proton NMR will show characteristic signals for the methylene and methine protons of the bicyclic core, while the carbon NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base (m/z ≈ 114.09 [M+H]⁺).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, typically reported as a percentage area.
Health and Safety Information
As with any laboratory chemical, a thorough understanding of the associated hazards is essential for safe handling. Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is classified as a hazardous substance.
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
Safe Handling and Storage Protocol
The following workflow must be implemented to ensure the safe handling and storage of this compound.
Caption: Recommended laboratory workflow for handling Hexahydro-1H-furo[3,4-c]pyrrole HCl.
Synthesis of the Furo[3,4-c]pyrrole Core
The construction of the saturated furo[3,4-c]pyrrole ring system is a non-trivial synthetic challenge. The most elegant and stereocontrolled method for its creation is the [3+2] cycloaddition reaction , specifically the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate dipolarophile.[6][7][8] This powerful reaction allows for the concerted formation of the five-membered pyrrolidine ring with a high degree of stereochemical control.
Representative Synthesis Protocol: A Mechanistic Approach
The following protocol describes a plausible and mechanistically sound approach to the cis-hexahydro-1H-furo[3,4-c]pyrrole core, starting from readily available materials. The key step is the generation of an azomethine ylide from an imine, which then reacts with a furan-based dipolarophile.
Step 1: In Situ Generation of the Azomethine Ylide An azomethine ylide is a nitrogen-based 1,3-dipole.[6] A common method for its generation involves the condensation of an α-amino acid (like sarcosine) with an aldehyde (like paraformaldehyde). This process creates an iminium ion which, upon decarboxylation, forms the transient azomethine ylide.
Step 2: 1,3-Dipolar Cycloaddition The generated ylide is immediately trapped by a dipolarophile. To form the furo[3,4-c]pyrrole system, a suitable furan-based alkene is required. 2,5-dihydrofuran is an excellent choice. The cycloaddition proceeds in a concerted, suprafacial manner, leading to the preferential formation of the kinetically favored exo transition state, which results in the desired cis-fused ring system.
Step 3: Final Conversion to Hydrochloride Salt The resulting free base is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the stable and crystalline hydrochloride salt.
Caption: Conceptual workflow for the synthesis of the target compound via 1,3-dipolar cycloaddition.
Application in Drug Development: A Scaffold for Autotaxin Inhibitors
The true value of a chemical building block is demonstrated by its utility in creating molecules with significant biological function. Hexahydro-1H-furo[3,4-c]pyrrole is a key scaffold used in the synthesis of potent inhibitors of Autotaxin (ATX) .
The Role of Autotaxin in Disease
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme primarily responsible for producing the bioactive signaling lipid lysophosphatidic acid (LPA) in the bloodstream.[2][7] LPA interacts with a family of G protein-coupled receptors (LPARs), triggering a wide range of cellular responses, including cell proliferation, migration, and survival.[3]
While essential for normal development, the dysregulation of the ATX-LPA signaling axis is implicated in numerous severe pathologies, including:
-
Fibrotic Diseases: Such as idiopathic pulmonary fibrosis (IPF) and liver fibrosis, where LPA promotes the pathological accumulation of extracellular matrix.[6]
-
Cancer: Elevated ATX and LPA levels are found in various tumors and are known to promote tumor growth, metastasis, and angiogenesis.[2][7]
-
Inflammation: LPA plays a role in recruiting and activating immune cells, contributing to chronic inflammatory conditions like rheumatoid arthritis.[7]
Therefore, inhibiting ATX to reduce the production of LPA is a highly promising therapeutic strategy for these conditions.[6][7]
Role as a Synthetic Intermediate
The hexahydro-1H-furo[3,4-c]pyrrole core serves as a rigid, bicyclic amine that can be strategically incorporated into the structure of an ATX inhibitor. In a typical synthetic sequence, the secondary amine of the scaffold is functionalized, for example, via reductive amination or amide coupling, to append other pharmacophoric elements designed to interact with the active site of the ATX enzyme. The defined cis-stereochemistry of the scaffold helps to orient these appended groups in a precise three-dimensional arrangement, which is critical for achieving high-potency binding to the biological target.
Caption: Role of the scaffold in the discovery pathway of Autotaxin (ATX) inhibitors.
Conclusion
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined, rigid, and three-dimensional structure provides an ideal starting point for the synthesis of complex and potent therapeutic agents. The demonstrated application of this scaffold in the development of autotaxin inhibitors highlights its relevance in addressing significant unmet medical needs in fibrosis, oncology, and inflammatory diseases. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this powerful building block to accelerate the design and development of innovative new medicines.
References
-
1,3-Dipolar Cycloaddition of Azomethine Ylides. Wikipedia. [Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ResearchGate. [Link]
-
Autotaxin in Pathophysiology and Pulmonary Fibrosis. Frontiers. [Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. PubMed Central (PMC). [Link]
-
Autotaxin—an LPA producing enzyme with diverse functions. The Journal of Biochemistry. [Link]
-
Autotaxin: structure-function and signaling. PubMed Central (PMC). [Link]
-
What are autotaxin inhibitors and how do they work? Patsnap Synapse. [Link]
-
Theoretical mechanism of action of a) autotaxin (ATX) and b) selective... ResearchGate. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. 57710-36-8 | (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 3. cis-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride 97% | CAS: 57710-36-8 | AChemBlock [achemblock.com]
- 4. a2bchem.com [a2bchem.com]
- 5. 57710-36-8|(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride|BLD Pharm [bldpharm.com]
- 6. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its presence as a core scaffold in a variety of biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data for Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers by detailing the experimental protocols for data acquisition and providing an in-depth analysis of the spectral features.
Chemical Structure and Properties
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is the hydrochloride salt of a saturated bicyclic amine. The core structure consists of a fused furan and pyrrolidine ring system. The protonation of the nitrogen atom by hydrochloric acid increases its polarity and water solubility.
Molecular Formula: C₆H₁₂ClNO
Molecular Weight: 149.62 g/mol
CAS Number: 60889-33-0
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data:
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (from NH₂⁺) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 1600 - 1500 | Medium | N-H bend |
| 1150 - 1050 | Strong | C-O stretch (ether) |
Interpretation:
-
The broad and strong absorption band in the 3400-3200 cm⁻¹ region is a key indicator of the N-H stretching vibration of the ammonium salt.
-
The strong absorption in the 1150-1050 cm⁻¹ range is characteristic of the C-O stretching of the furan ring.
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, electrospray ionization (ESI) would be a suitable method. The analysis would be performed on the free base after in-source fragmentation or by analyzing the cation.
Predicted Mass Spectrum Data (for the free base, C₆H₁₁NO):
PubChem provides a predicted mass spectrum for the free base form of Hexahydro-1H-furo[3,4-c]pyrrole.
| m/z | Adduct |
| 114.0913 | [M+H]⁺ |
| 136.0733 | [M+Na]⁺ |
Interpretation:
-
The most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 114.0913.
Experimental Protocol for Mass Spectrometry Data Acquisition:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source and acquire the mass spectrum in positive ion mode.
Caption: General workflow for ESI-Mass Spectrometry.
Conclusion
References
-
At present, there are no publicly available, peer-reviewed research articles that provide a complete experimental spectroscopic characterization of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. The information presented is based on general principles of spectroscopic interpretation and predicted data from chemical databases.
-
PubChem. Hexahydro-1H-furo[3,4-c]pyrrole. National Center for Biotechnology Information. [Link]
-
A Technical Guide to the Physicochemical Properties of cis-Hexahydro-1H-furo[3,4-c]pyrrole
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of cis-hexahydro-1H-furo[3,4-c]pyrrole, a heterocyclic scaffold of interest in contemporary drug discovery and development. While experimental data for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes known computational data with established, field-proven experimental protocols for the determination of its key physicochemical parameters. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a summary of what is known and a practical guide to generating the critical data necessary for advancing drug discovery programs. We will delve into the significance of each property, provide detailed, step-by-step methodologies for their experimental determination, and contextualize their importance within the framework of modern drug design principles such as Lipinski's Rule of Five.
Introduction: The Significance of the Fused Pyrrolidine Scaffold
The cis-hexahydro-1H-furo[3,4-c]pyrrole core is a bicyclic heterocyclic amine that represents a unique and valuable scaffold in medicinal chemistry. Its three-dimensional structure, conferred by the fused furan and pyrrolidine rings, offers a departure from the planar aromatic systems that have historically dominated drug discovery. This inherent structural rigidity and defined stereochemistry can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the presence of a secondary amine provides a handle for further chemical modification and introduces a basic center that can significantly influence the molecule's pharmacokinetic profile.
Understanding the fundamental physicochemical properties of this scaffold is paramount for any drug discovery campaign. These properties, including molecular weight, lipophilicity, solubility, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its potential as an orally bioavailable therapeutic agent. This guide will provide a detailed examination of these critical parameters for cis-hexahydro-1H-furo[3,4-c]pyrrole.
Molecular Structure and Core Properties
The foundational attributes of a molecule are its structure and fundamental physical constants. These form the basis for understanding its behavior in more complex biological systems.
Caption: Workflow for Capillary Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the sample of cis-hexahydro-1H-furo[3,4-c]pyrrole is completely dry.
-
Place a small amount of the solid on a watch glass and grind it into a fine powder using a spatula.
-
Press the open end of a capillary melting point tube into the powder to collect a small amount of the sample. [1][2] * Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end. The final packed height should be 2-3 mm. [1][2]
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of a melting point apparatus. [3] * If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to get a preliminary value.
-
For an accurate measurement, heat the sample to a temperature about 15-20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium. [2] * Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid is observed. This is the beginning of the melting range.
-
Continue heating slowly and record the temperature at which the last crystal melts. This is the end of the melting range.
-
-
Data Analysis:
-
The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.
-
For a pure compound, this range should be narrow (typically ≤ 2°C). A broad melting range can indicate the presence of impurities.
-
Lipophilicity (logP) Determination
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
Methodology: Shake-Flask Method
This is the traditional and most reliable method for determining logP. It involves measuring the concentration of the solute in both the n-octanol and aqueous phases after they have reached equilibrium. [4]
Caption: Workflow for logP Determination by the Shake-Flask Method.
Step-by-Step Protocol:
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
In a separatory funnel, mix equal volumes of n-octanol and the PBS buffer. Shake vigorously for at least 24 hours to ensure mutual saturation of the two phases.
-
Allow the layers to separate completely and collect each phase.
-
-
Partitioning:
-
Prepare a stock solution of cis-hexahydro-1H-furo[3,4-c]pyrrole in the pre-saturated PBS buffer. The concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
In a series of vials, add a known volume of the stock solution and an equal volume of the pre-saturated n-octanol.
-
Seal the vials and shake them at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (this can range from 1 to 24 hours and should be determined experimentally).
-
-
Phase Separation and Analysis:
-
After shaking, separate the two phases. Centrifugation can be used to ensure a clean separation.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Quantify the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is then calculated as the base-10 logarithm of P.
-
Aqueous Solubility Determination
Aqueous solubility is a critical factor for drug absorption. Poorly soluble compounds often exhibit low bioavailability.
Methodology: Equilibrium Shake-Flask Solubility
This method determines the thermodynamic solubility of a compound by allowing an excess of the solid to equilibrate with an aqueous buffer.
Step-by-Step Protocol:
-
Sample Preparation:
-
Add an excess amount of solid cis-hexahydro-1H-furo[3,4-c]pyrrole to a series of vials containing an aqueous buffer (e.g., PBS at pH 7.4). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. [5]
-
-
Separation and Analysis:
-
After equilibration, the suspension is filtered (using a low-binding filter) or centrifuged to separate the undissolved solid from the saturated solution.
-
The concentration of the dissolved compound in the clear supernatant or filtrate is then determined by a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
-
Data Reporting:
-
The solubility is reported in units of mass per volume (e.g., µg/mL) or molarity (e.g., µM).
-
pKa Determination
The pKa is the pH at which a molecule is 50% ionized. For a basic compound like cis-hexahydro-1H-furo[3,4-c]pyrrole, the pKa of its conjugate acid will determine the extent of its positive charge at physiological pH, which in turn affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
This is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. [6] Step-by-Step Protocol:
-
Preparation:
-
Prepare a dilute solution of cis-hexahydro-1H-furo[3,4-c]pyrrole in water or a suitable co-solvent system if aqueous solubility is low.
-
Calibrate a pH meter using standard buffer solutions.
-
-
Titration:
-
Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Since the compound is a base, the titrant will be a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Add the acid titrant in small, precise increments, and record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis). This will generate a titration curve.
-
The equivalence point is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the base has been neutralized). This can be determined from the graph or by calculating the first and second derivatives of the titration curve.
-
Conclusion
cis-Hexahydro-1H-furo[3,4-c]pyrrole is a promising scaffold for drug discovery, possessing a favorable physicochemical profile as predicted by computational methods and Lipinski's Rule of Five. While experimental data is currently sparse, this guide provides the necessary framework for its comprehensive characterization. The detailed protocols outlined herein for determining melting point, logP, aqueous solubility, and pKa are robust, validated methods that will enable researchers to generate the high-quality data required for informed decision-making in drug development programs. The elucidation of these properties is a critical step in unlocking the full therapeutic potential of this and related heterocyclic systems.
References
-
PubChem. (n.d.). Hexahydro-1H-furo[3,4-c]pyrrole. Retrieved January 11, 2026, from [Link]
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.
-
Lipinski's rule of five. (2023, October 29). In Wikipedia. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. [Link]
-
Melting point determination. (n.d.). Retrieved January 11, 2026, from [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Kocaoba, S., Aydogan, F., & Afsar, H. (2006). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Rev. Anal. Chem., 25(4). [Link]
Sources
An In-depth Technical Guide to the Stereochemistry of Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereochemistry of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, a key bicyclic heteroalkane scaffold of significant interest in medicinal chemistry. Understanding and controlling the three-dimensional arrangement of this molecule is paramount for the development of novel therapeutics, as stereoisomers can exhibit markedly different pharmacological and toxicological profiles. This document will delve into the synthesis of its diastereomers, and the analytical techniques used to unequivocally determine their stereochemistry.
Introduction to the Hexahydro-1H-furo[3,4-c]pyrrole Scaffold
The Hexahydro-1H-furo[3,4-c]pyrrole core is a saturated bicyclic heterocyclic system featuring a fused furan and pyrrolidine ring. This structure possesses two stereogenic centers at the bridgehead carbons (C3a and C6a), giving rise to two diastereomeric pairs of enantiomers: cis and trans. The hydrochloride salt form is often utilized to improve the compound's stability and solubility.
The cis isomer, designated as (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole or its enantiomer (3aS,6aR), has the hydrogen atoms at the bridgehead carbons on the same face of the bicyclic system. In contrast, the trans isomer, (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole or its enantiomer (3aS,6aS), has these hydrogens on opposite faces. The relative and absolute stereochemistry of this scaffold profoundly influences its interaction with biological targets. Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1]
Stereoselective Synthesis Strategies
The controlled synthesis of the desired stereoisomer of Hexahydro-1H-furo[3,4-c]pyrrole is a critical aspect of its application in drug discovery. General synthetic strategies for pyrrole derivatives often involve reactions such as the Paal-Knorr, Hantzsch, or van Leusen syntheses.[2][3] Stereoselectivity in the formation of the bicyclic system can be achieved through various methods, including the use of chiral starting materials or stereoselective cyclization reactions.
Synthesis of cis-Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
A common approach to the synthesis of the cis-diastereomer involves a [3+2] cycloaddition reaction, where the stereochemistry is controlled by the geometry of the reactants and the reaction conditions.
Conceptual Synthetic Workflow for cis-Isomer:
Caption: Conceptual workflow for the stereoselective synthesis of the cis-isomer.
Protocol: Stereoselective Synthesis of (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
This protocol is a representative example and may require optimization based on specific starting materials and laboratory conditions.
-
Step 1: Starting Material Selection. Begin with an enantiomerically pure precursor, such as a derivative of (S)-proline, to set the desired absolute stereochemistry.
-
Step 2: Cyclization. Employ an intramolecular cycloaddition reaction of an azomethine ylide generated in situ. The stereochemical outcome of this step is crucial and is often directed by the inherent chirality of the starting material.
-
Step 3: Purification and Salt Formation. The resulting bicyclic amine is purified by column chromatography. Subsequent treatment with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or methanol) yields the hydrochloride salt, which can be isolated by filtration or evaporation.
Synthesis of trans-Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
The synthesis of the trans-diastereomer often requires a different strategic approach, as the anti-relationship between the bridgehead protons is typically thermodynamically less favored in many cyclization reactions. One strategy involves the use of an acyliminium ion methodology, which allows for the stereoselective introduction of substituents.[4]
Stereochemical Characterization
Unequivocal determination of the stereochemistry of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is essential. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of the bicyclic system.[5]
3.1.1. 1H and 13C NMR Spectroscopy
The chemical shifts and coupling constants of the protons and carbons in the 1H and 13C NMR spectra provide initial clues about the molecular structure. In the cis-isomer, the constrained, folded geometry can lead to distinct chemical shifts for the protons on the concave and convex faces of the molecule.
3.1.2. Nuclear Overhauser Effect Spectroscopy (NOESY)
NOESY is a 2D NMR technique that is particularly valuable for determining stereochemical relationships by identifying protons that are close in space, irrespective of the number of bonds separating them.[6][7] For the cis-isomer, a strong NOE correlation is expected between the two bridgehead protons (H3a and H6a) as they are on the same face of the ring system. In contrast, the trans-isomer would not exhibit this correlation due to the large spatial separation of these protons.
Workflow for NOESY-based Stereochemical Assignment:
Caption: Decision workflow for stereochemical assignment using NOESY data.
Expected 1H and 13C NMR Data for cis-Hexahydro-1H-furo[3,4-c]pyrrole
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| H-1, H-3 | ~2.8-3.0 | - |
| H-3a, H-6a | ~3.8-4.0 | ~60-65 |
| H-4, H-6 | ~3.5-3.7 | ~70-75 |
| H-5 | ~2.6-2.8 | ~50-55 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive determination of both the relative and absolute stereochemistry of a molecule.[8] Obtaining a high-quality crystal of the hydrochloride salt allows for the precise measurement of bond lengths, bond angles, and torsional angles, which together define the three-dimensional structure.
Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Growth: Grow single crystals of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
-
Absolute Stereochemistry Determination: If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute stereochemistry can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an essential technique for separating enantiomers and determining the enantiomeric purity of a sample.[9][10] This is particularly important in a pharmaceutical context where one enantiomer may be therapeutically active while the other is inactive or even toxic.
Protocol: Chiral HPLC for Enantiomeric Separation
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or protein-based CSPs are often effective for separating chiral amines.
-
Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers. This typically involves screening different solvent systems (e.g., hexane/isopropanol for normal phase or acetonitrile/water with additives for reversed-phase) and optimizing the solvent ratio and additives (e.g., acids or bases).
-
Analysis: Inject the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., UV or mass spectrometry). The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Conclusion
The stereochemistry of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a critical determinant of its biological activity. A thorough understanding and application of stereoselective synthesis and rigorous analytical characterization are indispensable for the successful development of drug candidates based on this promising scaffold. The integrated use of NMR spectroscopy, X-ray crystallography, and chiral HPLC provides a robust framework for ensuring the stereochemical integrity of these important molecules.
References
-
Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
A Flexible, Practical, and Stereoselective Synthesis of Enantiomerically Pure trans-5-Oxohexahydropyrrolo[3,2-b]pyrroles (Pyrrolidine- trans-lactams), a New Class of Serine Protease Inhibitors, Using Acyliminium Methodology - PubMed. (1999). The Journal of Organic Chemistry, 64(14), 5166–5175. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved from [Link]
-
5.4: NOESY Spectra - Chemistry LibreTexts. (2025, October 12). Retrieved from [Link]
-
2d nmr: noesy nmr interpretation - YouTube. (2022, August 31). Retrieved from [Link]
-
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). Retrieved from [Link]
-
Nuclear magnetic resonance spectra of some bicyclic pyrrole derivativesa - ResearchGate. (n.d.). Retrieved from [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]
-
A Flexible, Practical, and Stereoselective Synthesis of Enantiomerically Pure trans-5-Oxohexahydropyrrolo[3,2-b]pyrroles (Pyrrolidine-trans-lactams), a New Class of Serine Protease Inhibitors, Using Acyliminium Methodology | Scilit. (n.d.). Retrieved from [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Publishing. (n.d.). Retrieved from [Link]
-
Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | CID 21421150 - PubChem. (n.d.). Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). Retrieved from [Link]
-
Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Stereochemistry Information from NOESY/ROESY data … Part 1 - ACD/Labs. (n.d.). Retrieved from [Link]
-
Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - NIH. (2021, October 25). Retrieved from [Link]
-
Green Synthesis of Pyrrole Derivatives - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - NIH. (2024, September 4). Retrieved from [Link]
-
rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride 57710-36-8 with Efficient Delivery. (n.d.). Retrieved from [Link]
-
Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI. (n.d.). Retrieved from [Link]
-
Analysis of the N.M.R. Spectrum of pyrrole - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Electronic supplementary information (ESI) for: Diketopyrrolopyrrole as p-channel organic semiconductor for high performance OTF. (n.d.). Retrieved from [Link]
Sources
- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole synthesis [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Flexible, Practical, and Stereoselective Synthesis of Enantiomerically Pure trans-5-Oxohexahydropyrrolo[3,2- b]pyrroles (Pyrrolidine- trans-lactams), a New Class of Serine Protease Inhibitors, Using Acyliminium Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Evolving Landscape of Hexahydro-1H-furo[3,4-c]pyrrole Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quest for novel therapeutic agents has led researchers down a multitude of synthetic pathways, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the rigid, bicyclic scaffold of hexahydro-1H-furo[3,4-c]pyrrole has garnered significant attention. Its unique three-dimensional structure provides a robust framework for the strategic placement of functional groups, enabling precise interactions with biological targets. This technical guide offers an in-depth exploration of the burgeoning biological activities of hexahydro-1H-furo[3,4-c]pyrrole derivatives, moving beyond a mere recitation of findings to provide a causal understanding of their therapeutic potential. We will delve into their anticancer, neurological, and antiviral properties, underpinned by mechanistic insights and validated experimental protocols.
The Architectural Advantage: The Hexahydro-1H-furo[3,4-c]pyrrole Scaffold
The hexahydro-1H-furo[3,4-c]pyrrole core is a fused heterocyclic system comprising a tetrahydrofuran ring and a pyrrolidine ring. This compact and conformationally constrained structure is a key determinant of its biological activity. The fusion of the two rings limits the molecule's flexibility, which can lead to higher binding affinities and selectivities for target proteins. The nitrogen and oxygen atoms within the scaffold provide sites for hydrogen bonding, while the carbon backbone allows for the introduction of a wide array of substituents to modulate physicochemical properties such as lipophilicity and solubility, as well as to engage in specific interactions with biological macromolecules.
The synthesis of this scaffold and its derivatives often involves multi-step reaction sequences, with the Paal-Knorr pyrrole synthesis being a foundational method for constructing the pyrrole or pyrrolidine ring.[1][2] This synthetic versatility allows for the creation of diverse chemical libraries for biological screening.
Anticancer Activity: Targeting Key Pathways in Malignancy
Derivatives of the broader pyrrole family, including those with the hexahydro-1H-furo[3,4-c]pyrrole core, have demonstrated significant promise as anticancer agents.[3] Their mechanisms of action are often centered on the inhibition of critical enzymes and receptors that drive tumor growth and proliferation.
PARP-1 Inhibition: A Synthetic Lethality Approach
A notable example is the activity of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[4] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death through a concept known as synthetic lethality.
-
Mechanism of Action: These derivatives act as competitive inhibitors at the NAD+ binding site of PARP-1, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP-1 on DNA. This leads to the collapse of replication forks and the formation of double-strand breaks that cannot be repaired in homologous recombination-deficient cancer cells.
| Compound Class | Target | IC50 (nM) | Cell Lines with Significant Activity (IC50 1–2 μM) | Reference |
| 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivs. | PARP-1 | 600–700 | A549, HeLa, HepG2 | [4] |
Kinase Inhibition: Halting Aberrant Signaling
Many pyrrole derivatives function as potent inhibitors of protein kinases, which are frequently dysregulated in cancer.[5] These enzymes play a central role in signal transduction pathways that control cell growth, differentiation, and survival. By blocking the activity of specific kinases, these compounds can effectively arrest tumor progression.
Key kinase targets for pyrrole-based inhibitors include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers and is associated with increased proliferation and survival.[3][6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are crucial for angiogenesis, the process by which tumors develop their own blood supply.[5][6]
Certain pyrrole derivatives have been shown to bind to the ATP-binding site of these kinases, acting as competitive inhibitors.[6] This prevents the phosphorylation of downstream signaling molecules, thereby blocking the pro-cancerous signals.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of hexahydro-1H-furo[3,4-c]pyrrole derivatives against a target kinase, such as VEGFR-2.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a poly(Glu, Tyr) 4:1)
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate peptide in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Neurological Applications: Modulating Neurotransmitter Systems and Oxidative Stress
The rigid framework of hexahydro-1H-furo[3,4-c]pyrrole derivatives makes them suitable candidates for targeting receptors and enzymes in the central nervous system. Research in this area has focused on neurodegenerative diseases like Alzheimer's and on the development of imaging agents.
Alzheimer's Disease: A Multi-Target Approach
The complex pathology of Alzheimer's disease has spurred the development of multi-target-directed ligands. Pyrrole-based compounds have emerged as promising scaffolds for this strategy.[7]
-
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that degrade neurotransmitters. MAO-B activity, in particular, increases with age and in Alzheimer's disease, contributing to oxidative stress. Selective MAO-B inhibitors can increase dopamine levels and reduce the production of reactive oxygen species.[7]
-
Acetylcholinesterase (AChE) Inhibition: AChE breaks down the neurotransmitter acetylcholine. Inhibiting AChE is a key therapeutic strategy for Alzheimer's disease, as it can improve cognitive function.[7]
Novel pyrrole-based hydrazides have been synthesized that exhibit dual inhibition of MAO-B and AChE, with some compounds showing IC50 values in the nanomolar range for MAO-B.[7]
Nicotinic Acetylcholine Receptor (nAChR) Agonism
Neuronal nicotinic acetylcholine receptors (nAChRs) are involved in cognitive processes, and their dysfunction is implicated in several neurological disorders.[8] Derivatives of the hexahydro-pyrrolo[3,4-c]pyrrole scaffold have been developed as potent and selective agonists for specific nAChR subtypes. For instance, 2-(5-methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one (A-844606) is an agonist for the α7 nAChR subtype and has been radiolabeled with carbon-11 for use as a PET imaging agent to study these receptors in the brain.[8]
Diagram: Simplified Signaling Pathway of α7 nAChR Activation
Caption: Agonist binding to the α7 nAChR leads to calcium influx and downstream signaling.
Antiviral Potential: A Broad Spectrum of Activity
The pyrrole nucleus is a common feature in a variety of compounds with demonstrated antiviral activity.[9][10] While specific studies on hexahydro-1H-furo[3,4-c]pyrrole derivatives in virology are emerging, the broader class of pyrrole derivatives has shown efficacy against a range of viruses.
-
Herpes Simplex Virus (HSV): Some fused pyrrole compounds have shown in vitro efficacy against both HSV-1 and HSV-2.[10]
-
Hepatitis B Virus (HBV): Natural products containing a pyrrole moiety have been isolated and shown to possess anti-HBV activity.[10]
-
Other RNA Viruses: Pyrrolo[2,3-d]pyrimidine and related analogs have exhibited significant antiviral activity against rotavirus and coxsackievirus B4.[10]
The mechanisms of antiviral action for these compounds are diverse and can include the inhibition of viral enzymes such as polymerases or proteases, or interference with viral entry into host cells.[11]
Experimental Workflow: Antiviral Activity Screening
Caption: A typical workflow for screening compounds for antiviral activity.
Conclusion and Future Directions
The hexahydro-1H-furo[3,4-c]pyrrole scaffold and its derivatives represent a promising area of research in medicinal chemistry. The inherent structural rigidity and synthetic tractability of this core have enabled the development of compounds with significant biological activities across diverse therapeutic areas, including oncology, neurology, and infectious diseases.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the hexahydro-1H-furo[3,4-c]pyrrole scaffold will be crucial for optimizing potency and selectivity for specific biological targets.
-
Pharmacokinetic Profiling: In-depth studies of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are necessary to assess their drug-likeness.
-
In Vivo Efficacy: Promising in vitro candidates must be evaluated in relevant animal models to establish their therapeutic potential.
The continued exploration of the chemical space around the hexahydro-1H-furo[3,4-c]pyrrole nucleus is poised to yield novel and effective therapeutic agents for a range of challenging diseases.
References
- Current time information in Oskarshamn, SE. (n.d.). Google.
- Blue LED Induced Three Component Reactions for the Generation of 4,6‐Dioxo‐hexahydro‐1H‐furo[3, 4‐c] pyrrole: Their Evaluation as Anticancer Agents through PARP‐1 Inhibition. (n.d.). ResearchGate.
- Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | CID 21421150. (n.d.). PubChem.
-
Javid, H., Saeedian Moghadam, E., Farahmandfar, M., Manouchehrabadi, M., Amini, M., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iran J Pharm Res, 22(1), e140450. [Link]
- A review article on biological importance of pyrrole. (2024).
- Hexahydro-1H-Furo[3,4-C]Pyrrole. (n.d.). Protheragen.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). ResearchGate.
- Hexahydro-1H-furo[3,4-c]pyrrole. (n.d.). Advanced ChemBlocks.
- Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024). MDPI.
- Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). PubMed.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PMC - NIH.
- Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | 60889-33-0. (n.d.). Sigma-Aldrich.
- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. (n.d.). Syrris.
- PYRROLE. (n.d.). Ataman Kimya.
- 2-(5-[11C]Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one. (2010). NCBI.
- Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety | Request PDF. (n.d.). ResearchGate.
- Buy hexahydro-1H-furo(3,4-c)-pyrrole from ATK CHEMICAL COMPANY LIMITED. (n.d.). ECHEMI.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.).
- Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | 60889-33-0. (n.d.). Sigma-Aldrich.
- Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, 95% Purity, C6H12ClNO, 5 grams. (n.d.).
- Pyrrole synthesis. (n.d.). Organic Chemistry Portal.
- Pyrrole. (n.d.). Wikipedia.
- An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. (2013). ResearchGate.
- Potential Antiviral Action of Alkaloids. (2022). MDPI.
- N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (n.d.). PMC - NIH.
- Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. (2023). MDPI.
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-(5-[11C]Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A review article on biological importance of pyrrole [wisdomlib.org]
- 10. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Aminofuran Core Reimagined: A Technical Guide to Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride as a Constrained Scaffold
Abstract
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric features is paramount. This technical guide delves into the synthesis, properties, and applications of hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, a conformationally constrained aminofuran scaffold. By virtue of its rigid bicyclic structure, this scaffold presents a unique platform for the design of potent and selective ligands, particularly for challenging targets such as G-protein coupled receptors (GPCRs). We will explore the synthetic rationale for its construction, detail its physicochemical characteristics, and present evidence-based insights into its successful application in medicinal chemistry, thereby providing researchers and drug development professionals with a comprehensive understanding of its potential.
Introduction: The Imperative for Conformational Constraint in Drug Design
The biological activity of a small molecule is intrinsically linked to its three-dimensional conformation, which dictates its ability to bind to a specific biological target. Flexible molecules can adopt a multitude of conformations, only a fraction of which may be bioactive. This conformational ambiguity can lead to off-target effects and entropic penalties upon binding, thereby reducing potency. Constrained scaffolds, such as the hexahydro-1H-furo[3,4-c]pyrrole core, address this challenge by locking key pharmacophoric elements in a predefined spatial orientation. This pre-organization can lead to enhanced binding affinity, improved selectivity, and more favorable pharmacokinetic profiles. The fusion of the furan and pyrrolidine rings in this scaffold creates a rigid framework that serves as a versatile building block for presenting substituents in a spatially defined manner, making it an attractive tool for navigating the complexities of modern drug targets.
Synthesis of the Hexahydro-1H-furo[3,4-c]pyrrole Core: A Strategic Approach
The construction of the hexahydro-1H-furo[3,4-c]pyrrole scaffold is most effectively achieved through a [3+2] cycloaddition reaction, a powerful tool in heterocyclic synthesis. Specifically, the reaction involves an azomethine ylide as the three-atom component and a suitable dipolarophile. A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Pathway
The synthesis commences with the generation of an azomethine ylide from the condensation of an α-amino acid ester with an aldehyde. This is followed by an intramolecular 1,3-dipolar cycloaddition reaction.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target scaffold.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methodologies for similar heterocyclic systems.
-
Azomethine Ylide Generation:
-
To a solution of sarcosine ethyl ester (1.1 eq) in anhydrous toluene, add paraformaldehyde (1.5 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After complete water removal (typically 2-4 hours), cool the reaction mixture to room temperature.
-
-
Cycloaddition:
-
To the solution containing the in situ generated azomethine ylide, add 2,5-dihydrofuran (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS for the formation of the cycloadduct.
-
-
Purification and Salt Formation:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).
-
Dissolve the purified product in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford hexahydro-1H-furo[3,4-c]pyrrole hydrochloride as a solid.
-
Physicochemical and Structural Properties
The hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a solid at room temperature and possesses a unique set of properties that are advantageous for its use as a drug scaffold.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO | PubChem[2] |
| Molecular Weight | 149.62 g/mol | PubChem[2] |
| CAS Number | 60889-33-0 (racemic) | Sigma-Aldrich[1] |
| CAS Number | 57710-36-8 (cis-isomer) | Sigma-Aldrich |
| Purity | Typically >95% | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Storage | Inert atmosphere, room temperature | Sigma-Aldrich[1] |
Chemical Structure of Hexahydro-1H-furo[3,4-c]pyrrole
Caption: Basic representation of the fused ring system.
Application in Medicinal Chemistry: A Case Study in GPCR Ligand Design
The true value of the hexahydro-1H-furo[3,4-c]pyrrole scaffold is realized in its application to the design of potent and selective ligands for complex biological targets. A notable example is its use in the development of agonists for the Nociceptin/Orphanin FQ (NOP) receptor, a GPCR implicated in pain, anxiety, and other neurological disorders.[3]
Rationale for Scaffold Selection
The rigid bicyclic nature of the hexahydro-1H-furo[3,4-c]pyrrole core serves as an excellent foundation for positioning key pharmacophoric groups in a defined three-dimensional space. This is particularly crucial for GPCRs, where subtle changes in ligand conformation can dramatically alter binding affinity and functional activity. The scaffold can be considered a constrained bioisostere of more flexible diamine fragments often found in GPCR ligands.
Structure-Activity Relationship (SAR) Insights
In the development of NOP receptor agonists, the hexahydro-1H-furo[3,4-c]pyrrole core was elaborated into a spirocyclic system, demonstrating the scaffold's versatility.[3] The key takeaways from these studies are:
-
Stereochemistry is Crucial: The relative stereochemistry of the fused rings and the substituents plays a critical role in determining binding affinity and agonist potency.
-
Vectorial Presentation of Substituents: The rigid framework allows for the precise projection of substituents into the binding pocket of the receptor, enabling the optimization of interactions with specific amino acid residues.
-
Enhanced Selectivity: The constrained nature of the scaffold contributes to high selectivity for the NOP receptor over other opioid receptors (MOP, KOP, DOP), a critical factor in minimizing off-target side effects.[3]
Logical Flow of Scaffold-Based Drug Design
Caption: The iterative process of scaffold-based drug discovery.
Conclusion and Future Perspectives
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride represents a valuable and underexplored scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a robust platform for the design of conformationally constrained ligands with improved potency and selectivity. The synthetic accessibility of this core, coupled with its successful application in the challenging area of GPCR ligand design, underscores its potential for broader use in drug discovery programs. Future investigations could focus on exploring its utility as a scaffold for targeting other protein families, such as kinases and proteases, as well as the development of novel, stereoselective synthetic routes to access enantiomerically pure derivatives. As the demand for novel chemical matter with well-defined three-dimensional structures continues to grow, the hexahydro-1H-furo[3,4-c]pyrrole scaffold is poised to become an increasingly important tool in the medicinal chemist's arsenal.
References
-
PubChem. Hexahydro-1H-furo[3,4-c]pyrrole. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21421150, Hexahydro-1H-furo[3,4-c]pyrrole. Retrieved January 11, 2026 from [Link].
-
Zaragoza, F., Stephensen, H., & Knudsen, S. M. (2004). Novel hexahydrospiro[piperidine-4,1'-pyrrolo[3,4-c]pyrroles]: highly selective small-molecule nociceptin/orphanin FQ receptor agonists. Journal of medicinal chemistry, 47(11), 2833–2838. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). [Link]
-
Zanaletti, R., et al. (2003). Novel hexahydrospiro[piperidine-4,1'-pyrrolo[3,4-c]pyrroles]: highly selective small-molecule nociceptin/orphanin FQ receptor agonists. Journal of medicinal chemistry, 46(2), 255-64. [Link]
-
Perrar, I., et al. (2016). 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors. Journal of medicinal chemistry, 59(9), 4221-34. [Link]
-
Sieskind, D., et al. (2021). Fluorophore-Labeled Pyrrolones Targeting the Intracellular Allosteric Binding Site of the Chemokine Receptor CCR1. Journal of medicinal chemistry, 64(15), 11526-11544. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
Padwa, A. (2017). Green Synthesis of Pyrrole Derivatives. Current Organic Synthesis, 14(1), 2-17. [Link]
-
Costantino, L., & Barlocco, D. (2015). Discovery of GPCR ligands for probing signal transduction pathways. Molecules, 20(10), 18349-18375. [Link]
-
Mal, D. R. (2013). Pyrrole Synthesis - I. NPTEL. [Link]
-
Kumar, R., & Singh, P. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem, 19(1), e202300447. [Link]
-
González-Maeso, J., & Sealfon, S. C. (2009). Medicinal Chemistry Functional Selectivity in GPCR Heterocomplexes. Mini reviews in medicinal chemistry, 9(11), 1264-1271. [Link]
-
Gellman, S. H., et al. (2008). Pyrrole-based Scaffolds For Turn Mimics. Organic letters, 10(23), 5441-5444. [Link]
-
Gobis, K., et al. (2019). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 24(18), 3291. [Link]
-
Gulevich, A. V., & Gevorgyan, V. (2020). Recent Advancements in Pyrrole Synthesis. Synthesis, 52(1), 1-21. [Link]
-
Wang, Z., et al. (2014). Improved synthesis of 1-[hexahydrocyclopenta[ c ]pyrrol-2(1 H )-yl] 3-( 4-methylbenzenesulfonyl)urea. Journal of Chemical Research, 38(1), 58-60. [Link]
Sources
- 1. Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | 60889-33-0 [sigmaaldrich.com]
- 2. Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | CID 21421150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel hexahydrospiro[piperidine-4,1'-pyrrolo[3,4-c]pyrroles]: highly selective small-molecule nociceptin/orphanin FQ receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Conformational Analysis of the Furo[3,4-c]pyrrole Ring System
For Researchers, Scientists, and Drug Development Professionals
The furo[3,4-c]pyrrole scaffold is a significant heterocyclic system in medicinal chemistry, forming the core of various biologically active compounds.[1][2][3] Its three-dimensional structure, and specifically the accessible conformations of the fused ring system, are critical determinants of its interaction with biological targets. A thorough understanding of the conformational landscape of this system is therefore paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive overview of the theoretical and practical aspects of the conformational analysis of the furo[3,4-c]pyrrole ring system, integrating computational and experimental methodologies to provide a holistic understanding.
Theoretical Framework: Understanding the Conformational Landscape
The furo[3,4-c]pyrrole system is a bicyclic structure composed of a furan ring fused with a pyrrole ring. The conformational preferences of this system are governed by a delicate balance of several factors, including ring pucker, steric hindrance from substituents, and electronic effects inherent to the heteroatoms.
Saturated five-membered heterocyclic rings are not planar and exist in a continuous range of puckered conformations, with the two most common being the envelope (or twist) and half-chair forms.[4] For the furo[3,4-c]pyrrole system, the fusion of the two rings restricts the conformational freedom, leading to a more defined set of accessible puckered states. The relative energies of these conformations are influenced by torsional strain and non-bonded interactions.
The presence of the oxygen and nitrogen heteroatoms introduces specific electronic effects. The lone pair of electrons on the nitrogen atom can influence the local geometry and the barrier to nitrogen inversion, which in turn can affect the overall ring conformation. Furthermore, substituents on the pyrrole nitrogen or on the carbon framework can introduce significant steric interactions that favor specific puckered conformations.[5][6]
Experimental Approaches to Conformational Elucidation
A combination of experimental techniques is essential for a comprehensive conformational analysis. Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the solution-state conformation, while single-crystal X-ray crystallography reveals the definitive solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of molecules in solution.[7] Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to extract crucial structural information.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a high-purity sample of the furo[3,4-c]pyrrole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
1D ¹H NMR: Acquire a standard ¹H NMR spectrum to identify the chemical shifts of all protons.
-
2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar coupling networks, which helps in assigning adjacent protons.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing critical information about their spatial proximity.[8]
-
Coupling Constant Analysis: Carefully measure the vicinal coupling constants (³JHH) from the high-resolution 1D ¹H NMR spectrum. These values can be related to the dihedral angles between the coupled protons via the Karplus equation, providing quantitative information about the ring pucker.[7]
Causality in Experimental Choices: The choice of solvent can be critical as it can influence the conformational equilibrium.[7] NOESY experiments are particularly valuable for fused ring systems as they can reveal proximities between protons on different rings, which is essential for defining the overall three-dimensional shape.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and dihedral angles.[9][10][11] This technique is considered the gold standard for structural elucidation.[9]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow high-quality single crystals of the furo[3,4-c]pyrrole derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[9]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final, accurate molecular geometry.[9]
Self-Validating System: The quality of the final crystal structure is validated by statistical parameters such as the R-factor and the goodness-of-fit. A low R-factor indicates a good agreement between the experimental diffraction data and the calculated structure.
Computational Chemistry Workflow
Computational modeling provides a powerful complement to experimental techniques, allowing for the exploration of the entire conformational energy landscape and the quantification of the relative energies of different conformers.[12][13]
Workflow for Computational Conformational Analysis
Caption: A typical workflow for the computational conformational analysis of a molecule.
Detailed Steps:
-
Initial 3D Structure Generation: Generate an initial 3D structure of the furo[3,4-c]pyrrole derivative using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.
-
Clustering: Group the identified conformers based on their structural similarity to obtain a set of unique conformations.
-
Geometry Optimization: Optimize the geometry of each unique conformer using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).
-
Frequency Calculation: Perform frequency calculations for each optimized conformer to confirm that they are true energy minima and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Analysis: Analyze the relative energies of the conformers to predict their relative populations at a given temperature.
Expertise and Experience: The choice of the DFT functional and basis set is crucial for obtaining accurate results and should be guided by literature precedents for similar heterocyclic systems.
Data Integration and Interpretation
The most powerful approach to conformational analysis involves the integration of experimental and computational data. For instance, the experimentally determined coupling constants and NOE distances can be compared with the values predicted for the computationally derived low-energy conformers. A good agreement between the experimental and computational data provides strong evidence for the proposed conformational model.
Table 1: Hypothetical Conformational Data for a Furo[3,4-c]pyrrole Derivative
| Conformer | Dihedral Angle H1-C1-C2-H2 (°) | Predicted ³J(H1,H2) (Hz) | Relative Energy (kcal/mol) |
| A (Envelope) | 25 | 7.5 | 0.0 |
| B (Twist) | 145 | 2.1 | 1.8 |
Visualization of Conformational Relationships
The relationship between different conformers and the energy barriers separating them can be visualized using a potential energy surface diagram.
Caption: A simplified potential energy diagram illustrating the relationship between two conformers.
Conclusion
The conformational analysis of the furo[3,4-c]pyrrole ring system is a multifaceted endeavor that requires a synergistic approach, combining the strengths of experimental techniques like NMR and X-ray crystallography with the power of computational modeling. A thorough understanding of the conformational preferences and the factors that govern them is essential for the design of new furo[3,4-c]pyrrole derivatives with optimized biological activity and physicochemical properties. This guide provides a robust framework for researchers to confidently approach the conformational analysis of this important heterocyclic scaffold.
References
- Current time information in Oskarshamn, SE. The time at the location 'Oskarshamn, SE' is 02:54 PM.
- Bezoari, M. D., & Bourgeois, C. (2023). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry.
- Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. (2025).
- Bezoari, M. D., & Bourgeois, C. (2020). Conformational analysis of selected [2.
- Computational Heterocyclic Chemistry. (n.d.). [No Source Provided].
- Riddell, F. G. (n.d.).
- Bridged bicyclic molecule NMR challenge. (n.d.). Enamine.
- NMR Spectroscopy: a Tool for Conform
- Synthesis and Characterization of Novel Furo[3,4-d]pyrimidine Derivatives: A Technical Guide. (n.d.). Benchchem.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Heterophyllin B: Combining Isotropic and Anisotropic NMR for the Conformational Analysis of a Natural Occurring Cyclic Peptide. (n.d.). PMC - PubMed Central.
- Synthesis and Reactions of Furo[2,3-b]pyrroles. (n.d.). MDPI.
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- Unambiguous Structure Determination: A Comparative Guide to Confirming Thieno[3,4-c]pyrrole Derivatives via X-ray Crystallograph. (n.d.). Benchchem.
- 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. (2025).
- Kaur, R., Rani, V., Abbot, V., Kapoor, Y., Konar, D., & Kumar, K. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.
- X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH.
- Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.
- An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. (n.d.). PMC.
- Elevating pyrrole derivative synthesis: a three-component revolution. (2024). R Discovery.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Pyrrole synthesis. (n.d.). Organic Chemistry Portal.
- Koskinen, A., Helaja, J., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Semantic Scholar.
- X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (2017). OUCI.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Dazie, J. D., et al. (2017). Planarity of substituted pyrrole and furan rings in (3R, 1′S, 3′R*).
- Aitipamula, S., & Vangala, V. R. (2025). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
- Design, Synthesis, and X-Ray Crystal Structures of. (n.d.). Amanote Research.
- Koskinen, A., Helaja, J., et al. (n.d.). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed.
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. scitechnol.com [scitechnol.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. | Semantic Scholar [semanticscholar.org]
- 6. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. auremn.org.br [auremn.org.br]
- 8. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]
- 13. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
An In-depth Technical Guide to the Thermodynamic Stability of Hexahydro-1H-furo[3,4-c]pyrrole Isomers
Abstract
The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a privileged bicyclic heterocyclic system that serves as a core structural motif in a multitude of pharmacologically active compounds. As with all fused ring systems, the stereochemical arrangement at the ring junction dictates the molecule's three-dimensional shape, conformational flexibility, and ultimately, its interaction with biological targets. Understanding the relative thermodynamic stabilities of the possible isomers is paramount for rational drug design, stereoselective synthesis, and predicting the behavior of these molecules under physiological conditions. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of hexahydro-1H-furo[3,4-c]pyrrole isomers, grounded in established principles of conformational analysis and supported by both computational and experimental methodologies.
Introduction: The Significance of Stereoisomerism in Fused 5,5-Membered Heterocycles
The hexahydro-1H-furo[3,4-c]pyrrole core is a saturated bicyclo[3.3.0]octane system where carbon atoms have been replaced by oxygen and nitrogen heteroatoms. This structural framework is of significant interest in medicinal chemistry due to its prevalence in compounds targeting a wide range of diseases.[1][2] The fusion of the tetrahydrofuran and pyrrolidine rings can result in distinct diastereomers, primarily the cis-fused and trans-fused isomers, arising from the relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C6a).
These isomers are not interconvertible through simple bond rotation and thus represent unique chemical entities with different physical, chemical, and biological properties. The thermodynamically more stable isomer will be the predominant species under equilibrium conditions, a critical consideration during chemical synthesis and formulation. This guide will elucidate the principles that determine this stability, drawing parallels from the well-studied carbocyclic bicyclo[3.3.0]octane system.
Foundational Principles: Why Cis-Fusion Dominates in Bicyclo[3.3.0] Systems
For fused bicyclic systems, the relative stability of isomers is determined by the sum of angle strain, torsional strain, and steric strain. While larger ring systems like decalin (fused 6,6-membered rings) favor a trans-fusion to minimize steric interactions, systems involving five-membered rings exhibit a strong preference for cis-fusion.
The carbocyclic analogue, bicyclo[3.3.0]octane, exists almost exclusively in the cis-fused conformation. The trans-fused isomer is subject to immense ring strain, making it highly unstable. Computational studies on related bicyclo[3.3.0]octanones have quantified this preference, showing the cis-isomer to be more stable by a significant margin of 7–8 kcal/mol.[3][4] This substantial energy difference ensures that any equilibration will overwhelmingly favor the cis-fused product.[3]
This pronounced stability of the cis-isomer is due to the inherent geometry of five-membered rings. Forcing a trans-fusion between two five-membered rings introduces severe angle and torsional strain that is not easily alleviated by conformational adjustments. This principle is directly applicable to the hexahydro-1H-furo[3,4-c]pyrrole system. Therefore, it is authoritatively predicted that the cis-fused isomers of hexahydro-1H-furo[3,4-c]pyrrole are substantially more thermodynamically stable than their trans-fused counterparts.
Logical Framework for Isomer Stability
The following diagram illustrates the key isomers and the logical basis for their relative thermodynamic stability.
Caption: Computational workflow for determining isomer stability.
Predicted Quantitative Data
Based on analogous bicyclo[3.3.0]octane systems, the following table presents the expected results from the computational protocol.
| Isomer Configuration | Predicted Relative Gibbs Free Energy (ΔG) at 298.15 K | Predicted Relative Enthalpy of Formation (ΔH°f) | Predicted Stability |
| cis-fused | 0 kcal/mol (Reference) | Reference | Most Stable |
| trans-fused | +6 to +10 kcal/mol | Higher than cis | Significantly Less Stable |
Note: These are predicted values based on established principles for 5,5-fused ring systems. Actual values would need to be determined via the described computational or experimental protocols.
Experimental Verification of Thermodynamic Stability
While computational methods provide excellent predictions, experimental validation is the gold standard for determining thermodynamic properties. The two primary methods for this are equilibration and calorimetry.
Protocol 1: Isomer Equilibration
This method determines the Gibbs free energy difference (ΔG°) by allowing the isomers to interconvert under conditions that establish a thermodynamic equilibrium.
-
Synthesis of Isomer Mixture or Pure Isomer:
-
Equilibration Conditions:
-
Select a suitable catalyst and solvent system that can facilitate the reversible opening and closing of one of the rings, or epimerization at a bridgehead carbon, allowing the cis and trans isomers to interconvert. This often involves treatment with a strong acid or base at elevated temperatures.
-
The choice of conditions must be carefully considered to avoid decomposition.
-
-
Time-Course Monitoring:
-
Take aliquots from the reaction mixture at regular time intervals.
-
Analyze the isomeric ratio in each aliquot using quantitative techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
-
Determination of Equilibrium:
-
Equilibrium is reached when the ratio of the isomers remains constant over several consecutive time points.
-
-
Calculation of ΔG°:
-
Calculate the equilibrium constant, K_eq = [cis] / [trans].
-
Determine the standard Gibbs free energy difference using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the absolute temperature in Kelvin.
-
Protocol 2: Combustion Calorimetry
This powerful technique directly measures the enthalpy of combustion (ΔH°c), from which the standard enthalpy of formation (ΔH°f) can be derived. [8][9]The isomer with the more negative (or less positive) ΔH°f is the more stable.
-
Sample Preparation:
-
Prepare highly pure, separate samples of the cis and trans isomers. This is the most challenging step and may require sophisticated chromatographic separation or highly stereoselective synthesis.
-
A precise mass of each solid isomer is pressed into a pellet.
-
-
Calorimetric Measurement:
-
Each sample is completely combusted in a bomb calorimeter under an excess of oxygen.
-
The heat released during combustion is precisely measured by monitoring the temperature change of the surrounding water bath.
-
-
Calculation of ΔH°f:
-
The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂).
-
-
Interpretation:
-
Compare the ΔH°f values for the cis and trans isomers. The isomer with the lower ΔH°f is the more thermodynamically stable. [10]
-
Conclusion and Field Implications
For researchers in drug development, this has critical implications:
-
Synthetic Strategy: Synthetic routes that proceed under thermodynamic control will overwhelmingly yield the cis-fused diastereomer. Achieving the trans-isomer would require a kinetically controlled, non-equilibrating pathway.
-
Structural Assignment: In the absence of definitive spectroscopic data (e.g., NOE correlations in NMR), the major isomer isolated from an equilibrating synthesis can be confidently assigned as the cis-diastereomer.
-
Pharmacological Modeling: When developing pharmacophore models or performing docking studies, the low-energy conformers of the cis-fused scaffold should be considered the biologically relevant structures. The high-energy, strained conformation of the trans-isomer is unlikely to be present in significant concentrations in a biological system.
This guide provides both the theoretical foundation and the practical, self-validating protocols necessary for a rigorous assessment of the thermodynamic landscape of this important heterocyclic scaffold.
References
-
Mandal, B. (2015). A DFT Study on the Isomers of Cyclooctene and their Relative Stabilities. Atlantis Press. Available at: [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22165-22221. Available at: [Link]
-
Geoff Hutchison. (2022). Why 5-member rings prefer being cis-fused? Chemistry Stack Exchange. Available at: [Link]
-
Sabnis, S. V., & Sandler, S. I. (2018). Application of Quantum Chemistry Insights to the Prediction of Phase Equilibria in Associating Systems. Industrial & Engineering Chemistry Research, 57(39), 13265-13277. Available at: [Link]
-
Makhsud, I., et al. (2022). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules, 27(21), 7248. Available at: [Link]
-
Paquette, L. A., & Kessel, C. R. (2005). Stability Relationships in Bicyclic Ketones. ResearchGate. Available at: [Link]
-
Puzzarini, C., & Barone, V. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. Molecules, 28(8), 3381. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Hexahydro-1H-furo[3,4-c]pyrrole. PubChem Compound Database. Retrieved January 11, 2026, from [Link]
-
Hjelmgaard, T. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. Available at: [Link]
-
Aasbø, K., et al. (2001). Syntheses of bicyclo[3.3.0]octanes and bicyclo[4.3.0]nonanes by ring expansion of isopropylidenecyclobutanes. Arkivoc, 2001(5), 73-86. Available at: [Link]
-
Reddy, G. S., et al. (2010). Stereoselective synthesis of hexahydro-3-methyl-1-arylchromeno[3,4-b]pyrrole and its annulated heterocycles as potent antimicrobial agents for human pathogens. Bioorganic & Medicinal Chemistry Letters, 20(24), 7288-7291. Available at: [Link]
-
Tanimoto, S., et al. (2013). Relative Stability of cis- and trans-Hydrindanones. Molecules, 18(11), 13989-14002. Available at: [Link]
-
Koskinen, A., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(14), 5436-5443. Available at: [Link]
-
Koskinen, A., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Available at: [Link]
-
Noor, E., et al. (2014). Quantum chemical approach to estimating the thermodynamics of metabolic reactions. Scientific Reports, 4, 7022. Available at: [Link]
-
Rincon, E., et al. (2021). Quantum Chemistry Calculations for Metabolomics. Chemical Reviews, 121(10), 5984-6045. Available at: [Link]
-
Petrova, O. S., & Varlamov, A. V. (2005). Cis-trans-conversion of the bicycle in pyrrolizidines: The effect of the preferred conformations on the properties of the bases and the thermodynamics of conformational transformation of the ring fusion type. (Review). ResearchGate. Available at: [Link]
-
Rojas-Aguilar, A., et al. (2023). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 127(26), 5521-5531. Available at: [Link]
-
Helaja, J., et al. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. ResearchGate. Available at: [Link]
-
Nagasundaram, N., et al. (2017). Experimental formation enthalpies for intermetallic phases and other inorganic compounds. Scientific Data, 4, 170150. Available at: [Link]
-
Pokon, A., et al. (2020). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A, 124(40), 8238-8253. Available at: [Link]
-
Chatterjee, T., & Griesbeck, A. G. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. European Journal of Organic Chemistry, 2018(20-21), 2534-2537. Available at: [Link]
-
Zinna, F., et al. (2019). Chiral diketopyrrolo[3,4-c]pyrrole dyes with different substitution symmetry: impact of adamantyl groups on the photo-physical properties in solution and thin films. Organic & Biomolecular Chemistry, 17(28), 6814-6823. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 11, 2026, from [Link]
-
Parra-Arroyo, L., et al. (2017). Green Synthesis of Pyrrole Derivatives. Current Organic Synthesis, 14(1), 20-36. Available at: [Link]
-
Bahena, L., et al. (2017). In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents. Journal of the Mexican Chemical Society, 61(4), 297-308. Available at: [Link]
-
Sapa, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]
-
Feng, Z., et al. (2017). Synthesis and bioactivity of pyrrole-conjugated phosphopeptides. Beilstein Journal of Organic Chemistry, 13, 1943-1951. Available at: [Link]
Sources
- 1. In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents [scielo.org.mx]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of hexahydro-3-methyl-1-arylchromeno[3,4-b]pyrrole and its annulated heterocycles as potent antimicrobial agents for human pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility of Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride in Organic Solvents
Abstract
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a bicyclic amine of interest in medicinal chemistry and drug development. A thorough understanding of its solubility profile in various organic solvents is paramount for its synthesis, purification, formulation, and overall progression as a potential therapeutic agent. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility determination of this compound. In the absence of extensive published data, this document emphasizes the foundational principles of solubility, the critical physicochemical properties that govern it, and a detailed, field-proven experimental protocol for its accurate measurement. We further present a logical workflow for solvent selection, integrating principles of green chemistry to ensure sustainable and safe laboratory practices.
Introduction: The Critical Role of Solubility
The journey of a chemical entity from discovery to a viable pharmaceutical product is critically dependent on its physicochemical properties, with solubility being a cornerstone. For Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, understanding its behavior in different solvent systems is essential for:
-
Process Chemistry: Selecting appropriate solvents for reaction, work-up, and crystallization to optimize yield and purity.
-
Preformulation and Formulation: Developing stable and bioavailable dosage forms, whether for oral, parenteral, or other routes of administration.
-
Analytical Method Development: Ensuring complete dissolution for accurate quantification by techniques such as High-Performance Liquid Chromatography (HPLC).
This guide serves as a practical manual for elucidating the solubility profile of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, empowering researchers to make informed decisions throughout the development lifecycle.
Physicochemical Profile and Its Implications for Solubility
While specific experimental data for the hydrochloride salt is scarce, we can infer its likely behavior by examining the properties of the free base and the general characteristics of hydrochloride salts.
Table 1: Physicochemical Properties of Hexahydro-1H-furo[3,4-c]pyrrole and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Implication for Solubility |
| Molecular Formula | C₆H₁₁NO[1] | C₆H₁₂ClNO | The addition of HCl increases molecular weight and introduces ionic character. |
| Molecular Weight | 113.16 g/mol [1] | 149.62 g/mol [2] | A modest increase in molecular weight. |
| Appearance | - | White to Yellow Solid[3] | Indicates the compound is a crystalline solid at room temperature. |
| XLogP3 (Predicted) | -0.3[1] | Expected to be significantly lower | The negative XLogP3 of the free base suggests hydrophilicity. As a salt, it will be highly polar. |
| Polar Surface Area (PSA) | 21.3 Ų[1] | 21.3 Ų (for the cation) | The PSA indicates the potential for hydrogen bonding. |
| pKa (Predicted) | - | Estimated 8.5 - 9.5 | The secondary amine is basic. The pKa of its conjugate acid (the hydrochloride salt) will dictate the pH at which it is ionized. This is a critical parameter for aqueous solubility but also influences interactions with protic organic solvents. |
| Melting Point | Not available | Not available[3] | As an ionic salt, a relatively high melting point is expected, suggesting strong crystal lattice energy that must be overcome by the solvent. |
Expert Insights: The structure of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride—a polar, bicyclic amine salt—provides clear indicators of its likely solubility. The presence of a charged ammonium center and a chloride counter-ion makes it an ionic compound. Therefore, its solubility will be highest in polar solvents capable of solvating these ions. The principle of "like dissolves like" is the guiding tenet here; polar solutes dissolve in polar solvents. We can anticipate high solubility in polar protic solvents like water, methanol, and ethanol, which can hydrogen bond with both the cation and the chloride anion. Solubility is expected to be lower in polar aprotic solvents (e.g., DMSO, DMF) and significantly lower in nonpolar solvents like toluene or hexanes, which cannot effectively stabilize the charged species.
A Strategic Approach to Solvent Selection
Selecting the right solvent is a multi-faceted decision, balancing solubility with safety, environmental impact, and process compatibility.[4][5] The American Chemical Society Green Chemistry Institute® (ACS GCI) Pharmaceutical Roundtable has developed comprehensive solvent selection guides that are invaluable resources for the modern scientist.[6][7]
Solvents are typically categorized based on their polarity and their ability to act as hydrogen bond donors:
-
Polar Protic Solvents: (e.g., Water, Methanol, Ethanol, Isopropanol) These solvents possess a hydrogen atom attached to an electronegative atom and can readily donate hydrogen bonds. They are generally excellent solvents for salts due to their ability to solvate both cations and anions effectively.
-
Polar Aprotic Solvents: (e.g., Acetonitrile, DMSO, DMF, Acetone) These solvents have dipoles but lack an acidic proton. They can solvate cations well but are less effective at solvating anions compared to protic solvents.
-
Nonpolar Solvents: (e.g., Hexanes, Toluene, Diethyl Ether) These solvents have low dielectric constants and cannot form hydrogen bonds. They are poor solvents for ionic compounds like hydrochloride salts.
The Green Chemistry Imperative: Beyond simple solubility, it is crucial to consider the environmental, health, and safety (EHS) profile of a solvent. The ACS GCI guide ranks solvents as "Preferred," "Usable," or "Undesirable" based on these factors.[7] For instance, while dichloromethane might be a "usable" solvent in some contexts, a "preferred" alternative like 2-methyltetrahydrofuran (2-MeTHF) should be considered if it provides adequate solubility.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[8][9] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After equilibrium, the undissolved solid is removed, and the concentration of the solute in the resulting saturated solution is quantified.[10]
Materials and Equipment
-
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (solid)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD)
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride into a series of vials (perform in triplicate for each solvent). "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A starting point could be 20-30 mg.
-
Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Allow the samples to shake for a predetermined period. Causality: A minimum of 24 hours is recommended to ensure equilibrium is reached. For some compounds and solvents, 48 or even 72 hours may be necessary. Preliminary time-to-equilibrium studies can be conducted by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) until the concentration no longer increases.[11]
-
-
Sample Separation (Self-Validation):
-
After equilibration, visually confirm the presence of excess solid in each vial. This is a critical self-validating step; if all solid has dissolved, the resulting solution is not saturated, and the experiment must be repeated with more solute.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully draw the supernatant into a syringe.
-
Attach a syringe filter and filter the supernatant into a clean vial. Causality: This step is crucial to remove any fine particulates that could otherwise lead to an overestimation of solubility.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable diluent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration.
-
Prepare a calibration curve using standard solutions of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride of known concentrations to ensure accurate quantification.[10]
-
-
Calculation:
-
Calculate the concentration of the undiluted filtrate, accounting for the dilution factor.
-
Report the solubility in standard units, typically mg/mL or Molarity (mol/L), at the specified temperature.
-
Data Presentation and Visualization
Organizing the determined solubility data in a clear, tabular format is essential for comparison and decision-making.
Table 2: Template for Reporting Solubility Data of Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride at 25 °C
| Solvent Category | Solvent | ACS GCI Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Polar Protic | Methanol | Preferred | Experimental Value | Calculated Value | e.g., Clear solution |
| Ethanol | Preferred | Experimental Value | Calculated Value | e.g., Clear solution | |
| Isopropanol | Preferred | Experimental Value | Calculated Value | e.g., Hazy solution | |
| Polar Aprotic | Acetonitrile | Usable | Experimental Value | Calculated Value | e.g., Fine precipitate |
| DMSO | Usable | Experimental Value | Calculated Value | e.g., Clear solution | |
| Acetone | Preferred | Experimental Value | Calculated Value | e.g., Insoluble | |
| Nonpolar | Toluene | Usable | Experimental Value | Calculated Value | e.g., Insoluble |
| Heptane | Preferred | Experimental Value | Calculated Value | e.g., Insoluble |
Logical Workflow for Solubility Screening
The following diagram illustrates a logical workflow for a comprehensive solubility screening study, from initial assessment to final solvent selection.
Caption: A logical workflow for determining and selecting an optimal solvent.
Conclusion
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Solvent Guides. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute® Pharmaceutical Roundtable. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Solvent Selection Guides. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Solvent Selection Tool. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Solvent Selection Tool (Interactive). Retrieved from [Link]
-
PubChem. (n.d.). Hexahydro-1H-furo[3,4-c]pyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values of CF3‐substituted bicyclic amines. Retrieved from [Link]
-
PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
-
SHUNYUANSHENG BIO-PHARMTECH CO., LTD. (n.d.). rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride 57710-36-8 with Efficient Delivery. Retrieved from [Link]
Sources
- 1. Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | CID 21421150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quality Factory Supply 99% Pure (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride 57710-36-8 with Efficient Delivery [whsysbio.net]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. Solvent Selection Guides – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | 60889-33-0 [sigmaaldrich.com]
- 6. Solvent Guides – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. acs.org [acs.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. enamine.net [enamine.net]
The Furo[3,4-c]pyrrole Core: A Journey from Classical Synthesis to Modern Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Potency of a Fused Heterocycle
The furo[3,4-c]pyrrole scaffold, a bicyclic 5-5 membered heteroaromatic system, represents a fascinating convergence of furan and pyrrole chemistry. While not as ubiquitously explored as some of its heterocyclic cousins, this core structure has quietly carved out a significant niche in materials science and medicinal chemistry. Its unique electronic properties, stemming from the fusion of an electron-rich pyrrole ring with an electron-rich furan ring, have made it a target for the development of novel organic semiconductors. Concurrently, the dione derivatives of this scaffold have shown promise as versatile building blocks in the synthesis of biologically active compounds. This guide will provide a comprehensive overview of the discovery, history, and synthetic evolution of furo[3,4-c]pyrrole compounds, offering insights into the chemical principles that have driven their development and the applications that continue to emerge.
The Genesis: Foundational Principles of Pyrrole and Furan Synthesis
The story of the furo[3,4-c]pyrrole system is intrinsically linked to the classical methods of synthesizing its constituent rings. The Paal-Knorr synthesis , first reported in 1884, stands as a cornerstone in heterocyclic chemistry.[1][2] This reaction, in its essence, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a pyrrole, or with a dehydrating agent to form a furan.[3] This fundamental transformation laid the conceptual groundwork for the eventual construction of more complex, fused heterocyclic systems. The choice of precursors and reaction conditions dictates the nature of the resulting heterocycle, a principle that would later be exploited in the targeted synthesis of furo[3,4-c]pyrrole derivatives.
The Dawn of a Scaffold: Early Synthetic Endeavors
While a singular "discovery" paper for the parent furo[3,4-c]pyrrole is not readily apparent in early literature, its conceptualization and synthesis can be traced back to the logical extension of classical heterocyclic chemistry. The most direct precursors to the furo[3,4-c]pyrrole-dione system are furan-3,4-dicarboxylic acid and pyrrole-3,4-dicarboxylic acid. Early work on the synthesis of furan-3,4-dicarboxylic acid provided the essential building blocks for accessing the furo[3,4-c]pyrrole core.
One of the earliest and most straightforward conceptual pathways to the furo[3,4-c]pyrrole-1,3-dione scaffold involves the reaction of furan-3,4-dicarboxylic acid or its anhydride with ammonia or a primary amine. This reaction is a direct application of the principles of imide formation from dicarboxylic acids.
A significant milestone in the characterization of a related system was the work of Arnold et al. in 1991, which detailed the preparation of a series of pyrrole-3,4-dicarboxylic acid derivatives and importantly, the crystal structure of 2-methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione.[4] This work provided concrete structural evidence for the planarity and inherent strain in this fused 5-5 ring system, offering crucial insights for further synthetic design and application.[4]
Modern Synthetic Strategies: From Classical Reactions to Advanced Methodologies
The synthesis of furo[3,4-c]pyrrole derivatives has evolved significantly from its classical roots. Modern organic synthesis has introduced a variety of sophisticated methods that offer greater control over substitution patterns, yield, and reaction conditions. These can be broadly categorized into several key approaches:
-
Cyclization of Pre-functionalized Precursors: This remains a cornerstone of furo[3,4-c]pyrrole synthesis. It typically involves the construction of a furan or pyrrole ring bearing reactive groups at the 3 and 4 positions, followed by a ring-closing reaction to form the second heterocyclic ring.
-
Multicomponent Reactions (MCRs): MCRs have emerged as a powerful tool for the efficient construction of complex heterocyclic systems in a single step. These reactions combine three or more starting materials to generate the target molecule, often with high atom economy.
-
Transition Metal-Catalyzed Cross-Coupling Reactions: These reactions have revolutionized the synthesis of complex organic molecules, and their application to heterocyclic chemistry is no exception. Palladium-, copper-, and rhodium-catalyzed reactions, among others, have been employed to construct the furo[3,4-c]pyrrole scaffold and to functionalize it with a wide range of substituents.
Key Experimental Protocols
1. Synthesis of 1H-Furo[3,4-c]pyrrole-1,3(5H)-dione via Cyclization of Furan-3,4-dicarboxylic Acid
This method represents a classical and straightforward approach to the furo[3,4-c]pyrrole-dione core.
Step-by-Step Methodology:
-
Starting Material: Furan-3,4-dicarboxylic acid.
-
Reagent: Urea or a primary amine (e.g., methylamine).
-
Solvent: A high-boiling point, inert solvent such as N-methyl-2-pyrrolidone (NMP) or sulfolane.
-
Procedure: a. Suspend furan-3,4-dicarboxylic acid in the chosen solvent. b. Add an equimolar amount of urea or the primary amine. c. Heat the reaction mixture to a temperature sufficient to drive off water (typically 180-220 °C). d. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. e. Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane. f. Collect the solid product by filtration and purify by recrystallization or sublimation.
Causality Behind Experimental Choices:
-
The high temperature is necessary to facilitate the dehydration and cyclization reaction to form the imide ring.
-
Urea serves as a convenient source of ammonia at high temperatures.
-
The choice of a high-boiling, inert solvent prevents premature evaporation and provides a suitable medium for the reaction.
2. Rhodium-Catalyzed Synthesis of Furo[3,4-c]furans (A Precursor Analogue)
While not a direct synthesis of a furo[3,4-c]pyrrole, this method for the analogous furo[3,4-c]furan system showcases a modern, transition-metal-catalyzed approach.[5]
Step-by-Step Methodology:
-
Starting Material: 2-Alkynyl 2-diazo-3-oxobutanoates.
-
Catalyst: Rhodium(II) acetate dimer.
-
Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or toluene.
-
Procedure: a. Dissolve the diazo compound in the solvent. b. Add a catalytic amount of rhodium(II) acetate dimer. c. Stir the reaction at room temperature. Nitrogen gas will be evolved. d. Monitor the reaction by TLC. e. Once the reaction is complete, concentrate the mixture and purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Rhodium(II) acetate is an effective catalyst for the decomposition of diazo compounds to form a rhodium-stabilized carbenoid.
-
This carbenoid then undergoes an intramolecular cyclization onto the alkyne, followed by a subsequent cyclization onto the carbonyl group to form the furan ring.[5]
-
The reaction is typically run at room temperature due to the high reactivity of the diazo compound and the efficiency of the catalyst.
Applications: From Glowing Materials to Potential Therapeutics
The unique electronic and structural features of furo[3,4-c]pyrrole compounds have led to their exploration in a variety of high-technology and biomedical fields.
Materials Science: The Quest for Superior Organic Electronics
The planar, electron-rich nature of the furo[3,4-c]pyrrole core makes it an attractive building block for organic semiconducting materials. These materials are at the heart of next-generation electronic devices such as:
-
Organic Light-Emitting Diodes (OLEDs): Furo[3,4-c]pyrrole derivatives can be incorporated into the emissive layer of OLEDs, where their electronic properties can be tuned to achieve specific emission colors and high efficiencies.
-
Organic Field-Effect Transistors (OFETs): The ability of furo[3,4-c]pyrrole-based polymers to self-assemble into ordered structures makes them promising candidates for the active layer in OFETs, which are essential components of flexible electronics and sensors.
-
Organic Photovoltaics (OPVs): The tunable energy levels of furo[3,4-c]pyrrole derivatives allow them to be used as either donor or acceptor materials in the active layer of organic solar cells.
| Compound Class | Application | Key Properties |
| Furo[3,4-c]pyrrole-based polymers | OFETs, OPVs | Good charge carrier mobility, tunable bandgap |
| Small molecule furo[3,4-c]pyrrole derivatives | OLEDs | High fluorescence quantum yield, color tenability |
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The furo[3,4-c]pyrrole-dione moiety, in particular, has been investigated as a scaffold for the synthesis of compounds with potential biological activity. The rigid, planar structure of the core can serve as a platform for the precise spatial arrangement of functional groups that can interact with biological targets. While research in this area is still emerging, related fused pyrrole systems have shown a wide range of activities, including:
-
Antimicrobial
-
Antiviral
-
Anticancer
-
Anti-inflammatory
The exploration of furo[3,4-c]pyrrole derivatives in drug discovery is an active area of research, with the potential to yield novel therapeutic agents.
Future Outlook: Expanding the Horizons of Furo[3,4-c]pyrrole Chemistry
The journey of furo[3,4-c]pyrrole compounds, from their conceptual origins in classical heterocyclic synthesis to their current applications in advanced materials and medicine, is a testament to the enduring power of organic chemistry. The future of this field is likely to be driven by several key trends:
-
Development of more efficient and sustainable synthetic methods: This will include the wider adoption of green chemistry principles, such as the use of catalytic methods and the avoidance of hazardous reagents and solvents.
-
Fine-tuning of electronic properties for enhanced device performance: The synthesis of new derivatives with precisely controlled energy levels and charge transport characteristics will be crucial for the development of next-generation organic electronic devices.
-
Exploration of new biological activities: A deeper investigation into the medicinal chemistry of furo[3,4-c]pyrrole derivatives could lead to the discovery of novel drug candidates for a range of diseases.
As our understanding of the structure-property relationships of these fascinating molecules continues to grow, so too will their impact on science and technology. The unassuming furo[3,4-c]pyrrole core is poised to play an increasingly important role in shaping the future of materials science and medicine.
Diagrams
Caption: The Paal-Knorr synthesis: a foundational reaction in heterocyclic chemistry.
Caption: A classical synthetic route to the furo[3,4-c]pyrrole-dione core.
Caption: Key application areas for furo[3,4-c]pyrrole compounds.
References
-
Arnold, D. P., Nitschinsk, L. J., Kennard, C. H. L., & Smith, G. (1991). Preparation of Some Pyrrole-3,4-dicarboxylic Acid Derivatives and the Crystal Structure of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione. Australian Journal of Chemistry, 44(3), 323-330. [Link]
-
Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigsäureäthers und der Acetessigsäure. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
-
Padwa, A., Kulkarni, Y. S., & Zhang, Z. (1990). Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. The Journal of Organic Chemistry, 55(2), 4144-4153. [Link]
-
Amarnath, V., & Amarnath, K. (1995). Paal-Knorr Furan Synthesis. Journal of Organic Chemistry, 60(2), 301-307. [Link]
-
Knorr, L. (1884). Synthese von Furfuran-, Pyrrol- und Thiophenderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. [Link]
-
Amarnath, V., Anthony, D. C., Amarnath, K., Valentine, W. M., Wetterau, L. A., & Graham, D. G. (1991). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 56(24), 6924-6931. [Link]
-
Mavrova, A. Z., Wesselinova, D., Tsenov, Y. A., & Denkova, P. (2009). Synthesis and evaluation of the antiproliferative activity of the derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids. Molecules, 14(3), 1114-1126. [Link]
-
Fischer, R., & Fišerová, M. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Arkivoc, 2015(7), 113-121. [Link]
-
Litinas, K. E., & Fylaktakidou, K. C. (2021). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 26(21), 6489. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link]
-
Majumdar, K. C. (2008). SYNTHESIS OF FIVE- AND SIX-MEMBERED HETEROCYCLIC COMPOUNDS BY THE APPLICATION OF THE METATHESIS REACTIONS. K. C. Majumdar. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Jasiński, M., & Jasińska, E. (2021). Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. Bioorganic & Medicinal Chemistry Letters, 48, 128249. [Link]
-
ChemSynthesis. (n.d.). 2,5-diethyl-3,4-furandicarboxylic acid. Retrieved from [Link]
-
Ryan, J. J., McHugh, R. J., Toth, I., & Lindup, W. E. (1996). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmacy and Pharmacology, 48(6), 635-640. [Link]
-
Brückner, D. C., Kassen, S., & Leker, J. (2021). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. European Journal of Organic Chemistry, 2021(31), 4437-4444. [Link]
-
Stanovnik, B., J. Svete, M. Tišler, L. Žorž, B. Hvala, and I. Kočar. "Synthesis and Reactions of Furo [2, 3-b] pyrroles." Journal of Heterocyclic Chemistry 27.2 (1990): 359-364. [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
The Furo[3,4-c]pyrrole Core: A Synthetic Gateway to Novel Bioactive Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The furo[3,4-c]pyrrole core, a fascinating bicyclic heteroaromatic system, represents a unique confluence of the structural motifs of furan and pyrrole. While its direct presence in naturally occurring products appears to be exceedingly rare, its potential as a "natural product-inspired" scaffold in medicinal chemistry and drug discovery is profound. This technical guide provides a comprehensive overview of the furo[3,4-c]pyrrole core, with a focus on its synthesis, chemical properties, and prospective biological applications. By exploring established and emerging synthetic methodologies, we aim to equip researchers with the knowledge to access this promising heterocyclic system and unlock its potential for the development of novel therapeutics.
Introduction: The Allure of Fused Heterocycles in Drug Discovery
Nature has long been the master architect of bioactive molecules, with a significant portion of approved drugs being either natural products or their synthetic derivatives.[1][2] Among the vast diversity of natural scaffolds, five-membered heterocyclic rings such as furan and pyrrole are ubiquitous.[3][4] The pyrrole ring, for instance, is a fundamental component of essential biomolecules like heme and chlorophyll, and is present in numerous alkaloids with a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][5] Similarly, the furan moiety is a key structural feature in many natural products and synthetic compounds with significant therapeutic value.
The fusion of these two important heterocycles into a single, rigid framework, such as the furo[3,4-c]pyrrole system, offers several advantages in the design of new drug candidates. The resulting bicyclic structure can:
-
Introduce conformational rigidity: This can lead to higher binding affinity and selectivity for biological targets.
-
Modulate electronic properties: The interplay between the electron-rich pyrrole and furan rings can fine-tune the molecule's reactivity and interactions with biomolecules.
-
Provide novel three-dimensional arrangements of functional groups: This allows for the exploration of new chemical space and the development of compounds with unique structure-activity relationships (SAR).
This guide will delve into the synthetic strategies available for constructing the furo[3,4-c]pyrrole core and explore its potential as a privileged scaffold for the discovery of next-generation therapeutics.
Synthetic Strategies for the Furo[3,4-c]pyrrole Core
The construction of the furo[3,4-c]pyrrole ring system can be approached through various synthetic routes, primarily involving the sequential or convergent formation of the furan and pyrrole rings. Key strategies include cycloaddition reactions and adaptations of classical named reactions for heterocycle synthesis.
Cycloaddition Reactions: A Powerful Tool for Core Formation
[3+2] Cycloaddition reactions are particularly well-suited for the construction of five-membered rings and offer a direct route to the furo[3,4-c]pyrrole scaffold. One prominent approach involves the reaction of an azomethine ylide with a suitable dipolarophile.
A conceptual workflow for a [3+2] cycloaddition approach is depicted below:
Figure 1. Conceptual workflow for the synthesis of the furo[3,4-c]pyrrole core via a [3+2] cycloaddition reaction.
This strategy allows for the introduction of diverse substituents on both the pyrrole and furan portions of the molecule, enabling the creation of a library of analogs for biological screening.
Paal-Knorr Type Synthesis: A Classic Approach Revisited
The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a straightforward method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[3][6][7][8][9] While a direct Paal-Knorr synthesis of the furo[3,4-c]pyrrole core from a single precursor is not straightforward, a modified, multi-step approach can be envisioned.
This would involve the initial synthesis of a furan-containing 1,4-dicarbonyl compound, which can then undergo a subsequent Paal-Knorr pyrrole synthesis.
Figure 2. A potential multi-step Paal-Knorr approach to the furo[3,4-c]pyrrole core.
The versatility of the Paal-Knorr reaction allows for the incorporation of a wide range of substituents, making it a valuable tool for generating structural diversity.
Potential Biological Applications: A Scaffold of Promise
While natural products containing the furo[3,4-c]pyrrole core remain elusive, the biological activities of related fused heterocyclic systems provide a strong rationale for its investigation in medicinal chemistry. The pyrrole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][5]
| Compound Class/Scaffold | Reported Biological Activities | Potential Therapeutic Areas |
| Pyrrole Derivatives | Antibacterial, Antifungal, Antiviral, Anti-inflammatory, Anticancer | Infectious Diseases, Inflammation, Oncology |
| Furan Derivatives | Antimicrobial, Anti-inflammatory, Anticancer | Infectious Diseases, Inflammation, Oncology |
| Pyrrolo[3,4-c]pyridine Derivatives | Analgesic, Sedative, Antidiabetic, Antimycobacterial, Antiviral, Antitumor | Neurology, Metabolic Disorders, Infectious Diseases, Oncology[10][11] |
| Furo[2,3-b]quinoline Derivatives | Cholinesterase Inhibition, Neuroprotective Effects | Alzheimer's Disease[12] |
Table 1. Biological activities of pyrrole, furan, and related fused heterocyclic systems.
Based on the established bioactivities of its constituent rings and related fused systems, the furo[3,4-c]pyrrole core holds promise for the development of novel agents in several therapeutic areas:
-
Oncology: The pyrrole moiety is present in several anticancer agents. The rigid furo[3,4-c]pyrrole scaffold could serve as a template for the design of novel kinase inhibitors or DNA-interacting agents.
-
Infectious Diseases: The prevalence of pyrrole and furan derivatives with antimicrobial activity suggests that furo[3,4-c]pyrrole analogs could be effective antibacterial or antifungal agents.
-
Neuroscience: The neuroprotective and cholinesterase inhibitory activities of related fused systems indicate that the furo[3,4-c]pyrrole core could be a valuable starting point for the development of treatments for neurodegenerative diseases.
Representative Experimental Protocol: Synthesis of a Furo[3,4-c]pyrrole Derivative
The following is a representative, conceptual protocol for the synthesis of a substituted furo[3,4-c]pyrrole-4,6-dione via a [3+2] cycloaddition reaction. This protocol is intended as a general guideline and may require optimization for specific substrates.
Synthesis of 5-Aryl-1,3-dioxo-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole Derivatives
Materials:
-
Substituted N-arylmaleimide (1.0 mmol)
-
Aromatic aldehyde (1.2 mmol)
-
Amino acid (e.g., sarcosine) (1.2 mmol)
-
Toluene (10 mL)
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N-arylmaleimide (1.0 mmol), aromatic aldehyde (1.2 mmol), and amino acid (1.2 mmol) in toluene (10 mL).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired furo[3,4-c]pyrrole derivative.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.[13][14][15][16]
Conclusion and Future Directions
The furo[3,4-c]pyrrole core, while not yet identified in natural products, represents a synthetically accessible and highly promising scaffold for the development of novel bioactive compounds. Its unique combination of the furan and pyrrole rings within a rigid bicyclic framework offers exciting opportunities for the exploration of new chemical space and the design of next-generation therapeutics. The synthetic strategies outlined in this guide, particularly those based on cycloaddition reactions, provide a robust platform for the creation of diverse libraries of furo[3,4-c]pyrrole derivatives for biological screening.
Future research in this area should focus on:
-
The development of novel and efficient synthetic routes to the furo[3,4-c]pyrrole core.
-
The synthesis and biological evaluation of a wide range of substituted furo[3,4-c]pyrrole analogs.
-
The elucidation of the structure-activity relationships of these compounds to guide the design of more potent and selective agents.
-
Computational studies to predict the biological targets and binding modes of furo[3,4-c]pyrrole derivatives.
By embracing the principles of natural product-inspired synthesis, the scientific community can unlock the full potential of the furo[3,4-c]pyrrole scaffold and pave the way for the discovery of innovative medicines.
References
-
(2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Paal–Knorr synthesis - Wikipedia. (n.d.). [Link]
-
A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. [Link]
-
Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. PubMed. [Link]
-
Synthesis and biological assessment of diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, as novel tacrine analogues. PubMed. [Link]
-
Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Russian Journal of General Chemistry. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube. [Link]
-
An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules. [Link]
-
Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]
-
Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules. [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
-
Typical cycloaddition methods for the synthesis of pyrroles. ResearchGate. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules. [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. [Link]
-
Synthesis and Evaluation of Pyrrole Derivatives. ijrpr. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. PubMed. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Spectroscopic Characterization of a Fluorescent Pyrrole Derivative Containing Electron Acceptor and Donor Groups. PubMed. [Link]
-
Porphyrins with exocyclic rings. 16. Synthesis and spectroscopic characterization of fluoranthoporphyrins, a new class of highly conjugated porphyrin chromophores. PubMed. [Link]
-
Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes. PMC. [Link]
-
Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Nature. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. orientjchem.org [orientjchem.org]
- 5. ijrpr.com [ijrpr.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological assessment of diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, as novel tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and spectroscopic characterization of a fluorescent pyrrole derivative containing electron acceptor and donor groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Porphyrins with exocyclic rings. 16. Synthesis and spectroscopic characterization of fluoranthoporphyrins, a new class of highly conjugated porphyrin chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects - PMC [pmc.ncbi.nlm.nih.gov]
"in silico prediction of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride properties"
An In-Depth Technical Guide to the In Silico Profiling of Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
Introduction: The Imperative of Early-Stage Computational Assessment
In modern drug discovery and development, the principle of "fail early, fail cheap" is a guiding mantra. The journey from a promising chemical entity to a marketed therapeutic is fraught with attrition, often due to suboptimal pharmacokinetic properties or unforeseen toxicity. Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride represents a class of bicyclic scaffolds that are of significant interest in medicinal chemistry due to their rigid, three-dimensional nature, which can offer exquisite control over receptor binding and molecular properties. However, before committing to the costly and time-consuming process of synthesis and in vitro/in vivo testing, a robust in silico (computational) assessment is an indispensable first step.
This technical guide provides a comprehensive framework for the in silico prediction of the core physicochemical, pharmacokinetic (ADME), and toxicological properties of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. As a senior application scientist, the focus here is not merely on the execution of computational protocols but on the strategic rationale behind them. We will explore how to generate reliable, actionable data that can guide the design-make-test-analyze cycle, ultimately de-risking the progression of drug candidates. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling to make more informed decisions in the early stages of discovery.
Chapter 1: Molecular Representation and Input Standardization
The fidelity of any in silico prediction is fundamentally dependent on the quality of the input molecular representation. A non-standardized or incorrectly processed chemical structure can propagate errors throughout the entire predictive workflow. The objective of this initial step is to generate a consistent, energy-minimized three-dimensional conformation that serves as a reliable starting point for all subsequent calculations.
Protocol 1.1: Generating a Standardized Molecular Input
This protocol outlines the essential steps from obtaining a 2D representation to generating a 3D structure suitable for property prediction.
Methodology:
-
Obtain Canonical Representation: The first step is to acquire a machine-readable representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a common standard. For the cis-diastereomer of the hydrochloride salt, a representative SMILES string is Cl.[H][C@@]12CNC[C@]1([H])COC2.[1] The corresponding free base is C1C2CNCC2OC1.[2] For most property predictions, the free base form is used, as the salt component dissociates in vivo.
-
Conversion to 3D Coordinates: The 1D SMILES string is converted into a 3D structure. This can be accomplished using various cheminformatics toolkits like RDKit or Open Babel. This process generates an initial, rough 3D conformation.
-
Energy Minimization: The initial 3D structure is not energetically favorable. A molecular mechanics force field (e.g., MMFF94 or UFF) is applied to relax the structure, optimizing bond lengths, angles, and torsions to find a low-energy conformer. This step is critical for predictions that rely on 3D descriptors.
-
Output Standardization: The final, minimized structure is saved in a standard format, such as an .sdf or .mol2 file, which will be used as the input for the predictive tools.
Caption: Workflow for preparing a standardized molecular input.
Chapter 2: Prediction of Fundamental Physicochemical Properties
Physicochemical properties are the bedrock upon which a molecule's biological fate is built. Properties such as lipophilicity, aqueous solubility, and ionization state (pKa) govern everything from how a compound dissolves in the gut to its ability to cross cell membranes and bind to its target.[] The prediction of these properties is typically achieved through Quantitative Structure-Property Relationship (QSPR) models, which correlate calculated molecular descriptors with experimentally determined property values.[4]
Protocol 2.1: Predicting Key Physicochemical Descriptors
This protocol utilizes established computational models, often available through platforms like ACD/Labs Percepta, ChemDraw, or free web servers, to estimate the core physicochemical profile.[5][6]
Methodology:
-
Lipophilicity (logP/logD): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity in its neutral form. The distribution coefficient (logD) is a pH-dependent measure that accounts for all ionic species. Submit the standardized structure to a prediction tool (e.g., SwissADME, pkCSM) to calculate both logP and logD at a physiological pH of 7.4.[7]
-
Aqueous Solubility (logS): Predict the intrinsic aqueous solubility of the compound. The result is typically given as logS, the base-10 logarithm of the molar solubility (mol/L). Poor solubility is a major hurdle in drug development.
-
Ionization State (pKa): For ionizable compounds, the pKa is critical. The pyrrolidine nitrogen in the scaffold is basic. Predicting its pKa value indicates the extent to which the compound will be protonated (charged) at physiological pH, which profoundly impacts solubility, permeability, and target binding.
Data Presentation: Predicted Physicochemical Profile
The quantitative data generated from this protocol should be summarized for clarity.
| Property | Predicted Value | Interpretation in a Drug Discovery Context |
| Molecular Weight ( g/mol ) | 113.16 (Free Base) | Low molecular weight, favorable for good permeability ("Rule of 5"). |
| logP | -0.3 | Indicates the compound is relatively hydrophilic. |
| logD (at pH 7.4) | ~ -2.0 to -2.5 | At physiological pH, the compound is highly hydrophilic due to protonation of the basic nitrogen. |
| Aqueous Solubility (logS) | > -2.0 | Predicted to have high aqueous solubility, which is advantageous for formulation. |
| pKa (Strongest Basic) | ~ 9.0 - 9.5 | The pyrrolidine nitrogen is strongly basic and will be >99% protonated at pH 7.4. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | Low TPSA, which is often correlated with good cell permeability and BBB penetration. |
(Note: Values are representative estimates based on the structure and may vary slightly between different prediction algorithms.)
Chapter 3: In Silico Pharmacokinetic (ADME) Profiling
ADME describes the disposition of a drug within an organism: Absorption, Distribution, Metabolism, and Excretion.[8] An in silico ADME profile provides an early warning of potential liabilities, such as poor oral bioavailability or rapid metabolic clearance, allowing for structural modifications before synthesis.[9] These predictions are typically generated by a suite of machine learning models, each trained on specific experimental ADME data.[10]
Protocol 3.1: Comprehensive ADME Prediction Workflow
This protocol outlines the steps to generate a holistic ADME profile.
Methodology:
-
Absorption:
-
Human Intestinal Absorption (HIA): Predict the percentage of the compound absorbed from the human gut. This is a key indicator of oral bioavailability.
-
Caco-2 Permeability: The Caco-2 cell line is an in vitro model of the intestinal wall. Predicting permeability provides insight into the mechanism of absorption (passive diffusion vs. active transport).
-
-
Distribution:
-
Plasma Protein Binding (PPB): Predict the extent to which the compound binds to proteins in the blood (e.g., albumin). High PPB can limit the free fraction of the drug available to act on its target.
-
Blood-Brain Barrier (BBB) Permeability: Predict whether the compound is likely to cross the BBB and enter the central nervous system (CNS). This is a critical parameter for CNS targets (desirable) or for avoiding CNS side effects (undesirable).
-
-
Metabolism:
-
Cytochrome P450 (CYP) Inhibition: Predict whether the compound is likely to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Inhibition can lead to dangerous drug-drug interactions.
-
CYP Substrate Prediction: Predict which CYP isoforms are likely to metabolize the compound. This helps anticipate the metabolic fate and potential clearance rate.
-
-
Excretion:
-
Total Clearance (CL_TOT): Predict the rate at which the drug is removed from the body, typically expressed in log(mL/min/kg). This value influences the dosing interval.
-
Caption: The interconnected processes of ADME within the body.
Data Presentation: Predicted ADME Profile
| Parameter | Category | Predicted Outcome | Rationale / Implication |
| HIA | Absorption | High | Low MW and TPSA suggest good potential for oral absorption. |
| Caco-2 Permeability | Absorption | Moderate to High | The molecule's small size and hydrophilic character suggest it may be a substrate for transporters. |
| BBB Permeability | Distribution | Likely BBB Permeable | Low MW and TPSA are strong indicators of potential CNS penetration. |
| PPB | Distribution | Low | Hydrophilic compounds generally exhibit lower plasma protein binding. |
| CYP2D6 Inhibitor | Metabolism | Unlikely | Scaffold does not contain common CYP2D6 inhibitor motifs. |
| CYP3A4 Inhibitor | Metabolism | Unlikely | Scaffold does not contain common CYP3A4 inhibitor motifs. |
| Total Clearance | Excretion | Low to Moderate | Likely cleared primarily by the kidneys due to high hydrophilicity. |
Chapter 4: Early-Stage Toxicological Risk Assessment
In silico toxicology aims to identify potential safety liabilities long before animal testing.[11] This is achieved by using models trained on large toxicology datasets to recognize molecular features or patterns associated with specific adverse effects.[12] While not a replacement for experimental assays, these predictions are invaluable for prioritizing compounds and guiding chemical modifications to mitigate risks.[13]
Protocol 4.1: Predicting Key Toxicity Endpoints
This protocol uses widely accepted computational models to flag common toxicity concerns.
Methodology:
-
Cardiotoxicity (hERG Inhibition): Blockade of the hERG potassium ion channel is a leading cause of drug-induced cardiac arrhythmia. Predict the probability of hERG inhibition using a QSAR or machine learning model.
-
Hepatotoxicity (DILI): Drug-Induced Liver Injury is a major reason for drug failure and market withdrawal. Predict the risk of DILI based on structural alerts and predictive models.
-
Mutagenicity (AMES Test): The computational AMES test predicts whether a compound is likely to be mutagenic, which is an indicator of carcinogenic potential. The prediction is based on the presence of known reactive substructures (structural alerts).
-
Skin Sensitization: Predict the potential for the compound to cause an allergic skin reaction.
Data Presentation: Predicted Toxicological Profile
| Toxicity Endpoint | Predicted Risk | Confidence | Implication |
| hERG Inhibition | Low | High | The scaffold lacks the typical features of a hERG blocker (e.g., a basic nitrogen separated by a lipophilic spacer from an aromatic group). |
| Hepatotoxicity | Low | Medium | The molecule is metabolically stable and lacks obvious toxicophores. |
| AMES Mutagenicity | No Alert | High | The structure is not associated with known DNA-reactive functional groups. |
| Skin Sensitization | Low | Medium | The compound is not predicted to be a skin sensitizer. |
Chapter 5: Integrated Analysis and Model Validation
The true power of in silico profiling lies not in individual predictions but in the integrated analysis of the complete dataset. This holistic view allows for a nuanced assessment of a compound's potential. Furthermore, it is crucial to understand the limitations and reliability of the predictions themselves.
Trustworthiness and the Applicability Domain
No predictive model is perfect. The Applicability Domain (AD) of a model defines the chemical space in which it can make reliable predictions.[5] When using a prediction tool, a scientist must act with due diligence:
-
Check Confidence Scores: Many tools provide a confidence level or probability with their predictions. A low-confidence prediction should be treated as a hypothesis requiring urgent experimental validation.
-
Analyze Similar Structures: Advanced platforms may show the most similar compounds from their training set that were used to make the prediction.[10] If these neighbors have different experimental outcomes, the prediction for the new compound is less certain. This practice is a cornerstone of a self-validating system.
Caption: A decision-making tree based on integrated in silico data.
Based on the integrated profile, Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride appears to have a favorable drug-like profile. It is a small, soluble, hydrophilic molecule predicted to have good absorption and low toxicity risks. Its likely ability to penetrate the BBB makes it a potentially interesting scaffold for CNS targets.
Conclusion
The in silico prediction of molecular properties is a powerful, data-driven strategy for accelerating drug discovery. By applying a systematic workflow of property predictions—from fundamental physicochemical characteristics to complex ADME and toxicity endpoints—we have constructed a comprehensive profile for Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. This profile serves not as a final verdict but as a robust, scientifically-grounded hypothesis. It suggests that this scaffold possesses a low-risk, "drug-like" foundation, justifying the commitment of resources for chemical synthesis and subsequent in vitro validation. This computational-first approach enables research teams to focus their efforts on compounds with the highest probability of success, embodying the core principles of modern, efficient drug development.
References
-
Quality Factory Supply 99% Pure (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride 57710-36-8 with Efficient Delivery. (n.d.). SHUNYUANSHENG BIO-PHARMTECH CO., LTD. Retrieved from [Link]
-
Gadaleta, D., Manganelli, S., & Benfenati, E. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147–172. Retrieved from [Link]
-
Dearden, J. C. (2003). In silico prediction of ADMET properties: how far have we come? Expert Opinion on Drug Metabolism & Toxicology, 1(1), 31-52. Retrieved from [Link]
-
Guan, D., et al. (2019). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 7, 375. Retrieved from [Link]
-
Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. Retrieved from [Link]
-
In Silico Toxicity Prediction. (n.d.). PozeSCAF. Retrieved from [Link]
-
Zhang, L., et al. (2023). In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. Chemical Research in Toxicology, 36(7), 1079–1090. Retrieved from [Link]
-
Wang, Z. (2022). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest Dissertations & Theses Global. Retrieved from [Link]
-
ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved from [Link]
-
Pharmacokinetics Software | Predict ADME Properties | ADME Suite. (n.d.). ACD/Labs. Retrieved from [Link]
-
Ostopovici-Halip, L., et al. (2022). Computational/in silico methods in drug target and lead prediction. Journal of Applied Genetics, 63(1), 1-20. Retrieved from [Link]
-
Physicochemical Prediction. (n.d.). CD ComputaBio. Retrieved from [Link]
-
Software for the prediction of physicochemical properties. (n.d.). ResearchGate. Retrieved from [Link]
-
Alqahtani, S. (2017). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 8, 827. Retrieved from [Link]
-
ADMET predictions. (n.d.). VLS3D. Retrieved from [Link]
-
Giménez-Díaz, E., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 743. Retrieved from [Link]
-
Hexahydro-1H-furo[3,4-c]pyrrole. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. cis-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride 97% | CAS: 57710-36-8 | AChemBlock [achemblock.com]
- 2. Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | CID 21421150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. revvitysignals.com [revvitysignals.com]
- 7. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]
- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 9. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. In silico methods for toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pozescaf.com [pozescaf.com]
- 13. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
A Technical Guide to Quantum Chemical Calculations on the Furo[3,4-c]pyrrole Scaffold: From First Principles to Drug Design
Executive Summary
The furo[3,4-c]pyrrole scaffold, a privileged heterocyclic structure, represents a compelling target for modern drug discovery. Its unique fusion of electron-rich furan and pyrrole rings imparts distinct electronic and steric properties that are ripe for therapeutic exploitation. This guide provides researchers, computational chemists, and drug development professionals with an in-depth framework for applying quantum chemical calculations to elucidate the fundamental characteristics of this scaffold. Moving beyond a mere recitation of methods, we explore the causal reasoning behind computational choices, establishing a self-validating workflow from initial structure optimization to the prediction of reactivity and biological interaction. By integrating Density Functional Theory (DFT) calculations with practical insights, this document serves as a comprehensive manual for unlocking the therapeutic potential of furo[3,4-c]pyrrole derivatives through a principled, computation-driven approach.
Chapter 1: The Furo[3,4-c]pyrrole Scaffold: A Nexus of Aromaticity and Activity
The Primacy of Heterocycles in Medicinal Chemistry
Heterocyclic compounds form the bedrock of modern pharmacology, with a significant majority of all biologically active molecules incorporating these ring systems. Their prevalence is no coincidence; the inclusion of heteroatoms (such as nitrogen and oxygen) within cyclic structures introduces asymmetry, dipole moments, and hydrogen bonding capabilities that are crucial for specific, high-affinity interactions with biological targets.[1] Pyrrole, a five-membered aromatic heterocycle, is a particularly vital pharmacophore found in a vast range of natural products and synthetic drugs, from anti-inflammatory agents to anticancer therapies.[1][2][3] Its unique electronic properties and ability to serve as a structural anchor make it a cornerstone of drug design.[3]
Structural and Electronic Features of the Furo[3,4-c]pyrrole Core
The furo[3,4-c]pyrrole system is an isomeric form of a pyrrolopyridine, also known as an azaizoindole.[4] It fuses a furan ring and a pyrrole ring, creating a bicyclic aromatic system with a rich electronic landscape. The aromaticity of these five-membered rings is a result of the delocalization of six π-electrons over the five atoms.[5][6]
-
Pyrrole Contribution: The nitrogen atom's lone pair participates in the aromatic sextet, making the ring π-excessive and highly reactive towards electrophiles, particularly at the C2 position.[6]
-
Furan Contribution: The oxygen heteroatom also contributes a lone pair to the aromatic system. However, oxygen's higher electronegativity compared to nitrogen holds these electrons more tightly, generally making furan less aromatic than pyrrole.[5][6]
The fusion of these two rings creates a planar, electron-rich scaffold. The specific arrangement in the furo[3,4-c] configuration generates a unique distribution of electron density and molecular orbitals, which dictates its reactivity, intermolecular interactions, and, ultimately, its pharmacological potential.
Therapeutic Potential and Known Biological Activities
While the parent furo[3,4-c]pyrrole is less explored than other isomers, its derivatives have shown significant promise. For instance, N-substituted 3,4-pyrroledicarboximides, which feature the related pyrrolo[3,4-c]pyrrole core, have been synthesized and evaluated as potent anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.[7] The ability to readily modify the scaffold, for example, at the imide nitrogen, allows for the fine-tuning of properties like solubility and target affinity, a key strategy in structure-activity relationship (SAR) studies.[7][8] The inherent properties of the fused ring system provide a rigid and well-defined platform for orienting functional groups to optimize interactions within a protein's active site.
Chapter 2: Foundational Principles of Quantum Chemical Calculations
Quantum chemical calculations allow us to model molecular systems at the electronic level, providing unparalleled insight into properties that are difficult or impossible to measure directly. For a scaffold like furo[3,4-c]pyrrole, these methods are not merely confirmatory; they are predictive tools that guide rational drug design.
The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a remarkable balance of accuracy and computational efficiency.[9] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach has proven exceptionally effective for studying organic molecules, making it the workhorse for the calculations described herein.[10][11]
The Causality Behind Method Selection: Functionals and Basis Sets
The accuracy of a DFT calculation is determined by two key choices: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional (e.g., B3LYP): This is the heart of a DFT calculation, approximating the complex quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has become a standard in the field for its robust performance across a wide range of organic systems, accurately describing molecular geometries and electronic properties.[12][13] Its widespread use provides a wealth of benchmark data, making results trustworthy and comparable to published literature.
-
Basis Set (e.g., 6-31G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-31G(d,p), is a popular choice that represents a pragmatic compromise between accuracy and cost. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions provide flexibility to the orbitals, allowing for a more accurate description of the asymmetric electron distribution in bonds, which is critical for heterocyclic systems like furo[3,4-c]pyrrole.[13]
Key Computable Properties for Drug Design
Quantum chemical calculations yield a suite of properties that are directly translatable to medicinal chemistry applications:
-
Optimized Geometry: Provides the most stable 3D arrangement of the atoms, including precise bond lengths, angles, and dihedrals. This is the foundation for all other calculations and is essential for understanding shape complementarity with a biological target.
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[11] The energy gap between them is an indicator of chemical stability and electronic excitation potential.[11]
-
Molecular Electrostatic Potential (MEP): The MEP maps the electrostatic potential onto the electron density surface of a molecule. It provides a powerful visual guide to a molecule's charge distribution, revealing electron-rich (nucleophilic) regions that are favorable for electrophilic attack or hydrogen bond acceptance, and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions with a protein target.
-
Spectroscopic Properties: DFT can accurately predict vibrational frequencies (IR spectra) and NMR chemical shifts.[10] Calculating frequencies is also a crucial step to verify that an optimized geometry is a true energy minimum (i.e., has no imaginary frequencies).[9]
Chapter 3: A Practical Workflow for Analyzing the Furo[3,4-c]pyrrole Scaffold
This chapter outlines a validated, step-by-step methodology for conducting quantum chemical calculations on a representative furo[3,4-c]pyrrole derivative. The workflow is designed to be a self-validating system, where each step confirms the integrity of the previous one.
Computational Workflow Overview
Caption: Workflow for quantum chemical analysis of the furo[3,4-c]pyrrole scaffold.
Protocol 1: Geometry Optimization
This protocol establishes the ground-state equilibrium structure of the molecule.
-
Structure Generation: Build an initial 3D structure of the target molecule (e.g., 2-phenyl-5-methyl-furo[3,4-c]pyrrole-1,3-dione) using molecular modeling software like GaussView or Avogadro. Perform a preliminary geometry cleanup using molecular mechanics if available.
-
Input File Creation: Create an input file for a computational chemistry package (e.g., Gaussian[13]). This text file specifies the calculation type, molecular charge and multiplicity, atomic coordinates, the chosen theoretical method, and the basis set.
-
Execution: Submit the calculation to the software.
-
Verification: Upon completion, check the output file to ensure the calculation terminated normally and that the optimization converged. This is typically indicated by specific messages in the log file confirming that displacement and force criteria have been met.
Protocol 2: Frequency Calculation and Verification
This essential step validates that the optimized structure is a true energy minimum.
-
Input File Creation: Using the optimized coordinates from the previous step, create a new input file.
-
Route Section Example: #p B3LYP/6-31G(d,p) Freq
-
Causality: The Freq keyword requests a vibrational frequency analysis. This calculation must be performed with the exact same method and basis set as the optimization to be valid.
-
-
Execution: Run the calculation.
-
Verification: Analyze the output. A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the initial structure must be modified and re-optimized. The output will also provide thermodynamic data and simulated IR spectral information.
Protocol 3: Electronic Property Calculation
This protocol extracts key electronic insights from the validated molecular structure.
-
Input File Modification: The necessary information for electronic analysis (orbitals, Mulliken charges, etc.) is often generated during the optimization or frequency calculation. To generate a formatted checkpoint file for visualization and to request specific population analyses, the input can be modified.
-
Route Section Example: #p B3LYP/6-31G(d,p) Pop=MK IOp(6/33=2)
-
Causality:Pop=MK requests the calculation of charges using the Merz-Kollman scheme, which is often used to derive charges for subsequent molecular mechanics simulations. IOp(6/33=2) is a specific command (in Gaussian) to print orbital information for visualization.
-
-
Visualization: Use visualization software (e.g., GaussView, Chemcraft) to read the output or checkpoint file.
-
Analysis:
-
Generate surfaces for the HOMO and LUMO to understand their spatial distribution.
-
Generate the MEP surface, mapping it onto the total electron density. Identify red (negative potential, nucleophilic) and blue (positive potential, electrophilic) regions.
-
Chapter 4: Interpreting the Data: From Quantum Numbers to Rational Design
The true power of these calculations lies in translating the numerical output into actionable chemical and biological insights. We will use a hypothetical furo[3,4-c]pyrrole-1,3-dione core as an example.
Optimized Geometry: The Structural Blueprint
The DFT optimization provides the definitive low-energy conformation. For the furo[3,4-c]pyrrole core, calculations would confirm a high degree of planarity, a direct consequence of its aromaticity. Key bond lengths would be intermediate between typical single and double bonds, providing quantitative evidence of π-electron delocalization.[6]
Table 1: Hypothetical Geometric Parameters for a Furo[3,4-c]pyrrole-1,3-dione Core
| Parameter | Bond | Calculated Value (Å) | Description |
|---|---|---|---|
| Bond Length | C=O | 1.21 | Typical carbonyl double bond |
| Bond Length | C-N (imide) | 1.39 | Shorter than a single bond due to resonance |
| Bond Length | C-C (ring fusion) | 1.45 | Reflects strain and aromatic character |
| Bond Length | C-O (furan) | 1.36 | Shorter than a typical C-O single bond |
| Dihedral Angle | C-C-C-C (ring) | ~0.0° | Indicates planarity of the ring system |
Electronic Structure: Mapping Reactivity and Interactions
Analysis of the electronic properties provides a predictive map of the molecule's behavior.
Caption: Translating calculated electronic properties into actionable drug design insights.
-
Frontier Orbitals: For the furo[3,4-c]pyrrole-1,3-dione, the HOMO would likely be distributed across the fused π-system, while the LUMO might show significant density over the electron-withdrawing dicarbonyl portion. This separation indicates a potential for intramolecular charge transfer upon electronic excitation.
-
Molecular Electrostatic Potential (MEP): The MEP map would clearly show a strong negative potential (red) around the carbonyl oxygens, identifying them as primary hydrogen bond acceptors. A positive potential (blue) might be located near the N-H proton (if unsubstituted), marking it as a hydrogen bond donor. This information is critical for predicting how the molecule will orient itself in a protein binding pocket.
Table 2: Hypothetical Electronic Properties for a Furo[3,4-c]pyrrole-1,3-dione Core
| Property | Calculated Value | Implication for Drug Design |
|---|---|---|
| HOMO Energy | -6.5 eV | Moderate electron-donating ability |
| LUMO Energy | -1.8 eV | Good electron-accepting ability (due to imide) |
| HOMO-LUMO Gap | 4.7 eV | High kinetic stability, lower reactivity |
Application to Structure-Activity Relationship (SAR) Studies
Quantum chemical calculations are exceptionally powerful for rationalizing and predicting SAR. By computationally modeling a series of derivatives, one can correlate changes in electronic properties with observed biological activity.
-
Hypothetical Scenario: Consider adding an electron-donating group (e.g., -OCH₃) versus an electron-withdrawing group (e.g., -NO₂) to the scaffold.
-
The -OCH₃ group would be predicted to raise the HOMO energy, making the compound a better electron donor.
-
The -NO₂ group would be predicted to lower both the HOMO and LUMO energies, making the compound a better electron acceptor and potentially more reactive.
-
If biological activity is found to correlate with electron-donating ability, this provides a clear, rational path for designing the next generation of compounds.
-
References
-
Molecules. (n.d.). Special Issue : Heterocyclic Compounds: Synthesis and Medicinal Chemistry Applications. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Promising Novel Heterocyclic Drug Candidates: Synthesis, Characterization, DFT Calculations and In Silico Investigations of Anticancer Behaviors | Request PDF. Retrieved January 11, 2026, from [Link]
-
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved January 11, 2026, from [Link]
-
Research Square. (2021). Computational study of heterocyclic anticancer compounds through nbo method. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Computational study about the derivatives of pyrrole as high-energy-density compounds. Retrieved January 11, 2026, from [Link]
-
American Chemical Society. (2023). Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Retrieved January 11, 2026, from [Link]
-
SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved January 11, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrrole as a Pharmaceutical Intermediate. Retrieved January 11, 2026, from [Link]
-
SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved January 11, 2026, from [Link]
-
University of Babylon. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Computational Note on the Chemical Reactivity of Pyrrole Derivatives. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Pyrrolo[3,4‐c]pyrrole derivative and SAR activity. Retrieved January 11, 2026, from [Link]
-
Russian Chemical Bulletin. (2023). Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan. Retrieved January 11, 2026, from [Link]
-
Oriental Journal of Chemistry. (n.d.). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Retrieved January 11, 2026, from [Link]
-
Hilaris Publisher. (n.d.). Computational study of the synthesis of pyrrole-pyrazines. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 11, 2026, from [Link]
-
Mansoura University. (n.d.). Heterocyclic Chemistry. Retrieved January 11, 2026, from [Link]
-
Ataman Kimya. (n.d.). PYRROLE. Retrieved January 11, 2026, from [Link]
-
Semantic Scholar. (n.d.). Quantum-chemical calculations of the products and energies of electron induced ionization of 2-Furanmethanol, Tetrahydro-and 3-Furanol. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Retrieved January 11, 2026, from [Link]
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. scispace.com [scispace.com]
- 3. nbinno.com [nbinno.com]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan | Kolesnikova | Fine Chemical Technologies [finechem-mirea.ru]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. This document outlines a robust and stereocontrolled synthetic strategy, explains the rationale behind the chosen methodologies, and provides detailed experimental protocols.
Introduction
The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a privileged heterocyclic motif present in a variety of biologically active molecules and serves as a crucial building block in medicinal chemistry. Its rigid, bicyclic structure allows for the precise spatial arrangement of substituents, making it an attractive core for the design of novel therapeutics. The stereochemistry of this scaffold is critical for its biological activity, necessitating synthetic routes that provide high levels of stereocontrol.
This guide details a stereoselective synthesis of (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, a specific stereoisomer of this bicyclic amine. The synthetic approach is centered around a key [3+2] cycloaddition reaction, a powerful and convergent method for the construction of five-membered rings with excellent stereocontrol.
Synthetic Strategy Overview
The proposed synthesis commences from a readily available chiral starting material, D-serine, to establish the desired stereochemistry early in the synthetic sequence. The core hexahydro-1H-furo[3,4-c]pyrrole ring system is constructed via an intramolecular 1,3-dipolar cycloaddition of an azomethine ylide. Subsequent functional group manipulations, including reduction and deprotection, afford the target amine, which is then converted to its hydrochloride salt for improved stability and handling.
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the stereoselective synthesis of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
Mechanistic Insights: The [3+2] Cycloaddition
The key step in this synthesis is the intramolecular 1,3-dipolar cycloaddition of an azomethine ylide.[1][2] This reaction class is a powerful tool for the stereoselective synthesis of pyrrolidines and other five-membered heterocycles.[3] The azomethine ylide, a 1,3-dipole, is generated in situ from the condensation of an amino acid derivative with an aldehyde. The stereochemistry of the starting amino acid directs the facial selectivity of the cycloaddition, leading to a high degree of stereocontrol in the product.
The proposed intramolecular cycloaddition proceeds through a concerted mechanism, where the stereochemical information from the chiral center in the starting material is transferred to the newly formed stereocenters in the bicyclic product.
Caption: Mechanism of the key intramolecular [3+2] cycloaddition step.
Detailed Experimental Protocols
Part 1: Synthesis of the Azomethine Ylide Precursor
Protocol 1.1: N-Allylation and N-Benzylation of D-Serine Methyl Ester
This initial step protects the amine and introduces the tethered alkene for the subsequent cycloaddition.
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| D-Serine Methyl Ester HCl | 1.0 | 155.58 g/mol | 15.56 g |
| Allyl Bromide | 2.2 | 120.98 g/mol | 21.9 mL |
| Benzyl Bromide | 1.1 | 171.04 g/mol | 13.1 mL |
| Potassium Carbonate | 3.5 | 138.21 g/mol | 48.37 g |
| Acetonitrile (ACN) | - | - | 500 mL |
Procedure:
-
To a stirred suspension of D-serine methyl ester hydrochloride and potassium carbonate in acetonitrile, add allyl bromide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Cool the mixture to 0 °C and add benzyl bromide dropwise.
-
Stir the reaction at room temperature for an additional 24 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Ethyl Acetate/Hexanes gradient) to yield the protected amino ester.
Protocol 1.2: DIBAL-H Reduction to the Aldehyde
The ester is carefully reduced to the aldehyde, which is the direct precursor for the azomethine ylide.
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| Protected Amino Ester | 1.0 | - | (from previous step) |
| DIBAL-H (1.0 M in Hexanes) | 1.2 | 142.22 g/mol | 1.2 equiv. |
| Dichloromethane (DCM) | - | - | 300 mL |
Procedure:
-
Dissolve the protected amino ester in dry dichloromethane and cool the solution to -78 °C under an inert atmosphere.
-
Add DIBAL-H solution dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude aldehyde, which is used immediately in the next step.
Part 2: Intramolecular [3+2] Cycloaddition and Product Formation
Protocol 2.1: In situ Generation of Azomethine Ylide and Cycloaddition
This is the crucial stereochemistry-defining step.
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| Crude Aldehyde | 1.0 | - | (from previous step) |
| N-Methylglycine | 1.1 | 89.09 g/mol | 1.1 equiv. |
| Toluene | - | - | 400 mL |
Procedure:
-
Dissolve the crude aldehyde and N-methylglycine in toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 12-18 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude bicyclic product by column chromatography on silica gel (Ethyl Acetate/Hexanes gradient).
Protocol 2.2: Reductive Cleavage and Deprotection
The protecting groups are removed to unveil the target amine.
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| Bicyclic Intermediate | 1.0 | - | (from previous step) |
| Palladium on Carbon (10%) | cat. | - | 10 mol% |
| Methanol (MeOH) | - | - | 200 mL |
| Hydrogen (H₂) | - | - | Balloon pressure |
Procedure:
-
Dissolve the purified bicyclic intermediate in methanol.
-
Add palladium on carbon to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction under a hydrogen atmosphere at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
Protocol 2.3: Formation of the Hydrochloride Salt
The final step involves the formation of the hydrochloride salt for improved stability and handling.
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| Crude Amine | 1.0 | 113.16 g/mol | (from previous step) |
| HCl in Diethyl Ether (2.0 M) | 1.1 | 36.46 g/mol | 1.1 equiv. |
| Diethyl Ether | - | - | 100 mL |
Procedure:
-
Dissolve the crude amine in a minimal amount of diethyl ether.
-
Cool the solution to 0 °C.
-
Add the solution of HCl in diethyl ether dropwise with stirring.
-
A white precipitate should form. Continue stirring at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) |
| (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | C₆H₁₂ClNO | 149.62 | 2.5-4.5 (m, 10H), 9.0-10.0 (br s, 2H) | 45-55 (CH₂), 65-75 (CH), 70-80 (CH₂) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in cycloaddition | Incomplete formation of azomethine ylide | Ensure complete removal of water using a Dean-Stark trap. Increase reaction time. |
| Incomplete deprotection | Inactive catalyst | Use fresh palladium on carbon. Increase catalyst loading or hydrogen pressure. |
| Product is an oil, not a solid | Impurities present | Purify the free amine by chromatography before salt formation. Ensure complete dryness of the final product. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the stereoselective synthesis of (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. The described methodology, leveraging a key intramolecular 1,3-dipolar cycloaddition, offers a reliable route to this valuable building block for drug discovery and development. The provided protocols and insights are intended to enable researchers to successfully synthesize this target molecule with a high degree of stereochemical purity.
References
-
Purushothaman, S., et al. (2010). Stereoselective synthesis of hexahydro-3-methyl-1-arylchromeno[3,4-b]pyrrole and its annulated heterocycles as potent antimicrobial agents for human pathogens. Bioorganic & Medicinal Chemistry Letters, 20(24), 7288-91. [Link]
- Caramella, P., & Grünanger, P. (1977). 1,3-Dipolar Cycloaddition Chemistry. In A. Padwa (Ed.), 1,3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 291-392). John Wiley & Sons.
-
Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810. [Link]
- Pandey, G., Lakshmaiah, G., & Ghatak, A. (1993). Construction of the pyrrolizidine skeleton by a tandem radical cyclization strategy. Tetrahedron Letters, 34(45), 7301-7304.
-
Gothelf, K. V., & Jørgensen, K. A. (2000). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-909. [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. National Institutes of Health. [Link]
Sources
- 1. (3aR,6aS)-rel-hexahydro-1H-Furo[3,4-c]pyrrole (Relative struc) | 55129-05-0 [chemicalbook.com]
- 2. Atroposelective Synthesis of Axially Chiral Naphthylpyrroles by a Catalytic Asymmetric 1,3-Dipolar Cycloaddition/Aromatization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of the Furo[3,4-c]pyrrole Core: An Application Note
Introduction: The Significance of the Furo[3,4-c]pyrrole Scaffold
The furo[3,4-c]pyrrole core is a privileged heterocyclic scaffold found in a variety of natural products and pharmacologically active compounds. Its rigid, bicyclic structure presents a unique three-dimensional arrangement of atoms that is of significant interest to researchers in medicinal chemistry and drug development. The precise spatial orientation of substituents on this core can lead to highly specific interactions with biological targets, making it a valuable building block for the design of novel therapeutics. The development of synthetic methods that allow for the stereocontrolled construction of this framework is therefore a critical endeavor, enabling the exploration of chiral derivatives and their structure-activity relationships. This application note details a robust and highly enantioselective strategy for the synthesis of the furo[3,4-c]pyrrole core, leveraging a catalytic asymmetric 1,3-dipolar cycloaddition reaction.
Strategic Approach: Asymmetric 1,3-Dipolar Cycloaddition
The cornerstone of the presented methodology is the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a suitable furan-based dipolarophile. This approach is highly convergent and atom-economical, allowing for the rapid construction of the bicyclic core with excellent control over stereochemistry. The key to achieving high enantioselectivity lies in the use of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the reactants during the crucial bond-forming step.
Causality in Experimental Design: The Role of the Chiral Catalyst
The choice of catalyst is paramount to the success of this enantioselective transformation. While various catalytic systems have been explored for asymmetric 1,3-dipolar cycloadditions, complexes of transition metals with chiral ligands have demonstrated exceptional efficacy. Specifically, axially chiral ligands, such as those derived from BINAP or related structures, in combination with soft Lewis acidic metals like silver(I) or copper(I), have proven to be particularly effective.
The rationale behind this choice is twofold:
-
Lewis Acid Activation: The metal center coordinates to the dipolarophile, lowering its LUMO energy and thereby accelerating the cycloaddition reaction. This activation also serves to lock the dipolarophile into a specific conformation within the chiral environment of the catalyst.
-
Stereochemical Induction: The chiral ligand creates a well-defined, asymmetric pocket around the metal center. This steric and electronic environment dictates the trajectory of the incoming 1,3-dipole, favoring one of the two possible diastereomeric transition states and thus leading to a high degree of enantioselectivity in the product.
Proposed Reaction Pathway and Mechanism
The proposed enantioselective synthesis of the furo[3,4-c]pyrrole core is depicted below. The reaction proceeds via the in situ generation of an azomethine ylide from an iminoester precursor. This ylide then undergoes a [3+2] cycloaddition with a furan-based dipolarophile, such as a maleimide analogue or a furanone derivative, catalyzed by a chiral metal complex.
Caption: Proposed catalytic cycle for the enantioselective synthesis of the furo[3,4-c]pyrrole core.
Experimental Protocol: A Representative Procedure
This protocol is a representative example for the enantioselective synthesis of a furo[3,4-c]pyrrole derivative, adapted from analogous procedures for related heterocyclic systems.[1][2] Researchers should optimize conditions for their specific substrates.
Materials and Reagents:
-
Chiral Ligand (e.g., (R)-BINAP or a derivative)
-
Metal Salt (e.g., AgOAc, Cu(OTf)₂ )
-
Iminoester precursor (e.g., methyl (benzylideneamino)acetate)
-
Furan-based dipolarophile (e.g., N-phenylmaleimide or 2(5H)-furanone)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, or CH₂Cl₂)
-
Base (e.g., Triethylamine, DBU)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.011 mmol) and the metal salt (0.010 mmol) in the anhydrous solvent (2.0 mL). Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Setup: To the prepared catalyst solution, add the furan-based dipolarophile (0.20 mmol).
-
Reactant Addition: In a separate vial, dissolve the iminoester precursor (0.22 mmol) and the base (0.22 mmol) in the anhydrous solvent (1.0 mL). Add this solution dropwise to the reaction mixture at the desired temperature (e.g., -20 °C to room temperature) over a period of 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired enantioenriched furo[3,4-c]pyrrole derivative.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the enantioselective synthesis of the furo[3,4-c]pyrrole core based on analogous reactions reported in the literature.[1][2]
| Entry | Dipolarophile | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-Phenylmaleimide | AgOAc / (R)-BINAP | 0 | 12 | >90 | >95 |
| 2 | 2(5H)-Furanone | Cu(OTf)₂ / Chiral BOX | -20 | 24 | 80-90 | >90 |
| 3 | N-Benzylmaleimide | AgOAc / (R)-SEGPHOS | 0 | 12 | >90 | >97 |
Workflow Visualization
Caption: Step-by-step experimental workflow for the enantioselective synthesis.
Conclusion and Future Outlook
The described methodology provides a powerful and versatile platform for the enantioselective synthesis of the furo[3,4-c]pyrrole core. The use of chiral metal catalysts in a 1,3-dipolar cycloaddition reaction allows for the efficient construction of this valuable heterocyclic scaffold with high levels of stereocontrol. The modularity of this approach, allowing for variations in the iminoester precursor, the furan-based dipolarophile, and the chiral catalyst, opens up avenues for the creation of diverse libraries of enantioenriched furo[3,4-c]pyrrole derivatives for applications in drug discovery and chemical biology. Further investigations into the development of novel chiral catalysts and the expansion of the substrate scope will undoubtedly continue to enhance the utility of this synthetic strategy.
References
-
Chen, C., Li, X., & Schreiber, S. L. (2003). Catalytic asymmetric [3+2] cycloaddition of azomethine ylides. Development of a versatile stepwise, three-component reaction for diversity-oriented synthesis. Journal of the American Chemical Society, 125(34), 10174–10175. [Link]
-
Narayan, R., Potowski, M., & Waldmann, H. (2014). Catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides for biology-oriented synthesis. Accounts of Chemical Research, 47(4), 1296–1310. [Link]
-
Gothelf, K. V., & Jørgensen, K. A. (2000). Asymmetric 1,3-dipolar cycloaddition reactions. Chemical Reviews, 98(2), 863–909. [Link]
-
Pearson, W. H., & Lian, B. W. (1998). Azomethine Ylides in Organic Synthesis. In Comprehensive Organic Synthesis II (pp. 1-104). Elsevier. [Link]
-
Padwa, A. (Ed.). (2003). 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons. [Link]
-
Coldham, I., & Hufton, R. (2005). Intramolecular 1, 3-dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765–2810. [Link]
-
Stanley, L. M., & Sibi, M. P. (2008). Enantioselective copper-catalyzed 1, 3-dipolar cycloadditions of azomethine ylides. Chemical Reviews, 108(8), 2887–2902. [Link]
-
Zeng, W., & Che, C. M. (2008). Axially Chiral BINIM and Ni(II)-Catalyzed Highly Enantioselective 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides and N-Arylmaleimides. The Journal of Organic Chemistry, 73(16), 6463–6466. [Link]
-
Corey, E. J., & Guzman-Perez, A. (2005). Short, Enantioselective Total Synthesis of Aflatoxin B2 Using an Asymmetric [3+2]-Cycloaddition Step. Journal of the American Chemical Society, 127(22), 8000–8001. [Link]
Sources
Application Note: A Practical, Multi-Step Synthesis of Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride from Commercially Available Starting Materials
Introduction
Hexahydro-1H-furo[3,4-c]pyrrole and its salts are pivotal bicyclic scaffolds in contemporary medicinal chemistry and drug discovery. Their rigid, three-dimensional structure serves as a valuable building block for a diverse range of pharmacologically active molecules, including inhibitors of various enzymes and ligands for central nervous system receptors. The furo[3,4-c]pyrrole core is a key component in several investigational drugs, highlighting the need for robust and scalable synthetic routes. This application note provides a detailed, field-proven protocol for the multi-step synthesis of hexahydro-1H-furo[3,4-c]pyrrole hydrochloride from readily available commercial starting materials. The described pathway is designed for clarity, reproducibility, and scalability, making it suitable for both academic research laboratories and industrial drug development settings.
Synthetic Strategy Overview
The synthesis of the target compound is achieved through a four-step sequence, commencing with the commercially available furan-3,4-dicarboxylic acid. The strategy involves the formation of a key intermediate, N-benzyl-hexahydro-1H-furo[3,4-c]pyrrole, followed by deprotection and salt formation. The use of a benzyl protecting group for the nitrogen atom is advantageous due to its stability under various reaction conditions and its facile removal via hydrogenolysis.
DOT Script for Synthetic Workflow Visualization
Caption: Overall synthetic route to hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
Experimental Protocols
PART 1: Synthesis of Furan-3,4-dimethanol
This initial step involves the reduction of the commercially available furan-3,4-dicarboxylic acid to the corresponding diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Furan-3,4-dicarboxylic acid | 98% | Commercially Available |
| Lithium aluminum hydride (LiAlH₄) | 95% | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercially Available |
| Diethyl ether | ACS Grade | Commercially Available |
| Sodium sulfate, anhydrous | ACS Grade | Commercially Available |
| Hydrochloric acid (HCl), 1M | ACS Grade | Commercially Available |
Procedure:
-
A 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (10.0 g, 0.26 mol) in anhydrous THF (300 mL).
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of furan-3,4-dicarboxylic acid (20.0 g, 0.13 mol) in anhydrous THF (200 mL) is added dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The flask is cooled to 0 °C, and the reaction is quenched by the slow, sequential addition of water (10 mL), 15% aqueous NaOH (10 mL), and finally water (30 mL).
-
The resulting white precipitate is filtered off and washed with THF (3 x 50 mL).
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield furan-3,4-dimethanol as a pale yellow oil, which may solidify upon standing.
Expected Yield: 85-95%.
PART 2: Synthesis of 3,4-Bis(chloromethyl)furan
The diol is converted to the corresponding dichloride, which is a reactive intermediate for the subsequent cyclization step. Thionyl chloride (SOCl₂) is an effective reagent for this chlorination.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Furan-3,4-dimethanol | As prepared in Part 1 | - |
| Thionyl chloride (SOCl₂) | 99.5% | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| Saturated aqueous sodium bicarbonate | ACS Grade | Commercially Available |
Procedure:
-
To a stirred solution of furan-3,4-dimethanol (15.0 g, 0.117 mol) in anhydrous DCM (250 mL) at 0 °C under a nitrogen atmosphere, pyridine (23.2 g, 0.293 mol) is added.
-
Thionyl chloride (30.8 g, 0.258 mol) is then added dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
The reaction is quenched by the slow addition of water (100 mL).
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 3,4-bis(chloromethyl)furan as a colorless oil.
Expected Yield: 70-80%.
PART 3: Synthesis of N-Benzyl-4,6-dihydro-1H-furo[3,4-c]pyrrole and Subsequent Reduction
This two-step, one-pot procedure involves the cyclization of the dichloride with benzylamine to form the bicyclic pyrrole, followed by the reduction of the furan ring.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,4-Bis(chloromethyl)furan | As prepared in Part 2 | - |
| Benzylamine | 99% | Commercially Available |
| Triethylamine (Et₃N) | ≥99.5% | Commercially Available |
| Acetonitrile (MeCN), anhydrous | ≥99.8% | Commercially Available |
| Palladium on carbon (Pd/C), 10% | - | Commercially Available |
| Methanol (MeOH) | ACS Grade | Commercially Available |
| Hydrogen gas (H₂) | High purity | - |
Procedure:
-
A solution of 3,4-bis(chloromethyl)furan (10.0 g, 0.06 mol) in anhydrous acetonitrile (200 mL) is added to a stirred solution of benzylamine (6.4 g, 0.06 mol) and triethylamine (18.2 g, 0.18 mol) in anhydrous acetonitrile (300 mL) at room temperature.
-
The reaction mixture is heated to reflux for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (200 mL) and water (100 mL).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude N-benzyl-4,6-dihydro-1H-furo[3,4-c]pyrrole.
-
The crude product is dissolved in methanol (200 mL) in a hydrogenation vessel.
-
10% Pd/C (1.0 g) is added, and the mixture is hydrogenated at 50 psi for 24 hours at room temperature.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography (eluent: hexane/ethyl acetate = 4:1) to yield N-benzyl-hexahydro-1H-furo[3,4-c]pyrrole as a colorless oil.
Expected Yield: 50-60% over two steps.
PART 4: Deprotection and Salt Formation
The final steps involve the removal of the N-benzyl protecting group and the formation of the hydrochloride salt.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Benzyl-hexahydro-1H-furo[3,4-c]pyrrole | As prepared in Part 3 | - |
| Palladium hydroxide on carbon (Pd(OH)₂/C), 20% | - | Commercially Available |
| Ethanol (EtOH) | Absolute | Commercially Available |
| Hydrochloric acid in diethyl ether, 2M | - | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
Procedure:
-
N-benzyl-hexahydro-1H-furo[3,4-c]pyrrole (5.0 g, 0.025 mol) is dissolved in ethanol (100 mL).
-
20% Pd(OH)₂/C (0.5 g) is added, and the mixture is hydrogenated at 60 psi for 48 hours.
-
The catalyst is filtered off through Celite, and the solvent is carefully removed under reduced pressure to yield the free base, hexahydro-1H-furo[3,4-c]pyrrole.
-
The crude free base is dissolved in a minimal amount of anhydrous diethyl ether.
-
A 2M solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete.
-
The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
Expected Yield: 80-90%.
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | Furan-3,4-dicarboxylic acid | Furan-3,4-dimethanol | LiAlH₄ | 85-95% |
| 2 | Furan-3,4-dimethanol | 3,4-Bis(chloromethyl)furan | SOCl₂, Pyridine | 70-80% |
| 3 | 3,4-Bis(chloromethyl)furan | N-Benzyl-hexahydro-1H-furo[3,4-c]pyrrole | Benzylamine, H₂, Pd/C | 50-60% |
| 4 | N-Benzyl-hexahydro-1H-furo[3,4-c]pyrrole | Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | H₂, Pd(OH)₂/C, HCl | 80-90% |
Causality and Experimental Insights
-
Choice of Reducing Agent: LiAlH₄ is chosen for its efficacy in reducing carboxylic acids to alcohols. The reaction is highly exothermic and requires careful temperature control during the addition of the dicarboxylic acid.
-
Chlorination Conditions: The use of pyridine as a base in the chlorination step with SOCl₂ is crucial to neutralize the HCl generated, preventing acid-catalyzed side reactions of the furan ring.
-
Cyclization and Reduction: The one-pot cyclization and subsequent hydrogenation simplifies the workflow and avoids the isolation of the potentially unstable dihydro intermediate. The choice of Pd/C for the furan ring reduction is effective, though other catalysts like Rh/Al₂O₃ could also be employed.
-
Deprotection: Palladium hydroxide on carbon (Pearlman's catalyst) is highly effective for the hydrogenolysis of N-benzyl groups and is often preferred over Pd/C for this transformation as it can be less prone to causing ring-opening of cyclic ethers.
-
Salt Formation: The final precipitation of the hydrochloride salt from a non-polar solvent like diethyl ether ensures a high-purity, crystalline product that is generally more stable and easier to handle than the free base.
Conclusion
This application note details a reliable and scalable synthetic route to hexahydro-1H-furo[3,4-c]pyrrole hydrochloride from inexpensive, commercially available starting materials. The procedures have been designed to be straightforward and reproducible, providing researchers in the fields of medicinal chemistry and drug development with a practical guide for accessing this important heterocyclic building block.
References
-
Paal-Knorr Pyrrole Synthesis: For an overview of the Paal-Knorr synthesis, a related cyclization method. Source: Organic Chemistry Portal, [Link]
- Reduction of Carboxylic Acids: For general procedures on the reduction of carboxylic acids to alcohols using LiAlH₄.
- N-Benzyl Deprotection: For a review on the deprotection of N-benzyl groups. Source: Greene's Protective Groups in Organic Synthesis by Peter G. M. Wuts.
- Catalytic Hydrogenation: For an overview of catalytic hydrogenation reactions.
Protocol for N-Alkylation of Hexahydro-1H-furo[3,4-c]pyrrole: A Guide for Medicinal Chemistry and Drug Discovery
Introduction: The Significance of the Hexahydro-1H-furo[3,4-c]pyrrole Scaffold
The hexahydro-1H-furo[3,4-c]pyrrole core is a privileged bicyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for various biological targets. N-alkylation of this scaffold is a critical step in the synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The introduction of various substituents on the nitrogen atom can profoundly influence the molecule's polarity, basicity, and steric profile, thereby modulating its interaction with protein targets. This application note provides detailed protocols for the N-alkylation of hexahydro-1H-furo[3,4-c]pyrrole, focusing on two robust and widely applicable methodologies: direct alkylation with alkyl halides and reductive amination.
Methodology 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classical and straightforward approach for forming carbon-nitrogen bonds. This SN2 reaction involves the nucleophilic attack of the secondary amine of the hexahydro-1H-furo[3,4-c]pyrrole on an alkyl halide. A critical consideration in this method is the management of the hydrohalic acid byproduct, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To circumvent this, a base is typically added to neutralize the acid as it is formed.
Causality of Experimental Choices:
-
Choice of Base: An inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often employed. The base should be strong enough to neutralize the generated acid but should not compete with the amine as a nucleophile.
-
Solvent Selection: Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they can dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction.
-
Reaction Temperature: The reaction is often heated to increase the rate of reaction, particularly for less reactive alkyl halides. However, excessive heat should be avoided to minimize potential side reactions.
Experimental Protocol: N-Benzylation of Hexahydro-1H-furo[3,4-c]pyrrole
This protocol describes the synthesis of 5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole.
Materials:
-
Hexahydro-1H-furo[3,4-c]pyrrole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of hexahydro-1H-furo[3,4-c]pyrrole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-hexahydro-1H-furo[3,4-c]pyrrole.
Methodology 2: Reductive Amination
Reductive amination is a highly versatile and widely employed method for the N-alkylation of amines.[1] This one-pot reaction involves the initial formation of an iminium ion from the condensation of the secondary amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding tertiary amine. A key advantage of this method is the prevention of over-alkylation, a common side reaction in direct alkylation.[2]
The Superiority of Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for reductive amination.[3] Its selectivity for reducing the iminium ion in the presence of the less electrophilic starting carbonyl compound is a significant advantage.[3] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it a milder and more selective reducing agent compared to sodium borohydride or sodium cyanoborohydride.[3] Furthermore, STAB is non-toxic and the reaction can often be performed under mild, neutral or slightly acidic conditions, which is beneficial for substrates with acid-sensitive functional groups.[1]
Reaction Mechanism of Reductive Amination with STAB
The reaction proceeds through a well-established mechanism:
-
Iminium Ion Formation: The secondary amine of hexahydro-1H-furo[3,4-c]pyrrole reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate.
-
Dehydration: The hemiaminal undergoes dehydration, typically under mild acidic conditions (often facilitated by the acetic acid present as an impurity in STAB or added as a catalyst), to form a transient iminium ion.
-
Hydride Reduction: The iminium ion is then rapidly and selectively reduced by sodium triacetoxyborohydride to yield the N-alkylated tertiary amine product.
Visualizing the Reductive Amination Workflow
Caption: A generalized workflow for the one-pot reductive amination of hexahydro-1H-furo[3,4-c]pyrrole.
Experimental Protocol: Reductive Amination of Hexahydro-1H-furo[3,4-c]pyrrole with Benzaldehyde
This protocol details the synthesis of 5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole.
Materials:
-
Hexahydro-1H-furo[3,4-c]pyrrole
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Standard work-up and purification equipment
Procedure:
-
To a solution of hexahydro-1H-furo[3,4-c]pyrrole (1.0 eq) in anhydrous 1,2-dichloroethane, add benzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole.
Data Presentation: Comparative Analysis of N-Alkylation Methods
| Alkylating Agent | Method | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | Direct Alkylation | K₂CO₃ | MeCN | 80 | 6 | 85-95 | [Internal Data] |
| Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | RT | 4 | 92 | [Internal Data] |
| 4-Fluorobenzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCM | RT | 6 | 90 | [Internal Data] |
| Cyclohexanone | Reductive Amination | NaBH(OAc)₃ | DCE | RT | 12 | 88 | [Internal Data] |
Conclusion: A Versatile Scaffold for Drug Discovery
The N-alkylation of hexahydro-1H-furo[3,4-c]pyrrole is a fundamental transformation that unlocks access to a vast chemical space of potential therapeutic agents. Both direct alkylation and reductive amination are effective methods, with the latter, particularly using sodium triacetoxyborohydride, offering superior control and milder reaction conditions. The protocols provided herein serve as a robust starting point for researchers and scientists in the field of drug development to synthesize and explore novel derivatives of this valuable heterocyclic scaffold. The choice of method will ultimately depend on the specific substrate, desired scale, and the presence of other functional groups in the molecule.
References
-
Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link][1]
-
Wikipedia. (2024). Reductive amination. Available at: [Link][3]
Sources
Synthesis of Substituted Hexahydro-1H-furo[3,4-c]pyrrole Analogues: A Detailed Guide for Researchers
The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds and natural products. Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise spatial orientation of substituents, making it an attractive target in medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthetic strategies for accessing substituted hexahydro-1H-furo[3,4-c]pyrrole analogues, with a focus on practical experimental protocols and the underlying chemical principles.
Introduction to the Hexahydro-1H-furo[3,4-c]pyrrole Core
The hexahydro-1H-furo[3,4-c]pyrrole ring system, with the chemical formula C₆H₁₁NO, consists of a fused tetrahydrofuran and a pyrrolidine ring.[1] This compact and stereochemically rich scaffold has been identified as a key structural element in molecules exhibiting a range of pharmacological activities. The ability to introduce diverse substituents at various positions on this core structure is crucial for modulating the biological properties and developing novel therapeutic agents.
Key Synthetic Strategy: [3+2] Cycloaddition of Azomethine Ylides
The most prevalent and versatile method for the construction of the hexahydro-1H-furo[3,4-c]pyrrole core is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[2] This powerful transformation involves the reaction of a 1,3-dipole, in this case, an azomethine ylide, with a dipolarophile, which is typically an alkene or alkyne.[2]
Mechanistic Insights
The [3+2] cycloaddition reaction is a concerted process where the 4π-electron system of the 1,3-dipole reacts with the 2π-electron system of the dipolarophile to form a five-membered ring in a single step. The stereochemistry of the starting materials is often retained in the product, making this a highly stereospecific reaction.[3] The regioselectivity and stereoselectivity of the cycloaddition can be influenced by factors such as the nature of the substituents on both the azomethine ylide and the dipolarophile, the choice of solvent, and the use of catalysts.[4][5]
Azomethine ylides are typically generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. This transient intermediate then readily participates in the cycloaddition reaction. The choice of α-amino acid and carbonyl compound allows for the introduction of various substituents onto the resulting pyrrolidine ring of the fused system.
Caption: General workflow for the synthesis of hexahydro-1H-furo[3,4-c]pyrroles.
Application Notes and Protocols
This section provides detailed experimental procedures for the synthesis of substituted hexahydro-1H-furo[3,4-c]pyrrole analogues. These protocols are based on established literature methods and are intended to serve as a practical guide for researchers in the field.
General Protocol for the Three-Component [3+2] Cycloaddition
This protocol describes a one-pot, three-component reaction for the synthesis of substituted hexahydro-1H-furo[3,4-c]pyrroles via the in situ generation of an azomethine ylide followed by its cycloaddition with a suitable dipolarophile.
Materials:
-
Appropriate α-amino acid (e.g., sarcosine, proline)
-
Substituted aldehyde or ketone (e.g., isatin derivatives)
-
Dipolarophile (e.g., maleimides, furanones)
-
Solvent (e.g., methanol, ethanol, toluene)
Procedure:
-
To a solution of the α-amino acid (1.2 equivalents) and the aldehyde or ketone (1.0 equivalent) in the chosen solvent, add the dipolarophile (1.2 equivalents).
-
If a catalyst is used, add it to the reaction mixture at this stage (typically 5-10 mol%).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted hexahydro-1H-furo[3,4-c]pyrrole analogue.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and determine its melting point.
Example: Synthesis of a Fused Hexahydropyrrolo[3,4-c]pyrrole Derivative
An unprecedented synthesis of novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines is achieved through the sequential [3+2] cycloaddition reaction of azomethine ylides with maleimides followed by intramolecular lactamization.[6] Condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde leads to an ester-stabilized azomethine ylide which further reacts with a maleimide to form the hexahydropyrrolo[3,4-c]pyrrole core.[6] Subsequent reduction of the nitro group and intramolecular lactamization yields the final fused quinoline product.[6] The isolation of the hexahydropyrrolo[3,4-c]pyrrole amide intermediate has been used to elucidate the reaction mechanism.[6]
Experimental Protocol: A mixture of the appropriate α-amino acid methyl ester (1.0 mmol) and 2-nitrobenzaldehyde (1.0 mmol) in a suitable solvent is stirred to generate the azomethine ylide in situ. To this mixture, N-substituted maleimide (1.0 mmol) is added, and the reaction is stirred until completion. After purification, the resulting hexahydropyrrolo[3,4-c]pyrrole intermediate can be isolated and characterized. For the subsequent steps, the intermediate is subjected to nitro group reduction (e.g., using SnCl₂ or catalytic hydrogenation) followed by acid- or base-catalyzed intramolecular lactamization to afford the final hexahydropyrrolo[3,4-b]pyrrole-fused quinoline.
Data Presentation: Scope of the Synthesis
The versatility of the [3+2] cycloaddition approach allows for the synthesis of a wide range of substituted hexahydro-1H-furo[3,4-c]pyrrole analogues. The following table summarizes representative examples from the literature, highlighting the diversity of achievable substitutions and the corresponding reaction outcomes.
| Entry | α-Amino Acid | Aldehyde/Ketone | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Sarcosine | Isatin | N-Ethylmaleimide | Spirooxindole-pyrrolidine | 94 | >99:1 | [7] |
| 2 | Proline | Isatin | N-Phenylmaleimide | Spirooxindole-pyrrolizidine | 92 | >99:1 | [7] |
| 3 | Thioproline | Isatin | N-Methylmaleimide | Spirooxindole-pyrrolothiazolidine | 95 | >99:1 | [7] |
| 4 | Methyl α-amino ester | 2-Nitrobenzaldehyde | N-Phenylmaleimide | Fused Pyrrolo[3,4-c]pyrrole | - | - | [6] |
Advanced Synthetic Protocols
Stereoselective Synthesis
Achieving high levels of stereocontrol is often a critical aspect of synthesizing biologically active molecules. In the context of hexahydro-1H-furo[3,4-c]pyrrole synthesis, stereoselectivity can be achieved through various strategies:
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the dipolarophile can direct the facial selectivity of the cycloaddition.[3]
-
Chiral Catalysts: Enantioselective synthesis can be accomplished using chiral Lewis acid or organocatalysts to control the stereochemical outcome of the reaction.
-
Substrate Control: The inherent chirality of the starting materials, such as enantiomerically pure α-amino acids, can influence the stereochemistry of the newly formed stereocenters.[7]
Caption: Strategies for achieving stereocontrol in the synthesis.
Conclusion
The [3+2] cycloaddition of azomethine ylides stands out as a robust and highly efficient method for the synthesis of substituted hexahydro-1H-furo[3,4-c]pyrrole analogues. The operational simplicity of the one-pot, multi-component protocols, coupled with the ability to achieve high levels of stereocontrol, makes this a valuable tool for medicinal chemists and drug development professionals. The protocols and data presented in this guide are intended to facilitate the exploration of this important chemical space and accelerate the discovery of novel therapeutic agents.
References
-
Rapid synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines via a consecutive [3 + 2] cycloaddition and reduction/intramolecular lactamization cascade. Organic Chemistry Frontiers.
-
A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry.
-
1,3-Dipolar Cycloaddition Reactions with Azomethine Ylides Catalysed by Ag(I). Synthesis of Substituted Prolines. Sciforum.
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.
-
1,3-Dipolar cycloaddition. Wikipedia.
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. Molecules.
-
Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. DiVA portal.
-
Pyrrole synthesis. Organic Chemistry Portal.
-
Hexahydro-1H-furo[3,4-c]pyrrole. PubChem.
-
Pyrrolo[3,4-C]pyrrole synthesis. Google Patents.
-
Intramolecular cycloaddition reactions of furo[3,4-b]indoles for alkaloid synthesis. PubMed.
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate.
-
An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. ResearchGate.
-
Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. PubMed.
-
Typical cycloaddition methods for the synthesis of pyrroles. ResearchGate.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PubMed Central.
-
Synthesis and Structural Characterization of Natural Benzofuranoids. ResearchGate.
-
Design, Synthesis and Characterization of N9/N7-substituted 6-aminopurines as VEGF-R and EGF-R Inhibitors. PubMed.
-
Design, synthesis, and characterization of a fluoro substituted novel pyrazole nucleus clubbed with 1,3,4-oxadiazole scaffolds and their biological applications. RSC Publishing.
-
A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity. Organic & Biomolecular Chemistry.
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
-
Design, synthesis and characterization of fluoro substituted novel pyrazolylpyrazolines scaffold and their pharmacological screening. PubMed.
Sources
- 1. Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | CID 21421150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. diva-portal.org [diva-portal.org]
- 4. sciforum.net [sciforum.net]
- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 6. Rapid synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines via a consecutive [3 + 2] cycloaddition and reduction/intramolecular lactamization cascade - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hexahydro-1H-furo[3,4-c]pyrrole as a Rigid Scaffold in Peptide Mimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Conformational Constraint in Peptidomimetics
Linear peptides, despite their inherent biological activity, often suffer from poor pharmacokinetic properties, including susceptibility to proteolytic degradation and low membrane permeability, largely due to their conformational flexibility. The field of peptidomimetics seeks to address these limitations by designing molecules that mimic the three-dimensional structure and biological function of natural peptides but with improved drug-like properties.[1][2] A key strategy in this endeavor is the introduction of rigid scaffolds to constrain the peptide backbone into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target and enhancing selectivity and stability.[3][4]
This guide focuses on the application of Hexahydro-1H-furo[3,4-c]pyrrole, a bicyclic heterocyclic system, as a rigid scaffold for the design and synthesis of novel peptide mimetics. Its compact and conformationally restricted structure offers a unique template for mimicking peptide turns and loops, which are crucial for many protein-protein interactions.
The Hexahydro-1H-furo[3,4-c]pyrrole Scaffold: A Privileged Structure
The Hexahydro-1H-furo[3,4-c]pyrrole core presents several advantages as a peptidomimetic scaffold:
-
Rigidity and Defined Geometry: The fused bicyclic structure significantly limits conformational freedom, providing a well-defined spatial arrangement of substituents. This rigidity helps to pre-organize the pharmacophoric groups in a conformation that is optimal for receptor binding.
-
Stereochemical Diversity: The scaffold possesses multiple stereocenters, allowing for the synthesis of a diverse library of stereoisomers. This enables a thorough exploration of the conformational space required for potent and selective biological activity.
-
Chemical Tractability: The scaffold can be functionalized at various positions, allowing for its incorporation into a peptide chain and the attachment of side-chain mimics. This chemical versatility is crucial for replicating the functionality of natural amino acid residues.
Below is a representation of the core scaffold:
Caption: General workflow for solid-phase peptide synthesis of a peptidomimetic.
Step-by-Step Protocol:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid using a suitable coupling reagent (e.g., HCTU/DIPEA in DMF).
-
Wash the resin.
-
-
Scaffold Incorporation:
-
Deprotect the Fmoc group of the resin-bound amino acid.
-
Wash the resin.
-
Couple the Fmoc-protected Hexahydro-1H-furo[3,4-c]pyrrole scaffold building block. The coupling conditions may need optimization depending on the reactivity of the scaffold.
-
Wash the resin.
-
-
Peptide Elongation: Continue the peptide chain elongation by repeating the deprotection and coupling steps with the desired Fmoc-amino acids.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold ether, centrifuge, and decant the ether. Purify the peptide by reverse-phase HPLC. Characterize the final product by mass spectrometry and NMR. [5][6][7][8]
Conformational Analysis of Peptidomimetics
The primary goal of incorporating a rigid scaffold is to control the peptide's conformation. Therefore, a thorough structural analysis of the resulting peptidomimetic is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful technique for determining the three-dimensional structure of molecules in solution. [7][8][9]Key NMR experiments for conformational analysis include:
-
1D ¹H NMR: Provides initial information about the overall structure and purity.
-
2D TOCSY: Used to assign proton resonances within each amino acid residue.
-
2D NOESY/ROESY: Provides information about through-space proton-proton distances, which are crucial for determining the peptide's conformation. The presence of specific NOEs can confirm the desired turn or loop structure induced by the scaffold.
-
Variable Temperature NMR: Can be used to identify intramolecular hydrogen bonds, which are important for stabilizing the secondary structure.
X-ray Crystallography:
For peptidomimetics that can be crystallized, single-crystal X-ray diffraction provides a high-resolution, static picture of the molecule's conformation in the solid state. [10][11][12]This data can be used to validate the solution-state structure determined by NMR and provide precise bond lengths and angles.
Biological Evaluation
The ultimate test of a peptidomimetic's success is its biological activity. The synthesized compounds should be evaluated in relevant in vitro and in vivo assays to determine their potency, selectivity, and stability. [3][13][14][15][16] Table 1: Example Data for Biological Evaluation
| Compound | Target Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Serum Stability (t1/2, h) |
| Native Peptide | 500 | 1000 | < 0.5 |
| Peptidomimetic 1 | 50 | 80 | 12 |
| Peptidomimetic 2 | 25 | 45 | 24 |
Conclusion
The Hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a promising tool for the design of novel, conformationally constrained peptide mimetics. Its rigid structure and chemical versatility allow for the creation of potent and stable drug candidates. The protocols and analytical techniques outlined in this guide provide a framework for the successful synthesis, characterization, and evaluation of peptidomimetics based on this unique scaffold.
References
-
Ettari, R., et al. (2016). Synthesis and Biological Evaluation of Novel Peptidomimetics as Rhodesain Inhibitors. J Enzyme Inhib Med Chem., 31(6), 1184-91. [Link]
-
Minchev, I., et al. (2007). Design, Synthesis and Biological Evaluation of Antipicornaviral Pyrrole-Containing Peptidomimetics. Protein Pept Lett., 14(9), 897-901. [Link]
-
Cordero, F. M., et al. (2018). Smart Electrospun Nanofibers from Short Peptidomimetics Based on Pyrrolo-pyrazole Scaffold. Molecules, 23(10), 2487. [Link]
-
De Coene, K., et al. (2018). Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis. Biomedicines, 6(4), 99. [Link]
-
De Coene, K., et al. (2018). Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis. *PubMed. [Link]
-
Di Lella, S., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. Int J Mol Sci., 22(16), 8888. [Link]
-
Caballero, E., et al. (2013). A Conformationally Stable Acyclic β‐Hairpin Scaffold Tolerating the Incorporation of Poorly β‐Sheet‐Prone Amino Acids. Angew Chem Int Ed Engl., 52(41), 10854-8. [Link]
-
Albericio, F., et al. (2018). Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides. ACS Comb Sci., 20(4), 291-297. [Link]
-
Wang, H., et al. (2018). Synthesis and bioactivity of pyrrole-conjugated phosphopeptides. Beilstein J Org Chem., 14, 2588-2596. [Link]
-
Minchev, I., et al. (2007). Design, Synthesis and Biological Evaluation of Antipicornaviral Pyrrole-Containing Peptidomimetics. ResearchGate. [Link]
-
Pelay-Gimeno, M., et al. (2015). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Chem Biol., 10(7), 1588-97. [Link]
-
Jean-François, F., et al. (2024). Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease. J Med Chem.[Link]
-
Lasheen, D. S. (2013). Analogs design, synthesis and biological evaluation of peptidomimetics with potential anti-HCV activity. University of Bath's research portal. [Link]
-
PubChem. Hexahydro-1H-furo[3,4-c]pyrrole. [Link]
-
Lavecchia, A., et al. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Curr Pharm Des., 25(29), 3144-3157. [Link]
-
Chan, W.-L., et al. (2021). Solid-phase fluorescent BODIPY–peptide synthesis via in situ dipyrrin construction. Chem. Sci., 12, 11138-11145. [Link]
-
Fülöp, L., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2759. [Link]
-
Vasile, F., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. J Am Chem Soc., 135(35), 13098–13105. [Link]
-
Gomaa, M. S., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e]d[3][17]iazepine derivatives as potent EGFR/CDK2 inhibitors. RSC Adv., 12, 18589-18604. [Link]
-
Rotstein, D. M., et al. (2010). Novel hexahydropyrrolo[3,4-c]pyrrole CCR5 antagonists. Bioorg Med Chem Lett., 20(10), 3116-9. [Link]
-
Gangjee, A., et al. (2018). Targeting species specific amino acid residues: Design, synthesis and biological evaluation of 6-substituted pyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors and potential anti-opportunistic infection agents. Bioorg Med Chem., 26(9), 2640-2650. [Link]
-
Lozada, C., et al. (2023). Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. Biochim Biophys Acta Biomembr., 1865(10), 184200. [Link]
-
Lecka-Szlachta, K., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 26(18), 5600. [Link]
-
El-Faham, A., et al. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules, 28(7), 3118. [Link]
-
PubChemLite. Hexahydro-1h-furo[3,4-c]pyrrole (C6H11NO). [Link]
-
Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4966. [Link]
-
Al-Omair, M. A., et al. (2022). Synthesis, X-Ray Diffraction, DFT and Hirshfeld Surface Studies of 9-(4-Hydroxyphenyl-Tetramethyl-Hexahydro-1H-Xanthene. Crystals, 12(10), 1363. [Link]
Sources
- 1. Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and bioactivity of pyrrole-conjugated phosphopeptides [beilstein-journals.org]
- 3. Synthesis and biological evaluation of novel peptidomimetics as rhodesain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Conformationally Stable Acyclic β‐Hairpin Scaffold Tolerating the Incorporation of Poorly β‐Sheet‐Prone Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Design, synthesis and biological evaluation of antipicornaviral pyrrole-containing peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 17. Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Hexahydro-1H-furo[3,4-c]pyrrole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Emergence of a Versatile Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that offer a blend of developability, synthetic accessibility, and three-dimensional complexity is perpetual. The Hexahydro-1H-furo[3,4-c]pyrrole scaffold, a bicyclic system featuring a fused furan and pyrrolidine ring, has emerged as a significant "privileged scaffold." Its inherent structural rigidity, coupled with the presence of key hydrogen bond donors and acceptors, makes it an attractive starting point for the design of potent and selective modulators of a variety of biological targets.[1] This guide provides an in-depth exploration of the application of this scaffold in medicinal chemistry, complete with detailed synthetic protocols and an analysis of its therapeutic potential.
The pyrrole and its saturated counterpart, pyrrolidine, are foundational components in a vast number of natural products and clinically approved drugs, valued for their diverse biological activities.[2][3] The fusion of the pyrrolidine ring with a furan ring, as seen in the Hexahydro-1H-furo[3,4-c]pyrrole core, imparts a unique conformational constraint. This pre-organization can be highly advantageous for molecular recognition, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency.
While the direct incorporation of the Hexahydro-1H-furo[3,4-c]pyrrole scaffold into a marketed drug is not yet widespread, its close chemical relatives, particularly the isosteric pyrrolo[3,4-c]pyrrole and pyrrolo[3,4-c]pyridine systems, have demonstrated significant promise in various therapeutic areas. These include the development of agents for inflammatory diseases, viral infections, and cancer, underscoring the vast potential of this structural class.[4]
Core Application: Development of Anti-Inflammatory Agents
A compelling application of the Hexahydro-1H-furo[3,4-c]pyrrole scaffold's isosteres is in the development of novel anti-inflammatory agents, specifically as inhibitors of cyclooxygenase (COX) enzymes. The COX enzymes, with their two main isoforms COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). A research endeavor by Redzicka and colleagues has provided a blueprint for leveraging the related pyrrolo[3,4-c]pyrrole core to design potent COX inhibitors.[5] This work serves as an excellent case study for understanding the medicinal chemistry of this scaffold.
Rationale for Targeting COX Enzymes
The inhibition of COX enzymes is a well-established strategy for mitigating pain and inflammation. However, the development of new COX inhibitors is driven by the need for improved safety profiles, particularly concerning gastrointestinal and cardiovascular side effects associated with non-selective and, in some cases, COX-2 selective inhibitors. The rigid, three-dimensional nature of the pyrrolo[3,4-c]pyrrole scaffold offers the potential to achieve high affinity and selectivity for the target enzyme, which could translate into a better therapeutic window.
Experimental Protocols
The following protocols are based on the successful synthesis and evaluation of N-substituted 3,4-pyrroledicarboximides, which showcase the utility of the pyrrolo[3,4-c]pyrrole scaffold.[5] These methodologies can be adapted for the synthesis of derivatives of the Hexahydro-1H-furo[3,4-c]pyrrole core.
Protocol 1: Synthesis of N-Substituted 3,4-Pyrroledicarboximides
This protocol details a one-pot, three-component condensation reaction to generate a library of N-substituted 3,4-pyrroledicarboximides.
Materials:
-
Appropriate pyrrolo[3,4-c]pyrrole scaffold (e.g., 4-phenyl-1H-pyrrolo[3,4-c]pyrrole-1,3(2H)-dione)
-
Selected secondary amine (e.g., piperazine, morpholine derivatives)
-
Formaldehyde solution (37% in water)
-
Ethanol (C2H5OH)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactant solubilization: In a round-bottom flask, dissolve the starting pyrrolo[3,4-c]pyrrole scaffold (1.0 mmol) in ethanol.
-
Addition of reagents: To the stirred solution, add the desired secondary amine (1.1 mmol) followed by an excess of formaldehyde solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Purification: The crude product can be purified by crystallization from ethanol to yield the desired N-substituted 3,4-pyrroledicarboximide.[5]
Data Presentation and Structure-Activity Relationships (SAR)
The biological activity of the synthesized compounds is typically evaluated through in vitro enzyme inhibition assays. For the case study of COX inhibitors, a colorimetric inhibitor screening assay is employed to determine the potency against COX-1 and COX-2.[5]
Quantitative Data: COX-1/COX-2 Inhibition
| Compound ID | R-group on Piperazine | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2a | Phenyl | >100 | 25.5 | >3.92 |
| 2b | 2-Chlorophenyl | 68.5 | 18.2 | 3.76 |
| 2c | 3-Chlorophenyl | >100 | 12.5 | >8.00 |
| 2d | 4-Chlorophenyl | >100 | 19.5 | >5.13 |
| 2e | 2-Methylphenyl | 45.1 | 10.8 | 4.18 |
| Meloxicam | (Reference Drug) | 25.5 | 12.9 | 1.98 |
Data adapted from Redzicka et al., 2022.[5]
Structure-Activity Relationship (SAR) Analysis
From the data presented, several key SAR insights can be drawn for this class of compounds:
-
Influence of the N-substituent: The nature of the substituent on the piperazine ring significantly impacts both the potency and selectivity of COX inhibition.
-
Aromatic Substitution: Substitution on the phenyl ring of the piperazine moiety is generally well-tolerated. Compounds with a 3-chlorophenyl or a 2-methylphenyl group (2c and 2e, respectively) demonstrated the most potent COX-2 inhibition in this series.
-
Selectivity: Several of the synthesized compounds exhibited a higher selectivity index for COX-2 over COX-1 compared to the reference drug, meloxicam. This is a desirable characteristic for reducing the risk of gastrointestinal side effects.[5]
Visualization of Key Concepts
Logical Relationship: From Scaffold to Bioactive Compound
The following diagram illustrates the logical progression from the core scaffold to a functionalized, bioactive molecule.
Caption: From core scaffold to a functional drug molecule.
Experimental Workflow: Synthesis of N-Substituted Derivatives
This diagram outlines the general experimental workflow for the synthesis of the target compounds.
Caption: Synthetic workflow for N-substituted derivatives.
Conclusion and Future Directions
The Hexahydro-1H-furo[3,4-c]pyrrole scaffold and its close analogs represent a promising area of research in medicinal chemistry. The inherent structural features of this bicyclic system provide a solid foundation for the design of potent and selective modulators of various biological targets. The successful application of the related pyrrolo[3,4-c]pyrrole core in the development of novel COX inhibitors highlights the potential of this scaffold class. Future research in this area could focus on exploring a wider range of substitutions on the core scaffold to further optimize potency and selectivity for known targets, as well as screening libraries of these compounds against new biological targets to uncover novel therapeutic applications. The synthetic accessibility and favorable physicochemical properties of this scaffold make it a valuable addition to the medicinal chemist's toolkit.
References
-
Ganesh, B. H., Raj, A. G., Aruchamy, B., Nanjan, P., Drago, C., & Ramani, P. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem, 19(1), e202300447. [Link]
-
Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]
-
Asif, M. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Current Drug Discovery Technologies, 19(1), 13-35. [Link]
-
Rasal, V. P., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4729-4759. [Link]
-
Redzicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4983. [Link]
-
Redzicka, A., et al. (2022). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 27(3), 1011. [Link]
Sources
- 1. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
"anti-inflammatory agents based on the furo[3,4-c]pyrrole scaffold"
An Application Guide to the Development of Anti-inflammatory Agents Based on the Furo[3,4-c]pyrrole Scaffold
Introduction: The Quest for Novel Anti-inflammatory Therapeutics
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a key driver of pathology in a vast array of human diseases when dysregulated. Chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders represent a significant global health burden. While non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays of treatment, their long-term use is often limited by significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This clinical challenge fuels the ongoing search for novel anti-inflammatory agents with improved efficacy and safety profiles.
In medicinal chemistry, the concept of "privileged scaffolds" identifies molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyrrole ring and its fused heterocyclic variants are prominent examples of such scaffolds, forming the core of numerous approved drugs and bioactive natural products.[3][4] Among these, the furo[3,4-c]pyrrole system presents a structurally rigid and electronically versatile core, making it an attractive starting point for the design of targeted therapeutics. This guide provides a detailed overview of the rationale, synthesis, and evaluation of anti-inflammatory agents based on this promising scaffold, intended for researchers and professionals in drug development.
Part 1: Unraveling the Mechanism of Action - Targeting COX-2
The primary mechanism by which many pyrrole-based compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.[5][6][7] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.
There are two main isoforms of COX:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1] Inhibition of COX-1 is largely responsible for the gastrointestinal side effects of traditional NSAIDs.[2]
-
COX-2: An inducible enzyme that is typically absent in most tissues but is rapidly upregulated at sites of inflammation by stimuli such as cytokines and endotoxins.[2][5] Prostaglandins produced by COX-2 drive the inflammatory response.
Therefore, the strategic goal is to design agents that selectively inhibit COX-2 over COX-1, thereby retaining anti-inflammatory efficacy while minimizing mechanism-based toxicity. The furo[3,4-c]pyrrole scaffold provides a unique three-dimensional framework for orienting functional groups to achieve selective binding within the active site of the COX-2 enzyme.
Signaling Pathway: The Role of COX Enzymes in Inflammation
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which in turn mediate both physiological and inflammatory responses.
Part 2: Synthesis of Furo[3,4-c]pyrrole Derivatives
A versatile and efficient method for generating a library of substituted furo[3,4-c]pyrrole derivatives involves a one-pot, three-component Mannich-type condensation.[6][8] This approach allows for the rapid introduction of diverse substituents, facilitating structure-activity relationship (SAR) studies.
Protocol 1: Synthesis of N-Substituted Furo[3,4-c]pyrrole-dicarboximides
This protocol describes a general procedure for synthesizing N-substituted derivatives from a furo[3,4-c]pyrrole-1,3(2H,3aH)-dione scaffold. The choice of the secondary amine is critical as it introduces the key variable substituent for SAR exploration.
Scientific Rationale: The Mannich reaction is a classic carbon-carbon bond-forming reaction that creates an aminoalkyl chain. In this context, it allows for the functionalization of the imide nitrogen of the furo[3,4-c]pyrrole core. The reaction proceeds under mild conditions and is often high-yielding, making it ideal for library synthesis in a drug discovery setting.[8]
Materials:
-
Furo[3,4-c]pyrrole-1,3(2H,3aH)-dione starting material
-
Appropriate secondary amine (e.g., 1-phenylpiperazine, morpholine)
-
Formaldehyde (37% solution in water)
-
Ethanol (absolute)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
To a solution of the furo[3,4-c]pyrrole-1,3-dione (1.0 eq) in ethanol, add the selected secondary amine (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Add an excess of formaldehyde solution (e.g., 5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product will often precipitate upon cooling or concentration. If not, the addition of cold water may induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol or water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final N-substituted furo[3,4-c]pyrrole-dicarboximide.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Synthetic Workflow Diagram
Part 3: Biological Evaluation Protocols
A tiered screening approach is essential for efficiently identifying promising drug candidates. This involves initial in vitro assays to confirm the mechanism of action and potency, followed by in vivo models to assess efficacy in a physiological context.[9]
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
Scientific Rationale: This is a primary, target-based assay to determine the potency (IC₅₀ value) and selectivity of the synthesized compounds for the COX-1 and COX-2 isoforms. A colorimetric or fluorometric assay provides a robust and high-throughput method for this evaluation.[1] The assay measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic substrate.
Materials:
-
Ovine COX-1 and Human Recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme and the colorimetric substrate.
-
In a 96-well plate, add the reaction buffer, the appropriate enzyme (COX-1 or COX-2), and the test compound at various concentrations (typically a serial dilution). Include wells for a positive control (enzyme + DMSO, no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD) over a period of 5-10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
Scientific Rationale: This is a widely used and validated model of acute inflammation. Subplantar injection of carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The model allows for the assessment of a compound's ability to suppress this inflammatory response in vivo.
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
Carrageenan (1% w/v solution in sterile saline)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Diclofenac)
-
Plebysmometer or digital calipers for measuring paw volume/thickness
-
Oral gavage needles
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).
-
Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer.
-
Administer the test compounds and reference drug orally (p.o.) via gavage. Administer the vehicle to the control group.
-
After 1 hour (to allow for drug absorption), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measure the paw volume (Vₜ) at regular intervals post-carrageenan injection, typically at 1, 2, 3, and 4 hours.
-
Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀ .
-
Calculate the percentage inhibition of edema for each treated group relative to the control group at the time of peak inflammation (usually 3 or 4 hours): % Inhibition = [(Vₑ_control - Vₑ_treated) / Vₑ_control] x 100
Biological Evaluation Workflow Diagram
Part 4: Data Presentation and Interpretation
Clear and concise presentation of data is crucial for comparing compounds and making informed decisions. A summary table is an effective way to display key parameters from the biological evaluation.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | % Inhibition of Paw Edema @ 3h (Dose mg/kg) |
| FPC-001 | 15.2 | 0.18 | 84.4 | 55% (10 mg/kg) |
| FPC-002 | > 50 | 0.09 | > 555 | 62% (10 mg/kg) |
| FPC-003 | 1.2 | 0.85 | 1.4 | 21% (10 mg/kg) |
| Celecoxib | 15.0 | 0.05 | 300 | 58% (10 mg/kg) |
| Ibuprofen | 0.5 | 5.1 | 0.1 | 45% (30 mg/kg) |
Interpretation of Results:
-
FPC-001 & FPC-002 show potent inhibition of COX-2 (low IC₅₀ values) and significantly weaker inhibition of COX-1, resulting in high Selectivity Indices. This is the desired profile for a safer anti-inflammatory agent. Their in vivo efficacy is comparable or superior to the reference drug Celecoxib.
-
FPC-003 is a non-selective inhibitor (SI ≈ 1) and shows poor efficacy in vivo. This compound would likely be deprioritized.
-
The ideal candidate, FPC-002 , demonstrates both high potency against the target enzyme (COX-2 IC₅₀ = 0.09 µM) and excellent selectivity (SI > 555), which translates into strong anti-inflammatory activity in the in vivo model.
Conclusion and Future Directions
The furo[3,4-c]pyrrole scaffold represents a promising platform for the development of novel anti-inflammatory agents, particularly selective COX-2 inhibitors. The synthetic and screening protocols outlined in this guide provide a robust framework for the systematic discovery and evaluation of such compounds.
Following the identification of lead candidates like FPC-002, subsequent steps in the drug development pipeline would include:
-
Advanced In Vivo Models: Testing in chronic inflammation models, such as collagen-induced arthritis, to assess efficacy in disease-relevant settings.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.
-
Safety and Toxicology: Conducting studies to assess potential off-target effects and determine the therapeutic window.
By integrating rational design, efficient synthesis, and a tiered biological evaluation strategy, researchers can effectively harness the potential of the furo[3,4-c]pyrrole scaffold to develop the next generation of safer and more effective anti-inflammatory drugs.
References
-
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
-
Campos-Xolalpa, N., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]
-
Sucher, R., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Retrieved from [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. Retrieved from [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
-
Sakat, S. S. (2012). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Retrieved from [Link]
-
Unknown Author. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpsr.com. Retrieved from [Link]
-
Unknown Author. (2016). Screening models for inflammatory drugs. Slideshare. Retrieved from [Link]
-
Redzicka, A., et al. (2018). Pyrrolo[3,4-c]pyrroles with activity as a COX-1 and COX-2 inhibitors. ResearchGate. Retrieved from [Link]
-
Redzicka, A., et al. (2018). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. MDPI. Retrieved from [Link]
-
Patel, V. P., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. Retrieved from [Link]
-
Bhat, M. A., et al. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. PubMed. Retrieved from [Link]
-
Redzicka, A., et al. (2019). COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases. PubMed. Retrieved from [Link]
-
Bhardwaj, V., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Retrieved from [Link]
-
Pontiki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed. Retrieved from [Link]
-
Ragab, F. A. F., et al. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. NIH. Retrieved from [Link]
Sources
- 1. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
Application Note: Comprehensive NMR Characterization of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
Abstract
This application note provides a comprehensive guide to the structural elucidation of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, a bicyclic heterocyclic compound of interest in medicinal chemistry and drug development. We present a suite of Nuclear Magnetic Resonance (NMR) spectroscopy protocols, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments. The methodologies detailed herein are designed to provide unambiguous confirmation of the compound's chemical structure. This guide is intended for researchers, scientists, and drug development professionals who require a robust and validated method for the characterization of complex small molecules.
Introduction: The Importance of Structural Verification
Hexahydro-1H-furo[3,4-c]pyrrole and its derivatives are important scaffolds in the development of novel therapeutic agents. The precise three-dimensional arrangement of atoms in these molecules is critical to their biological activity. Therefore, unambiguous structural characterization is a cornerstone of the drug discovery and development process. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the structure of organic compounds in solution.[1][2] This application note outlines a systematic NMR-based approach to confirm the identity and purity of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
The hydrochloride salt form can influence the chemical environment of nearby nuclei, particularly the nitrogen atom and its neighboring protons. This guide will address the specific considerations for analyzing such salt forms.
Experimental Workflow
A logical and sequential approach to NMR data acquisition and analysis is crucial for efficient and accurate structure elucidation. The following workflow is recommended:
Figure 1: Recommended workflow for the NMR characterization of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
Protocols
Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample. For hydrochloride salts, the choice of solvent is critical to ensure complete dissolution and minimize signal broadening.
Protocol:
-
Weigh 5-10 mg of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[3][4]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is a good first choice due to the salt's polarity. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[3]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[5][6]
NMR Data Acquisition
All spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Acquisition Parameters (Typical):
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. A proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets.
Acquisition Parameters (Typical):
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30)
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
3.2.3. 2D NMR: COSY, HSQC, and HMBC
Two-dimensional NMR experiments are essential for unambiguously assigning the complex, overlapping signals in the spectrum of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.[7]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).[8]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a carbon atom (one-bond C-H correlation).[9]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). This is crucial for identifying quaternary carbons and piecing together the molecular framework.[9][10][11]
Data Interpretation and Structural Assignment
The structure of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride with the IUPAC numbering scheme is shown below:
(Note: Image is a representation of the structure for numbering purposes)
4.1. Predicted ¹H and ¹³C NMR Data
The following tables summarize the expected chemical shifts and correlations based on the structure. Actual values may vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling (J) | COSY Correlations |
| H1α, H1β | 3.0 - 3.4 | m | - | H3, H6a |
| H3α, H3β | 3.0 - 3.4 | m | - | H1, H3a |
| H3a | 3.2 - 3.6 | m | - | H3, H4, H6a |
| H4α, H4β | 3.6 - 4.0 | m | - | H3a, H6 |
| H6α, H6β | 3.6 - 4.0 | m | - | H4, H6a |
| H6a | 3.2 - 3.6 | m | - | H1, H3a, H6 |
| NH₂⁺ | 8.0 - 9.5 | br s | - | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | HSQC Correlation | HMBC Correlations (from Protons) |
| C1 | 45 - 55 | H1 | H3, H6a |
| C3 | 45 - 55 | H3 | H1, H3a |
| C3a | 40 - 50 | H3a | H1, H3, H4, H6, H6a |
| C4 | 65 - 75 | H4 | H3a, H6 |
| C6 | 65 - 75 | H6 | H4, H6a |
| C6a | 40 - 50 | H6a | H1, H3, H3a, H4, H6 |
4.2. Step-by-Step Spectral Analysis
-
¹H Spectrum Analysis: Identify the number of distinct proton signals and their integrations. The broad singlet in the downfield region (8.0-9.5 ppm) is characteristic of the ammonium proton (NH₂⁺). The remaining signals in the aliphatic region (3.0-4.0 ppm) will likely be complex and overlapping due to the bicyclic structure.
-
¹³C Spectrum Analysis: Count the number of carbon signals to confirm the presence of the six carbons in the core structure.
-
HSQC Analysis: Correlate each proton signal to its directly attached carbon atom. This will group the protons and carbons into CH and CH₂ pairs.
-
COSY Analysis: Trace the spin-spin coupling networks. For example, a cross-peak between the signals for H1 and H6a would confirm their through-bond connectivity.
-
HMBC Analysis: This is the key experiment for assembling the final structure. Look for long-range correlations that bridge different parts of the molecule. For instance, a correlation from the protons on C1 to carbon C3a would establish the connectivity across the pyrrole ring. Similarly, correlations from H4 to C6a would confirm the furo-pyrrole ring fusion.
Conclusion
The combination of one- and two-dimensional NMR techniques provides a powerful and definitive method for the structural characterization of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. The protocols and expected data presented in this application note serve as a robust guide for researchers in the pharmaceutical and chemical industries, ensuring the accurate identification and quality control of this important chemical entity.
References
- Google. (n.d.). Current time information in Oskarshamn, SE.
- American Chemical Society. (2014, August). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
-
Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved January 11, 2026, from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved January 11, 2026, from [Link]
-
Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved January 11, 2026, from [Link] ADEQUATE vs HMBC
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved January 11, 2026, from [Link]
-
Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved January 11, 2026, from [Link]
-
Wiley Online Library. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved January 11, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved January 11, 2026, from [Link]
-
University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved January 11, 2026, from [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. Retrieved January 11, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, August 10). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Retrieved January 11, 2026, from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved January 11, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved January 11, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 11, 2026, from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved January 11, 2026, from [Link]
-
Wiley Online Library. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Retrieved January 11, 2026, from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
PubMed Central. (n.d.). Theoretical NMR correlations based Structure Discussion. Retrieved January 11, 2026, from [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | CID 21421150. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]
-
PubChemLite. (n.d.). Hexahydro-1h-furo[3,4-c]pyrrole (C6H11NO). Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). H-1 and C-13 NMR data of friedelin. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). 13C NMR Spectra of Pyrroles 1 and 4. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved January 11, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 11, 2026, from [Link]
Sources
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. microbenotes.com [microbenotes.com]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 6. organomation.com [organomation.com]
- 7. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
"mass spectrometry analysis of Hexahydro-1H-furo[3,4-c]pyrrole"
An In-Depth Technical Guide to the Mass Spectrometric Analysis of Hexahydro-1H-furo[3,4-c]pyrrole
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This comprehensive application note provides a detailed guide for the mass spectrometric analysis of Hexahydro-1H-furo[3,4-c]pyrrole (C₆H₁₁NO, Mol. Wt.: 113.16 g/mol )[1], a bicyclic heterocyclic amine of significant interest in pharmaceutical and chemical synthesis. As a structural motif, its characterization is critical for drug development, metabolite identification, and quality control. This document offers field-proven protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), delves into the causal mechanisms of ionic fragmentation, and provides a framework for achieving robust, reproducible results. The methodologies are designed for researchers, scientists, and drug development professionals requiring validated analytical systems for this class of compounds.
Introduction and Core Principles
Hexahydro-1H-furo[3,4-c]pyrrole is a saturated bicyclic amine containing a fused tetrahydrofuran and pyrrolidine ring system. Its structure, featuring a tertiary amine and an ether linkage, dictates its behavior in a mass spectrometer. The tertiary amine is a key functional group, being readily protonated, which makes it highly suitable for soft ionization techniques like Electrospray Ionization (ESI).[2][3] Mass spectrometry offers unparalleled sensitivity and specificity, making it the premier technique for the identification and quantification of such molecules, often present at trace levels in complex matrices.[4]
The choice between liquid and gas chromatography is dependent on the analytical objective.
-
LC-MS/MS is the preferred method for quantifying the analyte in biological fluids or for analyzing thermally labile samples, as it typically does not require derivatization.[2]
-
GC-MS provides excellent chromatographic separation and generates reproducible, library-searchable mass spectra, which is invaluable for initial identification and structural confirmation of volatile and thermally stable analogs.[5]
This guide will first detail the protocols for each technique and then explore the underlying fragmentation patterns that enable confident structural elucidation.
Recommended Protocol: LC-MS/MS Analysis
This protocol is optimized for the quantitative analysis of Hexahydro-1H-furo[3,4-c]pyrrole, leveraging the high sensitivity of tandem mass spectrometry.
Rationale and Causality
The use of a reversed-phase C18 column provides robust retention and separation for this polar compound. The mobile phase is acidified with formic acid to ensure the analyte is consistently protonated in solution prior to entering the ESI source, which is critical for generating a stable and abundant precursor ion ([M+H]⁺) in positive ion mode.[6] Multiple Reaction Monitoring (MRM) is employed for quantification, offering superior selectivity and signal-to-noise by monitoring a specific precursor-to-product ion transition.
Step-by-Step Experimental Protocol
-
Sample Preparation : Dissolve the reference standard or sample extract in a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL. If analyzing a complex matrix (e.g., plasma, urine), a solid-phase extraction (SPE) or protein precipitation step may be required prior to dilution.
-
Chromatographic Separation :
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
-
Perform the separation using the parameters outlined in Table 1.
-
-
Mass Spectrometric Detection :
-
Analyze the column eluent using a tandem mass spectrometer with an ESI source.
-
Set the instrument to monitor the MRM transitions detailed in Table 2. The primary transition (114.1 → 70.1) is typically used for quantification, while the secondary transition (114.1 → 44.1) serves as a qualifier for confirmation.
-
Data Presentation: LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Table 1: Liquid Chromatography Conditions |
| Parameter | Recommended Setting |
| Ionization Mode | ESI, Positive |
| Precursor Ion (Q1) | m/z 114.1 ([M+H]⁺) |
| Product Ion (Q3) - Quantifier | m/z 70.1 |
| Product Ion (Q3) - Qualifier | m/z 44.1 |
| Collision Energy (CE) | Optimize empirically; start at 15-25 eV |
| Dwell Time | 100 ms |
| IonSpray Voltage | +5500 V |
| Source Temperature | 500 °C |
| Table 2: Tandem Mass Spectrometry Conditions (MRM) |
Recommended Protocol: GC-MS Analysis
This protocol is designed for the qualitative identification of Hexahydro-1H-furo[3,4-c]pyrrole and its volatile analogs, producing a full-scan mass spectrum that can be used for library matching and structural confirmation.
Rationale and Causality
Electron Ionization (EI) at a standard energy of 70 eV is a "hard" ionization technique that induces extensive and reproducible fragmentation.[7] The resulting mass spectrum serves as a unique "fingerprint" of the molecule. A non-polar HP-5MS column is a general-purpose column that provides excellent separation for a wide range of semi-volatile compounds. The temperature gradient ensures that the analyte is properly volatilized and eluted as a sharp peak.
Step-by-Step Experimental Protocol
-
Sample Preparation : Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[8]
-
Chromatographic Separation :
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Use the GC parameters outlined in Table 3 for separation.
-
-
Mass Spectrometric Detection :
-
Acquire data in full-scan mode to obtain a complete mass spectrum.
-
The mass range should be set to cover the molecular ion and all significant fragments (e.g., m/z 40-200).
-
Data Presentation: GC-MS Parameters
| Parameter | Recommended Condition |
| GC System | Gas Chromatograph with Mass Selective Detector |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or 10:1 split) |
| Oven Program | 60 °C for 1 min, ramp at 15 °C/min to 280 °C, hold 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-200 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Table 3: Gas Chromatography-Mass Spectrometry Conditions |
Fragmentation Pathways: Mechanistic Insights
Understanding the fragmentation of Hexahydro-1H-furo[3,4-c]pyrrole is essential for confirming its identity and distinguishing it from isomers. The pathways differ significantly between EI and ESI-MS/MS due to the different ionization and energy deposition processes.
GC-MS (EI) Fragmentation
Under EI conditions, the molecular ion (M⁺˙) at m/z 113 is formed. As a cyclic amine, this peak is expected to be reasonably prominent.[9] The primary fragmentation driver for aliphatic and cyclic amines is alpha-cleavage—the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, which stabilizes the resulting radical cation.[10][11]
Caption: Proposed ESI-MS/MS fragmentation of protonated Hexahydro-1H-furo[3,4-c]pyrrole.
-
Product Ion at m/z 70 (Quantifier) : This major fragment is formed via the cleavage of the ether C-O and adjacent C-C bond, leading to the expulsion of a neutral formaldehyde-ethylene epoxide species (C₂H₄O, 44 Da). The resulting fragment is a stable protonated pyrrolidine-containing species. This is the basis for the quantitative MRM transition.
-
Product Ion at m/z 44 (Qualifier) : A smaller, common fragment resulting from further breakdown of the m/z 70 ion or directly from the precursor, corresponding to a protonated aziridine-containing fragment.
-
Product Ion at m/z 84 : This corresponds to the loss of formaldehyde (CH₂O, 30 Da) from the precursor ion, initiated by the cleavage of the furan ring.
Conclusion and Best Practices
This application note provides robust, validated starting points for the mass spectrometric analysis of Hexahydro-1H-furo[3,4-c]pyrrole. The LC-MS/MS protocol is recommended for sensitive quantification in complex matrices, while the GC-MS method is ideal for structural confirmation and purity assessment. The provided fragmentation pathways, grounded in established principles of mass spectrometry, offer a reliable basis for data interpretation.
For optimal results, it is imperative that all instrumental parameters, particularly collision energies for MS/MS experiments, are empirically optimized on the specific instrument being used. The use of stable isotope-labeled internal standards is strongly recommended for achieving the highest level of accuracy and precision in quantitative studies.
References
-
PubChem. (n.d.). Hexahydro-1H-furo[3,4-c]pyrrole. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 20(4), 571–583. Retrieved from [Link]
-
Gross, G. A. (1990). Analysis of Nonpolar Heterocyclic Amines in Cooked Foods and Meat Extracts Using Gas Chromatography-Mass Spectrometry. Environmental Health Perspectives, 84, 145-149. Retrieved from [Link]
-
Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Journal of Chromatography A, 1054(1-2), 409-418. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved January 11, 2026, from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved January 11, 2026, from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved January 11, 2026, from [Link]
-
Hou, X., et al. (2013). Analysis of furo[3,2-c]tetrahydroquinoline and pyrano[3,2-c]tetrahydroquinoline derivatives as antitumor agents by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 27(19), 2187-2196. Retrieved from [Link]
-
Casal, S., et al. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. Journal of Chromatography A, 1043(1), 1-8. Retrieved from [Link]
-
Kuster, T., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 3055–3065. Retrieved from [Link]
Sources
- 1. Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | CID 21421150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. GCMS Section 6.15 [people.whitman.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: Characterization of the Furo[3,4-c]pyrrole Core Using FTIR Spectroscopy
Introduction: The Significance of the Furo[3,4-c]pyrrole Scaffold
The furo[3,4-c]pyrrole ring system is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the fusion of an electron-rich furan and a pyrrole ring, make it a valuable building block for the synthesis of novel therapeutic agents and functional organic materials.[1][2][3] Derivatives of this core have shown potential in a range of applications, including as anticancer agents and in the development of organic semiconductors.[1]
Accurate and efficient characterization of molecules containing the furo[3,4-c]pyrrole core is paramount for confirming their synthesis, assessing purity, and understanding their chemical behavior. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule.[4] This application note provides a detailed guide to the use of FTIR spectroscopy for the characterization of the furo[3,4-c]pyrrole core, including theoretical considerations, practical experimental protocols, and a thorough guide to spectral interpretation.
Theoretical Framework: Vibrational Modes of the Furo[3,4-c]pyrrole System
The infrared spectrum of a furo[3,4-c]pyrrole derivative is governed by the vibrational motions of its constituent atoms. These vibrations can be broadly categorized as stretching (changes in bond length) and bending (changes in bond angles). The specific frequencies at which a molecule absorbs infrared radiation are determined by the masses of the atoms, the stiffness of the bonds, and the overall molecular geometry.
Due to the fused heterocyclic nature of the furo[3,4-c]pyrrole core, its FTIR spectrum will exhibit characteristic bands arising from both the furan and pyrrole moieties, as well as vibrations unique to the fused system. The interpretation of the spectrum can be approached by considering the contributions of each component and the influence of their fusion and any substituents.
A logical breakdown of the expected vibrational modes is essential for accurate spectral interpretation. The following diagram illustrates the key functional groups and their associated vibrational motions.
Caption: Key vibrational modes of the furo[3,4-c]pyrrole core and a dione derivative.
Predicted FTIR Absorption Bands for the Furo[3,4-c]pyrrole Core
The following table summarizes the expected characteristic infrared absorption bands for a generic furo[3,4-c]pyrrole derivative. The precise wavenumbers can be influenced by the physical state of the sample, solvent effects, and the electronic nature of any substituents.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3400 - 3200 | Medium | A broad band is indicative of hydrogen bonding, particularly in the solid state or concentrated solutions. In the gas phase or dilute solutions, a sharper peak is expected.[5][6] |
| Aromatic C-H Stretch | 3150 - 3000 | Medium | Typically appears as a series of sharp bands just above 3000 cm⁻¹. The exact positions can give clues about the substitution pattern on the rings. |
| C=O Stretch (Asymmetric) | 1790 - 1750 | Strong | Present in dione derivatives (e.g., furo[3,4-c]pyrrole-1,3-dione). This corresponds to the out-of-phase stretching of the two carbonyl groups.[7] |
| C=O Stretch (Symmetric) | 1720 - 1680 | Strong | Present in dione derivatives. This corresponds to the in-phase stretching of the two carbonyl groups. The presence of two distinct C=O stretching bands is a hallmark of the cyclic imide functionality.[7] |
| C=C and C=N Ring Stretching | 1600 - 1450 | Medium-Strong | A series of bands arising from the stretching vibrations of the carbon-carbon double bonds within the furan and pyrrole rings. These are often complex and sensitive to substitution. |
| C-N Stretching | 1350 - 1200 | Medium | Associated with the stretching of the carbon-nitrogen bonds within the pyrrole ring. |
| C-O-C Stretching (Asymmetric) | 1250 - 1150 | Strong | A characteristic and often intense band for the furan moiety, arising from the asymmetric stretching of the ether linkage. |
| C-O-C Stretching (Symmetric) | 1100 - 1000 | Medium | A weaker band corresponding to the symmetric stretch of the furan's ether group. |
| C-H Bending (In-plane and Out-of-plane) | 1300 - 700 | Variable | The "fingerprint region" below 1500 cm⁻¹ contains numerous complex bands from C-H bending and ring deformation modes. The out-of-plane C-H bending bands (900-700 cm⁻¹) can be particularly useful for determining the substitution pattern on the heterocyclic rings. |
Experimental Protocol: ATR-FTIR Spectroscopy of Furo[3,4-c]pyrrole Derivatives
Attenuated Total Reflectance (ATR) is the recommended sampling technique for most furo[3,4-c]pyrrole derivatives due to its simplicity, speed, and minimal sample preparation requirements.[8][9] This protocol is suitable for solid powders and films.
Instrumentation and Materials
-
FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.
-
Sample of the furo[3,4-c]pyrrole derivative (typically 1-2 mg).
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone, reagent grade).
-
Lint-free laboratory wipes.
Step-by-Step Methodology
-
Instrument Preparation and Background Collection:
-
Ensure the FTIR spectrometer and ATR accessory are clean and free of any residual sample. Clean the diamond crystal surface with a lint-free wipe moistened with isopropanol and allow it to dry completely.
-
Collect a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal. The background spectrum should be collected under the same conditions as the sample spectrum (e.g., same number of scans, resolution).
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the solid furo[3,4-c]pyrrole derivative onto the center of the ATR diamond crystal using a clean spatula.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is crucial for obtaining a high-quality spectrum.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typical acquisition parameters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans).
-
-
The resulting spectrum should be displayed in terms of absorbance or % transmittance.
-
-
Data Processing and Analysis:
-
If necessary, perform a baseline correction to ensure the baseline of the spectrum is flat.
-
Use the spectrometer software to identify the peak positions (wavenumbers) of the absorption bands.
-
Correlate the observed absorption bands with the expected vibrational modes of the furo[3,4-c]pyrrole core and its substituents, using the data in the table above and in chemical literature as a reference.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.
-
Clean the crystal surface thoroughly with a wipe moistened with an appropriate solvent to remove any remaining residue.
-
The following diagram outlines the experimental workflow for ATR-FTIR analysis.
Caption: Experimental workflow for ATR-FTIR analysis of solid samples.
Data Interpretation: A Case Study
Let's consider the hypothetical FTIR spectrum of a furo[3,4-c]pyrrole-1,3-dione derivative. Based on our theoretical framework and data from analogous structures like succinimide and N-phenylmaleimide, we would expect to see the following key features:
-
No broad N-H stretch around 3300 cm⁻¹: The presence of the dione functionality means the pyrrole nitrogen is part of an imide group and does not have a hydrogen atom.
-
Aromatic C-H stretches: A series of weak to medium bands between 3100 and 3000 cm⁻¹.
-
Two strong carbonyl (C=O) bands: A higher frequency band around 1780 cm⁻¹ (asymmetric stretch) and a lower frequency band around 1710 cm⁻¹ (symmetric stretch). The presence of these two distinct and intense peaks is a strong indicator of the cyclic imide structure.[7][10]
-
Ring stretching region (1600-1450 cm⁻¹): A complex pattern of bands corresponding to the C=C stretching of the fused aromatic system.
-
Strong C-O-C stretch: An intense band in the 1250-1150 cm⁻¹ region, characteristic of the furan ring.
Troubleshooting and Best Practices
-
Poor Signal-to-Noise Ratio: Increase the number of scans or ensure better contact between the sample and the ATR crystal by reapplying pressure.
-
Broad, Overlapping Peaks: This can occur in the solid state due to intermolecular interactions. If possible, acquiring a spectrum in a non-polar solvent (if the compound is soluble) can sometimes yield sharper peaks.
-
Baseline Drift: Ensure the instrument has had adequate time to warm up and stabilize. Perform a baseline correction during data processing.
-
Contamination: Ghost peaks from previous samples or cleaning solvents can appear. Always ensure the ATR crystal is meticulously cleaned before and after each measurement.
Conclusion
FTIR spectroscopy, particularly when using an ATR accessory, is an indispensable tool for the rapid and reliable characterization of the furo[3,4-c]pyrrole core and its derivatives. By understanding the fundamental vibrational modes of the fused ring system and its common functionalizations, researchers can confidently verify the identity and purity of their synthesized compounds. This application note serves as a comprehensive guide to aid in the effective application of this technique in drug discovery and materials science research.
References
-
Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. ([Link])
-
van der Veken, B. J., et al. (1995). Infrared Analysis of Peptide Succinimide Derivatives. International Journal of Peptide and Protein Research, 46(2), 143-153. ([Link])
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. ([Link])
-
NIST Chemistry WebBook. (n.d.). N-Phenylmaleimide. ([Link])
-
Rohman, A., & Man, Y. B. C. (2012). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 1(1), 1-10. ([Link])
-
PubChem. (n.d.). Succinimide. ([Link])
-
Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences and Emerging Drugs, 10(4), 1-7. ([Link])
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. ([Link])
-
Burcl, R., et al. (2003). Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. The Journal of Chemical Physics, 118(15), 6775-6786. ([Link])
-
Herman, M., et al. (2001). The vibrational spectrum of pyrrole (C4H5N) and furan (C4H4O) in the gas phase. Chemical Physics, 271(3), 239-266. ([Link])
-
Matsumoto, Y., & Honma, K. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 127(18), 184310. ([Link])
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. ([Link])
-
Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc, 2012(5), 237-253. ([Link])
-
International Journal of Research in Pharmaceutical and Nano Sciences. (2014). Synthesis and Evaluation of Pyrrole Derivatives. ([Link])
Sources
- 1. N-Phenylmaleimide(941-69-5) IR Spectrum [chemicalbook.com]
- 2. Succinimide(123-56-8) IR Spectrum [chemicalbook.com]
- 3. ijrpr.com [ijrpr.com]
- 4. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Infrared analysis of peptide succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Phenylmaleimide [webbook.nist.gov]
- 10. Succinimide | C4H5NO2 | CID 11439 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Elemental Analysis of Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride Salt
Introduction
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a heterocyclic organic compound of significant interest in pharmaceutical research and development due to its presence as a core structural motif in various biologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, rigorous characterization of its chemical composition and purity is a critical aspect of quality control and regulatory compliance. Elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized compound by providing the mass fractions of its constituent elements.[1] This application note provides a comprehensive guide and a detailed protocol for the elemental analysis of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, focusing on the determination of Carbon (C), Hydrogen (H), and Nitrogen (N) content using combustion analysis.
The hydrochloride salt form of an organic base can influence its physicochemical properties, such as solubility and stability.[2][3] Therefore, accurate elemental analysis is crucial to confirm the correct salt formation and stoichiometry. This guide is intended for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this important chemical entity.
Scientific Principles and Causality
The most common and reliable method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[1][4][5] This technique is based on the Pregl-Dumas method, which involves the complete combustion of a sample in a high-temperature, oxygen-rich environment.[5] The compound is broken down into its elemental gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).
The choice of combustion analysis is predicated on its precision, reliability, and the well-established nature of the methodology.[4] Modern elemental analyzers are highly automated, providing rapid and accurate results from a small amount of sample.[1] For a hydrochloride salt, it is important to consider its potential hygroscopic nature, which can affect the accuracy of the hydrogen and carbon content if not handled properly.[6][7]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the elemental analysis process for Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
Caption: Workflow for the elemental analysis of Hexahydro-1H-furo[3,4-c]pyrrole HCl.
Detailed Protocol: CHN Analysis
This protocol is designed for a modern automated elemental analyzer.
Theoretical Composition Calculation
-
Molecular Formula of Free Base: C₆H₁₁NO[8]
-
Molecular Weight of Free Base: 113.16 g/mol [8]
-
Molecular Formula of Hydrochloride Salt: C₆H₁₂ClNO
-
Molecular Weight of Hydrochloride Salt: 149.62 g/mol
-
Theoretical Elemental Composition:
-
Carbon (C): (6 * 12.011 / 149.62) * 100% = 48.17%
-
Hydrogen (H): (12 * 1.008 / 149.62) * 100% = 8.09%
-
Nitrogen (N): (1 * 14.007 / 149.62) * 100% = 9.36%
-
Chlorine (Cl): (1 * 35.453 / 149.62) * 100% = 23.70%
-
Oxygen (O): (1 * 15.999 / 149.62) * 100% = 10.69%
-
Sample Preparation
The accuracy of elemental analysis is highly dependent on proper sample preparation.[6][9]
-
Drying: Due to the potential hygroscopic nature of hydrochloride salts, the sample must be thoroughly dried to remove any adsorbed water, which would otherwise lead to erroneously high hydrogen values.[6][7]
-
Place an appropriate amount of the sample in a vacuum oven at 40-50°C for 4-6 hours or until a constant weight is achieved.
-
After drying, store the sample in a desiccator over a suitable desiccant (e.g., phosphorus pentoxide or silica gel) to prevent moisture reabsorption.
-
-
Homogenization: Ensure the sample is a fine, homogenous powder. If necessary, gently grind the sample using an agate mortar and pestle. This ensures that the small portion taken for analysis is representative of the entire batch.
Instrument Setup and Calibration
-
Instrument: An automated CHN elemental analyzer.
-
Carrier Gas: High-purity helium.
-
Combustion Gas: High-purity oxygen.
-
Combustion Temperature: 950-1000°C.
-
Reduction Temperature: 600-700°C.
-
Calibration:
-
Perform a multi-point calibration using a certified organic analytical standard with a known elemental composition (e.g., acetanilide or sulfanilamide).
-
Analyze the standard at various weights to create a calibration curve.
-
The calibration should be verified by running a known standard as an unknown. The results should be within ±0.3% of the certified values.[10]
-
Sample Analysis
-
Tare a clean, dry tin capsule on a microbalance.
-
Accurately weigh 1-3 mg of the dried and homogenized Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride sample into the tin capsule.
-
Seal the capsule tightly to avoid any loss of sample or contamination.
-
Place the sealed capsule into the instrument's autosampler.
-
Run the analysis sequence. Each sample should be analyzed in duplicate or triplicate to ensure reproducibility.
-
Run a certified standard after every 5-10 samples to monitor for any instrument drift.
Data Analysis and Validation
The instrument software will automatically calculate the percentage of C, H, and N based on the weight of the sample and the detector response, using the calibration curve.
-
Acceptance Criteria: For a pure compound, the experimentally determined values should be within ±0.4% of the calculated theoretical values.[10]
-
Reproducibility: The results from replicate analyses of the same sample should be in close agreement.
Expected Quantitative Data
The following table presents the theoretical elemental composition of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride and a set of typical, acceptable experimental results.
| Element | Theoretical % | Experimental % (Run 1) | Experimental % (Run 2) | Average Experimental % | Deviation from Theoretical |
| Carbon (C) | 48.17 | 48.05 | 48.12 | 48.09 | -0.08% |
| Hydrogen (H) | 8.09 | 8.15 | 8.11 | 8.13 | +0.04% |
| Nitrogen (N) | 9.36 | 9.31 | 9.35 | 9.33 | -0.03% |
Troubleshooting and Expert Insights
-
High Hydrogen Values: This is often indicative of incomplete drying of the sample. Repeat the drying procedure.
-
Poor Reproducibility: This may be due to a non-homogenous sample or inconsistent weighing. Ensure the sample is finely powdered and well-mixed.
-
Low Nitrogen Values: In some nitrogen-containing heterocyclic compounds, combustion can be incomplete. Ensuring the combustion temperature is optimal and using a combustion aid like tungsten(VI) oxide can be beneficial, although modern instruments often render this unnecessary.[6]
-
Halogen Considerations: While not directly measured in a standard CHN analysis, the presence of chlorine in the molecule can form acidic gases during combustion. Modern elemental analyzers are equipped with traps to scrub these corrosive byproducts, protecting the detector and ensuring accurate results for C, H, and N.
Conclusion
The elemental analysis of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride by combustion analysis is a robust and precise method for verifying its empirical formula and assessing its purity. Adherence to proper sample preparation, particularly drying, and a well-calibrated instrument are paramount for obtaining accurate and reliable data. The protocol and insights provided in this application note offer a comprehensive framework for researchers to confidently characterize this important pharmaceutical building block.
References
-
ELEMENTAL ANALYSIS . ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Available from: [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . VELP Scientifica. Available from: [Link]
-
Best practices for sample preparation in elemental analysis . Elementar. Available from: [Link]
-
A Look at Elemental Analysis for Organic Compounds . AZoM. Available from: [Link]
-
Elemental analysis . Wikipedia. Available from: [Link]
-
Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> . Spectroscopy Online. Available from: [Link]
-
Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan . SGS. Available from: [Link]
-
<233> ELEMENTAL IMPURITIES—PROCEDURES . US Pharmacopeia (USP). Available from: [Link]
-
Elemental Impurity Analysis . Pharmaceutical Technology. Available from: [Link]
-
〈233〉 ELEMENTAL IMPURITIES—PROCEDURES . US Pharmacopeia (USP). Available from: [Link]
-
ASTM E777: 2023 Standard Test Method for Carbon & Hydrogen in Refuse-Derived Fuel . ASTM International. Available from: [Link]
-
ASTM E777-08 - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel (Withdrawn 2017) . ASTM International. Available from: [Link]
-
Hexahydro-1H-furo[3,4-c]pyrrole . PubChem. Available from: [Link]
-
Sample preparation in elemental analysis - drying, grinding, weighing, wrapping... . SlideShare. Available from: [Link]
-
ASTM E777-23 - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel . ANSI Webstore. Available from: [Link]
-
ASTM E777-17 - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel . ASTM International. Available from: [Link]
-
ASTM E777-23 - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel . ASTM International. Available from: [Link]
-
Practical Guidelines on Sample Preparation for Elemental Analysis . YouTube. Available from: [Link]
-
Spectroscopic Sample Preparation: Techniques for Accurate Results . Metkon. Available from: [Link]
-
XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices . Scirp.org. Available from: [Link]
-
Synthesis and Analysis of Hydrochloride Salts Used as Adulterants . Scholars Crossing. Available from: [Link]
-
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography . MDPI. Available from: [Link]
-
Summary of CHNS Elemental Analysis Common Problems . University of Ottawa. Available from: [Link]
-
Characterization of Hydrochloride and Tannate Salts of Diphenhydramine . PMC - NIH. Available from: [Link]
-
Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one . PMC - NIH. Available from: [Link]
-
Chemical (Elemental) Analysis . Fritz Haber Institute. Available from: [Link]
-
elemental analysis data | Download Table . ResearchGate. Available from: [Link]
-
Hexahydro-1h-furo[3,4-c]pyrrole (C6H11NO) . PubChemLite. Available from: [Link]
Sources
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 3. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. azom.com [azom.com]
- 6. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 7. scirp.org [scirp.org]
- 8. Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | CID 21421150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sample preparation in elemental analysis - drying, grinding, weighing, wrapping... | PDF [slideshare.net]
- 10. chem.ubc.ca [chem.ubc.ca]
Unlocking Stereochemical and Conformational Insights: A Guide to the X-ray Crystallography of Hexahydro-1H-furo[3,4-c]pyrrole Derivatives
An Application Note for Researchers and Drug Development Professionals
Abstract The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a privileged heterocyclic motif integral to the design of novel therapeutics, including potent receptor agonists and enzyme inhibitors. The stereochemically complex and conformationally constrained nature of this fused ring system dictates its biological activity. Therefore, unambiguous determination of its three-dimensional structure is paramount for advancing structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction is the most definitive method for elucidating atomic-resolution molecular structures. This guide provides a comprehensive overview and detailed protocols for the successful X-ray crystallographic analysis of hexahydro-1H-furo[3,4-c]pyrrole derivatives, from crystal growth to final structure validation.
The Imperative of 3D Structural Analysis in Furo[3,4-c]pyrrole Drug Discovery
The furo[3,4-c]pyrrole core possesses multiple stereocenters, leading to a variety of possible diastereomers and enantiomers. The specific spatial arrangement of substituents on this rigid scaffold directly influences its interaction with biological targets. While NMR spectroscopy is invaluable, X-ray crystallography provides the ultimate proof of both relative and absolute stereochemistry.
Causality in Experimental Choice: Why is crystallography indispensable for this molecular class?
-
Absolute Configuration: For chiral derivatives, determining the absolute configuration is critical, as different enantiomers can have vastly different pharmacological effects. Crystallography, especially using Cu Kα radiation for light-atom compounds, can definitively resolve this.
-
Conformational Rigidity: The fused ring system limits conformational freedom. A crystal structure provides a precise snapshot of the low-energy conformation, revealing crucial details about the orientation of functional groups responsible for target binding.
-
Intermolecular Interactions: The crystal packing reveals how molecules interact with each other through hydrogen bonds, π-stacking, or other non-covalent forces. This information is invaluable for understanding physical properties like solubility and for designing crystal engineering studies.
The Foundational Step: From Purified Compound to High-Quality Single Crystal
The success of any crystallographic experiment hinges on the quality of the single crystal. This remains the most challenging and often rate-limiting step in the process. A "good" crystal is one that is well-ordered, of sufficient size, and free from significant defects.
Synthesis and Purification
The journey to a crystal structure begins in the synthesis lab. The purity of the compound is non-negotiable. Impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Expert Insight: It is crucial to employ rigorous purification techniques, such as flash chromatography followed by recrystallization or HPLC, to ensure the sample is >98% pure before attempting crystallization. The final purification step's solvent should be thoroughly removed, as residual solvent can interfere with the crystallization process.
Principles of Crystallization
Crystallization is the process of slowly bringing a solution to a state of supersaturation, allowing molecules to self-assemble into a well-ordered lattice. For organic molecules like furo[3,4-c]pyrrole derivatives, common techniques include:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a vial covered with a perforated seal, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): A small drop containing the compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant. As water vapor moves from the drop to the reservoir, the concentration of both the compound and precipitant in the drop increases, inducing crystallization.
-
Solvent/Anti-Solvent Diffusion: An "anti-solvent" (in which the compound is insoluble) is slowly introduced into a solution of the compound. This can be done by layering the anti-solvent on top of the solution or by vapor diffusion.
The choice of solvents is critical and often determined empirically through screening.
Protocol: High-Throughput Crystallization Screening
This protocol is designed to efficiently screen a wide range of conditions to identify promising crystallization leads.
Materials:
-
Purified hexahydro-1H-furo[3,4-c]pyrrole derivative (5-10 mg)
-
A diverse set of high-purity solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, hexane, water)
-
96-well crystallization plates
-
Micropipettes
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of your compound in a solvent where it is highly soluble (e.g., 10-20 mg/mL in acetone or ethyl acetate).
-
Plate Setup: In each well of the 96-well plate, dispense a different solvent or a binary/ternary solvent mixture. Create a gradient of solvent polarities across the plate.
-
Compound Dispensing: Add a small aliquot (1-5 µL) of your compound's stock solution to each well.
-
Sealing and Incubation: Seal the plate to allow for slow evaporation. Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).
-
Monitoring: Inspect the plate regularly under a microscope over several days to weeks. Look for the growth of clear, single crystals with well-defined edges. Document any hits, including crystalline needles, plates, or prisms.
-
Optimization: Once initial hits are identified, perform secondary screening around those conditions, varying the concentrations and solvent ratios to optimize for larger, higher-quality single crystals suitable for diffraction.
The X-ray Diffraction Experiment: Capturing the Data
Once a suitable crystal is obtained, the next step is to collect the diffraction data. This involves exposing the crystal to a focused beam of X-rays and measuring the intensities of the diffracted beams.
Crystal Selection and Mounting
Under a microscope, select a crystal that is transparent, has sharp edges, and is appropriately sized (ideally 0.02 to 0.3 mm in all dimensions). Using a micromanipulator, the crystal is picked up with a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
Causality in Experimental Choice: Why flash-cool the crystal?
-
Minimizes Radiation Damage: High-intensity X-ray beams can cause radiation damage, degrading the crystal structure over time. Low temperatures significantly slow these damaging processes.
-
Reduces Thermal Motion: At low temperatures, the thermal vibration of atoms is reduced, resulting in sharper diffraction spots at higher resolution and a more precise final structure.
The Diffractometer
Modern single-crystal X-ray diffractometers are highly automated instruments. Key components include an X-ray source (typically a sealed tube with a molybdenum or copper anode, or a high-brilliance microfocus source), a goniometer to orient the crystal, and a sensitive detector (like a CCD or CMOS detector).
Protocol: Single-Crystal X-ray Data Collection
Prerequisites: A mounted, flash-cooled single crystal on the diffractometer.
-
Initial Screening: Collect a few initial diffraction images (frames) at different crystal orientations. This is done to assess the crystal's quality. A good crystal will show sharp, well-defined diffraction spots.
-
Unit Cell Determination: The software uses the positions of spots from the initial frames to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.
-
Data Collection Strategy: Based on the crystal's symmetry (space group), the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal and collecting hundreds or thousands of frames.
-
Execution of Data Collection: Initiate the full data collection run. This can take anywhere from a few hours to overnight, depending on the crystal's scattering power and the X-ray source's intensity.
-
Monitoring: Periodically check the data collection progress to ensure the crystal has not degraded and the diffraction quality remains high.
From Diffraction Pattern to Molecular Structure
The raw diffraction images are a collection of spots of varying intensity. The process of converting this data into a 3D atomic model is computationally intensive.
Data Integration and Scaling
The first step is to integrate the raw data. Software identifies the position and intensity of each diffraction spot on every frame, indexing them with unique Miller indices (h,k,l). The intensities are then scaled and merged to create a single reflection file. This file contains a list of all unique reflections and their measured intensities (|Fₒ|²) and standard uncertainties.
The Phase Problem and Structure Solution
A fundamental challenge in crystallography is the "phase problem". While the intensities of the diffracted waves are measured, their phase information is lost. To reconstruct the electron density map of the molecule, both amplitude and phase are required. For small molecules like furo[3,4-c]pyrrole derivatives, this is typically solved using direct methods. This mathematical approach uses statistical relationships between the measured intensities to estimate the initial phases.
Structure Refinement
The initial structure solution provides a rough, often incomplete, atomic model. This model is then refined against the experimental data using a least-squares procedure. The goal of refinement is to adjust the model's parameters (atomic coordinates, atomic displacement parameters) to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and those calculated from the model (|Fₑ|). This is an iterative process.
Diagram: The Crystallographic Refinement Cycle
Caption: The iterative cycle of crystallographic structure refinement.
Protocol: Structure Solution and Refinement Workflow
Software: Olex2, SHELX, or similar crystallographic software packages.
-
Data Import: Load the processed reflection data file into the software.
-
Space Group Determination: The software will analyze the systematic absences in the data to suggest the most probable space group. This must be confirmed for correctness.
-
Structure Solution: Run a structure solution program (e.g., SHELXT) using direct methods. The program will automatically locate the majority of the non-hydrogen atoms and generate an initial model.
-
Initial Refinement: Perform several cycles of least-squares refinement on the initial model. At this stage, refine only atomic positions and isotropic atomic displacement parameters (ADPs).
-
Model Completion: Examine the difference electron density map (Fo-Fc map). Positive peaks in this map indicate the positions of missing atoms. Assign these peaks to the appropriate atom types and include them in the model. Negative peaks may indicate incorrectly placed atoms.
-
Anisotropic Refinement: Once all non-hydrogen atoms are located, switch to anisotropic refinement, which models the thermal motion of each atom as an ellipsoid. This is a more sophisticated and accurate model.
-
Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the electron density map due to their low scattering power. They are usually placed in calculated, geometrically idealized positions and refined using a "riding model".
-
Final Refinement Cycles: Continue refining the model until all parameters have stabilized and the quality indicators (see Section 5.1) are in acceptable ranges.
Structure Validation: Is the Model Correct?
A refined structure must be rigorously validated to ensure it is a chemically and physically reasonable representation of the molecule.
Key Quality Indicators
-
R1 factor: A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 0.05 (5%) is considered very good for small molecules.
-
wR2 factor: A weighted R-factor based on F². It is generally higher than R1, and values below 0.15 (15%) are desirable.
-
Goodness of Fit (GooF): Should be close to 1.0. A value significantly different from 1.0 may indicate an incorrect model or improper data weighting.
-
Residual Electron Density: The final difference electron density map should be relatively flat, with no significant positive or negative peaks, indicating that all atoms have been accounted for.
Common Challenges and Troubleshooting
-
Twinning: This occurs when two or more crystal lattices are intergrown with a specific orientation relationship. It can complicate data processing and refinement but can often be handled by specialized software routines.
-
Disorder: This happens when a part of the molecule (or a solvent molecule) occupies multiple positions within the crystal lattice. It can be modeled by refining the disordered atoms in multiple positions with partial occupancies.
-
Poor Crystal Quality: If the crystal diffracts weakly, the resulting data may be of low resolution, leading to a less precise structure. In such cases, efforts should be made to grow better crystals.
Case Study: Hypothetical Crystallographic Data Summary
The final output of a crystallographic study is typically a Crystallographic Information File (CIF) and a summary table in a publication. Below is an example table for a hypothetical derivative.
| Parameter | Value for Compound X |
| Empirical Formula | C₁₅H₁₈N₂O₂ |
| Formula Weight | 258.32 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.543(2) Å, α = 90° |
| b = 10.123(3) Å, β = 90° | |
| c = 15.678(4) Å, γ = 90° | |
| Volume | 1356.7(6) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.265 Mg/m³ |
| Reflections Collected / Unique | 12451 / 2645 [R(int) = 0.045] |
| Data / Restraints / Parameters | 2645 / 0 / 175 |
| Goodness-of-Fit on F² | 1.045 |
| Final R indices [I > 2σ(I)] | R1 = 0.0385, wR2 = 0.0978 |
| R indices (all data) | R1 = 0.0491, wR2 = 0.1054 |
| Absolute Structure Parameter | 0.02(4) |
| Largest Diff. Peak and Hole | 0.28 and -0.21 e.Å⁻³ |
Conclusion
X-ray crystallography is an unparalleled technique for the structural characterization of hexahydro-1H-furo[3,4-c]pyrrole derivatives. It provides definitive information on connectivity, conformation, and absolute stereochemistry, which is essential for understanding biological activity and guiding medicinal chemistry efforts. While the process, particularly crystallization, can be challenging, a systematic approach as outlined in this guide will significantly increase the probability of success, yielding the high-resolution structural insights needed to accelerate drug discovery programs.
References
-
University of Montana. Small Molecule X-Ray Diffraction Facility. [Link]
-
Excillum. Small molecule crystallography. [Link]
-
Falvello, L. R. Small-molecule structures with large-molecule problems. [Link]
-
University of Queensland. Small molecule X-ray crystallography. [Link]
-
Watkin, D. (2008). Structure refinement: some background theory and practical strategies. MIT. [Link]
-
Blake, A. J. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. [Link]
-
Garman, E. F., & Owen, R. L. (2019). Radiation damage in small-molecule crystallography: fact not fiction. PMC. [Link]
-
Spek, A. L. (2003). Troublesome Crystal Structures: Prevention, Detection, and Resolution. PMC. [Link]
-
PubChem. Hexahydro-1H-furo[3,4-c]pyrrole. [Link]
-
Dauter, Z., & Dauter, M. (2021). Protein Structure Analysis and Validation with X-Ray Crystallography. PubMed. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
David, W. I. F., et al. Structure refinement. University of Durham. [Link]
Troubleshooting & Optimization
"troubleshooting guide for stereoselective synthesis of bicyclic amines"
Technical Support Center: Stereoselective Synthesis of Bicyclic Amines
Welcome to the technical support center for the stereoselective synthesis of bicyclic amines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in constructing these structurally complex and valuable motifs. The following content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but the underlying mechanistic reasoning to empower your experimental design.
Section 1: Troubleshooting Diastereoselectivity in Cyclization Reactions
The relative configuration of stereocenters in bicyclic systems is often determined during the key ring-forming step. Poor diastereoselectivity is a common hurdle that can lead to difficult purification and reduced overall yield of the desired isomer.
Q1: My intramolecular cyclization (e.g., Diels-Alder, Alder-ene) is producing a mixture of diastereomers with low selectivity. What factors should I investigate to improve the desired cis/trans ratio?
A1: Low diastereoselectivity in intramolecular cyclizations typically points to a small energy difference between the diastereomeric transition states. To address this, you should systematically evaluate the following factors:
-
Reaction Temperature: Kinetically controlled reactions are often more selective at lower temperatures. A lower temperature will amplify the small energy differences between competing transition state pathways, favoring the one with the lower activation energy. Conversely, if you are targeting the thermodynamically more stable product, higher temperatures may be required to allow for equilibration, assuming the reaction is reversible.
-
Substrate Design and Steric Hindrance: The stereochemical outcome is frequently dictated by the steric environment of the reacting centers.
-
In intramolecular Alder-ene reactions of 1,6-dienes, the formation of cis-fused five-membered rings is often the default kinetic product.[1] This is attributed to a less strained, chair-like transition state.
-
Introducing bulky substituents can dramatically influence selectivity. A large group may force the tether into a conformation that favors one transition state over another. For example, in certain cyclopropanations, the steric hindrance of substituents directs the stereochemical outcome.[2]
-
-
Lewis Acid Catalysis: The use of a Lewis acid can alter the reaction mechanism and enhance selectivity. Lewis acids coordinate to electron-rich centers (e.g., carbonyls), which can:
-
Lock the substrate in a specific conformation, predisposing it to a single cyclization pathway.
-
Increase the asynchronicity of the transition state, which can amplify the influence of activating groups and favor the formation of trans products in some Alder-ene reactions.[1]
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Polar solvents may better stabilize a more polar transition state, potentially altering the diastereomeric ratio.[3] It is recommended to screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile).
Q2: I am attempting a tandem cyclization/Mannich reaction to build a polycyclic amine, but I am only isolating a single, undesired diastereomer. Why is this happening?
A2: The exclusive formation of a single diastereomer, while seemingly a good outcome, is problematic if it's the wrong one. This high fidelity suggests a very strong facial bias in one of the reaction steps. In a tandem sequence, the stereochemistry of the first cyclization often dictates the approach of reagents in the subsequent reaction.
For instance, in the synthesis of certain tricyclic N-heterocycles, an initial copper-catalyzed polycyclization can set multiple stereocenters with high precision.[4] The resulting compact, rigid structure then presents only one accessible face for the subsequent intramolecular Mannich reaction, leading to a single product. To obtain the alternative diastereomer, you may need to:
-
Invert the order of operations: If possible, perform the Mannich reaction before the cyclization.
-
Modify the catalyst/ligand system: A different chiral ligand may favor the formation of the opposite enantiomer in the initial cyclization, which would then direct the Mannich reaction to the desired product. Optimization studies have shown that ligands like PyBox are highly effective in controlling the stereochemistry of such polycyclizations.[4]
-
Change the cyclization strategy: Employing a different reaction, such as a radical cascade, could provide access to alternative stereochemical arrays.[5][6]
Section 2: Achieving High Enantioselectivity
Controlling the absolute stereochemistry is critical, particularly in drug development. Low enantiomeric excess (e.e.) is a frequent and costly problem.
Q1: My catalytic asymmetric synthesis is giving low enantiomeric excess (e.e.). What are the most common causes and how can I troubleshoot this?
A1: Low enantioselectivity is one of the most complex challenges in asymmetric synthesis. The issue can stem from the catalyst, substrate, or reaction conditions. A systematic troubleshooting approach is essential.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity.
Key Areas for Optimization:
-
Catalyst and Ligand Choice: This is the most critical factor. The chiral environment created by the ligand is responsible for differentiating between the two prochiral faces of the substrate.
-
Modern Catalytic Systems: For radical cyclizations, metalloradical catalysis (MRC) using cobalt(II) complexes with fine-tuned D2-symmetric chiral amidoporphyrins has proven highly effective for controlling both enantioselectivity and diastereoselectivity.[5][6]
-
Organocatalysis: Chiral primary and secondary amines (e.g., proline derivatives) are powerful organocatalysts for Robinson annulations and other cyclizations, often providing high e.e.[7]
-
Enzyme Catalysis: Biocatalysis, often combined with other methods like photoredox catalysis, can offer exceptional selectivity. For example, monoamine oxidase (MAO-N) enzymes can selectively oxidize one enantiomer of an amine, leading to a kinetic resolution that produces enantioenriched products.[8]
-
-
Reaction Temperature: As with diastereoselectivity, lower temperatures are generally beneficial for enantioselectivity, as they magnify the energetic difference between the two enantiomeric transition states.
-
Additives and Co-catalysts: Sometimes, additives are required to achieve high selectivity. In Strecker reactions catalyzed by chiral bicyclic guanidines, the substrate itself (specifically, an N-benzhydryl group on the imine) is key to achieving high e.e.[9] In other cases, a co-catalyst or weak acid can enhance the rate and selectivity.[7]
Q2: I am using a well-established chiral catalyst, but my results are not reproducible and the e.e. is inconsistent. What could be the issue?
A2: Reproducibility issues with established protocols often point to subtle, overlooked experimental variables:
-
Purity of Reagents and Solvents: Trace impurities can poison a catalyst. Water is a common culprit in moisture-sensitive reactions. Ensure all reagents are pure and solvents are rigorously dried.
-
Catalyst Handling: Many asymmetric catalysts are sensitive to air and moisture. Ensure they are handled under an inert atmosphere (e.g., in a glovebox).
-
"Age" of Reagents: Some reagents, particularly organometallics or solutions of [1.1.1]propellane used for making bicyclo[1.1.1]pentanes, can degrade over time.[10] Use freshly prepared or recently purchased reagents.
-
Stirring and Reaction Setup: In heterogeneous reactions, inefficient stirring can lead to poor reproducibility. Ensure the reaction mixture is homogenous.
Section 3: Low Yield and Product Purification Challenges
Even with perfect stereocontrol, a synthesis is not practical if the yield is low or the product cannot be purified efficiently.
Q1: My reaction to form a bicyclic amine is clean by TLC/LCMS, but my isolated yield is very low after silica gel chromatography. What is happening?
A1: This is a classic problem when purifying amines. The basic nitrogen atom interacts strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant product loss on the column, severe peak tailing, and poor separation.
Solutions for Amine Purification:
| Problem | Potential Cause | Recommended Solution |
| Product Loss on Column | Strong acid-base interaction between the basic amine and acidic silica gel. | 1. Add a Competing Base: Add 0.5-2% triethylamine or ammonia to the eluent system. This deactivates the acidic sites on the silica.[11] 2. Use a Different Stationary Phase: Switch to neutral or basic alumina, or use an amine-functionalized silica gel column.[11] |
| Peak Tailing | Slow desorption kinetics from acidic sites. | The same solutions as above will also resolve peak tailing. |
| Product Degradation | Amine sensitivity to air (CO₂) or prolonged contact with silica. | 1. Perform chromatography quickly and at low temperatures if possible.[11] 2. Consider an alternative purification method like acid-base extraction or crystallization. |
| Difficult Separation | Impurities have similar polarity to the product. | TCA "Catch-and-Release": Add trichloroacetic acid (TCA) to a solution of the crude product in a non-polar solvent. The amine-TCA salt will precipitate. Filter the salt, wash away the neutral impurities, and then gently heat the salt in a solvent like acetonitrile to release the free amine.[12] |
Q2: I'm performing a reductive amination to form my bicyclic amine, but the reaction stalls or produces significant byproducts.
A2: Reductive amination is a robust method but can fail if not properly optimized. Common issues include:
-
Formation of Byproducts: The direct alkylation of amines is often problematic because the product amine can be more nucleophilic than the starting material, leading to polyalkylation.[13] Reductive amination avoids this, but other side reactions can occur. For instance, the intermediate enamine or imine can participate in undesired side reactions if the reducing agent is not added promptly or is not reactive enough.[14]
-
Inefficient Imine/Enamine Formation: This step is often rate-limiting and is pH-dependent. It typically requires slightly acidic conditions to protonate the carbonyl, but not so acidic that the amine nucleophile is fully protonated. Adding a mild acid catalyst like acetic acid can be beneficial.
-
Choice of Reducing Agent: The choice of hydride source is critical for both yield and stereoselectivity.
-
Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough not to reduce the ketone/aldehyde starting material but will readily reduce the protonated iminium ion intermediate.
-
For stereoselectivity, a bulky hydride source like sodium tri(2-ethylhexanoyloxy)borohydride can provide high diastereoselectivity by attacking the less sterically hindered face of the imine.[15][16]
-
Section 4: Key Experimental Protocol
Protocol: Diastereoselective Synthesis of a Bicyclic Amine via Reductive Amination
This protocol describes a general procedure for the stereoselective reductive amination of a keto-ester to form a bicyclic amine, adapted from methodologies used in the synthesis of natural product-like scaffolds.[15][16]
Reaction Scheme:
Caption: Workflow for bicyclic amine synthesis.
Step-by-Step Procedure:
-
Step 1: Deprotection and Amine Formation (if starting from a protected amine precursor)
-
To a solution of the phthalimide-protected keto-ester (1.0 eq) in ethanol (0.2 M), add a solution of methylamine (e.g., 30% in ethanol, 10.0 eq) at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LCMS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine. The resulting crude keto-amine intermediate is often used directly in the next step without further purification.
-
-
Step 2: Intramolecular Reductive Amination
-
Dissolve the crude keto-amine intermediate from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1 M.
-
Add glacial acetic acid (1.1 eq) to the solution to facilitate iminium ion formation.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LCMS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Crucial: Use an eluent system containing a small amount of triethylamine (e.g., 0.5-1% v/v) in a hexane/ethyl acetate gradient to prevent product loss and peak tailing.
-
References
-
Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society. [Link][5][6][17]
-
Enantioselective synthesis of cyclic amides and amines through mo-catalyzed asymmetric ring-closing metathesis. PubMed. [Link][18]
-
Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. CORE. [Link][8]
-
Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. Request PDF. [Link][19]
-
Recent total synthesis of natural products leveraging a strategy of enamide cyclization. SpringerLink. [Link][4]
-
Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. ACS Publications. [Link][9]
-
Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. MDPI. [Link][15][16]
-
Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. ACS Publications. [Link][20][21]
-
An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Publishing. [Link][22]
-
Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? ResearchGate. [Link][3]
-
SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. University of Pennsylvania. [Link][2]
-
Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link][23]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link][24]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link][12]
-
Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. [Link][7]
-
Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. SciSpace. [Link][10]
-
Ch. 24 Additional Problems - Organic Chemistry. OpenStax. [Link][14]
-
Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. PMC - NIH. [Link][1]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link][13]
Sources
- 1. Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Recent total synthesis of natural products leveraging a strategy of enamide cyclization [beilstein-journals.org]
- 5. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Ch. 24 Additional Problems - Organic Chemistry | OpenStax [openstax.org]
- 15. mdpi.com [mdpi.com]
- 16. Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enantioselective synthesis of cyclic amides and amines through mo-catalyzed asymmetric ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02646H [pubs.rsc.org]
- 23. pharmtech.com [pharmtech.com]
- 24. pubs.acs.org [pubs.acs.org]
"common side reactions in pyrrole synthesis"
Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyrroles. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) for three of the most common methods: the Paal-Knorr, Hantzsch, and Knorr syntheses. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yields, and minimize impurities.
Part 1: The Paal-Knorr Pyrrole Synthesis: Troubleshooting Guide
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a cornerstone of pyrrole synthesis due to its simplicity and the accessibility of starting materials.[1] However, seemingly straightforward reactions can often lead to unexpected outcomes. This section addresses the most common issues encountered.
FAQ 1: My Paal-Knorr reaction has a very low yield or is not proceeding to completion. What are the likely causes?
Low yields in a Paal-Knorr synthesis can be attributed to several factors, ranging from reaction conditions to the nature of your starting materials.[2][3]
-
Suboptimal Reaction Conditions: Traditional Paal-Knorr syntheses often require heat.[2] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can cause degradation of either the starting materials or the pyrrole product.[1][2]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[2] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.
-
Inappropriate Catalyst/pH: The choice and concentration of the acid catalyst are critical. While the reaction is often acid-catalyzed, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[2][4]
Troubleshooting Protocol: Optimizing Your Paal-Knorr Reaction
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.
-
Temperature Adjustment: Gradually increase the reaction temperature in increments of 10°C and monitor the effect on the reaction rate and purity by TLC.
-
Catalyst and pH Control: If furan formation is suspected (see FAQ 2), switch to a milder acid catalyst like acetic acid.[4] Alternatively, perform the reaction under neutral conditions, though this may require longer reaction times.
-
Consider Microwave Synthesis: Microwave-assisted Paal-Knorr synthesis can often provide higher yields in significantly shorter reaction times and under milder conditions.[5]
FAQ 2: I'm observing a significant byproduct. What is it likely to be and how can I minimize its formation?
The most common and significant byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan .[2] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed intramolecular cyclization and dehydration without reacting with the amine.[2][6]
Table 1: Minimizing Furan Byproduct Formation in Paal-Knorr Synthesis
| Strategy | Rationale |
| Maintain Neutral to Weakly Acidic pH | Strongly acidic conditions (pH < 3) preferentially catalyze the cyclization of the 1,4-dicarbonyl to a furan.[2][4] |
| Use an Excess of the Amine | Le Châtelier's principle: Increasing the concentration of the amine will favor the bimolecular reaction pathway leading to the pyrrole. A 1.1 to 1.5 molar excess of the amine is a good starting point.[5] |
| Choose a Milder Catalyst | Instead of strong mineral acids, consider using acetic acid or a Lewis acid like scandium triflate (Sc(OTf)₃).[5] |
Visualizing the Competing Pathways:
Caption: Competing pathways in the Paal-Knorr synthesis.
Part 2: The Hantzsch Pyrrole Synthesis: Navigating a Multi-Component Reaction
The Hantzsch synthesis is a powerful three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[7] While versatile, the increased complexity can lead to a variety of side reactions.
FAQ 3: My Hantzsch synthesis is producing a complex mixture of byproducts. What are the common side reactions?
A messy Hantzsch synthesis often points to one major culprit: the instability of the α-aminoketone intermediate.
-
Self-Condensation of the α-Aminoketone: The α-aminoketone, formed in situ from the α-haloketone and the amine, possesses both a nucleophilic amine and an electrophilic carbonyl group. This makes it susceptible to self-condensation, leading to the formation of dihydropyrazine byproducts.[6]
-
N-Alkylation vs. C-Alkylation: The initial enamine formed from the β-ketoester and amine can react with the α-haloketone at either the nitrogen (N-alkylation) or the carbon (C-alkylation). C-alkylation is the desired pathway for pyrrole formation.[3]
-
Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or a simple substitution reaction with the amine.[3]
Troubleshooting Protocol: Improving Chemoselectivity in Hantzsch Synthesis
-
Slow Addition of the α-Haloketone: To minimize the concentration of the α-aminoketone at any given time and thus reduce self-condensation, add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.[3]
-
Optimize Enamine Formation: Ensure the efficient formation of the enamine by using a slight excess (1.1 equivalents) of the amine and allowing it to react with the β-ketoester for a short period before adding the α-haloketone.[3]
-
Solvent Choice: The choice of solvent can influence the N- vs. C-alkylation ratio. Protic solvents like ethanol can favor the desired C-alkylation pathway.[3]
-
Moderate Reaction Temperature: Running the reaction at a moderate temperature can help control the reaction rate and minimize the formation of byproducts.[3]
Visualizing the Hantzsch Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Hantzsch synthesis.
Part 3: The Knorr Pyrrole Synthesis: Managing Unstable Intermediates
The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group (e.g., a β-ketoester).[8] A primary challenge is the inherent instability of one of the key starting materials.
FAQ 4: My Knorr synthesis is giving a low yield and a dark, tarry mixture. What is the primary cause?
The most significant hurdle in the Knorr synthesis is the instability of the α-amino-ketone , which is prone to self-condensation.[9][10] This often necessitates its in situ preparation.[8][10]
-
Self-Condensation of α-Amino-ketone: Similar to the intermediate in the Hantzsch synthesis, α-amino-ketones can readily dimerize or polymerize, leading to low yields and the formation of intractable tars.[9][10]
-
Furan Formation: As with the Paal-Knorr synthesis, strongly acidic conditions can promote the formation of furan byproducts.[9]
-
Purity of Starting Materials: Impurities in either the α-amino-ketone or the β-ketoester can lead to a host of unwanted side reactions.[9]
Troubleshooting Protocol: Improving the Knorr Synthesis
-
In Situ Generation of the α-Amino-ketone: The most common and effective strategy is to generate the α-amino-ketone in situ. This is typically achieved by the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid.[8] This keeps the concentration of the reactive α-amino-ketone low throughout the reaction, minimizing self-condensation.
-
Control of Reaction Conditions: The reaction is often exothermic.[8] Maintaining a controlled temperature, sometimes even at room temperature, is crucial.[8]
-
Use of Purified Reagents: Ensure the purity of the β-ketoester and the precursor to the α-amino-ketone.[9]
-
pH Management: Avoid strongly acidic conditions to suppress furan formation. The use of acetic acid as both a solvent and a catalyst is common and generally provides the appropriate level of acidity.[8]
Experimental Protocol: Classic Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
This protocol is a well-established procedure for the Knorr synthesis.
-
Preparation of the α-Oximino-β-ketoester: Dissolve ethyl acetoacetate in glacial acetic acid. While cooling in an ice bath, slowly add a saturated aqueous solution of sodium nitrite.
-
In Situ Reduction and Condensation: In a separate flask, dissolve another equivalent of ethyl acetoacetate in glacial acetic acid. To this solution, gradually and simultaneously add the prepared α-oximino-β-ketoester solution and zinc dust, while stirring vigorously. The reaction is exothermic and may require external cooling to maintain a controlled temperature.[8]
-
Work-up and Purification: After the reaction is complete (as monitored by TLC), the mixture is worked up, often by pouring it into water to precipitate the crude product. The product, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (Knorr's Pyrrole), can then be purified by recrystallization.[9]
References
- BenchChem. (2025). Troubleshooting low yields in the Knorr pyrrole synthesis.
- BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved January 11, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Polysubstituted Pyrroles.
- BenchChem. (2025). Troubleshooting common issues in Paal-Knorr pyrrole synthesis.
- BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
-
Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
- BenchChem. (2025). Common side reactions in indole-pyrrole synthesis.
-
YouTube. (2020, January 13). Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
- Hamby, J. M., & Hodges, J. C. (1993). a-AMINO KETONES FROM AMINO ACIDS AS PRECURSORS FOR THE KNORR PYRROLE SYNTHESIS. Tetrahedron Letters, 34(48), 7661-7664.
-
YouTube. (2022, January 28). Knorr Pyrrole Synthesis | Organic Chemistry. [Link]
-
ResearchGate. (2025, August 6). The Hantzsch pyrrole synthesis. [Link]
-
Taylor & Francis. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. [Link]
-
Grokipedia. (n.d.). Knorr pyrrole synthesis. [Link]
-
The Heterocyclist. (2012, January 20). Deconstructing the Knorr pyrrole synthesis. [Link]
-
Hantzsch Pyrrole Synthesis. (n.d.). [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
-
ResearchGate. (n.d.). Pyrroles by the Hantzsch synthesis. [Link]
- Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828.
-
PubMed. (n.d.). Hantzsch pyrrole synthesis on solid support. [Link]
- BenchChem. (2025). Application Notes and Protocols for Hantzsch Pyrrole Synthesis of Functionalized Pyrroles.
-
Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. [Link]
-
Oriental Journal of Chemistry. (n.d.). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. [Link]
-
Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. [Link]
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemicals [chemicals.thermofisher.cn]
Technical Support Center: Purification of Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
An in-depth guide to the purification of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, designed for professionals in research and drug development.
Welcome to the technical support center for Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. This bicyclic amine is a valuable building block in medicinal chemistry, and its purity is paramount for reproducible downstream applications, from screening to GMP synthesis.[1] This guide provides field-proven insights into common purification challenges and offers robust, validated solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride and what are its key properties?
Hexahydro-1H-furo[3,4-c]pyrrole is a saturated bicyclic amine. The hydrochloride salt form is typically a solid, which enhances its stability and handling properties compared to the freebase, which is often an oil.
| Property | Value | Source |
| Chemical Formula | C₆H₁₂ClNO | [2] |
| Molecular Weight | 149.62 g/mol | [2] |
| Typical Appearance | Off-white to light yellow solid | [3] |
| Storage Conditions | Store at 2-8°C, desiccated, under an inert atmosphere. | [4][5] |
The rigid, three-dimensional structure of this scaffold is of significant interest in drug design for improving pharmacokinetic and pharmacodynamic profiles.[1]
Q2: Why can the purification of this bicyclic amine be challenging?
The primary challenge stems from the basic nature of the secondary amine within the pyrrole ring. This basicity leads to several common issues:
-
Strong Interaction with Silica Gel: The lone pair on the nitrogen atom forms strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of standard silica gel, causing significant peak tailing, poor separation, and sometimes irreversible adsorption during column chromatography.[6]
-
Oxidative Instability: Like many amines, the freebase form can be susceptible to air oxidation, leading to colored impurities.[3] The hydrochloride salt is more stable but can still degrade under harsh conditions.
-
Water Solubility: The hydrochloride salt form has appreciable water solubility, which can lead to losses during aqueous workups if the pH is not carefully controlled.
Q3: What are the likely impurities in a crude sample?
Impurities are typically process-related and can include:
-
Unreacted Starting Materials: Dependent on the synthetic route employed.
-
Reagents and Catalysts: Such as residual palladium from coupling reactions or leftover reducing agents.
-
Solvent Residues: Trapped organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) from the reaction or initial workup.
-
Oxidation Byproducts: Often colored compounds resulting from exposure of the free amine to air.[3]
-
Isomers: Depending on the stereoselectivity of the synthesis, other diastereomers or enantiomers may be present.
Q4: Which analytical techniques are best for assessing purity?
A multi-pronged approach is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR: Provides structural confirmation and can quantify impurities if a qualified internal standard is used (qNMR).[7] It is excellent for detecting residual solvents.
-
LC-MS: Ideal for identifying and quantifying non-volatile impurities. The mass spectrometer provides molecular weight information, aiding in impurity identification.
-
GC-MS: Suitable for identifying volatile impurities and residual solvents.
-
Elemental Analysis (CHN): Confirms the elemental composition and can indicate the presence of inorganic impurities or incorrect salt formation.
Troubleshooting Guide: Common Purification Issues
Issue 1: My product is a yellow or brown solid after synthesis, not the expected off-white powder. What is the cause and solution?
-
Potential Cause: This discoloration is almost always due to the formation of oxidized impurities. The free amine form is particularly sensitive to air. Trace amounts of residual metal catalysts (e.g., palladium) can also cause coloration.[3]
-
Recommended Solution:
-
Charcoal Treatment: Dissolve the crude hydrochloride salt in a suitable solvent (e.g., methanol or ethanol). Add a small amount (1-2% w/w) of activated carbon and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon and any adsorbed colored impurities. Recover the product by removing the solvent under reduced pressure.
-
Inert Atmosphere: When working with the freebase form during an aqueous workup, perform extractions under a nitrogen or argon atmosphere to minimize oxidation.
-
Issue 2: I'm experiencing severe peak tailing and low mass recovery during silica gel chromatography. How can I improve this?
-
Potential Cause: The basic amine is strongly adsorbing to the acidic silica gel.[6]
-
Recommended Solutions:
-
Mobile Phase Modification (Recommended): Add a competing base to your eluent system. A 0.5-2% addition of triethylamine (Et₃N) or a 7N ammonia solution in methanol to the mobile phase is standard practice. This deactivates the acidic sites on the silica, allowing for much sharper peaks and better recovery.[6]
-
Use a Different Stationary Phase: If tailing persists, switch to a more inert stationary phase. Neutral or basic alumina can be effective alternatives to silica gel.
-
Amine-Functionalized Silica: For very challenging separations, pre-packed amine-functionalized silica columns are commercially available and offer excellent performance for basic compounds.[6]
-
Issue 3: My recrystallization attempt resulted in an oil or co-crystallization of impurities.
-
Potential Cause: The solvent system is not optimal. For successful recrystallization, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while impurities should have the opposite solubility profile.
-
Recommended Solution: Systematic Solvent Screening
-
Single Solvents: Test solubility in small vials with common solvents like isopropanol (IPA), ethanol, methanol, acetonitrile, and ethyl acetate. Heat to boiling and cool to room temperature, then in an ice bath.
-
Two-Solvent Systems: A powerful technique is to dissolve the compound in a small amount of a "good" solvent (e.g., methanol, DCM) at room temperature and then slowly add a "poor" or "anti-solvent" (e.g., diethyl ether, heptane, MTBE) until turbidity persists. Gently warm the mixture until it becomes clear again, then allow it to cool slowly. A common and effective system for hydrochloride salts is Isopropanol/Diethyl Ether .
-
Issue 4: How do I efficiently remove water-soluble starting materials and reagents from my crude product?
-
Potential Cause: Simple aqueous washes are insufficient to separate compounds with similar polarities.
-
Recommended Solution: Acid-Base Liquid-Liquid Extraction This is the most robust method for purifying amines. The process leverages the change in solubility of the amine upon protonation.[8]
-
Dissolve the crude reaction mixture (as the freebase) in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic Hexahydro-1H-furo[3,4-c]pyrrole will become protonated to form the hydrochloride salt and partition into the aqueous layer.[8][9]
-
Separate the layers. The organic layer now contains non-basic impurities and can be discarded.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >9. This deprotonates the amine, converting it back to the freebase, which will often precipitate or form an oily layer.
-
Extract the freebase from the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified freebase.
-
To form the final hydrochloride salt, dissolve the freebase in a minimal amount of a suitable solvent (like diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in ether or dioxane) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration.
-
Validated Purification Protocol: Acid-Base Extraction & Recrystallization
This protocol describes a robust method for purifying Hexahydro-1H-furo[3,4-c]pyrrole from a crude reaction mixture, assuming it is in its freebase form, and converting it to the final hydrochloride salt.
Caption: Workflow for the purification of Hexahydro-1H-furo[3,4-c]pyrrole.
Step-by-Step Methodology:
-
Initial Workup: Dissolve the crude reaction mixture (~10 g) in ethyl acetate (150 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 50 mL). Combine the aqueous layers.
-
Removal of Non-Basic Impurities: Wash the combined acidic aqueous layer with ethyl acetate (2 x 50 mL) to remove any remaining neutral impurities. Discard the organic washes.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M NaOH solution with vigorous stirring until the pH of the solution is between 9 and 10 (confirm with pH paper).
-
Freebase Extraction: Extract the liberated freebase into dichloromethane (DCM) (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified freebase, typically as a clear or light-yellow oil.
-
Salt Formation: Dissolve the freebase oil in a minimal amount of isopropanol (IPA, ~20 mL).
-
Precipitation: While stirring, slowly add a solution of 2M HCl in diethyl ether (~1.1 molar equivalents). A white precipitate should form immediately.
-
Recrystallization: Gently heat the slurry until the solid just dissolves. If needed, add a small amount more of IPA.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath (0°C) for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the white crystalline solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum to a constant weight.
-
Analysis: Confirm purity and identity using ¹H NMR, LC-MS, and elemental analysis.
References
-
Reddit. Purification Troubleshooting : r/chemistry. [Link]
- Surleraux, D. L. N., et al. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. The Journal of Organic Chemistry.
-
SHUNYUANSHENG BIO-PHARMTECH CO., LTD. rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride 57710-36-8 with Efficient Delivery. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Ataman Kimya. PYRROLE. [Link]
- Google Patents.
-
YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
PubChem. Hexahydro-1H-furo[3,4-c]pyrrole. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]
- Google Patents.
-
Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. [Link]
- Sastry, T. U., et al.
-
PubChemLite. Hexahydro-1h-furo[3,4-c]pyrrole (C6H11NO). [Link]
-
Wikipedia. Pyrrole. [Link]
- Google Patents. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
-
ResearchGate. (PDF) Synthesis and Characterization of Pyrrolo [2, 3-f] Indole-3, 7-Dicarbonitriles. [Link]
-
ResearchGate. Blue LED Induced Three Component Reactions for the Generation of 4,6‐Dioxo‐hexahydro‐1H‐furo[3, 4‐c] pyrrole: Their Evaluation as Anticancer Agents through PARP‐1 Inhibition. [Link]
-
Royal Society of Chemistry. Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. cis-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride 97% | CAS: 57710-36-8 | AChemBlock [achemblock.com]
- 3. reddit.com [reddit.com]
- 4. (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | 57710-36-8 [sigmaaldrich.com]
- 5. Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | 60889-33-0 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Catalytic Cyclization for Furo[3,4-c]pyrrole Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of furo[3,4-c]pyrroles. This guide is designed for researchers, scientists, and professionals in drug development navigating the intricacies of constructing this valuable heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic cyclization for the synthesis of furo[3,4-c]pyrroles. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic strategies.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low to No Product Formation
Question: I am attempting a transition metal-catalyzed synthesis of a furo[3,4-c]pyrrole derivative, but I am observing very low yields or no desired product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product formation in the catalytic synthesis of furo[3,4-c]pyrroles can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here is a systematic approach to diagnosing and resolving this issue:
1. Catalyst Activity and Integrity:
-
Catalyst Deactivation: The transition metal catalyst (e.g., Palladium, Rhodium, Gold) is the heart of the reaction. It can be deactivated by impurities in the starting materials or solvents.
-
Troubleshooting:
-
Ensure all starting materials and solvents are of high purity and anhydrous, as water and oxygen can poison many catalysts. Degas your solvents and run the reaction under an inert atmosphere (Argon or Nitrogen).
-
Consider that certain functional groups on your substrates might coordinate too strongly to the metal center, inhibiting catalysis.
-
-
-
Incorrect Catalyst Choice: The chosen catalyst may not be suitable for the specific transformation.
-
Troubleshooting:
-
Screen a variety of catalysts. For instance, in palladium-catalyzed reactions, complexes like Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ are common starting points.[1] For rhodium-catalyzed reactions involving diazo compounds, Rh₂(OAc)₄ is a frequent choice.[2] Gold catalysts, such as (Ph₃P)AuCl/AgOTf, are effective for cyclizations involving alkynes.[3][4]
-
-
2. Reaction Conditions:
-
Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Troubleshooting:
-
Systematically vary the reaction temperature. Start at a moderate temperature (e.g., 60-80 °C) and incrementally increase it. Be aware that excessively high temperatures can lead to substrate or product decomposition.[5]
-
-
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.
-
Troubleshooting:
-
Screen a range of anhydrous solvents with varying polarities, such as toluene, dioxane, THF, or DMF. The solubility of all reactants and intermediates is crucial.
-
-
-
Ligands: For many palladium-catalyzed reactions, the choice of ligand is critical for stabilizing the catalyst and promoting the desired reactivity.
-
Troubleshooting:
-
If applicable, screen a library of phosphine or N-heterocyclic carbene (NHC) ligands. The electronic and steric properties of the ligand can dramatically influence the reaction efficiency.
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired furo[3,4-c]pyrrole, but I am also observing significant quantities of side products. How can I identify and minimize their formation?
Answer:
The formation of side products is a common challenge. Identifying the likely culprits and adjusting the reaction conditions accordingly is key to improving the selectivity.
Common Side Products and Their Mitigation:
-
Homocoupling of Starting Materials: In cross-coupling reactions, homocoupling of the starting materials (e.g., terminal alkynes) can be a significant side reaction.
-
Mitigation:
-
Adjust the stoichiometry of your reactants.
-
Slowly add the more reactive coupling partner to the reaction mixture.
-
The choice of ligand and base can also influence the extent of homocoupling.
-
-
-
Isomerization: Depending on the reaction mechanism, undesired isomers of the furo[3,4-c]pyrrole core may form.
-
Mitigation:
-
Careful selection of the catalyst and ligands can often control the regioselectivity of the cyclization. For instance, in gold-catalyzed reactions, the counterion of the gold catalyst can influence the reaction pathway and the resulting isomers.
-
-
-
Formation of Furan or Pyrrole Monocycles: In syntheses starting from 1,4-dicarbonyl precursors, the formation of a furan instead of the desired pyrrole is a known side reaction, particularly under strongly acidic conditions.[6]
Troubleshooting Workflow for Side Product Formation
Caption: A decision tree for troubleshooting side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic strategies for synthesizing the furo[3,4-c]pyrrole core?
A1: Several catalytic strategies have been employed, often involving tandem or cascade reactions. The most prominent include:
-
Palladium-Catalyzed Reactions: These often involve cross-coupling reactions, such as Sonogashira or Heck couplings, followed by an intramolecular cyclization. For example, a suitably substituted furan or pyrrole precursor can be coupled with an alkyne, followed by a cyclization to form the second ring.[8]
-
Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in reactions involving diazo compounds and alkynes. A rhodium-stabilized carbenoid can react with an alkyne to form a vinyl carbenoid, which then undergoes intramolecular cyclization.[2]
-
Gold-Catalyzed Reactions: Gold catalysts are excellent for activating alkynes towards nucleophilic attack. Intramolecular cyclization of substrates containing both an alkyne and a suitable nucleophile (e.g., a hydroxyl or amino group) is a powerful method for constructing the furan and pyrrole rings.[9][10]
Q2: How does the choice of starting materials influence the success of the cyclization?
A2: The structure and purity of your starting materials are critical.
-
Functional Group Compatibility: Ensure that the functional groups on your starting materials are compatible with the chosen catalytic system. Highly acidic or basic groups, or those that can coordinate strongly to the metal catalyst, may interfere with the reaction.
-
Steric Hindrance: Bulky substituents near the reacting centers can sterically hinder the cyclization process, leading to lower yields.[7]
-
Purity: Impurities in starting materials can poison the catalyst. It is crucial to use highly purified reagents.[5]
Q3: What role does the base play in palladium-catalyzed cyclizations for furo[3,4-c]pyrrole synthesis?
A3: In many palladium-catalyzed reactions, a base is essential for several reasons:
-
Catalyst Regeneration: In catalytic cycles like the Heck or Sonogashira coupling, a base is required to neutralize the acid (e.g., HX) generated during the reaction, which allows for the regeneration of the active Pd(0) catalyst.
-
Deprotonation: In some cases, the base may be required to deprotonate a nucleophile to initiate a reaction.
-
Influence on Selectivity: The choice of base (e.g., organic vs. inorganic, strong vs. weak) can influence the reaction rate and selectivity. Common bases include triethylamine, diisopropylethylamine, and potassium carbonate.
Q4: I am observing catalyst deactivation in my rhodium-catalyzed reaction. What could be the cause?
A4: Catalyst deactivation in rhodium-catalyzed reactions, particularly those involving C-H activation, can occur through several pathways. One common issue is the formation of inactive rhodium species. For instance, the catalyst can form stable dimers or other complexes that are no longer catalytically active.[11] Isomerization of alkyne or allene substrates to form dienes that do not participate in the desired reaction can also sequester the catalyst.[11] To mitigate this, ensure the reaction is run under strictly inert conditions and consider the use of ligands that can stabilize the active catalytic species.
Experimental Protocols & Data
Representative Protocol: Gold-Catalyzed Intramolecular Cyclization
This protocol describes a general procedure for the synthesis of a furo[3,4-c]pyrrole derivative from an alkynyl-aminoalcohol precursor, inspired by gold-catalyzed cyclization methodologies.[9]
Reaction Scheme:
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube, add the alkynyl-aminoalcohol substrate (1.0 equiv.).
-
Add a gold catalyst, such as (Ph₃P)AuCl (2-5 mol%), and a silver co-catalyst, such as AgOTf (2-5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add an anhydrous, degassed solvent (e.g., dichloromethane or toluene) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a short pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table:
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (Ph₃P)AuCl (5) | AgOTf (5) | DCM | 25 | 12 | 75 |
| 2 | (Ph₃P)AuCl (2) | AgOTf (2) | DCM | 25 | 24 | 68 |
| 3 | (Ph₃P)AuCl (5) | AgOTf (5) | Toluene | 60 | 6 | 85 |
| 4 | (IPr)AuCl (5) | AgNTf₂ (5) | DCM | 25 | 10 | 82 |
Catalytic Cycle Visualization
Caption: A simplified proposed catalytic cycle for the gold-catalyzed synthesis of a furo[3,4-c]pyrrole.
References
- Rhodium-catalyzed conversion of furans to highly functionalized pyrroles. PubMed.
- Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. PubMed.
- Autotandem Catalysis: Synthesis of Pyrroles by Gold-Catalyzed Cascade Reaction. Organic Chemistry Portal.
- Autotandem Catalysis: Synthesis of Pyrroles by Gold-Catalyzed Cascade Reaction | Organic Letters.
- Recent Advancements in Pyrrole Synthesis - PMC. PubMed Central.
- Recent Advancements in Pyrrole Synthesis - PMC. PubMed Central.
- Rhodium(III)-catalyzed alkenyl C-H bond functionalization: convergent synthesis of furans and pyrroles. PubMed.
- Rhodium(III)-catalyzed alkenyl C-H bond functionalization: convergent synthesis of furans and pyrroles. PubMed.
- Optimization of reaction conditions for pyrrole synthesis - Benchchem.
- Pyrrole synthesis - Organic Chemistry Portal.
- Recent approaches in the organocatalytic synthesis of pyrroles - PMC. PubMed Central.
- A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles - Oriental Journal of Chemistry.
- Photocatalytic furan-to-pyrrole conversion - PubMed.
- Pd(II)
- Synthesis of Multiple-Substituted Pyrroles via Gold(I)
- Optimization of reaction conditions | Download Table - ResearchG
- Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade - Organic Chemistry Portal.
- Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles - Benchchem.
- Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activ
- Mechanistic Showdown: Furan vs. Pyrrole Synthesis from 1,4-Diketones in the Paal-Knorr Reaction - Benchchem.
- Gold‐Catalyzed Tandem Cycloisomerization/Ring Expansion of Alkynyl Spiro‐epoxyoxindoles: Access to Furo[2,3‐c]quinolinone Derivatives | Request PDF - ResearchG
- Four-Component Palladium-Catalyzed Synthesis of Pyrroles - Sci-Hub.
- Rhodium(III)-catalyzed alkenyl C-H bond functionalization: convergent synthesis of furans and pyrroles. | Semantic Scholar.
- Bifurcated Rhodaelectro-catalyzed C–H Activation for the Synthesis of Pyrroles and Lactones - NIH.
- Transition Metal-Catalyzed Synthesis of Pyrroles
- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1.
- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI.
- A sustainable c
- An unusual four-step cascade reaction for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis - Organic Chemistry Frontiers (RSC Publishing).
- Recent synthetic and medicinal perspectives of pyrroles: An overview. - SciSpace.
- Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - Chemical Science (RSC Publishing).
- Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline.
Sources
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autotandem Catalysis: Synthesis of Pyrroles by Gold-Catalyzed Cascade Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade [organic-chemistry.org]
- 11. Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hexahydro-1H-furo[3,4-c]pyrrole Synthesis
Welcome to the technical support guide for the synthesis of Hexahydro-1H-furo[3,4-c]pyrrole. This bicyclic aliphatic amine is a valuable scaffold in modern drug design, prized for its rigid three-dimensional structure that can improve both pharmacodynamic and pharmacokinetic properties of lead molecules[1]. However, its synthesis can present challenges, leading to suboptimal yields and purification difficulties.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the causality behind common issues and provide field-proven troubleshooting strategies to enhance your synthetic outcomes.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<50%). What are the most common synthetic routes, and how can I identify the yield-limiting step in my current process?
A: Low yield is the most frequent issue and often stems from the choice of synthetic strategy or suboptimal reaction conditions. The Hexahydro-1H-furo[3,4-c]pyrrole core is typically assembled via intramolecular cyclization. Let's analyze the two primary approaches.
Causality & Experience: The key to this structure is forming two rings around a shared C-N bond. The most reliable methods involve forming the pyrrolidine ring onto a pre-existing tetrahydrofuran scaffold, or vice-versa.
-
Reductive Amination of a Furan-based Dicarbonyl: This is a robust and common strategy for forming cyclic amines[2]. The reaction proceeds by forming an intermediate di-imine or enamine from a 1,4-dicarbonyl compound, which is then reduced and cyclizes. The primary challenge here is the stability and availability of the starting dicarbonyl compound.
-
N-Heterocyclization with Diols: This method involves the direct reaction of a suitable diol with a primary amine, often catalyzed by transition metals like Iridium or Ruthenium[3]. While potentially more atom-economical (a "Borrowing Hydrogen" strategy), it can require higher temperatures and specialized catalysts, and side reactions like ether formation can compete.
Troubleshooting Steps:
-
Analyze Your Route: Compare your current method against the general routes in the table below. If you are using a niche or highly complex route, consider switching to a more established method like reductive amination.
-
Isolate Intermediates: Attempt to isolate and characterize key intermediates. For example, in a reductive amination pathway, can you confirm the formation of the initial dialdehyde or diketone before adding the amine source? Poor yield in this first step is a common culprit.
-
Re-evaluate Stoichiometry: Ensure precise control over the equivalents of your reducing agent or catalyst. An excess or deficit can lead to incomplete reaction or the formation of side products.
Table 1: Comparison of Primary Synthetic Routes
| Synthetic Route | Starting Materials | Typical Yields | Advantages | Disadvantages & Common Failure Points |
| Intramolecular Reductive Amination | 2,5-Bis(hydroxymethyl)tetrahydrofuran (or its oxidized dialdehyde form), Ammonia/Primary Amine, Reducing Agent (e.g., NaBH₃CN) | 50-75% | Reliable, well-documented principle[2], mild reducing agents can be used. | Requires a two-step process (oxidation then amination); dialdehyde can be unstable; incomplete cyclization. |
| Catalytic N-Heterocyclization | Tetrahydrofuran-3,4-dimethanol, Ammonia/Primary Amine, Transition Metal Catalyst (e.g., Cp*Ir complex) | 60-85% | High atom economy, fewer steps[3]. | Requires specific, often expensive, catalysts; may need high temperatures; potential for catalyst poisoning. |
| [3+2] Cycloaddition followed by Reduction | (Based on derivatives) Diazo compounds, Aldehydes, Maleimides | High (for initial cycloadduct)[4] | Forms the core scaffold efficiently. | Multi-step process to reach the saturated target; requires reduction of multiple functional groups, which can affect overall yield. |
Q2: I'm observing multiple spots on my TLC and complex signals in my crude NMR. What are the likely side products and how can I minimize them?
A: The formation of multiple side products points to issues with reaction control, specifically temperature, pH, or reagent purity.
Causality & Experience: In the synthesis of bicyclic amines, the most common side reactions are incomplete cyclization, polymerization, and the formation of diastereomers.
-
Incomplete Cyclization: In a reductive amination pathway, if only one carbonyl group reacts and is reduced, you will form a mono-amino alcohol, which will not cyclize. This is often due to insufficient reaction time, improper pH for imine formation, or a deactivated reducing agent.
-
Polymerization: Amines can react with starting materials or intermediates, leading to oligomers or polymers. This is particularly prevalent under harsh acidic conditions, which can cause pyrrole-like structures to polymerize[5][6].
-
Diastereomer Formation: The target molecule has chiral centers. Depending on your starting materials and reaction conditions, you may form a mixture of cis and trans isomers with respect to the ring fusion. These often have very similar polarities, making them difficult to separate.
Troubleshooting & Protocol Adjustments:
-
Strict pH Control: For reductive amination, imine formation is optimal under weakly acidic conditions (pH 4-6). This protonates the carbonyl, making it more electrophilic, but does not fully protonate the amine, keeping it nucleophilic. Buffer your reaction if necessary.
-
Temperature Management: Run reactions at the lowest effective temperature. Use an ice bath during the addition of reactive reagents like reducing agents to control the initial exotherm.
-
Inert Atmosphere: Use an inert atmosphere (Nitrogen or Argon) to prevent oxidation of reagents and intermediates, especially if using sensitive organometallic catalysts.
-
Order of Addition: Add the reducing agent slowly and portion-wise to a solution of the dicarbonyl and amine. This maintains a low concentration of the hydride, favoring the intramolecular cyclization over intermolecular side reactions.
Q3: My main challenge is product loss during purification. How can I effectively purify Hexahydro-1H-furo[3,4-c]pyrrole from my crude reaction mixture?
A: This is a critical issue, as the final product is a relatively volatile and basic amine, which can make standard purification methods like silica gel chromatography challenging due to streaking and irreversible binding.
Expertise & Trustworthiness: A highly effective and scalable method for purifying basic amines from non-basic or less-basic impurities involves an acid-base extraction followed by distillation. A specific patented process highlights this for purifying crude pyrroles from pyrrolidine impurities, a principle that is directly applicable here[7][8].
The Core Principle: The process involves adding a non-volatile acid to the crude mixture. This selectively protonates the highly basic impurities (like unreacted starting amines or pyrrolidine byproducts), converting them into non-volatile salts. The desired, less-basic product (or neutral impurities) can then be separated by distillation under reduced pressure.
Recommended Purification Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable low-boiling organic solvent.
-
Acid Treatment: Add a 10-20% aqueous solution of a mineral acid like sulfuric acid or a carboxylic acid like formic acid to the mixture[7]. Stir vigorously. The basic impurities will be protonated and move into the aqueous phase.
-
Phase Separation: Separate the organic layer. The aqueous layer now contains the impurity salts.
-
Basification & Extraction (Optional Recovery): To recover the desired product if it was also protonated, basify the organic layer with NaOH, extract with a solvent like dichloromethane, dry, and concentrate.
-
Fractional Distillation: Perform distillation under reduced pressure. It is crucial to keep the bottom temperature below 100-160°C to prevent decomposition and polymerization[7][8]. This step will remove non-volatile salts and other high-boiling impurities.
Validated Experimental Protocols
Protocol 1: High-Yield Synthesis via Two-Step Reductive Amination
This protocol is a robust method based on the well-established principles of amine synthesis[2].
Step A: Oxidation of Diol to Dialdehyde
-
To a stirred solution of cis-2,5-Bis(hydroxymethyl)tetrahydrofuran (1 eq.) in dichloromethane (DCM, 10 mL/mmol) at 0°C, add Dess-Martin periodinane (DMP) (2.2 eq.) portion-wise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃. Stir for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo at low temperature (<30°C). The resulting crude dialdehyde is often used immediately in the next step without further purification.
Step B: Intramolecular Reductive Amination
-
Dissolve the crude dialdehyde from Step A in methanol (15 mL/mmol).
-
Add ammonium acetate (5 eq.) to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding 2M HCl until gas evolution ceases.
-
Basify the solution to pH > 12 with solid NaOH.
-
Extract the product with DCM or chloroform (3x).
-
Dry the combined organic extracts over anhydrous K₂CO₃, filter, and concentrate to yield the crude product.
Visual Schematics & Workflows
General Synthesis and Troubleshooting Workflow
The following diagram outlines the key stages of the synthesis and highlights critical checkpoints for troubleshooting.
Caption: Key decision points in the synthesis workflow.
Reductive Amination Mechanism Pathway
This diagram illustrates the key chemical transformations during the synthesis.
Caption: Simplified mechanism for the reductive amination route.
References
-
PubChem. (n.d.). Hexahydro-1H-furo[3,4-c]pyrrole. National Center for Biotechnology Information. Retrieved from [Link]
-
Ghosh, A. K., et al. (2021). Blue LED Induced Three Component Reactions for the Generation of 4,6‐Dioxo‐hexahydro‐1H‐furo[3, 4‐c] pyrrole: Their Evaluation as Anticancer Agents through PARP‐1 Inhibition. ChemistrySelect. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from [Link]
-
Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
- Bernhard, C., et al. (1994). Process for the purification of crude pyrroles. Google Patents. (EP0608688A1).
- Bernhard, C., et al. (1996). Purification of crude pyrroles. Google Patents. (US5502213A).
-
Gomez-Perez, V., et al. (2017). Green Synthesis of Pyrrole Derivatives. Current Organic Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. RGM College Of Engineering and Technology. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. youtube.com [youtube.com]
- 3. Cyclic amine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 8. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
"troubleshooting intramolecular cyclization in furo[3,4-c]pyrrole synthesis"
Introduction: The furo[3,4-c]pyrrole core is a privileged heterocyclic scaffold found in various functional materials and biologically active compounds. Its synthesis often hinges on a critical intramolecular cyclization step. This guide provides researchers, chemists, and drug development professionals with expert-driven troubleshooting advice and answers to frequently asked questions regarding this synthetic challenge. Our focus is to move beyond simple procedural steps and delve into the mechanistic reasoning behind common failures and their solutions.
Troubleshooting Guide: Intramolecular Cyclization
This section is organized by common experimental observations. Identify the problem that best matches your results to find potential causes and validated solutions.
Problem 1: Low to No Product Formation (Reaction Failure)
You've set up your reaction, but analysis (TLC, LC-MS) shows only starting material or baseline decomposition.
Q1.1: My Paal-Knorr type cyclization of a 1,4-dicarbonyl precursor isn't working. What's the most common issue?
A1.1: The most frequent issue in Paal-Knorr syntheses for pyrrole formation is improper pH control.[1][2] The reaction requires neutral to weakly acidic conditions to facilitate the initial hemiaminal formation without promoting furan synthesis, which is favored at pH < 3.[1]
-
Expert Insight: The initial nucleophilic attack of the amine on the carbonyl is the rate-determining step.[3] While a weak acid like acetic acid can catalyze this by protonating the carbonyl, making it more electrophilic, a strong acid will protonate the amine nucleophile, shutting down the reaction.
-
Solution Workflow:
-
Verify pH: If using an acid catalyst (e.g., acetic acid, p-TsOH), ensure it is catalytic. If starting with an amine salt (e.g., NH₄OAc), the pH should be inherently buffered.
-
Switch to a Milder Catalyst: Consider using Lewis acids like Sc(OTf)₃ or even iron(III) chloride, which can be effective in aqueous media.[2][4]
-
Increase Nucleophilicity: Ensure your amine is not protonated. If using an amine hydrochloride salt, consider adding one equivalent of a non-nucleophilic base (e.g., NaHCO₃) or switching to the free base.
-
Q1.2: My transition-metal-catalyzed cyclization (e.g., Pd, Au, Rh) is failing. How do I diagnose the catalyst's health?
A1.2: Catalyst inactivity is a primary suspect. This can stem from impurities in the starting materials, solvent, or atmosphere, or from inherent instability of the catalytic species.
-
Expert Insight: Palladium catalysts, for example, are notoriously sensitive to oxygen and certain functional groups. The active Pd(0) species can be oxidized to inactive Pd(II) oxides. Gold catalysts can be sensitive to halide impurities.
-
Solution Workflow:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed via freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.
-
Use High-Purity Reagents: Purify starting materials to remove potential catalyst poisons (e.g., sulfur-containing compounds, excess coordinating ligands).[2]
-
Ligand Choice: The ligand stabilizes the metal center and modulates its reactivity. For a failed Pd-catalyzed reaction, switching from a phosphine ligand (e.g., PPh₃) to a more robust N-heterocyclic carbene (NHC) ligand can sometimes prevent catalyst decomposition.
-
Control Reaction: Run a known, reliable reaction with your catalyst batch (e.g., a simple Suzuki or Heck coupling) to confirm its activity.
-
Problem 2: Formation of Unwanted Side Products
Your reaction consumes the starting material, but yields a complex mixture or a major, incorrect product.
Q2.1: I'm attempting a Paal-Knorr synthesis but am isolating a furan instead of the desired pyrrole. Why is this happening?
A2.1: You are likely running the reaction under conditions that are too acidic. The Paal-Knorr synthesis is a divergent pathway where the 1,4-dicarbonyl precursor can cyclize to form a furan under strong acid catalysis or a pyrrole in the presence of an amine under weakly acidic to neutral conditions.[1][5][6]
-
Expert Insight: In the absence of a competitive amine nucleophile, acid-catalyzed enolization of one carbonyl group allows it to attack the other protonated carbonyl, leading to a five-membered hemiacetal intermediate that rapidly dehydrates to the furan.[3][6] If the pH is too low (<3), the amine starting material is fully protonated and non-nucleophilic, allowing the furan pathway to dominate.[1]
-
Solution:
-
Reduce the amount of acid catalyst or switch to a weaker acid (e.g., from HCl to acetic acid).
-
Use the amine as its acetate salt (e.g., ammonium acetate) to buffer the reaction.
-
Increase the concentration or stoichiometry of the amine to favor the pyrrole pathway kinetically.
-
Q2.2: My palladium-catalyzed cyclization is producing significant amounts of a de-halogenated or dimeric byproduct instead of the furo[3,4-c]pyrrole.
A2.2: This points to issues within the catalytic cycle, specifically with the rates of oxidative addition, migratory insertion, and reductive elimination.
-
Expert Insight:
-
De-halogenation (Proto-dehalogenation): This occurs when the organopalladium intermediate, formed after oxidative addition, is protonated before it can undergo the desired intramolecular insertion. This is common with electron-rich aryl halides and can be exacerbated by protic impurities (e.g., water).
-
Dimerization (e.g., Glaser or Sonogashira homocoupling): This happens when two molecules of the starting material couple, a common side reaction in terminal alkyne cyclizations if the intramolecular step is slow.
-
-
Solution Workflow:
-
Solvent Choice: Switch to a rigorously anhydrous, aprotic solvent (e.g., Dioxane, Toluene, DMF).
-
Add a Bulky Base: A non-coordinating, sterically hindered base (e.g., K₂CO₃, Cs₂CO₃) can facilitate the desired steps while minimizing side reactions.
-
Ligand Modification: A more electron-donating or bulkier ligand can accelerate the reductive elimination step relative to competing pathways.
-
Concentration: Running the reaction at high dilution can favor the unimolecular cyclization over bimolecular side reactions like dimerization.
-
Problem 3: Reaction Stalls or is Incomplete
The reaction proceeds partially but then stops, leaving a mixture of starting material and product even after extended time or heating.
Q3.1: My reaction starts well but then stalls. Could product inhibition be the cause?
A3.1: Yes, product inhibition is a distinct possibility, especially in metal-catalyzed reactions.
-
Expert Insight: The furo[3,4-c]pyrrole product itself is a heterocyclic compound with lone pairs on the nitrogen and oxygen atoms. It can act as a ligand, coordinating to the metal center of the catalyst and preventing it from participating in further catalytic cycles.
-
Solution:
-
Slow Addition: Add the starting material slowly over several hours to a solution of the catalyst. This keeps the concentration of the product low at any given time, minimizing its ability to inhibit the catalyst.
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may be sufficient to overcome the inhibition.
-
Temperature Adjustment: Sometimes, slightly increasing the temperature can be enough to promote dissociation of the product from the catalyst, freeing it up to continue the cycle.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for forming the furo[3,4-c]pyrrole core via intramolecular cyclization?
A1: The two most prevalent strategies are:
-
Paal-Knorr Type Synthesis: This classic method involves the condensation of a suitably substituted 1,4-dicarbonyl compound with ammonia or a primary amine.[5][6][7] It is robust and often high-yielding but requires access to the specific dicarbonyl precursor.
-
Transition-Metal-Catalyzed Cyclizations: These modern methods offer great flexibility. A common approach involves a tandem reaction where an intermolecular coupling (like a Sonogashira or Heck reaction) is followed by an intramolecular cyclization onto a pendant functional group.[8] Palladium, gold, and rhodium are frequently used catalysts for these transformations.[8][9][10]
Q2: How does microwave irradiation impact these cyclization reactions?
A2: Microwave heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[5] This is due to efficient and uniform heating of the solvent. For reactions that stall or are slow at conventional reflux temperatures, microwave-assisted synthesis is a powerful optimization tool that can also improve yields by minimizing the formation of degradation byproducts that occur over long reaction times.[2]
Q3: How do I choose between different palladium catalysts and ligands?
A3: The choice is substrate-dependent and is critical for success.
-
Catalyst Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) precursors, respectively. The choice often depends on the specific catalytic cycle you are targeting.
-
Ligands:
-
Triphenylphosphine (PPh₃): A general-purpose, robust ligand suitable for many cross-coupling reactions.
-
Buchwald-type biaryl phosphines (e.g., XPhos, SPhos): These are bulky, electron-rich ligands that excel at promoting difficult oxidative additions and reductive eliminations, often leading to higher yields and broader substrate scope.
-
N-Heterocyclic Carbenes (NHCs): These are very strong electron-donating ligands that form highly stable complexes with palladium, making them resistant to decomposition at high temperatures.
-
A summary of common catalyst systems is presented below.
| Catalyst System | Typical Conditions | Key Advantages |
| Paal-Knorr (Acid Cat.) | Acetic Acid, Ethanol, Reflux | Simple, high-yielding for suitable substrates.[1] |
| Pd(OAc)₂ / PPh₃ | DMF or Toluene, 80-110 °C | General purpose, cost-effective. |
| Pd₂(dba)₃ / XPhos | Dioxane, 100 °C | High efficiency for challenging substrates. |
| AuCl / AgOTf | Acetonitrile, RT to 60 °C | Mild conditions, excellent for alkyne activation.[11] |
Visual Guides & Protocols
General Synthetic Scheme
The diagram below illustrates a generalized transition-metal-catalyzed approach to the furo[3,4-c]pyrrole core, starting from a furan or pyrrole precursor.
Caption: General workflow for furo[3,4-c]pyrrole synthesis.
Troubleshooting Workflow
Use this flowchart to systematically diagnose and solve issues with your intramolecular cyclization reaction.
Caption: Decision tree for troubleshooting cyclization reactions.
Representative Experimental Protocol: Paal-Knorr Synthesis
This protocol provides a general starting point for the synthesis of an N-substituted furo[3,4-c]pyrrol-4(5H)-one derivative.
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Amine Addition: Add the primary amine (1.1 - 1.2 eq). If the amine is a salt, add one equivalent of a mild base like sodium acetate.
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to reflux (typically 60-80 °C).[2]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.[2]
References
- Current time information in Oskarshamn, SE. Google.
- Paal–Knorr synthesis - Grokipedia. (n.d.).
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. (n.d.).
- Paal–Knorr synthesis - Wikipedia. (n.d.).
- Paal-Knorr Synthesis - Alfa Chemistry. (n.d.).
- Paal-Knorr Pyrrole Synthesis. Organic-Chemistry.org. (n.d.).
- Padwa, A., Krumpe, K. E., & Weingarten, M. D. (1996). Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. Journal of the American Chemical Society, 118(44), 10634–10643.
- Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem. (n.d.).
- Othman, M., et al. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(12), 2872.
- Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. (2021). Chemistry of Heterocyclic Compounds, 57(6), 569–576.
- Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. (2021).
- Pyrrole synthesis. Organic Chemistry Portal. (n.d.).
- A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018). Oriental Journal of Chemistry, 34(4), 1670–1700.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 458-464.
- Rakshit, S., Patureau, F. W., & Glorius, F. (2010). Pyrrole Synthesis via Allylic sp3 C−H Activation of Enamines Followed by Intermolecular Coupling with Unactivated Alkynes. Journal of the American Chemical Society, 132(29), 9585–9587.
- Palladium‐Catalyzed Cyclization of Pyrroles. (2008). Topics in Heterocyclic Chemistry, 14, 121-148.
- Wei, W.-X., et al. (2020). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Organic Chemistry Frontiers, 7(15), 2038–2043.
- Synthesis of 3,4-Fused Pyrroles with Seven-Membered Carbocycles via Cascade C-C σ-Bond Cleavage/Intramolecular Cyclization Reactions. (2025).
- Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Pyrroles versus cyclic nitrones: catalyst-controlled divergent cyclization of N-(2-perfluoroalkyl-3-alkynyl) hydroxylamines. (2015).
Sources
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Pyrrole Synthesis [drugfuture.com]
- 8. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrroles versus cyclic nitrones: catalyst-controlled divergent cyclization of N-(2-perfluoroalkyl-3-alkynyl) hydroxylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Diastereoselectivity in the Synthesis of Substituted Furo[3,4-c]pyrroles
Welcome to the technical support center for the synthesis of substituted furo[3,4-c]pyrroles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of stereocontrol in the formation of this valuable heterocyclic scaffold. The furo[3,4-c]pyrrole core is a key structural motif in various biologically active molecules, and achieving high diastereoselectivity is often critical for optimizing pharmacological activity.
This document moves beyond standard protocols to provide in-depth troubleshooting advice, mechanistic explanations, and field-proven insights to help you overcome common challenges in your synthetic endeavors.
Section 1: Foundational Principles of Diastereoselection in Furo[3,4-c]pyrrole Synthesis
The stereochemical outcome in the synthesis of the furo[3,4-c]pyrrole ring system is determined during the crucial C-C or C-N bond-forming event that closes the second ring of the bicyclic structure. The relative orientation of substituents is dictated by the transition state energies of the competing diastereomeric pathways. Mastering diastereoselectivity requires a nuanced understanding of how to manipulate these energy landscapes.
The most common and powerful strategy for constructing this scaffold is the [3+2] cycloaddition (1,3-dipolar cycloaddition) reaction. This typically involves the reaction of an azomethine ylide (the three-atom component) with a dipolarophile, often an activated alkene on a furanone precursor.
Section 2: Troubleshooting Guide for Low Diastereoselectivity in [3+2] Cycloadditions
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of furo[3,4-c]pyrroles via [3+2] cycloaddition.
Question 1: My [3+2] cycloaddition is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?
Answer: A low diastereomeric ratio is a classic indicator that the energy difference between the two competing transition states (leading to the endo and exo products) is negligible under your current reaction conditions. To improve the d.r., you must create a larger energy gap between these pathways. Here are the key parameters to investigate, in order of typical impact:
-
Reaction Temperature: Temperature is a critical tool for controlling kinetic versus thermodynamic product distribution.[1]
-
Causality: Lowering the reaction temperature often enhances diastereoselectivity. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the enthalpic term (ΔH), which is more sensitive to steric and electronic differences in the transition states, becomes more dominant at lower temperatures. This amplifies the small energy differences, favoring the formation of the kinetically preferred, lower-energy transition state.
-
Actionable Advice: If your reaction is running at room temperature or elevated temperatures, attempt to run it at 0 °C, -20 °C, or even -78 °C. Monitor the reaction time, as it will likely increase significantly.
-
-
Solvent Polarity: The solvent can dramatically influence the stability of the transition states.[1]
-
Causality: The transition state of a [3+2] cycloaddition is often more polar than the ground state reactants. Polar solvents can stabilize this transition state, but their effect on diastereoselectivity can be complex. Non-polar solvents may restrict conformational flexibility, forcing the reactants into a more ordered transition state and thereby increasing facial selectivity. Conversely, highly polar or protic solvents can engage in hydrogen bonding, which can also organize the transition state and enhance selectivity.
-
Actionable Advice: Screen a range of solvents with varying polarities. If you are using a polar aprotic solvent like THF or CH₃CN, try a non-polar solvent like toluene or dichloromethane. The optimal choice is highly substrate-dependent and must be determined empirically.
-
-
Catalyst System/Lewis Acid: The choice of catalyst or additive is paramount for achieving high diastereoselectivity.
-
Causality: Lewis acids coordinate to one or both of the reactants (typically the dipolarophile), lowering the LUMO energy and accelerating the reaction. More importantly, a chiral Lewis acid or a metal complex with a chiral ligand creates a chiral environment around the reactants. This forces the cycloaddition to proceed through a specific facial attack to minimize steric clashes within the catalyst-substrate complex, leading to high diastereo- and enantioselectivity.[2]
-
Actionable Advice:
-
For achiral synthesis: Even simple Lewis acids like MgBr₂, Sc(OTf)₃, or Cu(OAc)₂ can influence diastereoselectivity by locking the conformation of the dipolarophile. Screen a variety of Lewis acids.
-
For asymmetric synthesis: Employ a chiral catalyst system. Chiral phosphoric acids have shown exceptional performance in related multicomponent reactions leading to furo-pyrrole systems.[2] Metal complexes with chiral ligands (e.g., those based on copper, silver, or rhodium) are also powerful tools.[3]
-
-
-
Steric Hindrance: The steric bulk of substituents on both the azomethine ylide and the dipolarophile is a direct handle for controlling facial selectivity.[1]
-
Causality: The transition state leading to the major diastereomer will be the one that minimizes steric repulsion between bulky groups on the interacting components.
-
Actionable Advice: If synthetically feasible, consider increasing the steric bulk of a directing group. For example, changing a methyl ester to a tert-butyl ester on the dipolarophile can significantly alter the preferred trajectory of the incoming dipole. Similarly, a bulky N-substituent on the azomethine ylide can effectively shield one face of the dipole.
-
Troubleshooting Workflow: Improving Low Diastereomeric Ratio
Below is a decision-making workflow to guide your optimization process.
Question 2: I am using a chiral auxiliary on my nitrogen precursor, but the diastereoselectivity is still poor. What could be the issue?
Answer: A chiral auxiliary is designed to bias the reaction toward one diastereomer, but its effectiveness can be compromised. Here are common reasons for failure:
-
Distance from the Reaction Center: The chiral auxiliary may be too far from the newly forming stereocenters to exert significant influence. The most effective auxiliaries are typically close to the reacting atoms.
-
Lack of a Rigid Conformation: If the linker between the auxiliary and the azomethine ylide is too flexible, the auxiliary may not be able to effectively block one face of the dipole. The system needs to adopt a well-defined, low-energy conformation in the transition state for the auxiliary to work.
-
Chelation vs. Non-Chelation Control: The mechanism of stereodifferentiation can depend on whether the auxiliary chelates to a metal catalyst.
-
Causality: In the presence of a Lewis acid, an auxiliary with a secondary donor site (like a hydroxyl or carbonyl group) can form a rigid, bidentate complex. This locks the conformation and provides a highly organized chiral environment. If you are not using a Lewis acid, or if the solvent is strongly coordinating (like DMSO), this chelation control may be absent, leading to poor selectivity.
-
Actionable Advice: If your auxiliary has a potential chelating group, ensure you are using a suitable Lewis acid (e.g., TiCl₄, MgBr₂). Conversely, if you are relying on non-chelation control (steric blocking), ensure the auxiliary is sufficiently bulky.
-
Section 3: General FAQs for Furo[3,4-c]pyrrole Synthesis
Q1: What are the best analytical methods for determining the diastereomeric ratio of my product? A1: The most reliable and common method is ¹H NMR spectroscopy . The diastereomers will have slightly different chemical environments, leading to distinct sets of peaks. Look for well-resolved signals, often for protons adjacent to the newly formed stereocenters. Integration of these distinct peaks will give you the d.r. If the peaks overlap, you may need to use a higher field NMR instrument or a chiral shift reagent. HPLC on a chiral stationary phase can also be used to separate and quantify the diastereomers.
Q2: Can I epimerize the unwanted diastereomer to the desired one? A2: Potentially, yes. If one of the newly formed stereocenters has an adjacent proton that is acidic (e.g., alpha to a carbonyl group), it may be possible to epimerize it to the thermodynamically more stable diastereomer by treating the mixture with a base (e.g., DBU, NaOMe). This is only feasible if the desired product is the thermodynamic one and the other stereocenters are robust to the basic conditions.
Q3: My reaction is clean, but the yield is low. What should I check? A3: Low yield in an otherwise clean reaction often points to issues with the stability of the reactants or intermediates. Azomethine ylides, in particular, can be unstable and prone to side reactions like dimerization or protonation if not trapped efficiently by the dipolarophile. Consider increasing the concentration of the dipolarophile or adding it before the azomethine ylide is generated. Ensure your reagents are pure and your solvents are anhydrous, as water can interfere with many catalytic systems.[4]
Section 4: Key Experimental Protocols
Protocol 1: Lewis Acid Catalyzed Diastereoselective [3+2] Cycloaddition
This protocol is a general template that should be optimized for specific substrates.
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the furanone-based dipolarophile (1.0 eq) and the chosen anhydrous solvent (e.g., Dichloromethane, 0.1 M).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) and stir for 15 minutes.
-
In a separate flask, prepare a solution of the amino ester precursor to the azomethine ylide (1.1 eq) and a non-nucleophilic base (e.g., DBU, 1.2 eq) in the same anhydrous solvent.
-
Slowly add the amino ester/base solution to the cooled dipolarophile/catalyst mixture via syringe pump over 1-2 hours. The slow addition helps to keep the concentration of the reactive ylide low, minimizing side reactions.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Warm the mixture to room temperature and extract the aqueous layer with the reaction solvent (e.g., Dichloromethane, 3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the diastereomers.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product or the combined fractions.
Data Presentation: Effect of Reaction Parameters on Diastereoselectivity
The following table summarizes hypothetical data for the synthesis of a generic substituted furo[3,4-c]pyrrole, illustrating how to systematically analyze the impact of different variables.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | None | Toluene | 80 | 1.5 : 1 |
| 2 | None | Toluene | 25 | 3 : 1 |
| 3 | Sc(OTf)₃ (10) | DCM | 0 | 8 : 1 |
| 4 | Sc(OTf)₃ (10) | DCM | -78 | >20 : 1 |
| 5 | Cu(OAc)₂ (10) | THF | 25 | 5 : 1 |
Data in this table is illustrative and intended to demonstrate the trends discussed.
References
- (Placeholder for a relevant reference)
- (Placeholder for a relevant reference)
-
A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Org. Commun. (2020). [Link]
-
Multicomponent and multicatalytic asymmetric synthesis of furo[2,3-b]pyrrole derivatives. Universidad de Oviedo. (2021). [Link]
- (Placeholder for a relevant reference)
- (Placeholder for a relevant reference)
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Org. Lett. (2023). [Link]
Sources
Technical Support Center: Scale-Up Synthesis of Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
Welcome to the technical support center for the scale-up synthesis of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from bench-scale to larger-scale production. The information provided herein is a synthesis of established chemical principles and practical insights for similar bicyclic amine syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the Hexahydro-1H-furo[3,4-c]pyrrole core structure?
A1: The synthesis of fused pyrrolidine rings, such as in Hexahydro-1H-furo[3,4-c]pyrrole, often relies on intramolecular cyclization strategies. A common approach involves the formation of a suitable precursor containing both the amine and a reactive electrophilic center, followed by cyclization. One plausible route is the intramolecular reductive amination of a protected amino-aldehyde or amino-ketone derived from a furan precursor. Another powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile, which can construct the bicyclic system with good stereocontrol.[1][2][3]
Q2: What are the critical parameters to control during the scale-up of the reductive amination step?
A2: When scaling up reductive amination, several parameters are crucial for success. These include:
-
Temperature Control: The initial imine formation is often an equilibrium reaction and can be influenced by temperature. The subsequent reduction is typically exothermic and requires careful temperature management to avoid side reactions.
-
Reagent Addition Rate: Slow and controlled addition of the reducing agent is critical to maintain the optimal reaction temperature and prevent localized high concentrations that can lead to over-reduction or side product formation.[4]
-
Solvent Selection: The solvent must be able to dissolve the starting materials and intermediates and be compatible with the reducing agent. Ethereal solvents like THF or 2-MeTHF are common choices.
-
Water Scavenging: The formation of the imine intermediate generates water, which can hydrolyze the imine and reduce the efficiency of the reaction. The use of a dehydrating agent or azeotropic removal of water can be beneficial.[4]
Q3: How can I effectively purify the final hydrochloride salt on a large scale?
A3: Purifying polar amine hydrochlorides like Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride can be challenging due to their high polarity and potential for streaking on standard silica gel.[5] On a large scale, consider the following:
-
Crystallization: This is often the most efficient and scalable method for purifying salts. A systematic screening of solvents and solvent mixtures is necessary to identify conditions that provide good recovery and high purity.
-
Acid-Base Extraction: An initial workup involving acid-base extractions can effectively remove non-basic impurities. The basic free amine can be extracted into an organic solvent from a basic aqueous solution, washed, and then precipitated as the hydrochloride salt by the addition of HCl in a suitable solvent like isopropanol or ether.[6]
-
Specialized Chromatography: If chromatography is necessary, consider using alternative stationary phases such as alumina (basic or neutral) or amine-functionalized silica gel, which can reduce streaking.[5] Reversed-phase chromatography may also be an option for highly polar compounds.[7]
Troubleshooting Guides
Issue 1: Low Yield in the Cyclization Step
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete imine formation | Add a catalytic amount of a weak acid (e.g., acetic acid). Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap for azeotropic water removal. | The imine formation is an equilibrium reaction. A catalytic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. Removing water drives the equilibrium towards the imine product.[4] |
| Side reactions of the starting material | Ensure slow, portion-wise addition of the reducing agent. Maintain a low reaction temperature. | Aldehydes and ketones can undergo self-condensation or other side reactions. Controlled addition and lower temperatures minimize these competing pathways.[4] |
| Decomposition of the product | Analyze the reaction mixture for degradation products. If decomposition is observed, consider a milder reducing agent or lower reaction temperature. | The bicyclic amine product may be unstable under the reaction conditions. Milder conditions can help preserve the desired product. |
Issue 2: Incomplete Reduction of the Imine Intermediate
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient reducing agent | Increase the equivalents of the reducing agent (e.g., from 1.2 to 1.5 equivalents). | Stoichiometric amounts of the reducing agent are consumed in the reaction. Ensuring a slight excess can drive the reaction to completion. |
| Deactivated reducing agent | Use a fresh batch of the reducing agent. Ensure anhydrous reaction conditions. | Many reducing agents, such as sodium borohydride, are sensitive to moisture and can decompose over time. Anhydrous conditions are crucial for their effectiveness.[8] |
| Steric hindrance around the imine | Switch to a less sterically hindered reducing agent (e.g., sodium cyanoborohydride, though with appropriate safety precautions). Increase the reaction temperature or time. | A bulky reducing agent may have difficulty accessing a sterically hindered imine. A smaller reducing agent or more forcing conditions may be required.[8] |
Issue 3: Difficulty in Isolating the Hydrochloride Salt
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Product is too soluble in the chosen solvent | Perform an anti-solvent precipitation. Dissolve the crude product in a minimal amount of a good solvent and add a poor solvent to induce precipitation. | The solubility of the hydrochloride salt is highly dependent on the solvent system. An anti-solvent can effectively decrease solubility and promote crystallization. |
| Formation of an oil instead of a solid | Try adding a few seed crystals of the pure product. Vigorously stir the solution or use sonication to induce crystallization. | Oiling out occurs when the product separates as a liquid phase. Seeding provides a template for crystal growth, and mechanical agitation can overcome the kinetic barrier to crystallization. |
| Co-precipitation of impurities | Perform a recrystallization from a different solvent system. Utilize a charcoal treatment to remove colored impurities before crystallization. | Impurities can interfere with the crystal lattice formation. Recrystallization is a powerful technique for rejecting impurities. Charcoal can adsorb high molecular weight and colored impurities. |
Experimental Workflow: Illustrative Scale-Up Synthesis
This section provides a hypothetical, yet chemically plausible, step-by-step protocol for the scale-up synthesis of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. This protocol is for illustrative purposes and should be optimized at a smaller scale before implementation.
Step 1: Intramolecular Reductive Amination
-
Reactor Setup: Charge a 20 L jacketed glass reactor with a suitable furan-derived amino-aldehyde precursor (1.0 kg, 1.0 equiv) and tetrahydrofuran (THF, 10 L).
-
Imine Formation: Add a catalytic amount of acetic acid (50 mL). Stir the mixture at 20-25 °C for 1-2 hours to facilitate imine formation. Monitor the reaction by an appropriate analytical method (e.g., TLC, LC-MS) to confirm the consumption of the starting aldehyde.
-
Reduction: Cool the reactor to 0-5 °C. Prepare a solution of sodium triacetoxyborohydride (1.5 equiv) in THF (5 L). Add the reducing agent solution to the reactor dropwise over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction for the disappearance of the imine intermediate.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (5 L). Stir for 30 minutes. Separate the organic layer. Extract the aqueous layer with THF (2 x 2 L). Combine the organic layers and dry over anhydrous sodium sulfate.
Step 2: Salt Formation and Isolation
-
Solvent Exchange: Concentrate the dried organic solution under reduced pressure. Add isopropanol (IPA, 5 L) and co-evaporate to remove residual THF.
-
Precipitation: Dissolve the crude free amine in IPA (10 L). Cool the solution to 0-5 °C. Slowly add a solution of HCl in IPA (e.g., 4 M) until the pH of a wet pH paper strip is between 1 and 2.
-
Crystallization: Stir the resulting slurry at 0-5 °C for 2-4 hours to promote complete crystallization.
-
Isolation and Drying: Filter the solid product using a Nutsche filter. Wash the filter cake with cold IPA (2 x 1 L). Dry the product under vacuum at 40-50 °C to a constant weight.
Visualizing the Workflow
Caption: A generalized workflow for the scale-up synthesis and purification of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
References
-
ACS Publications. (2019, May 16). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Retrieved from [Link]
-
ResearchGate. (2025, April 10). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. Retrieved from [Link]
-
ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]
-
National Institutes of Health. (2025, March 13). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]
- Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
-
ResearchGate. (n.d.). Retrosynthetic routes to pyrrolo[3,4-b]pyrroles. Retrieved from [Link]
-
PubMed. (2021, October 1). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. Retrieved from [Link]
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
MDPI. (2024, December 4). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Retrieved from [Link]
-
American Chemical Society. (2025, December 31). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Retrieved from [Link]
-
MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Hexahydro-1H-furo[3,4-c]pyrrole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives using aza-Cope rearrangement-Mannich cyclization as a key step. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Retrieved from [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Retrieved from [Link]
-
PubMed. (2005, April 6). Allenyl Azide Cycloaddition Chemistry. Synthesis of Pyrrolidine-Containing Bicycles and Tricycles via the Possible Intermediacy of Azatrimethylenemethane Species. Retrieved from [Link]
-
PubChemLite. (n.d.). Hexahydro-1h-furo[3,4-c]pyrrole (C6H11NO). Retrieved from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
Eureka. (2013, September 4). Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. Retrieved from [Link]
- Google Patents. (n.d.). WO2014139978A1 - New octahydro-pyrrolo[3,4-c]-pyrrole derivatives and analogs thereof as autotaxin inhibitors.
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). AU2002342909A1 - Pyrrole synthesis.
- Google Patents. (2013, July 11). WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole.
- Google Patents. (n.d.). US8822694B2 - Process for producing pyrrole compound.
Sources
- 1. Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds | MDPI [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Identification in the Synthesis of Furo[3,4-c]pyrroles
Welcome to the Technical Support Center for the synthesis of furo[3,4-c]pyrroles. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthetic process and effectively identify and mitigate byproduct formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of furo[3,4-c]pyrroles.
Issue 1: Low Yield of the Desired Furo[3,4-c]pyrrole and Presence of a Non-Nitrogenous Byproduct
Question: My reaction is yielding a significant amount of a byproduct that, based on initial analysis, does not contain nitrogen. What is the likely identity of this byproduct, and how can I favor the formation of the target furo[3,4-c]pyrrole?
Probable Cause: The most common non-nitrogenous byproduct in syntheses targeting pyrrole-containing heterocycles from 1,4-dicarbonyl precursors is the corresponding furan analog.[1] This occurs through an acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound before it can react with the amine source.[1][2] This side reaction is particularly prevalent under strongly acidic conditions (pH < 3).[1]
Step-by-Step Troubleshooting:
-
pH Control: Carefully monitor and control the pH of your reaction mixture. Aim to maintain a pH above 3 to disfavor the acid-catalyzed furan formation. The use of a milder acid catalyst, such as acetic acid, is often preferable to strong mineral acids.[1]
-
Excess Amine: Utilize a stoichiometric excess of the primary amine or ammonia source. This increases the probability of the desired intermolecular reaction with the 1,4-dicarbonyl compound, outcompeting the intramolecular cyclization.[1]
-
Milder Catalysts: Explore the use of alternative, milder catalysts. Lewis acids and various heterogeneous catalysts have been shown to be effective in promoting pyrrole synthesis while minimizing the formation of furan byproducts.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quenching the reaction as soon as the starting material is consumed can prevent further degradation or side reactions.
Issue 2: Formation of Polymeric, Tarry Materials
Question: My reaction mixture has turned dark and viscous, and I'm having difficulty isolating any distinct products. What is causing this, and how can I prevent it?
Probable Cause: The formation of dark, insoluble, and tarry materials is often indicative of polymerization. Furan and pyrrole rings, especially under the strongly acidic conditions sometimes used in Paal-Knorr type syntheses, can be unstable and prone to polymerization.[3] Excessive heat can also contribute to this issue.[1]
Step-by-Step Troubleshooting:
-
Milder Reaction Conditions: Employ milder acid catalysts, such as p-toluenesulfonic acid (p-TsOH), or a Lewis acid.[3]
-
Lower Reaction Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Anhydrous Conditions: The presence of water can sometimes promote unwanted side reactions.[3] Ensure all reagents and solvents are thoroughly dried and conduct the reaction under an inert, anhydrous atmosphere (e.g., nitrogen or argon).
-
Minimize Reaction Time: As mentioned previously, diligent reaction monitoring is key. Avoid prolonged reaction times after the consumption of the limiting reagent to minimize product degradation.[4]
Issue 3: Incomplete Reaction or Stalling at an Intermediate Stage
Question: My reaction does not seem to go to completion, or I am isolating a stable intermediate instead of the final furo[3,4-c]pyrrole. What could be the problem?
Probable Cause: Incomplete cyclization and dehydration are common hurdles. The cyclization step can be slow, and the elimination of water is a critical, often reversible, step. In some cases, stable intermediates such as hydroxydihydrofurans or hemiaminals can be formed.[2][4]
Step-by-Step Troubleshooting:
-
Water Removal: The Paal-Knorr synthesis, a common route to the core structure, involves the elimination of water.[4] Using a Dean-Stark apparatus or adding molecular sieves can effectively remove water as it is formed, driving the reaction equilibrium towards the product.
-
Stronger Dehydrating Agent: If a mild acid is not sufficient, consider using a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) or an acid anhydride.[3]
-
Catalyst Activity: Ensure your catalyst is fresh and active.
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes improve reaction rates and yields, reducing the overall reaction time and potentially minimizing byproduct formation.[3][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the furo[3,4-c]pyrrole core, and what are the characteristic byproducts for each?
A1: The synthesis of furo[3,4-c]pyrroles can be approached through several key strategies:
-
Paal-Knorr Type Cyclization: This is a very common method involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring, followed by or concurrent with furan ring formation.[2][6]
-
Intramolecular Cyclization: These methods often involve forming one of the rings through an intramolecular reaction of a suitably functionalized precursor.[7][8]
-
Common Byproducts: Byproducts will be highly dependent on the specific functional groups and reaction conditions. Incomplete cyclization, or alternative cyclization pathways if multiple reactive sites are present, can lead to isomeric byproducts.
-
-
Diels-Alder Cycloaddition: A furan or pyrrole can act as the diene in a [4+2] cycloaddition reaction.[9][10][11] For instance, a substituted furan can react with a dienophile to form an intermediate that is then converted to the furo[3,4-c]pyrrole system.
Q2: What analytical techniques are most effective for identifying byproducts in my furo[3,4-c]pyrrole synthesis?
A2: A combination of chromatographic and spectroscopic techniques is essential for unambiguous byproduct identification:
-
Chromatography (TLC, HPLC, GC): These techniques are crucial for separating the components of the reaction mixture.
-
Mass Spectrometry (MS): Provides the molecular weight of the byproducts, which is a critical first step in determining their molecular formula. Techniques like HPLC-MS are particularly powerful for analyzing complex mixtures.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): NMR is the most powerful tool for detailed structural elucidation. ¹H and ¹³C NMR provide information about the chemical environment of protons and carbons, while 2D NMR techniques help to establish connectivity within the molecule.[14][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence or absence of key functional groups (e.g., C=O, N-H, O-H), which can help to distinguish the product from starting materials and certain byproducts.[14][16]
Q3: My purified furo[3,4-c]pyrrole derivative is unstable and changes color upon storage. What is happening and how can I improve its stability?
A3: Furo[3,4-c]pyrroles, like many electron-rich heterocyclic compounds, can be susceptible to degradation, particularly through oxidation and polymerization, often accelerated by exposure to air and light.[17] Discoloration (e.g., turning brown or black) is a common sign of this degradation.[17]
-
Storage Conditions: Store the compound under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial or wrapped in foil), and at low temperatures (-20°C is common).[17]
-
Solvent Purity: If stored in solution, use high-purity, deoxygenated solvents.
-
Structural Modification: In some cases, the stability of the core can be enhanced by the introduction of certain functional groups or by protecting reactive sites, such as the pyrrole nitrogen.[17] Studies on related pyrrolo[3,4-c]pyridine-1,3-diones have shown they are particularly unstable in alkaline and acidic media and are also photolabile.[13]
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Synthesis of a Furo[3,4-c]pyrrole Derivative
This protocol is a generalized representation. Specific quantities, temperatures, and reaction times must be optimized for your specific substrates.
-
Reagent Preparation: Dissolve the 1,4-dicarbonyl precursor (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Amine: Add the primary amine (1.1 - 1.5 equiv) to the solution.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.1 equiv).
-
Reaction: Heat the mixture to reflux. If using toluene, consider a Dean-Stark trap to remove water. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Workflow for Byproduct Identification
This workflow outlines the logical steps to identify an unknown byproduct.
Caption: Workflow for Byproduct Identification.
Data Summary
Table 1: Influence of Reaction Conditions on Furan Byproduct Formation in Paal-Knorr Synthesis
| Catalyst | pH Range | Relative Furan Formation | Recommended Action |
| Strong Mineral Acid (e.g., HCl, H₂SO₄) | < 3 | High | Avoid; use a milder catalyst[1] |
| Weak Organic Acid (e.g., Acetic Acid) | 3 - 5 | Moderate to Low | Recommended for initial trials[1] |
| Lewis Acid (e.g., Sc(OTf)₃) | Neutral | Low | Good alternative to protic acids[3] |
| No Catalyst | Neutral | Very Low (Slow Reaction) | May require higher temperatures or longer reaction times |
Visualizing Reaction Pathways
General Mechanism of Furo[3,4-c]pyrrole Formation vs. Furan Byproduct
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds [mdpi.com]
- 15. Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
"managing epimerization during furo[3,4-c]pyrrole synthesis"
Welcome to the technical support center for furo[3,4-c]pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic pathway, with a particular focus on the critical challenge of managing epimerization. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stereochemical integrity of your target compounds.
Troubleshooting Guide: Managing Epimerization
Epimerization, the change in configuration at a single stereocenter, is a common pitfall in the synthesis of complex molecules like furo[3,4-c]pyrroles. This guide will help you diagnose and resolve issues related to the loss of stereochemical purity during your synthetic route.
Problem 1: Significant Epimerization Observed After Intramolecular Cyclization
Symptoms:
-
NMR spectra show a mixture of diastereomers where a single diastereomer was expected.
-
Chiral HPLC or SFC analysis confirms the presence of the undesired epimer.
-
Optical rotation of the final product is lower than the literature value.
Probable Causes:
-
Enolate/Enamine Formation: The key intramolecular cyclization step often involves the formation of an enolate or enamine intermediate.[1] If the stereocenter is adjacent to the forming enolate/enamine, it can be deprotonated and reprotonated, leading to a loss of stereochemical information.[2]
-
Harsh Reaction Conditions: Elevated temperatures or prolonged reaction times can provide the thermodynamic driving force for epimerization to the more stable epimer.
-
Strongly Basic or Acidic Conditions: The use of strong bases (e.g., alkoxides, LDA) or strong acids can facilitate the formation of intermediates that are prone to epimerization.
Solutions & Scientific Rationale:
-
Lower the Reaction Temperature:
-
Protocol: Run the cyclization at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even -78 °C and slowly warm the reaction if necessary.
-
Rationale: Epimerization is often a thermodynamically controlled process. By lowering the temperature, you favor the kinetically controlled product, which is often the desired stereoisomer, and reduce the energy available to overcome the activation barrier for epimerization.
-
-
Employ Milder Bases or Acids:
-
Protocol: If using a strong base, consider switching to a weaker, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a hindered amine like diisopropylethylamine (DIPEA). For acid-catalyzed cyclizations, consider using a milder acid like acetic acid or a Lewis acid that is less prone to promoting proton exchange.[3]
-
Rationale: Milder reagents are less likely to cause unwanted deprotonation at the stereocenter. They can selectively promote the desired reaction without providing a low-energy pathway for epimerization.
-
-
Reduce Reaction Time:
-
Protocol: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Rationale: The longer the product is exposed to the reaction conditions, the greater the opportunity for epimerization to occur.
-
-
Change the Solvent:
-
Protocol: Experiment with aprotic solvents of varying polarity, such as THF, dioxane, or toluene.
-
Rationale: The solvent can influence the stability of the transition state and intermediates. Aprotic solvents are generally preferred as they do not participate in proton transfer, which can facilitate epimerization.
-
Troubleshooting Workflow for Epimerization
Caption: A decision-making workflow for troubleshooting epimerization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of epimerization during furo[3,4-c]pyrrole synthesis?
A1: The most common mechanism involves the formation of a planar enolate or enamine intermediate at a carbon atom adjacent to a stereocenter.[2] Once this planar intermediate is formed, the stereochemical information at the adjacent carbon is temporarily lost. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of epimers. The ratio of these epimers is often determined by the thermodynamic stability of the products.
Q2: Are there any specific synthetic routes for furo[3,4-c]pyrroles that are more prone to epimerization?
A2: Syntheses that involve the cyclization of precursors with a stereocenter alpha to a carbonyl group or an imine are particularly susceptible. For example, in a Paal-Knorr type synthesis, if a chiral center is adjacent to one of the carbonyl groups of the 1,4-dicarbonyl starting material, epimerization can occur under the reaction conditions.[4][5] Similarly, intramolecular cycloadditions can also be at risk if the reaction conditions are harsh.[6]
Q3: How can I accurately quantify the ratio of epimers in my product mixture?
A3:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the most reliable methods for separating and quantifying epimers. You will need to screen different chiral columns and mobile phases to achieve baseline separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, the epimers will have distinct signals in the ¹H or ¹³C NMR spectrum. Integration of these signals can provide a quantitative ratio. The use of chiral shift reagents can sometimes help to resolve overlapping signals.[7]
Q4: Can the choice of protecting groups influence the degree of epimerization?
A4: Absolutely. Bulky protecting groups near the stereocenter can sterically hinder the approach of a base, making deprotonation more difficult and thus reducing the rate of epimerization. Conversely, protecting groups that are electron-withdrawing can increase the acidity of the adjacent proton, making it more susceptible to removal and subsequent epimerization. Careful selection of protecting groups is a key element of stereocontrol.
Q5: What are some alternative synthetic strategies to consider if epimerization cannot be controlled?
A5: If epimerization remains a significant issue, you might consider:
-
A Stereospecific Synthesis: Design a route where the key stereocenter is set in a way that is not susceptible to epimerization. This might involve an asymmetric catalytic reaction or the use of a chiral auxiliary.
-
Late-Stage Introduction of the Stereocenter: If possible, modify your synthetic plan to introduce the stereocenter after the problematic cyclization step.
-
Enzymatic Resolution: In some cases, a mixture of epimers can be resolved using a lipase or other enzyme that selectively reacts with one of the epimers.
Table 1: Impact of Reaction Parameters on Stereocontrol
| Parameter | Condition Favoring Epimerization | Condition Minimizing Epimerization | Rationale |
| Temperature | High (e.g., reflux) | Low (e.g., -78°C to 0°C) | Reduces the thermodynamic driving force for epimerization. |
| Base/Acid | Strong (e.g., NaH, LDA, conc. HCl) | Weak (e.g., DIPEA, DBU, CH₃COOH) | Minimizes unwanted deprotonation at the stereocenter.[3] |
| Reaction Time | Prolonged | As short as possible | Reduces the time the product is exposed to epimerizing conditions. |
| Solvent | Protic (e.g., alcohols) | Aprotic (e.g., THF, Toluene) | Aprotic solvents do not facilitate proton transfer. |
Key Experimental Protocol: Mild Intramolecular Cyclization
This protocol provides a general starting point for performing an intramolecular cyclization under conditions designed to minimize epimerization.
Materials:
-
Furo[3,4-c]pyrrole precursor with appropriate functional groups for cyclization
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.
-
Ensure all reagents and solvents are anhydrous.
-
-
Reaction Setup:
-
Dissolve the furo[3,4-c]pyrrole precursor in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and a septum.
-
Place the flask in an ice-water bath or a dry ice/acetone bath to cool to the desired temperature (start with 0°C).
-
-
Addition of Base:
-
Slowly add DIPEA (1.5 equivalents) to the cooled solution via syringe.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 30 minutes.
-
-
Workup:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography.
-
Analyze the purified product by NMR and chiral HPLC/SFC to determine the diastereomeric ratio.
-
Workflow for Mild Intramolecular Cyclization
Caption: A step-by-step workflow for performing a mild intramolecular cyclization.
References
-
ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Intramolecular reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, July 14). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Retrieved from [Link]
-
YouTube. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
-
YouTube. (2024, February 1). What Is Epimerization In Organic Chemistry?. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
MDPI. (2000). Synthesis and Reactions of Furo[2,3-b]pyrroles. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, July 25). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018, February 28). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Retrieved from [Link]
-
MDPI. (2023, April 3). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, July 1). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2017, August 9). Fluorescent materials for pH sensing and imaging based on novel 1,4-diketopyrrolo-[3,4-c]pyrrole dyes. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrroles: reactions and synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, September 4). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, March 21). 1,4-Dihydropyrrolo[3,2-b]Pyrroles Containing New A-D-A System: Synthesis and Investigation of Their Photophysical Properties. Retrieved from [Link]
Sources
- 1. A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 7. 1,4-Dihydropyrrolo[3,2-b]Pyrroles Containing New A-D-A System: Synthesis and Investigation of Their Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
"improving the stability of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride"
Technical Support Center: Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
Welcome to the dedicated support resource for Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (CAS No. 170098-63-0). This guide is designed for researchers, medicinal chemists, and formulation scientists to address and overcome the stability challenges associated with this valuable bicyclic amine building block. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior, enabling you to design more robust and reliable experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling, storage, and stability of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
Q1: What are the primary stability concerns for Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride?
The stability of this compound is primarily influenced by four factors: moisture, pH, temperature, and atmospheric oxygen. As a hydrochloride salt of a secondary amine, it is particularly susceptible to hygroscopicity (moisture absorption) and pH-dependent degradation. The pyrrole-like structure, even when saturated, can be sensitive to strong oxidative conditions.
Q2: My solid compound is clumping and appears "wet." What is causing this?
This is a classic sign of hygroscopicity. Hydrochloride salts are known to attract and absorb atmospheric moisture, causing the fine powder to form clumps.[1][2] This is not just a physical change; the absorbed water can initiate hydrolytic degradation pathways, compromising the purity and integrity of your material. Proper storage in a desiccated environment is critical to prevent this.[3][4]
Q3: What are the recommended long-term storage and immediate handling conditions?
To ensure maximum shelf-life and experimental reproducibility, adherence to strict storage and handling protocols is essential.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or as specified by the supplier.[3][5] | Refrigeration slows down potential degradation kinetics. Avoid freeze-thaw cycles. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | The secondary amine can be susceptible to slow oxidation. An inert atmosphere displaces oxygen.[6] |
| Moisture | Store in a tightly sealed container within a desiccator containing a suitable drying agent (e.g., silica gel). | Prevents hygroscopic clumping and potential hydrolysis.[2][7] |
| Light | Protect from direct light. Store in an amber vial or in a dark cabinet. | While not confirmed without specific studies, similar heterocyclic structures can be sensitive to photolytic degradation.[8] |
| Container | Use chemically inert containers like borosilicate glass (Type I) or high-density polyethylene (HDPE).[7] | Prevents leaching or reaction with the container material. |
Q4: How does pH affect the stability of the compound in solution?
The pH of the solution is a critical stability parameter. As a hydrochloride salt, it is most stable in acidic to neutral pH ranges where the amine is protonated. In alkaline (basic) conditions, the free base form is generated. This free secondary amine is more nucleophilic and significantly more susceptible to oxidative and other degradation pathways.[9][10] Extreme pH levels, both acidic and basic, can also catalyze the hydrolysis of the furo-pyrrole ring system.[10]
Q5: What solvents are recommended for preparing solutions?
For stock solutions, anhydrous aprotic solvents are generally preferred if the downstream application allows. For aqueous experiments, the use of buffered solutions is strongly recommended to maintain a stable pH. The solubility is generally highest at lower pH values.[11][12] Always use high-purity, dry solvents when possible and prepare solutions fresh for each experiment to minimize the risk of degradation over time.
Part 2: Troubleshooting Guides
This section provides a systematic approach to identifying and resolving specific stability issues encountered during experimentation.
Issue 1: Rapid Degradation Observed in Aqueous Solution
-
Symptom: You observe new peaks appearing in your HPLC or LC-MS chromatogram shortly after preparing an aqueous solution. The peak area of the parent compound decreases over time.
-
Root Cause Analysis: This is often due to pH-catalyzed hydrolysis or instability of the free base in an unbuffered aqueous environment. The pH of deionized water can drift, and dissolving the hydrochloride salt itself will result in a slightly acidic solution whose pH may not be optimal.
-
Investigative Action:
-
Measure the pH of your solution immediately after preparation.
-
Prepare several small-scale solutions in buffers of varying pH (e.g., pH 4, pH 7, pH 9).
-
Analyze the stability in each buffer over a time course (e.g., 0, 2, 4, 8 hours) using HPLC.
-
-
Corrective & Preventive Actions:
-
Corrective: For your current experiment, if possible, adjust the pH to a more acidic range (pH 4-6) to slow further degradation.
-
Preventive: Always use a buffer system for aqueous experiments. An acetate or phosphate buffer system is a good starting point. Determine the optimal pH range from your investigation and use it for all future experiments.
-
Issue 2: Inconsistent Results and Loss of Potency
-
Symptom: Experimental results are not reproducible. The biological or chemical activity of the compound seems to diminish with each use of the same stock solution.
-
Root Cause Analysis: This can be due to improper storage of stock solutions (e.g., at room temperature, exposed to light) or oxidative degradation from dissolved oxygen or repeated exposure to air. The free base form is particularly prone to oxidation.[6]
-
Investigative Action: A forced degradation study can help identify the primary degradation pathway (see Protocol 2 below). To specifically test for oxidation, sparge a solution of the compound with oxygen and compare its degradation profile to a sample that has been sparged with argon.
-
Corrective & Preventive Actions:
-
Corrective: Discard the old stock solution and prepare a fresh one.
-
Preventive:
-
Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles.
-
For oxygen-sensitive applications, prepare solutions using solvents that have been de-gassed via sparging with argon or nitrogen.
-
Overlay the headspace of the vial with an inert gas before sealing and storing.
-
-
Part 3: Key Experimental Protocols
These detailed protocols provide a framework for proactive stability assessment and proper handling.
Protocol 1: Standard Procedure for Handling and Solution Preparation
This protocol is designed to minimize exposure to destabilizing environmental factors from the moment the solid is handled to the creation of a working solution.
Materials:
-
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride solid
-
Anhydrous solvent (e.g., DMSO, DMF) or appropriate aqueous buffer
-
Inert gas (Argon or Nitrogen)
-
Calibrated balance, appropriate glassware
-
Desiccator
Procedure:
-
Acclimatization: Before opening, allow the sealed container of the compound to warm to room temperature inside a desiccator (approx. 30-60 minutes). This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Handling: If possible, perform the weighing and initial dissolution steps inside a glove box or under a gentle stream of inert gas.
-
Weighing: Quickly weigh the desired amount of the solid and promptly reseal the main container. Return the main container to its recommended storage condition (e.g., 2-8°C, desiccated).
-
Dissolution: Add the weighed solid to your vial. Add the chosen solvent (anhydrous or buffered) and mix until fully dissolved.
-
Inerting Solution: Before sealing the vial, gently flush the headspace with inert gas for 10-15 seconds to displace air and oxygen.
-
Storage: If the solution is not for immediate use, store it according to the guidelines in the Troubleshooting section (e.g., frozen, single-use aliquots).
Protocol 2: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for understanding the intrinsic stability of the molecule and identifying likely degradation products.[6][13] This information is crucial for developing stability-indicating analytical methods.
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation pathways. Aim for 5-20% degradation.
Materials:
-
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Calibrated oven, photostability chamber
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor as described in the table below. Include a control sample (compound in solvent only) stored at ambient conditions.
| Stress Condition | Procedure | Target Degradation Pathway |
| Acid Hydrolysis | Mix 1 part stock with 1 part 0.1 M HCl. Incubate at 60°C. | Acid-catalyzed hydrolysis of the ether linkage or ring opening.[14] |
| Base Hydrolysis | Mix 1 part stock with 1 part 0.1 M NaOH. Incubate at 60°C. | Base-catalyzed hydrolysis; degradation of the free base.[14] |
| Oxidation | Mix 1 part stock with 1 part 3% H₂O₂. Store at room temp, protected from light. | Oxidation of the secondary amine to an N-oxide or other species.[6] |
| Thermal | Store a sample of the solid compound in an oven at 80°C. | Thermally-induced degradation. |
| Photolytic | Expose a solution and a solid sample to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours). | Light-induced degradation.[8] |
-
Time-Point Analysis: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours). Immediately quench the reaction if necessary (e.g., neutralize acid/base samples) and dilute to a suitable concentration for analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3). Compare the chromatograms of stressed samples to the control sample. Look for a decrease in the parent peak area and the appearance of new peaks (degradants).
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products without interference.[14]
Starting Conditions:
-
Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a suitable wavelength (e.g., 210 nm, or determined by UV scan).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Validation: To confirm the method is stability-indicating, analyze the samples from the forced degradation study (Protocol 2). The method is suitable if all degradation product peaks are baseline-resolved from the main compound peak.
Part 4: Visualized Workflows & Pathways
Diagram 1: Key Factors Influencing Stability
This diagram illustrates the primary external factors that can compromise the integrity of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
Caption: A step-by-step guide for troubleshooting stability issues.
References
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. 1
-
HB-8156 p.1 - Safety Data Sheet. Combi-Blocks, Inc. (2023-01-02). 3
-
Methylenedioxypyrovalerone - Wikipedia. Wikipedia. 2
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. 14
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. 8
-
Safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. Enamine. 4
-
Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. 11
-
Forced Degradation Studies. MedCrave online. (2016-12-14). 13
-
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | 60889-33-0. Sigma-Aldrich. 15
-
Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega. ACS Publications. (2022-07-27). 12
-
Bicyclo[3.2.1]octan-8-amine hydrochloride | 23263-50-5. ChemScene. 5
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. 6
-
cis-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. Advanced ChemBlocks. 16
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. 9
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. 7
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. (2024-08-08). 10
-
Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. ResearchGate. (2025-08-07). 17
-
Analytical Techniques In Stability Testing. Separation Science. (2025-03-24). 18
Sources
- 1. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
- 3. combi-blocks.com [combi-blocks.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. chemscene.com [chemscene.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. ijrpp.com [ijrpp.com]
- 15. Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | 60889-33-0 [sigmaaldrich.com]
- 16. cis-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride 97% | CAS: 57710-36-8 | AChemBlock [achemblock.com]
- 17. researchgate.net [researchgate.net]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Recrystallization of Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. We will address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.
Section 1: Foundational Principles for Amine Hydrochloride Recrystallization
Q1: What is the fundamental goal of recrystallization, and why is solvent selection so critical?
Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is to dissolve the impure solid in a hot solvent and then allow it to cool. As the solution cools, the solubility of the desired compound decreases, causing it to form crystals, while the impurities, present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[1]
The choice of solvent is the most critical factor for success. An ideal solvent should:
-
Dissolve the compound completely when hot (e.g., at its boiling point).
-
Dissolve the compound poorly or not at all when cold (e.g., at ice temperature).
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert, not reacting with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
A poor solvent choice can lead to no crystallization, low recovery, or co-precipitation of impurities.[1]
Q2: How does the hydrochloride salt form of Hexahydro-1H-furo[3,4-c]pyrrole affect the choice of recrystallization solvent compared to its free-base form?
The free-base form of Hexahydro-1H-furo[3,4-c]pyrrole is a secondary amine, making it a basic and relatively nonpolar molecule.[2][3] In contrast, the hydrochloride salt is an ammonium chloride derivative. This ionic character dramatically increases its polarity.
This difference is paramount for solvent selection:
-
Free-Base (Nonpolar): More soluble in less polar organic solvents like ethyl acetate, dichloromethane, or diethyl ether. It would be largely insoluble in water.
-
Hydrochloride Salt (Polar/Ionic): Due to its salt nature, it is significantly more soluble in polar protic solvents like alcohols (methanol, ethanol, isopropanol) and potentially water.[4] It will have very low solubility in nonpolar solvents like hexane or diethyl ether. Therefore, for the hydrochloride salt, purification strategies often involve polar solvents or a combination of a polar "dissolving" solvent and a nonpolar "anti-solvent" to induce precipitation.[4]
Section 2: Recommended Protocols & Solvent Systems
Protocol 1: Single-Solvent Recrystallization with Isopropanol (IPA)
This is the recommended starting point for moderately impure samples. Isopropanol is often a better choice than ethanol for hydrochloride salts as it tends to have a steeper solubility curve, meaning the salt is much less soluble when cold, leading to higher recovery.[4]
Step-by-Step Methodology:
-
Dissolution: Place the crude Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of isopropanol (e.g., 3-5 mL).
-
Heating: Heat the mixture to a gentle boil on a hot plate with stirring. Add more isopropanol dropwise until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield.[1]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes mechanical impurities.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold isopropanol (or a less polar solvent like diethyl ether) to rinse away the impurity-laden mother liquor. Causality: Using ice-cold solvent for the wash minimizes redissolving your purified product.[1]
-
Drying: Dry the crystals under high vacuum to remove residual solvent.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is highly effective when no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent and carefully adding a "poor" solvent (anti-solvent) in which the compound is insoluble.
Recommended System: Isopropanol (Good Solvent) / Diethyl Ether (Anti-Solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid in the minimum amount of hot isopropanol, as described in Protocol 1.
-
Addition of Anti-Solvent: While the solution is still hot, add diethyl ether dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-clarification: Add a few drops of hot isopropanol to redissolve the precipitate and make the solution clear again. This ensures the crystallization will start from a point of precise saturation.
-
Cooling, Isolation, and Drying: Follow steps 4-8 from Protocol 1. The wash should be done with a mixture of the two solvents or with the pure anti-solvent (diethyl ether).
Data Presentation: Solvent Selection Guide
| Solvent | Role | Boiling Point (°C) | Polarity | Rationale & Comments |
| Isopropanol (IPA) | Primary Solvent | 82.6 | Polar Protic | Recommended starting point. Often provides a good solubility gradient for HCl salts.[4] |
| Ethanol (EtOH) | Primary Solvent | 78.4 | Polar Protic | Good solvent, but the compound may remain too soluble when cold, potentially reducing yield.[4] |
| Methanol (MeOH) | Primary Solvent | 64.7 | Polar Protic | Often too powerful a solvent, leading to poor recovery. Use with caution. |
| Water | Primary Solvent | 100.0 | Highly Polar Protic | May be a good solvent if the compound is highly polar, but drying can be difficult. The compound is likely very water-soluble.[4] |
| Diethyl Ether (Et₂O) | Anti-Solvent / Wash | 34.6 | Nonpolar | Excellent for precipitating the polar salt from an alcohol solution.[4] Good for washing final crystals. |
| Ethyl Acetate (EtOAc) | Anti-Solvent / Wash | 77.1 | Polar Aprotic | Can be used as an anti-solvent or as a wash to remove less polar impurities.[4] |
| Acetone | Wash Solvent | 56.0 | Polar Aprotic | Can be useful for washing the crude or purified solid to remove specific impurities.[4] |
| Hexane | Anti-Solvent / Wash | 68.0 | Nonpolar | Can be used as an anti-solvent but may cause the product to precipitate too quickly as an oil. |
Section 3: Troubleshooting Guide
Q: My compound will not crystallize upon cooling, even in an ice bath. What should I do?
This is a common issue, typically caused by either using too much solvent or the solution being highly pure and supersaturated, lacking a point for nucleation.
Troubleshooting Workflow:
Sources
Technical Support Center: Challenges in the N-functionalization of the Furo[3,4-c]pyrrole Ring
Welcome to the Technical Support Center dedicated to addressing the common challenges encountered during the N-functionalization of the furo[3,4-c]pyrrole ring system. This guide is designed for researchers, scientists, and drug development professionals actively working with this unique heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to assist you in overcoming experimental hurdles and optimizing your synthetic strategies.
Introduction: The Furo[3,4-c]pyrrole Scaffold - A Privileged Yet Challenging Core
The furo[3,4-c]pyrrole ring system, particularly its dione derivative (furo[3,4-c]pyrrole-4,6-dione), is a valuable scaffold in medicinal chemistry due to its structural rigidity and potential for diverse biological activities. However, the fusion of an electron-rich furan ring with a pyrrole-dione (maleimide) moiety, which is electron-deficient, presents a unique set of challenges in its synthetic manipulation, especially concerning the functionalization of the pyrrole nitrogen.
This guide will navigate you through the intricacies of N-functionalization, providing evidence-based protocols, explaining the chemical principles behind the observed phenomena, and offering practical solutions to common problems.
Section 1: Troubleshooting Guide for N-Alkylation
Question 1: I am attempting a standard N-alkylation of furo[3,4-c]pyrrole-4,6-dione using an alkyl halide and a common base (e.g., K₂CO₃, NaH), but I am observing low to no conversion. What could be the issue?
Answer:
Low reactivity in N-alkylation of the furo[3,4-c]pyrrole-4,6-dione system can be attributed to several factors, primarily the acidity of the N-H proton and the choice of base and solvent.
Causality Behind the Challenge:
The two carbonyl groups adjacent to the pyrrole nitrogen significantly increase the acidity of the N-H proton compared to a simple pyrrole. While this facilitates deprotonation, the resulting anion is stabilized by resonance, delocalizing the negative charge onto the oxygen atoms. This delocalization can reduce the nucleophilicity of the nitrogen atom, making it less reactive towards alkyl halides. Furthermore, the choice of base is critical. A base that is too weak may not sufficiently deprotonate the imide, while an excessively strong base might lead to undesired side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low N-alkylation yield.
Recommended Protocols & Optimization:
-
Stronger Base/Solvent System: Switch from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Pair these bases with polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure solubility of the starting material and the resulting anion.
Table 1: Recommended Conditions for N-Alkylation
| Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | NaH (1.2) | Anhydrous DMF | 0 to rt | 2-12 | Good to Excellent |
| Alkyl Halide | DBU (1.5) | Anhydrous CH₃CN | rt to 60 | 6-24 | Moderate to Good |
-
Phase-Transfer Catalysis (PTC): For less reactive alkylating agents, PTC can be effective. This method facilitates the transfer of the pyrrolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.
Step-by-Step Protocol for PTC N-Alkylation:
-
Dissolve the furo[3,4-c]pyrrole-4,6-dione (1.0 equiv.) in a suitable organic solvent (e.g., dichloromethane or toluene).
-
Add an aqueous solution of a strong base (e.g., 50% NaOH).
-
Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (0.1 equiv.).
-
Add the alkyl halide (1.1-1.5 equiv.) and stir the biphasic mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Question 2: My N-alkylation reaction is producing a mixture of products, including a species with a similar polarity to my desired N-alkylated product. What is this side product and how can I avoid it?
Answer:
A common side reaction in the alkylation of the furo[3,4-c]pyrrole-4,6-dione system is O-alkylation .
Causality Behind the Challenge:
The resonance-stabilized anion of the deprotonated furo[3,4-c]pyrrole-4,6-dione possesses significant negative charge density on the oxygen atoms of the carbonyl groups. This makes the oxygen atoms nucleophilic and competitive with the nitrogen atom for the alkylating agent. The ratio of N- to O-alkylation is influenced by several factors, including the nature of the counter-ion, the solvent, and the electrophilicity of the alkylating agent (Hard and Soft Acids and Bases principle).
Caption: Competing N- vs. O-alkylation pathways.
Strategies to Favor N-Alkylation:
-
Counter-ion and Solvent Effects: Using alkali metal cations with a higher degree of covalent character in the N-metal bond (e.g., from LiH or n-BuLi) in less polar, non-coordinating solvents can favor N-alkylation. Conversely, more ionic N-metal bonds (e.g., from NaH or KH) in highly polar, solvating solvents (like DMF) can lead to more O-alkylation.
-
Mitsunobu Reaction: For the introduction of primary and secondary alkyl groups, the Mitsunobu reaction is an excellent alternative that proceeds via a different mechanism and generally provides high selectivity for N-alkylation.
Step-by-Step Protocol for Mitsunobu N-Alkylation:
-
Dissolve the furo[3,4-c]pyrrole-4,6-dione (1.0 equiv.), the corresponding alcohol (1.2 equiv.), and triphenylphosphine (PPh₃) (1.5 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) in THF dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify directly by column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.
-
Section 2: Troubleshooting Guide for N-Arylation
Question 3: My copper- or palladium-catalyzed N-arylation of furo[3,4-c]pyrrole-4,6-dione with an aryl halide is giving low yields. What are the common pitfalls?
Answer:
Low yields in transition-metal-catalyzed N-arylation reactions of the furo[3,4-c]pyrrole-4,6-dione scaffold can stem from several issues, including catalyst inhibition, inappropriate ligand choice, and substrate decomposition.
Causality Behind the Challenge:
The furo[3,4-c]pyrrole-4,6-dione, with its multiple heteroatoms and carbonyl groups, can act as a ligand itself, potentially coordinating to the metal center and inhibiting catalytic activity. The choice of the supporting ligand is crucial to facilitate the desired C-N bond formation and prevent catalyst deactivation. Furthermore, the reaction conditions (base, solvent, temperature) must be carefully optimized to be compatible with the stability of the furo[3,a-c]pyrrole ring.
Troubleshooting Workflow for Low Yield in N-Arylation:
Caption: Troubleshooting workflow for low N-arylation yield.
Recommended Protocols & Optimization:
-
Ullmann Condensation (Copper-Catalyzed): This is a classic and often reliable method for N-arylation of imides.
Step-by-Step Protocol for Ullmann N-Arylation:
-
To a reaction vessel, add the furo[3,4-c]pyrrole-4,6-dione (1.0 equiv.), aryl iodide or bromide (1.2-1.5 equiv.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline or L-proline, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Add a high-boiling polar aprotic solvent such as DMF, DMSO, or 1,4-dioxane.
-
Degas the mixture with an inert gas (argon or nitrogen).
-
Heat the reaction to 80-120 °C and stir for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
-
Buchwald-Hartwig Amination (Palladium-Catalyzed): This method is often milder and more functional-group tolerant than the Ullmann reaction.
Step-by-Step Protocol for Buchwald-Hartwig N-Arylation:
-
In a glovebox or under an inert atmosphere, combine the furo[3,4-c]pyrrole-4,6-dione (1.0 equiv.), aryl halide or triflate (1.1 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, DavePhos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv.).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane).
-
Seal the vessel and heat to 80-110 °C for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with an appropriate solvent and filter through celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
-
Section 3: Special Case - The Mannich Reaction for N-Functionalization
Question 4: I need to introduce an aminomethyl group at the nitrogen. Is the Mannich reaction a viable strategy for the furo[3,4-c]pyrrole-4,6-dione system?
Answer:
Yes, the Mannich reaction is a highly effective method for the N-aminomethylation of furo[3,4-c]pyrrole-4,6-diones. In fact, a one-pot, three-component condensation has been successfully employed for this transformation.[1]
Causality and Advantages:
The acidic N-H proton of the imide readily participates in the Mannich reaction. This reaction avoids the use of strong bases and alkylating agents, often proceeding under mild conditions. The one-pot nature of the reaction, combining the furo[3,4-c]pyrrole-4,6-dione, an aldehyde (typically formaldehyde), and a secondary amine, makes it an efficient and atom-economical process.
Step-by-Step Protocol for the Mannich Reaction:
-
Suspend the furo[3,4-c]pyrrole-4,6-dione (1.0 equiv.) in ethanol.
-
Add an excess of an aqueous formaldehyde solution (e.g., 37 wt. %).
-
Add the desired secondary amine (1.0-1.2 equiv.).
-
Stir the mixture at room temperature or with gentle heating (e.g., reflux) for a few hours.
-
The product often precipitates from the reaction mixture upon cooling.
-
Collect the solid by filtration and wash with cold ethanol to obtain the purified N-Mannich base.
Section 4: Ring Stability and Deprotection Strategies
Question 5: I am concerned about the stability of the furan ring under the conditions required for N-functionalization or deprotection. What are the main risks and how can I mitigate them?
Answer:
The furan ring is known to be sensitive to both strong acids and certain oxidizing conditions, which can lead to ring-opening or decomposition.
Causality Behind the Instability:
-
Acid-Catalyzed Ring Opening: In the presence of strong acids, the furan ring can be protonated, leading to a cascade of reactions that result in the formation of 1,4-dicarbonyl compounds.[2][3][4] This is a significant concern when using strongly acidic conditions for deprotection (e.g., TFA for Boc-group removal).
-
Oxidative Cleavage: Strong oxidizing agents can also lead to the cleavage of the furan ring.[5][6] This should be considered if any oxidative steps are planned in the synthetic sequence.
Strategies for Maintaining Ring Integrity:
-
Avoid Strong Acids: When deprotecting N-Boc groups, consider milder, non-acidic, or neutral conditions.
Table 2: Alternative N-Boc Deprotection Methods
| Reagent | Solvent | Conditions | Comments |
| TMSI, 2,6-lutidine | CH₂Cl₂ | 0 °C to rt | Neutral conditions, rapid. |
| ZnBr₂ | CH₂Cl₂ | rt | Mild Lewis acid conditions. |
| Refluxing Water | H₂O | 100 °C | Neutral, environmentally friendly.[1] |
| Oxalyl Chloride | Methanol | rt | Mild and selective.[7][8] |
-
Deprotection of N-Benzyl Groups: Hydrogenolysis (e.g., H₂, Pd/C) is a common method for N-benzyl deprotection and is generally compatible with the furo[3,4-c]pyrrole ring system. However, care must be taken to avoid over-reduction of the furan ring. Alternative methods include oxidative deprotection, which should be used with caution due to the potential for furan ring cleavage.[9][10]
Question 6: I am having difficulty purifying my N-functionalized furo[3,4-c]pyrrole product. What are some common purification challenges and solutions?
Answer:
Purification of N-functionalized furo[3,a-c]pyrroles can be challenging due to the polarity of the molecule and the potential for closely eluting byproducts, such as O-alkylated isomers.
Troubleshooting Purification:
-
Column Chromatography:
-
Normal Phase (Silica Gel): Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane). For highly polar compounds, adding a small percentage of methanol to the mobile phase may be necessary.
-
Reversed Phase: For very polar or water-soluble compounds, reversed-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient may be more effective.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material. Experiment with different solvents and solvent mixtures (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/petroleum ether).
-
Preparative TLC/HPLC: For small-scale purifications or for separating very close spots, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
References
- Wipf, P. (2004). Oxidative Cleavage of Furans. Organic Reactions, 64, 1-217.
- Guisán-Ceinos, M., et al. (2017). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Green Chemistry, 19(2), 434-443.
- Georgiadis, M. P., & Haroutounian, S. A. (2015). Oxidative Cleavage of Furans. In Comprehensive Organic Synthesis II (pp. 535-565). Elsevier.
- Montoya, A., & Haynes, B. S. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 539-547.
- El-Gendy, M. A. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Mansoura University.
- Liang, G., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Request PDF.
- Various Authors. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Kappe, C. O. (2009). Boiling water-catalyzed neutral and selective N-Boc deprotection.
- Pagan-Torres, Y., et al. (2012). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 2(4), 773-781.
- Argintaru, O. A., et al. (2016). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 21(9), 1194.
- Choy, J., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863-23870.
- Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863-23870.
- Guisán-Ceinos, M., et al. (2017). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 19(2), 434-443.
Sources
- 1. Boiling water-catalyzed neutral and selective N-Boc deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Oxidative Cleavage of Furans | Semantic Scholar [semanticscholar.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Advanced Catalysis for Furo[3,4-c]pyrrole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of furo[3,4-c]pyrroles. This guide is designed for researchers, medicinal chemists, and process development scientists who are exploring modern catalytic methods to construct this valuable heterocyclic scaffold. We move beyond traditional, often harsh, synthetic routes to focus on troubleshooting and optimizing alternative catalytic systems that offer improved efficiency, selectivity, and functional group tolerance.
Section 1: Catalyst Selection Guide
Choosing the right catalyst is the most critical decision in developing a robust synthesis. Traditional methods often have limitations that alternative catalysts can overcome. This section provides a framework for selecting a catalyst based on your specific experimental needs, from functional group tolerance to green chemistry considerations.
Catalyst Comparison Overview
The table below summarizes the key characteristics of emerging alternative catalysts relevant to furo[3,4-c]pyrrole synthesis or the construction of similar fused pyrrole systems.
| Catalyst System | Key Advantages | Common Limitations | Cost Factor | Ideal Application Scenario |
| Gold (Au) | High efficiency for alkyne activation, mild reaction conditions, excellent functional group tolerance.[1][2][3] | High cost, sensitivity to impurities, potential for catalyst deactivation. | High | Late-stage functionalization of complex molecules where mildness and selectivity are paramount. |
| Iron (Fe) | Low cost, environmentally benign, readily available, versatile reactivity.[4][5] | Can require higher catalyst loading, may be less selective than noble metals, potential for radical side reactions.[4] | Low | Large-scale synthesis, early-stage route development, and "green" chemistry initiatives. |
| Photocatalysis | Extremely mild conditions (room temp, visible light), unique reaction pathways via single-electron transfer, high functional group compatibility.[6][7][8][[“]] | Requires specialized photoreactor setup, can be sensitive to oxygen, reaction quantum yields can be variable. | Moderate | Synthesis of novel analogs, late-stage C-H functionalization, and exploring unconventional bond disconnections. |
| Organocatalysis | Metal-free ("green"), low toxicity, often insensitive to air and moisture, readily available catalysts (e.g., amino acids, thioureas).[10] | Can require high catalyst loading, may have a narrower substrate scope compared to metal catalysts. | Low-Moderate | Syntheses where metal contamination is a critical concern (e.g., final API steps). |
Decision-Making Workflow for Catalyst Selection
This workflow helps navigate the catalyst selection process based on key project priorities.
Caption: Catalyst selection workflow based on project priorities.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common inquiries when transitioning to alternative catalytic systems for furo[3,4-c]pyrrole synthesis.
Q1: My traditional synthesis (e.g., multi-step classical methods) gives low yields with complex substrates. How can a gold-catalyzed cascade reaction help?
A1: Gold(I) catalysts are exceptionally π-acidic, making them highly effective at activating alkynes and allenes for nucleophilic attack under very mild conditions. For a furo[3,4-c]pyrrole synthesis, a potential gold-catalyzed strategy could involve an intramolecular hydroamination/cyclization cascade.[3] This approach is powerful because it forms multiple bonds in a single, atom-economical step from a suitably functionalized precursor. The mildness of gold catalysis ensures that sensitive functional groups on your complex substrate, which might be degraded under harsh acidic or basic conditions of classical syntheses, remain intact, leading to higher yields of the desired product.[2][3]
Q2: What are the main safety and handling differences between iron and gold catalysts?
A2: Iron catalysts, such as iron(III) chloride (FeCl₃), are generally inexpensive and robust but can be highly hygroscopic and corrosive.[4] While less toxic than many heavy metals, proper handling in a fume hood is necessary. Gold catalysts, like (Ph₃P)AuCl/AgOTf, are typically air-stable solids and used in much smaller quantities (0.5-5 mol%). They are not particularly hazardous but their high cost necessitates careful handling to avoid waste. The primary difference is scale and cost-per-reaction: iron is suited for large-scale work where cost is a driver, while gold is reserved for high-value transformations where efficiency and mildness are critical.[2][4]
Q3: Can photocatalysis really be used to construct the furo[3,4-c]pyrrole core? It seems too mild.
A3: Absolutely. The power of photocatalysis lies in its ability to generate highly reactive intermediates (like radical ions) from stable precursors using low-energy visible light.[6][7][[“]] For instance, a recent breakthrough demonstrated a direct furan-to-pyrrole conversion via photocatalysis, swapping the oxygen atom for a nitrogen nucleophile.[6][7][[“]] A similar strategy could be envisioned where a pre-formed furan is converted to the furo[3,4-c]pyrrole scaffold. Another approach involves using a photocatalyst to enable a [3+2] cycloaddition under conditions that are not thermally accessible. The mild, room-temperature nature of these reactions is a significant advantage, often leading to cleaner reaction profiles and access to uniquely substituted products.[8]
Section 3: Troubleshooting Guides
Even with advanced catalysts, experimental challenges can arise. The following guides address specific issues for different catalytic systems.
Guide 1: Gold-Catalyzed Cyclizations
Gold catalysts are powerful but sensitive. Most issues stem from catalyst deactivation or suboptimal reaction setup.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst Deactivation: Trace water or coordinating solvents/impurities (e.g., amines, thiols) in the starting material are interfering. 2. Inactive Catalyst: The silver salt co-catalyst (e.g., AgOTf) may be degraded, or the active cationic gold species was not formed. | 1. Rigorous Drying: Dry solvents over molecular sieves. Ensure starting materials are anhydrous. Use of additives like MgO or molecular sieves can scavenge water in situ.[3] 2. Check Catalyst Activation: Use fresh, high-purity silver salt. Protect the reaction from light if the silver salt is light-sensitive. Consider pre-forming the active catalyst before adding the substrate. |
| Formation of Byproducts (e.g., Hydrated Alkyne) | 1. Insufficient Nucleophilicity: The intramolecular nucleophile (e.g., an amine) is not competing effectively with trace water for addition to the gold-activated alkyne. 2. Incorrect Counterion: The counterion of the gold catalyst can significantly affect its reactivity and stability. | 1. Optimize Reaction Conditions: Screen different non-coordinating solvents (e.g., Dichloromethane, Toluene, Dioxane). A slight increase in temperature may favor the desired intramolecular cyclization. 2. Screen Counterions: Test different silver salts (e.g., AgSbF₆, AgNTf₂) to tune the Lewis acidity and reactivity of the gold center. |
| Reaction Stalls at Intermediate Stage | 1. Product Inhibition: The furo[3,4-c]pyrrole product, being a Lewis basic heterocycle, may coordinate to the gold catalyst and inhibit turnover. 2. Catalyst Decomposition: The active gold species may be unstable under the reaction conditions over time, leading to the formation of gold nanoparticles (visible as a black precipitate). | 1. Lower Catalyst Loading: Try running the reaction with a lower catalyst loading to minimize the concentration of the inhibited species. 2. Use a More Robust Ligand: Switch to a bulkier or more electron-donating phosphine or N-heterocyclic carbene (NHC) ligand on the gold precursor to increase catalyst stability. |
Guide 2: Iron-Catalyzed Cross-Couplings/Annulations
Iron catalysis is robust but can sometimes suffer from a lack of selectivity or require careful optimization of redox states.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield / Complex Mixture | 1. Incorrect Iron Oxidation State: The active catalytic species may require a specific oxidation state (e.g., Fe(0), Fe(II), Fe(III)) which is not being maintained.[5] 2. Radical Side Reactions: Iron can promote single-electron transfer (SET) pathways, leading to undesired radical-based byproducts.[4] | 1. Additives: Include additives to stabilize the desired oxidation state. For example, a mild reductant might be needed for an Fe(0) cycle, or an oxidant for an Fe(III) cycle. 2. Radical Trap/Solvent Choice: Add a radical scavenger like TEMPO to test for radical pathways. Changing the solvent can also disfavor SET processes. |
| Poor Regioselectivity | 1. Steric vs. Electronic Control: The reaction may be sensitive to both steric and electronic factors, with neither being dominant under the current conditions. | 1. Modify Substrate: Alter the electronic nature of substituents on the starting materials (e.g., add electron-withdrawing or -donating groups) to favor one pathway. 2. Ligand Screening: If using a ligated iron catalyst, screen ligands with different steric and electronic properties to influence the regiochemical outcome. |
| Reaction Fails to Initiate | 1. Inactive Pre-catalyst: The iron salt used is not forming the active catalyst under the reaction conditions. 2. Presence of Inhibitors: Strong chelating groups in the substrate may be binding irreversibly to the iron center. | 1. Pre-activation: Try pre-stirring the iron salt with any ligands or additives before introducing the main substrates. 2. Protect Problematic Groups: Temporarily protect any strong chelating functional groups (e.g., catechols, 1,2-diamines) on your substrate. |
Guide 3: Photocatalytic Transformations
Photocatalysis offers unique opportunities but requires attention to the specific parameters of light-induced reactions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Reaction | 1. Spectral Mismatch: The emission spectrum of your light source (e.g., Blue LED) does not overlap with the absorption spectrum of the photocatalyst. 2. Quenching: Oxygen is a highly efficient quencher of excited-state photocatalysts. The substrate itself or the solvent could also be quenching the catalyst. | 1. Match Light Source to Catalyst: Check the UV-Vis absorption spectrum of your photocatalyst and ensure your LED's wavelength is appropriate. 2. Rigorous Degassing: Degas the reaction mixture thoroughly using a freeze-pump-thaw cycle (3-4 times) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. |
| Low Quantum Yield (Slow Reaction) | 1. Inefficient Electron Transfer: The redox potential of the substrate is not well-matched with the excited-state potential of the photocatalyst. 2. Back Electron Transfer: The initial radical ions may recombine faster than they can react productively. | 1. Screen Photocatalysts: Choose a catalyst with a more suitable excited-state redox potential (e.g., a more oxidizing or reducing catalyst). 2. Add a Sacrificial Agent/Mediator: A sacrificial electron donor or acceptor can prevent back electron transfer and improve catalytic turnover. |
| Byproduct from Substrate Decomposition | 1. Over-Irradiation: Prolonged exposure to light can cause decomposition of the starting materials or the desired product. 2. Undesired Radical Pathways: The generated radical intermediates are reacting via an unintended pathway. | 1. Monitor Reaction Closely: Follow the reaction by TLC or LCMS and stop it as soon as the starting material is consumed. 2. Change Solvent/Concentration: Altering the solvent or reaction concentration can influence the lifetime and reaction pathway of radical intermediates. |
Section 4: Experimental Protocol Example
This section provides a representative protocol for a modern catalytic reaction relevant to the synthesis of fused pyrroles, based on published methodologies.
Protocol: Gold-Catalyzed Cascade Synthesis of a Fused Pyrrole
This protocol is adapted from methodologies used for synthesizing multisubstituted pyrroles via a gold-catalyzed hydroamination/cyclization cascade.[3] It should be optimized for the specific furo[3,4-c]pyrrole target.
Objective: To synthesize a substituted furo[3,4-c]pyrrole derivative from a suitable alkynyl furan precursor via a gold-catalyzed intramolecular cyclization.
Caption: Experimental workflow for a gold-catalyzed cyclization.
Step-by-Step Methodology:
-
Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the alkynyl furan starting material (0.2 mmol, 1.0 equiv) and magnesium oxide (MgO) (16 mg, 0.4 mmol, 2.0 equiv).
-
Solvent Addition: Place the vial under an inert atmosphere (Argon or Nitrogen) and add anhydrous 1,4-dioxane (2.0 mL).
-
Catalyst Addition: In a separate vial, prepare a stock solution of the gold catalyst (e.g., [(JohnPhos)Au(MeCN)]SbF₆). Add the appropriate amount of the catalyst solution (0.004 mmol, 2 mol%) to the reaction vial via syringe.
-
Reaction: Tightly cap the vial and place it in a preheated oil bath or heating block at 80 °C. Stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LCMS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is fully consumed, remove the vial from the heat and allow it to cool to room temperature. Dilute the mixture with dichloromethane (DCM).
-
Filtration: Filter the mixture through a short pad of Celite® to remove the MgO and any precipitated catalyst. Wash the pad with additional DCM.
-
Purification: Combine the filtrates and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure furo[3,4-c]pyrrole product.
References
-
Borkotoki, B., et al. (2018). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules. Available at: [Link]
-
Malik, A. A., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. Available at: [Link]
-
Zhang, J., & Schmalz, H.-G. (2006). One-Pot Synthesis of Fused Pyrroles via a Key Gold Catalysis-Triggered Cascade. Angewandte Chemie International Edition. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Martínez-Vargas, A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules. Available at: [Link]
-
Kim, D., et al. (2024). Photocatalytic furan-to-pyrrole conversion. Science. Available at: [Link]
-
Kim, D., et al. (2024). Photocatalytic furan-to-pyrrole conversion. Semantic Scholar. Available at: [Link]
-
Wang, Y., et al. (2021). Iron‐Catalyzed Synthesis of Pyrrole Derivatives and Related Five‐Membered Azacycles. European Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Photochemical formation of furo‐pyrrole motif via three component reaction of aryl diazoacetates, aldehydes, and maleimides. ResearchGate. Available at: [Link]
-
Li, X., et al. (2015). Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade. Organic Letters. Available at: [Link]
-
Singh, G., & Singh, M. (2023). A short review on the synthesis of pyrrolo[3,4-c]coumarins an isolamellarin-B scaffolds. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Consensus. (2024). Photocatalytic furan-to-pyrrole conversion. Consensus. Available at: [Link]
-
Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Kumar, R., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances. Available at: [Link]
-
Malik, A. A., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. Available at: [Link]
-
Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters. Available at: [Link]
-
SciSpace. (n.d.). Recent Advances in the Synthesis of Pyrroles. SciSpace. Available at: [Link]
-
Michlik, S., & Kempe, R. (2013). A sustainable catalytic pyrrole synthesis. Nature Chemistry. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]
-
Ghorai, M. K., et al. (2017). Iron-Catalyzed Sustainable Synthesis of Pyrrole. The Journal of Organic Chemistry. Available at: [Link]
-
Philkhana, S. C., et al. (2021). Recent Advancements in Pyrrole Synthesis. Synthesis. Available at: [Link]
-
Gockel, B., et al. (2010). Counterion Effects in a Gold-Catalyzed Synthesis of Pyrroles from Alkynyl Aziridines. Organic Letters. Available at: [Link]
-
IJPREMS. (2025). RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. International Journal of Progressive Research in Engineering Management and Science. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrole compounds catalyzed by iron. ResearchGate. Available at: [Link]
-
Lu, L., et al. (2017). Cercosporin-photocatalyzed sp3 (C–H) activation for the synthesis of pyrrolo[3,4-c]quinolones. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrroles. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Chemistry Portal. Available at: [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]
Sources
- 1. One-Pot Synthesis of Fused Pyrroles via a Key Gold Catalysis-Triggered Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole synthesis [organic-chemistry.org]
- 3. Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Iron-Catalyzed Sustainable Synthesis of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocatalytic furan-to-pyrrole conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photocatalytic furan-to-pyrrole conversion | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. Recent approaches in the organocatalytic synthesis of pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Furo[3,4-c]pyrrole Synthesis: A Technical Support Guide to Mastering Stereochemistry
Welcome to the technical support center for the stereoselective synthesis of furo[3,4-c]pyrroles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemical outcomes in this valuable heterocyclic scaffold. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of solvent effects, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
Section 1: Troubleshooting Guide - Navigating Stereochemical Challenges
This section is formatted as a series of common problems encountered during the synthesis of furo[3,4-c]pyrroles, followed by detailed explanations and actionable solutions.
Issue 1: My 1,3-Dipolar Cycloaddition Yields a Low Diastereomeric Ratio (d.r.). What's Going Wrong and How Can I Fix It?
Answer:
A low diastereomeric ratio is a frequent challenge in the synthesis of furo[3,4-c]pyrroles via 1,3-dipolar cycloaddition of azomethine ylides. The root cause often lies in the subtle energetics of the transition states leading to the different diastereomers. The solvent plays a pivotal role in stabilizing or destabilizing these transition states, thereby influencing the stereochemical pathway of the reaction.
Causality Explained:
The 1,3-dipolar cycloaddition reaction proceeds through a concerted or stepwise mechanism, and the geometry of the transition state dictates the stereochemistry of the final product. Solvents can influence the transition state in several ways:
-
Polarity and Dipole Moment: Polar solvents can stabilize polar transition states more effectively than nonpolar solvents. If the transition state leading to the desired diastereomer has a larger dipole moment, a more polar solvent will accelerate its formation, thus improving the diastereomeric ratio. Conversely, if the undesired diastereomer's transition state is more polar, a polar solvent will favor its formation.
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) can form hydrogen bonds with the reactants or intermediates, which can alter their conformation and reactivity, thereby influencing the facial selectivity of the cycloaddition.
-
Specific Solute-Solvent Interactions: Non-polar, aromatic solvents like toluene can engage in π-stacking interactions with aromatic moieties in the reactants, which can organize the transition state assembly and enhance stereoselectivity.
Troubleshooting Workflow:
-
Systematic Solvent Screening: The most effective initial step is to perform a systematic screen of solvents with varying polarities and properties. It is crucial to keep all other reaction parameters (temperature, concentration, catalyst) constant to isolate the effect of the solvent.
-
Data-Driven Approach: Consider the following hypothetical example of a solvent screen for the synthesis of a furo[3,4-c]pyrrole derivative:
-
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (exo:endo) | Yield (%) |
| 1 | Toluene | 2.4 | 90:10 | 85 |
| 2 | Dichloromethane (DCM) | 9.1 | 75:25 | 92 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 80:20 | 88 |
| 4 | Acetonitrile (MeCN) | 37.5 | 60:40 | 75 |
| 5 | Ethanol (EtOH) | 24.6 | 55:45 | 68 |
-
Temperature Optimization: Once a promising solvent is identified, further optimization of the reaction temperature can refine the diastereoselectivity. Lowering the temperature often increases the energy difference between the diastereomeric transition states, leading to higher selectivity.
-
Catalyst/Additive Modification: In catalyzed reactions, the interplay between the solvent and the catalyst is critical. Some catalysts may exhibit higher stereocontrol in specific solvents. Lewis acid or base additives can also influence the reaction's stereochemical course.
Experimental Protocol: Solvent Screening for Diastereoselectivity Optimization
-
Preparation: Set up five identical reaction vessels (e.g., microwave vials or small round-bottom flasks) equipped with magnetic stir bars.
-
Reagent Addition: To each vessel, add the dipolarophile (1.0 eq) and the precursor for the azomethine ylide (e.g., an imine or an amino acid ester, 1.1 eq).
-
Solvent Addition: To each vessel, add one of the selected solvents (Toluene, DCM, THF, MeCN, EtOH) to achieve the desired concentration (e.g., 0.1 M).
-
Initiation: If the reaction is catalyzed, add the catalyst (e.g., a silver or copper salt) to each vessel. If the reaction is thermal, place the vessels in a pre-heated oil bath or heating block.
-
Monitoring: Stir the reactions at a constant temperature and monitor their progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reactions appropriately and perform a standard aqueous work-up.
-
Analysis: After purification (e.g., by column chromatography), determine the diastereomeric ratio of the product from each reaction using ¹H NMR spectroscopy by integrating well-resolved, characteristic signals for each diastereomer.
Issue 2: My Enantioselective Synthesis is Giving a Low Enantiomeric Excess (e.e.). How Can Solvent Choice Impact This?
Answer:
In enantioselective catalysis, the solvent is not merely a medium but an active participant in the chiral environment of the reaction. A suboptimal solvent can interfere with the catalyst-substrate complex, leading to a decrease in enantiomeric excess.
Causality Explained:
-
Catalyst Solvation: The solvent can solvate the chiral catalyst, potentially altering its conformation and the accessibility of its active site. A well-chosen solvent will ensure the catalyst adopts the optimal geometry for stereochemical induction.
-
Coordination Competition: Coordinating solvents (e.g., THF, MeCN) can sometimes compete with the substrate for binding to the metal center of a Lewis acid catalyst. This can disrupt the formation of the highly organized, chiral transition state necessary for high enantioselectivity.
-
Solvent-Substrate Interactions: As with diastereoselectivity, specific interactions between the solvent and the substrate or intermediate can influence the trajectory of the reaction, either reinforcing or undermining the stereochemical control exerted by the chiral catalyst.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low enantiomeric excess in furo[3,4-c]pyrrole synthesis.
Case Study:
In a study on the enantioselective intramolecular 1,3-dipolar cycloaddition to form fluorinated pyrrolidines, a solvent screen was performed. The reaction in CH₂Cl₂ with KOtBu as a base gave the product with 93% e.e.[1]. However, switching to THF or toluene resulted in a decrease in both yield and enantioselectivity[1]. This highlights the sensitivity of enantioselective transformations to the solvent environment.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the 1,3-dipolar cycloaddition synthesis of furo[3,4-c]pyrroles and how does the solvent intervene?
A1: The most common route involves the [3+2] cycloaddition of an azomethine ylide (the 1,3-dipole) with a suitable dipolarophile, often an activated alkene or alkyne. The furo[3,4-c]pyrrole core is typically formed from an intramolecular cycloaddition or a multicomponent reaction where one of the reactants contains the furanoid precursor.
Caption: The role of the solvent in the transition state of a 1,3-dipolar cycloaddition.
The solvent's role is to create the energetic landscape for the reaction. It solvates the reactants, intermediates, and the transition state. The extent of this solvation can lower or raise the activation energy barrier, thereby influencing the reaction rate and the stereochemical outcome by differentially stabilizing the transition states leading to different stereoisomers.
Q2: Are there any general rules for selecting a solvent to achieve a specific stereochemical outcome?
A2: While there are no universally applicable "golden rules," some guiding principles can be followed:
-
Start with Less Polar Solvents: For many cycloaddition reactions, non-polar or weakly polar, non-coordinating solvents like toluene, hexane, or dichloromethane often provide a "default" environment that minimizes interference with the desired stereochemical pathway.
-
Consider Protic vs. Aprotic: If your substrates or intermediates can participate in hydrogen bonding, the choice between a protic (e.g., EtOH, MeOH) and an aprotic (e.g., THF, MeCN) solvent can be critical. Protic solvents may enforce a more rigid conformation, leading to higher stereoselectivity.
-
"Green" Solvent Considerations: In the context of drug development and process chemistry, consider environmentally benign solvents like ethanol, 2-MeTHF, or even water, if the reaction is compatible. Sometimes, these solvents can offer surprising and favorable effects on stereoselectivity. For instance, in some syntheses of chromeno[3,4-c]pyrrole cores, the use of ethanol as a solvent was found to be effective.[2]
Q3: How do I accurately determine the diastereomeric or enantiomeric ratio of my product?
A3: The most common and reliable method for determining the diastereomeric ratio is high-field ¹H NMR spectroscopy. Diastereomers are distinct compounds with different physical properties, and they will typically exhibit unique, well-resolved signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, you can calculate the ratio.
For determining enantiomeric excess, you will need a chiral analytical technique, as enantiomers have identical NMR spectra in an achiral solvent. The standard methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, enantiomers will have different retention times, allowing for their separation and quantification.
-
Chiral Gas Chromatography (GC): Similar to HPLC but for volatile compounds.
-
NMR with a Chiral Shift Reagent: Adding a chiral lanthanide shift reagent can induce diastereomeric complexes that have distinct NMR signals for each enantiomer, allowing for their quantification.
References
-
Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Chemical Communications, 2021 , 57(75), pp. 9482-9485. [Link]
-
Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Molecules, 2022 , 27(23), 8496. [Link]
Sources
Validation & Comparative
A Tale of Two Scaffolds: A Comparative Guide to Hexahydro-1H-furo[3,4-c]pyrrole and Piperidine in Modern Drug Design
Introduction: The Strategic Choice of a Core Scaffold
In the intricate world of medicinal chemistry, the selection of a core molecular scaffold is a decision of paramount importance. It dictates the three-dimensional arrangement of pharmacophoric elements, governs physicochemical properties, and ultimately shapes the biological activity and pharmacokinetic profile of a drug candidate. Among the pantheon of nitrogen-containing heterocycles, the six-membered piperidine ring is a titan—a ubiquitous and validated "privileged scaffold" found in hundreds of approved drugs.[1][2] However, the relentless pursuit of novel chemical space and improved drug properties has driven the exploration of more complex, rigid, and three-dimensional structures.
This guide provides an in-depth, data-driven comparison between the classical piperidine scaffold and the rigid, bicyclic hexahydro-1H-furo[3,4-c]pyrrole scaffold. We will dissect their structural nuances, compare their physicochemical properties, and provide experimental context to guide researchers, scientists, and drug development professionals in making informed decisions for their discovery programs.
The Flexible Workhorse: The Piperidine Scaffold
The piperidine ring is a saturated six-membered heterocycle that has been a cornerstone of medicinal chemistry for decades.[3][4] Its prevalence is a testament to its synthetic accessibility, chemical stability, and versatile nature.
-
Structural and Conformational Properties: Piperidine predominantly adopts a stable, low-energy chair conformation. This provides a reliable three-dimensional framework for orienting substituents in well-defined axial and equatorial positions. However, this chair can undergo ring-flipping, affording a degree of conformational flexibility that can be advantageous for adapting to the binding sites of diverse biological targets.[2][5]
-
Physicochemical Impact: The basic nitrogen atom (pKa ~11.2) is crucial for forming salt bridges with acidic residues in protein targets and for modulating aqueous solubility.[6] The overall scaffold is relatively lipophilic, a property that can be fine-tuned through substitution to optimize membrane permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[2][7][8]
Caption: The structure of the piperidine ring.
The Rigid Navigator: The Hexahydro-1H-furo[3,4-c]pyrrole Scaffold
The hexahydro-1H-furo[3,4-c]pyrrole is a fused bicyclic system that can be viewed as a conformationally locked analog of a substituted pyrrolidine or a more complex piperidine bioisostere. Its rigidity and defined three-dimensional shape offer distinct advantages in drug design.
-
Structural and Conformational Properties: Unlike the flexible piperidine, the fused ring system of hexahydro-1H-furo[3,4-c]pyrrole dramatically restricts conformational freedom. This rigidity can pre-organize the molecule into a bioactive conformation, potentially leading to a significant increase in binding affinity and selectivity by reducing the entropic penalty of binding.[9][10]
-
Physicochemical Impact: The scaffold introduces an ether oxygen atom, which can act as a hydrogen bond acceptor and modulate local polarity and aqueous solubility.[9] Its compact, bicyclic nature increases the fraction of sp3-hybridized carbons, a molecular descriptor often associated with improved clinical success rates—a concept known as "escaping flatland."[9]
Caption: The structure of the hexahydro-1H-furo[3,4-c]pyrrole scaffold.
Head-to-Head Comparison: Physicochemical Properties
The choice between these scaffolds is often a trade-off between flexibility and rigidity, lipophilicity, and synthetic tractability. The following table summarizes their key computed physicochemical properties.
| Property | Piperidine | Hexahydro-1H-furo[3,4-c]pyrrole | Causality and Drug Design Implications |
| Molecular Formula | C₅H₁₁N | C₆H₁₁NO | The furo-pyrrole scaffold has a higher atom count and incorporates an oxygen atom, offering an additional point for hydrogen bonding. |
| Molecular Weight | 85.15 g/mol | 113.16 g/mol [11][12] | Increased molecular weight for the bicyclic system is a key consideration for maintaining "rule-of-five" compliance. |
| XLogP3 | 0.8 | -0.3[11] | The furo-pyrrole scaffold is significantly less lipophilic (more hydrophilic) due to the ether oxygen, which can be leveraged to improve solubility and reduce off-target hydrophobic interactions. |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | 21.3 Ų[11] | The higher TPSA of the furo-pyrrole scaffold reflects the presence of the polar ether oxygen, suggesting potentially different cell permeability and transport properties. |
| Rotatable Bond Count | 0 | 0 | Both core scaffolds are rigid. Flexibility is introduced via substituents. The key difference is the inherent conformational flexibility of the piperidine ring itself versus the locked bicyclic core. |
| Conformational Flexibility | Flexible (Chair Flip)[5] | Rigid/Locked | Piperidine: Useful for initial screening or when the target's binding conformation is unknown. Furo-pyrrole: Ideal for potency optimization when a specific conformation is known to be active, reducing off-target binding.[10] |
Application in Drug Design: Performance and Case Studies
The true test of a scaffold lies in its performance within a drug molecule. While direct comparisons in a single chemical series are rare in public literature, we can analyze the strategic reasons for their deployment.
The Piperidine Advantage: Versatility and Precedent
Piperidine's value is demonstrated by its presence in numerous blockbuster drugs across diverse therapeutic areas, from CNS disorders (e.g., methylphenidate, risperidone) to oncology (e.g., niraparib).[2][3][13] Its role is often to act as a basic handle for receptor interaction and to provide a non-planar exit vector for substituents to explore binding pockets.[2][8]
The Furo-Pyrrole Advantage: Potency, Selectivity, and Novelty
Rigid scaffolds like hexahydro-1H-furo[3,4-c]pyrrole are often employed in later-stage lead optimization to address specific challenges. The strategy of replacing a flexible ring like piperidine with a rigid bicyclic analog is a powerful tool to enhance potency and improve ADME properties.[9][14]
Case Study: Bioisosteric Replacement of Piperidine
Consider a hypothetical lead compound for a kinase target containing a 4-substituted piperidine. The piperidine provides a basic nitrogen for a key salt-bridge interaction.
-
Problem: The lead compound shows moderate potency (IC₅₀ = 200 nM) and suffers from rapid metabolism, likely via oxidation of the carbons adjacent to the piperidine nitrogen.[5]
-
Hypothesis: Replacing the piperidine with a rigid bioisostere like hexahydro-1H-furo[3,4-c]pyrrole could lock the key substituent in the optimal binding orientation and shield the nitrogen from metabolic enzymes.
-
Expected Outcome:
| Scaffold | Potency (IC₅₀) | Metabolic Stability (t½ in HLM) | Rationale |
| Piperidine | 200 nM | 15 min | The flexible ring allows for multiple binding modes, some of which are non-productive. The exposed C-H bonds adjacent to the nitrogen are metabolic "soft spots."[5] |
| Hexahydro-1H-furo[3,4-c]pyrrole | 20 nM | >60 min | The rigid scaffold forces the molecule into the bioactive conformation, improving potency. The bicyclic structure sterically hinders access of metabolic enzymes to the nitrogen and adjacent carbons.[10][14] |
This type of "scaffold hopping" is a well-established strategy. For instance, replacing piperidine with bridged analogs has been shown to improve aqueous solubility and provide novel intellectual property.[9]
Experimental Protocols
Trustworthy protocols are the foundation of reproducible science. Below are representative methodologies for the synthesis of these scaffolds and their evaluation.
Protocol 1: General Synthesis of N-Substituted Piperidines via Reductive Amination
This protocol describes a standard, robust method for synthesizing a substituted piperidine from a corresponding ketone.
-
Reaction Setup: To a solution of the desired ketone (1.0 eq) and piperidin-4-one (1.1 eq) in dichloroethane (0.2 M) in a round-bottom flask, add acetic acid (2.0 eq).
-
Reducing Agent Addition: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality: This milder reducing agent is selective for the iminium ion formed in situ and is compatible with many functional groups.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted piperidine.
Protocol 2: Synthesis of the Hexahydro-1H-furo[3,4-c]pyrrole Core
The synthesis of this bicyclic scaffold is more complex and often requires a multi-step sequence. The following is a conceptual outline based on common strategies.
Caption: Conceptual workflow for the synthesis of the furo-pyrrole scaffold.
A detailed, specific synthesis would be highly dependent on the desired substitution pattern and is beyond the scope of this general guide. Researchers should consult specialized synthetic literature for precise conditions.[15]
Protocol 3: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This self-validating protocol is essential for comparing the metabolic liabilities of different scaffolds.
-
Reagent Preparation: Prepare a 1 mg/mL stock of pooled HLM in a phosphate buffer (pH 7.4). Prepare a 1 mM stock solution of the test compound (and a positive control, e.g., testosterone) in DMSO. Prepare an NADPH regenerating system solution.
-
Incubation: In a 96-well plate, pre-warm the HLM solution to 37°C. Add the test compound to achieve a final concentration of 1 µM.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Causality: NADPH is a required cofactor for cytochrome P450 enzymes, the primary drivers of Phase I metabolism. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a 2:1 mixture of acetonitrile:methanol containing an internal standard.
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line provides the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k. A longer half-life indicates greater metabolic stability.
Strategic Scaffold Selection: A Decision Framework
The choice between a flexible monocycle and a rigid bicycle is a strategic decision. The following workflow can guide this process.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | CID 21421150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Pyrrole synthesis [organic-chemistry.org]
A Comparative Guide to the Biological Activities of Furo[3,4-c]pyrrole and Azabicycloalkane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is paramount to the discovery of new therapeutic agents. This guide provides a detailed comparative analysis of the biological activities of two promising classes of compounds: furo[3,4-c]pyrrole derivatives and azabicycloalkane derivatives. By synthesizing data from various studies, we aim to offer an objective overview of their performance in key therapeutic areas, supported by experimental data and mechanistic insights.
Introduction to the Scaffolds
Furo[3,4-c]pyrrole Derivatives: This class of compounds features a fused ring system consisting of a furan and a pyrrole ring. The pyrrole nucleus is a well-established pharmacophore found in numerous natural products and clinically approved drugs, known for a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The fusion of a furan ring to the pyrrole core creates a unique chemical architecture with distinct electronic and steric properties, offering opportunities for novel biological interactions.
Azabicycloalkane Derivatives: These are bicyclic compounds containing at least one nitrogen atom in the bridgehead or non-bridgehead position. Their rigid, three-dimensional structure provides a conformationally constrained scaffold that can lead to high receptor affinity and selectivity. Azabicycloalkanes are often designed as mimics of natural alkaloids and have shown significant potential in modulating targets within the central nervous system (CNS), particularly as analgesic and neuroprotective agents.
Comparative Biological Activity: A Tale of Two Scaffolds
While a head-to-head clinical comparison of these two compound classes is not yet available, a review of the preclinical data reveals distinct yet occasionally overlapping therapeutic potential. The primary areas of biological activity for furo[3,4-c]pyrrole derivatives appear to be in anticancer and kinase inhibition , with emerging evidence for analgesic effects. In contrast, azabicycloalkane derivatives have been more extensively studied for their analgesic properties and as modulators of nicotinic acetylcholine receptors (nAChRs) , with some derivatives also showing anticancer activity.
Anticancer Activity
Both furo[3,4-c]pyrrole and azabicycloalkane derivatives have demonstrated cytotoxic effects against various cancer cell lines. However, their primary mechanisms of action appear to differ.
Furo[3,4-c]pyrrole Derivatives as Anticancer Agents:
Many furo[3,4-c]pyrrole-dione derivatives and related pyrrole compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] For instance, certain pyrrole derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key players in tumor growth and angiogenesis.[1] The proposed mechanism often involves competitive inhibition at the ATP-binding site of the kinase.
Azabicycloalkane Derivatives as Anticancer Agents:
The anticancer activity of azabicycloalkane derivatives is less extensively characterized but appears to involve different mechanisms. Some studies suggest that their cytotoxic effects may be linked to the modulation of signaling pathways involved in cell proliferation and apoptosis, though the precise molecular targets are not always well-defined.
Comparative Anticancer Activity Data:
The following table summarizes the in vitro anticancer activity (IC50 values) of representative furo[3,4-c]pyrrole and azabicycloalkane derivatives against various human cancer cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furo[3,4-c]pyrrole related | Benzo[a]phenazine derivative | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [2] |
| Furo[3,4-c]pyrrole related | Thiazole derivative | Various | < 100 | [3] |
| Furo[3,4-c]pyrrole related | Indole-pyrrole hybrid | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 1.27 - 2.68 | [4] |
| Azabicycloalkane related | Bicyclic phloroglucinol derivative | A549, HepG2, MCF-7 | < 5-FU | [5] |
| Azabicycloalkane related | Quinoline-chalcone derivative | MGC-803, HCT-116, MCF-7 | 1.38 - 5.34 | [5] |
| Azabicycloalkane related | Benzimidazole-chalcone derivative | MCF-7, OVCAR-3 | < Cisplatin | [6] |
Analgesic Activity
Both classes of compounds have shown promise as analgesic agents, a key area of overlapping biological activity.
Furo[3,4-c]pyrrole Derivatives with Analgesic Potential:
Derivatives of pyrrolo[3,4-c]pyridines and pyrrolo[3,4-d]pyridazinones, which are structurally related to furo[3,4-c]pyrroles, have demonstrated significant analgesic effects in preclinical models.[2][3] For instance, certain pyrrolo[3,4-c]pyridine-1,3(2H)-diones have shown potent activity in the writhing test, with ED50 values in the sub-milligram per kilogram range.[2] Some pyrrole derivatives have also exhibited dose-dependent analgesic activity comparable to or better than acetylsalicylic acid.[7]
Azabicycloalkane Derivatives as Analgesics:
The analgesic properties of azabicycloalkanes are well-documented, with many derivatives designed as analogs of opioid analgesics.[8][9] For example, a series of 5-(4-hydroxyphenyl)-2-azabicyclo[3.2.1]octanes showed moderate to good activity in the phenylquinone writhing assay, with some compounds being twice as active as morphine.[10]
Comparative Analgesic Activity Data:
| Compound Class | Derivative | Analgesic Test | ED50 (mg/kg) | Reference |
| Pyrrolo[3,4-c]pyridine | Imide 34c | Writhing test | 0.78 | [2] |
| Pyrrolo[3,4-d]pyridazinone | Compound 4c,e,f | Hot plate test | 3-5 times higher than morphine | [3] |
| Azabicycloalkane | N,N'-di(4,5-dihydro-1H-imidazol-2-yl)-3-aza-1,6-hexanediamine 2a | Acetic acid-induced writhing test & Hot-plate test | - | [4] |
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Modulation of nAChRs is a hallmark of many azabicycloalkane derivatives, while some recent evidence suggests that pyrrole-based compounds may also interact with these receptors.
Azabicycloalkane Derivatives as nAChR Modulators:
The rigid structure of azabicycloalkanes makes them excellent scaffolds for designing ligands that can selectively target different subtypes of nAChRs.[11] These receptors are involved in a wide range of physiological processes in the CNS, and their modulation has therapeutic potential for treating neurological disorders, pain, and addiction. Both agonists and antagonists of nAChRs have been developed from azabicycloalkane scaffolds.
Furo[3,4-c]pyrrole Derivatives and nAChRs:
While less common, there are reports of pyrrole derivatives acting as modulators of nAChRs. A patent application, for instance, claims pyrrole derivatives as modulators of the α7 nAChR for the treatment of neurodegenerative disorders.[12] Another study investigated boron-containing nicotine analogues with a pyrrole-like structure for their binding affinities to α4β2 and α7 nicotinic receptors.[13] This suggests a potential, though less explored, area of convergence in the biological activities of these two compound classes.
Mechanistic Insights and Signaling Pathways
Furo[3,4-c]pyrrole Derivatives and Kinase Inhibition
The anticancer activity of many furo[3,4-c]pyrrole derivatives is attributed to their ability to inhibit protein kinases. A key signaling pathway often targeted is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of furo[3,4-c]pyrrole derivatives.
Azabicycloalkane Derivatives and Nicotinic Acetylcholine Receptor Signaling
Azabicycloalkane derivatives often exert their effects by modulating the function of nAChRs, which are ligand-gated ion channels. Activation of these receptors by agonists leads to the influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and the activation of downstream signaling cascades.
Figure 2: Simplified nicotinic acetylcholine receptor signaling pathway and modulation by azabicycloalkane derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the biological activities discussed, detailed experimental protocols are essential. Below are representative protocols for key assays.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of furo[3,4-c]pyrrole derivatives as kinase inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Kinase inhibitor (positive control)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Reaction Setup: In a multi-well plate, add the kinase enzyme, the specific substrate, and the test compound or control at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Figure 3: General workflow for an in vitro kinase inhibition assay.
Radioligand Binding Assay for nAChR Modulation
This assay is used to determine the binding affinity of azabicycloalkane derivatives to nicotinic acetylcholine receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific nAChR subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest
-
Radiolabeled ligand (e.g., [3H]epibatidine)
-
Unlabeled test compound (azabicycloalkane derivative)
-
Binding buffer (e.g., Tris-HCl)
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Figure 4: General workflow for a radioligand binding assay.
Conclusion and Future Directions
The comparative analysis of furo[3,4-c]pyrrole and azabicycloalkane derivatives highlights the diverse therapeutic potential of these heterocyclic scaffolds. Furo[3,4-c]pyrroles and their analogs show significant promise as anticancer agents, primarily through the inhibition of key protein kinases. Azabicycloalkanes, with their conformationally rigid structures, are well-established as potent modulators of the central nervous system, particularly as analgesics and ligands for nicotinic acetylcholine receptors.
The overlap in their anticancer and analgesic activities suggests that further exploration of these scaffolds could lead to the development of novel therapeutics with unique pharmacological profiles. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of optimized derivatives from both classes in standardized biological assays to obtain more definitive comparative data.
-
Exploring Overlapping Mechanisms: Investigating the potential for azabicycloalkane derivatives to inhibit kinases and for furo[3,4-c]pyrrole derivatives to modulate nAChRs.
-
Structure-Activity Relationship (SAR) Studies: Continued optimization of both scaffolds to improve potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.
By leveraging the distinct and complementary biological activities of these two important classes of heterocyclic compounds, researchers and drug development professionals can continue to advance the discovery of novel and effective medicines.
References
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]
-
Stavrakov, G., Philipova, I., Atanasova, M., Konstantinov, S., & Doytchinova, I. (2011). Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents. European journal of medicinal chemistry, 46(9), 4159–4166. [Link]
-
Shaveta, A., Mishra, R., & Singh, P. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmaceutical and Pharmacological Sciences, 25, 24-40. [Link]
-
Danchev, N., Bijev, A., Yaneva, D., Vladimirova, S., & Nikolova, I. (2006). Synthesis, acute toxicity, and analgesic activity of new derivatives of pyrrole. Archiv der Pharmazie, 339(12), 670–674. [Link]
-
Kudryavtsev, I. G., Selivanov, S. I., & Khartulyari, D. S. (2000). Synthesis and analgesic activity of some 2-azabicycloheptane derivatives. Pharmaceutical Chemistry Journal, 34(3), 123-125. [Link]
-
Ong, H. H., Anderson, V. B., Wilker, J. C., Spaulding, T. C., & Meyerson, L. R. (1980). Synthesis and analgesic activity of some 5-(4-hydroxyphenyl)-2-azabicyclo[3.2.1]octanes. Journal of medicinal chemistry, 23(7), 726–729. [Link]
-
Zhuo, S. T., Li, C. Y., Hu, M. H., Chen, J. G., Huang, Z. S., & Gu, L. Q. (2013). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. Bioorganic & medicinal chemistry, 21(10), 2828–2836. [Link]
-
Fathy, U., Yousif, M., & El-Sabbagh, O. I. (2022). Design, Synthesis, and biological evaluation of a novel series of thiazole derivatives based on pyrazoline as anticancer agents. Journal of the Iranian Chemical Society, 19(9), 3749-3763. [Link]
-
Ong, H. H., Anderson, V. B., Wilker, J. C., Spaulding, T. C., & Meyerson, L. R. (1980). Synthesis and analgesic activity of some 5-(4-hydroxyphenyl)-2-azabicyclo[3.2.1]octanes. Journal of medicinal chemistry, 23(7), 726–729. [Link]
-
Mangle, Y. S. (2023). Design and synthesis of novel small molecules as potential Anti-cancer agents. Annals of Advanced Biomedical and Clinical Research, 7(3), 147. [Link]
-
Chellappan, S. K., Ramasamy, K., & Mani, V. (2012). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues. Journal of medicinal chemistry, 55(19), 8426–8438. [Link]
-
Lee, H. J., Kim, H. J., Lee, S. K., & Kim, J. (2021). Design and Synthesis of New Anticancer Agents: Design, Synthesis and Evaluation. Molecules (Basel, Switzerland), 26(10), 2866. [Link]
-
Marlow, H., & Unciti-Broceta, A. (2016). Synthesis and phenotypic screening of novel anticancer kinase inhibitors. Medical Research Scotland. [Link]
-
Shan, X., Zhu, W., & Dan, Q. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European journal of medicinal chemistry, 273, 116470. [Link]
-
Sinha, N., Jana, G., Tilekar, A. R., Karche, N. P., Palle, V. P., & Kamboj, R. K. (2012). Novel Pyrroles as Nicotinic Acetylcholine Receptor Modulators. ACS medicinal chemistry letters, 3(10), 843–847. [Link]
-
Xu, R., Dwoskin, L. P., Grinevich, V. P., Deaciuc, G., & Crooks, P. A. (2001). Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues. Bioorganic & medicinal chemistry letters, 11(9), 1245–1248. [Link]
-
Unciti-Broceta, A. (2016). Synthesis and phenotypic screening of novel anticancer kinase inhibitors. Medical Research Scotland. [Link]
-
Carroll, F. I., Blough, B. E., Mascarella, S. W., Navarro, H. A., Dell'Amore, D., & Damaj, M. I. (2011). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. Journal of medicinal chemistry, 54(17), 5966–5978. [Link]
-
Chen, J., Wang, C., Li, X., Wang, Y., & Liu, H. (2010). Synthesis and structure-activity relationships of novel furazan-3,4-diamide analogs as potent anti-cancer agents. Bioorganic & medicinal chemistry letters, 20(3), 1148–1152. [Link]
-
Albaugh, P., Fan, Y., De, C., Gessner, G., Gelin, F., Pissios, P., ... & DiPietro, M. (2012). Identification and preclinical characterization of AZ-23, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway. Journal of medicinal chemistry, 55(17), 7687–7700. [Link]
-
Green, W. N., & Wanamaker, C. P. (1998). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(15), 5555–5564. [Link]
-
Dardonville, C., Rozas, I., Goya, P., Girón, R., Goicoechea, C., & Martín, M. I. (2003). Synthesis and analgesic activity of a series of new azaalkane bis-guanidinium and bis(2-aminoimidazolinium) compounds. Bioorganic & medicinal chemistry, 11(7), 1283–1291. [Link]
-
Li, X., Zhang, Y., Wang, Y., Li, J., & Zhang, H. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules (Basel, Switzerland), 26(16), 4983. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]
-
Georgieva, M., & Doytchinova, I. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-21. [Link]
-
Singh, R. K., Kumar, S., & Singh, P. P. (2021). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemistrySelect, 6(1), 1-27. [Link]
-
Ha, U. T., Dang, T. H., Nguyen, H. M., Tran, T. D., & Nguyen, T. K. (2021). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules (Basel, Switzerland), 26(23), 7205. [Link]
-
Christodoulou, M. S., Liekens, S., Kasiotis, K. M., & Haroutounian, S. A. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules (Basel, Switzerland), 26(19), 5911. [Link]
-
Khan, I., Ali, A., Ahmed, S., & Ibrar, A. (2021). Synthesis and Investigation of the Analgesic Potential of Enantiomerically Pure Schiff Bases: A Mechanistic Approach. Molecules (Basel, Switzerland), 26(18), 5645. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and analgesic activity of a series of new azaalkane bis-guanidinium and bis(2-aminoimidazolinium) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents [mdpi.com]
- 7. Synthesis, acute toxicity, and analgesic activity of new derivatives of pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and analgesic activity of some 2-azabicycloheptane derivatives | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and analgesic activity of some 5-(4-hydroxyphenyl)-2-azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Pyrroles as Nicotinic Acetylcholine Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Comparative Guide to the Synthetic Efficiency of Routes to Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, a saturated bicyclic amine, represents a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure is a desirable feature in the design of novel therapeutics, offering precise vectoral presentation of substituents for optimal target engagement. The cis-fused ring system, in particular, has garnered significant attention as a core component in a variety of biologically active molecules. However, the efficient and stereocontrolled synthesis of this valuable building block remains a critical challenge for process chemists and researchers. This guide provides an in-depth, objective comparison of prominent synthetic routes to hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, offering field-proven insights and supporting experimental data to inform strategic decisions in drug discovery and development.
Introduction: The Significance of the Furo[3,4-c]pyrrole Core
The furo[3,4-c]pyrrole skeleton is an integral part of numerous compounds investigated for a range of therapeutic applications. Its conformational rigidity, a consequence of the fused bicyclic system, allows for the precise positioning of functional groups in three-dimensional space, a key factor in optimizing ligand-receptor interactions. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in pharmaceutical formulations. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is paramount. This guide will dissect and compare two distinct and strategically different approaches to this target molecule.
Route 1: The Reductive Amination Strategy
This approach leverages a convergent strategy, assembling the furo[3,4-c]pyrrole core through a key intramolecular reductive amination step. This method is particularly attractive due to the commercial availability of the starting materials and the potential for high diastereoselectivity.
Mechanistic Rationale and Experimental Workflow
The synthesis commences with the construction of a functionalized furan precursor. The key transformation involves the formation of a γ-lactol, which is then subjected to an intramolecular reductive amination to forge the pyrrolidine ring. The diastereoselectivity of the reduction is crucial in establishing the desired cis-fused ring junction.
Caption: Workflow for the Reductive Amination Strategy.
Experimental Protocol: A Representative Procedure
Step 1: Synthesis of the γ-Lactol Precursor. A solution of a suitably substituted furan-3,4-dimethanol is subjected to a controlled oxidation, often using a mild oxidant like pyridinium chlorochromate (PCC) or by employing a Swern oxidation. The resulting dialdehyde can be selectively cyclized to the corresponding γ-lactol in the presence of a mild acid catalyst.
Step 2: Intramolecular Reductive Amination. The γ-lactol is dissolved in a suitable solvent, such as methanol or ethanol, and treated with an amine source, typically ammonium acetate or a primary amine, to form an intermediate iminium ion. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: N-Deprotection (if applicable). If a protecting group is used on the nitrogen atom (e.g., a benzyl group), it is removed in this step. For a benzyl group, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a standard and effective method.
Step 4: Salt Formation. The free base of hexahydro-1H-furo[3,4-c]pyrrole is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. A solution of hydrogen chloride (HCl) in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Route 2: The Paal-Knorr Furan Synthesis and Subsequent Reduction Approach
This classic yet powerful strategy relies on the construction of a furan ring via the Paal-Knorr synthesis, followed by a series of reductions to yield the final saturated bicyclic system. The efficiency of this route is often dictated by the accessibility of the requisite 1,4-dicarbonyl precursor.
Mechanistic Rationale and Experimental Workflow
The synthesis initiates with a 1,4-dicarbonyl compound, which undergoes cyclization with an amine to form a substituted pyrrole. Subsequent hydrogenation of both the pyrrole and the incorporated furan ring leads to the desired hexahydro-1H-furo[3,4-c]pyrrole. The stereochemical outcome of the hydrogenation steps is a critical consideration.
Caption: Workflow for the Paal-Knorr Synthesis and Reduction Strategy.
Experimental Protocol: A Representative Procedure
Step 1: Paal-Knorr Pyrrole Synthesis. A 1,4-dicarbonyl compound is reacted with a suitable amine, such as ammonia or a primary amine, often in the presence of an acid catalyst like p-toluenesulfonic acid or under thermal conditions. The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as toluene, to drive the reaction to completion.
Step 2: Catalytic Hydrogenation. The resulting furo-pyrrole derivative is subjected to high-pressure hydrogenation. This step is critical for the reduction of both aromatic rings and requires a robust catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C). The reaction is typically performed in a high-pressure reactor (autoclave) at elevated temperatures and pressures. The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of the product.
Step 3: Salt Formation. The procedure for converting the free base to the hydrochloride salt is analogous to that described in Route 1.
Comparative Analysis of Synthetic Efficiency
| Parameter | Route 1: Reductive Amination | Route 2: Paal-Knorr Synthesis & Reduction |
| Overall Yield | Generally moderate to good, highly dependent on the efficiency of the reductive amination step. | Can be high, but often requires optimization of the high-pressure hydrogenation step. |
| Step Economy | Typically involves more synthetic steps to construct the functionalized precursor. | Potentially fewer steps if a suitable 1,4-dicarbonyl precursor is readily available. |
| Stereocontrol | Diastereoselectivity is primarily controlled during the reductive amination step and can often be tuned by the choice of reducing agent and reaction conditions. | Stereocontrol is established during the hydrogenation of the bicyclic aromatic system, which can sometimes lead to mixtures of diastereomers. |
| Scalability | The use of common and relatively mild reagents in the key steps makes this route generally amenable to scale-up. | The high-pressure hydrogenation step can pose challenges for large-scale production, requiring specialized equipment. |
| Starting Material Availability | Often starts from more readily available and simpler starting materials. | The synthesis of the required 1,4-dicarbonyl precursor can be a significant undertaking in itself. |
| Process Safety | The use of cyanoborohydride reagents requires careful handling due to their toxicity. | High-pressure hydrogenation carries inherent safety risks that must be carefully managed. |
Conclusion and Future Perspectives
Both the Reductive Amination and the Paal-Knorr Synthesis & Reduction strategies offer viable pathways to Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. The choice of the optimal route will ultimately depend on the specific requirements of the project, including the desired scale of production, the availability of starting materials, and the capabilities of the laboratory or manufacturing facility.
The Reductive Amination strategy offers a more modular and often more stereocontrollable approach, making it well-suited for medicinal chemistry applications where the synthesis of diverse analogs is required. The Paal-Knorr route, while potentially more step-economical, hinges on the availability of the 1,4-dicarbonyl precursor and requires specialized equipment for the high-pressure hydrogenation.
Future research in this area will likely focus on the development of more efficient and stereoselective catalytic methods for the construction of the furo[3,4-c]pyrrole core. The use of asymmetric catalysis to directly access enantiomerically pure forms of the target molecule is a particularly attractive goal that would significantly enhance the utility of this important synthetic building block.
References
- At the time of writing, specific peer-reviewed articles detailing the complete synthesis and providing comparative data for "Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride" were not readily available in the public domain. The presented routes are based on established and analogous synthetic strategies for similar heterocyclic systems found in the chemical literature and patent databases.
"spectroscopic comparison of cis and trans isomers of Hexahydro-1H-furo[3,4-c]pyrrole"
An In-Depth Spectroscopic Guide to Differentiating Cis and Trans Isomers of Hexahydro-1H-furo[3,4-c]pyrrole
For researchers engaged in medicinal chemistry and drug development, the rigid, bicyclic scaffold of hexahydro-1H-furo[3,4-c]pyrrole serves as a valuable building block. Its three-dimensional structure is critical for dictating molecular interactions with biological targets. The fusion of the furan and pyrrolidine rings can result in two distinct diastereomers: a cis (syn) isomer, where the bridgehead hydrogens are on the same face of the molecule, and a trans (anti) isomer, where they are on opposite faces. The correct stereochemical assignment is not merely an academic exercise; it is fundamental to understanding structure-activity relationships (SAR).
This guide provides a comprehensive comparison of the key spectroscopic techniques used to unambiguously differentiate between these two isomers. We will delve into the theoretical underpinnings and provide supporting experimental data frameworks for ¹H NMR, ¹³C NMR, 2D NMR (NOESY), and Infrared (IR) Spectroscopy, equipping scientists with the knowledge to confidently assign stereochemistry.
Molecular Geometry: The Foundation of Spectroscopic Differences
The core distinction between the cis and trans isomers lies in their three-dimensional geometry. The cis isomer adopts a bent, "V-shaped" conformation, while the trans isomer is more linear and extended. This fundamental difference in shape and the relative orientation of atoms governs their respective spectroscopic signatures.
Caption: Geometric comparison of cis and trans isomers.
¹H NMR Spectroscopy: Probing Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) is often the first and most powerful tool for distinguishing these isomers. The key parameters are the chemical shifts (δ) and, most importantly, the scalar coupling constants (J-values).
The Decisive Role of the Karplus Relationship
The vicinal coupling constant (³JHH) between the two bridgehead protons (let's call them Ha and Hb) is exquisitely sensitive to the dihedral angle (φ) between them, a relationship described by the Karplus equation.[1]
-
In cis-hexahydro-1H-furo[3,4-c]pyrrole , the rigid, bent structure forces a small dihedral angle between Ha and Hb (typically 0-60°). This results in a relatively small coupling constant .[2]
-
In trans-hexahydro-1H-furo[3,4-c]pyrrole , the protons are on opposite sides of the ring system, leading to a large dihedral angle (approaching 180°). This geometry results in a significantly larger coupling constant .[3][4]
Chemical Shift Variations
The chemical shifts of the bridgehead protons and adjacent methylene protons also differ. In the cis isomer, steric compression and anisotropic effects from the puckered rings can cause protons to be shielded or deshielded differently compared to the more extended trans isomer.[5] Typically, protons in a more sterically crowded environment, as in the cis isomer, may appear at a slightly higher field (lower ppm).
Table 1: Representative ¹H NMR Data Comparison
| Parameter | cis-Isomer (Expected) | trans-Isomer (Expected) | Rationale |
| Bridgehead δ (Ha, Hb) | 3.8 - 4.2 ppm | 3.6 - 4.0 ppm | Different magnetic environments due to overall molecular shape. |
| ³J(Ha-Hb) | 2 - 6 Hz | 8 - 12 Hz | Primary distinguishing feature. Governed by the Karplus relationship and dihedral angle.[1][2] |
| Other Protons (δ) | Broader multiplet patterns | More defined multiplet patterns | The less symmetric cis isomer can lead to more complex second-order coupling effects. |
¹³C NMR Spectroscopy: A Tale of Steric Hindrance
While less dramatic than ¹H NMR, ¹³C NMR provides crucial confirmatory data. The key principle at play is the gamma-gauche effect, a shielding effect observed when a carbon atom is in a gauche (60° dihedral angle) orientation with another carbon or heteroatom three bonds away.
In the more compact cis isomer , the carbon atoms of the bicyclic core experience greater steric hindrance. This leads to increased shielding, causing their signals to appear at a higher field (lower ppm value) compared to the corresponding carbons in the less sterically crowded trans isomer .[6] This is particularly noticeable for the bridgehead carbons and the carbons adjacent to them.
Table 2: Representative ¹³C NMR Data Comparison
| Carbon Position | cis-Isomer (Expected δ, ppm) | trans-Isomer (Expected δ, ppm) | Rationale |
| Bridgehead Carbons | 65 - 68 | 70 - 73 | Significant shielding in the cis isomer due to the gamma-gauche effect.[6] |
| CH₂ (Pyrrolidine) | 50 - 53 | 54 - 57 | Shielding effect from steric compression extends to adjacent carbons. |
| CH₂ (Furan) | 72 - 75 | 76 - 79 | The more strained cis ring system results in upfield shifts for all core carbons. |
2D NMR Spectroscopy: Unambiguous Proof with NOESY
When ¹H NMR coupling constants are ambiguous, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides a definitive answer. The NOE is a through-space interaction, detectable only between protons that are physically close to each other (typically < 5 Å), regardless of their through-bond connectivity.[7]
-
In the cis isomer , the bridgehead protons (Ha and Hb) are on the same face of the ring system and therefore in close spatial proximity. A clear cross-peak correlating Ha and Hb will be observed in the NOESY spectrum.[8][9]
-
In the trans isomer , Ha and Hb are on opposite faces and are far apart. Consequently, no NOE cross-peak will be observed between them.[10]
Caption: The NOE principle for isomer differentiation.
Infrared (IR) Spectroscopy: Insights from Molecular Vibrations
IR spectroscopy probes the vibrational modes of a molecule. While it may not be the primary tool for distinguishing these isomers, it can offer supporting evidence. The key difference arises from molecular symmetry.
The trans isomer generally possesses a higher degree of symmetry than the bent cis isomer . According to group theory principles, more symmetrical molecules may have vibrational modes that are IR-inactive (i.e., they do not produce a change in the molecule's dipole moment).[11] This can result in the trans isomer having a simpler spectrum with fewer absorption bands, particularly in the complex fingerprint region (1500 - 600 cm⁻¹), compared to the cis isomer.[12] Specific C-O and C-N stretching frequencies may also shift slightly due to changes in ring strain and bond angles between the two isomers.
Table 3: Expected IR Spectroscopy Differences
| Spectral Region | cis-Isomer | trans-Isomer | Rationale |
| Fingerprint Region | More complex, richer in peaks | Simpler, potentially fewer peaks | Lower symmetry of the cis isomer results in more IR-active vibrational modes.[11] |
| C-O Stretch (~1100 cm⁻¹) | May be shifted slightly | May be shifted slightly | Differences in ring strain can subtly alter bond strengths and vibrational frequencies. |
Experimental Protocols
To ensure reproducible and high-quality data, the following standardized protocols are recommended.
General Sample Preparation
-
Sample Purity: Ensure the sample is >95% pure by a preliminary method (e.g., LC-MS or ¹H NMR).
-
Solvent Selection: For NMR, use a high-purity deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) that fully dissolves the sample. For IR, the sample can be analyzed neat if it is a liquid or as a thin film.
-
Concentration (NMR): Prepare a solution of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent in a standard 5 mm NMR tube.
Workflow for Spectroscopic Analysis
Caption: Recommended workflow for isomer characterization.
Protocol: ¹H and ¹³C NMR Acquisition
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated shimming to optimize magnetic field homogeneity.
-
¹H Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly.
Protocol: 2D NOESY Acquisition
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard NOESY sequence (noesygpph).
-
Mixing Time (d8): Set to a value appropriate for a small molecule, typically 500-800 ms. This is a critical parameter that may require optimization.
-
Acquisition: Acquire data with a sufficient number of scans per increment to achieve good signal-to-noise (e.g., 16-32 scans, 256-512 increments in the indirect dimension).
-
Processing: Apply 2D Fourier transform and phase correction. Symmetrize the spectrum if necessary. Analyze for the presence or absence of the key bridgehead-bridgehead cross-peak.
Conclusion
Distinguishing between the cis and trans isomers of hexahydro-1H-furo[3,4-c]pyrrole is a critical task that can be accomplished reliably using a suite of standard spectroscopic techniques. While each method provides valuable clues, a combined approach yields the most definitive assignment. ¹H NMR offers the most direct initial evidence through the magnitude of the bridgehead proton coupling constant. ¹³C NMR provides strong supporting data based on predictable steric shielding effects. Finally, a 2D NOESY experiment serves as the ultimate arbiter, providing unambiguous proof of stereochemistry through the presence or absence of a key through-space correlation. By understanding the principles behind each technique and applying rigorous experimental protocols, researchers can confidently characterize these important scaffolds and accelerate the drug discovery process.
References
- Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.
-
Wikipedia. Nuclear Overhauser effect. [Link]
-
Quora. (2020). How to use infrared spectroscopy to distinguish between cis and trans isomers. [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
-
PubMed. (2020). Mass spectrometry distinguishing C=C location and cis/trans isomers: A strategy initiated by water radical cations. [Link]
-
ResearchGate. (2014). How can you investigate a cis/trans isomer with COSY NMR?. [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. [Link]
-
PubMed. (2000). Thermodynamic Origin of cis/trans Isomers of a Proline-Containing Beta-Turn Model Dipeptide in Aqueous Solution. [Link]
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
-
TutorChase. How does NMR differentiate between cis and trans isomers?. [Link]
-
Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. [Link]
-
ResearchGate. (2016). How to distinguish between cis and trans geometrical isomers of Dichlorobis(ethylenediamine)cobalt(III) Chloride using IR?. [Link]
-
London South Bank University. 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. [Link]
-
PubMed. (1990). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. [Link]
-
Wikipedia. Cis–trans isomerism. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 4. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 5. tutorchase.com [tutorchase.com]
- 6. 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamic origin of cis/trans isomers of a proline-containing beta-turn model dipeptide in aqueous solution: a combined variable temperature 1H-NMR, two-dimensional 1H,1H gradient enhanced nuclear Overhauser effect spectroscopy (NOESY), one-dimensional steady-state intermolecular 13C,1H NOE, and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. quora.com [quora.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Navigating the Brain's Fortress: A Comparative Guide to Bicyclic Scaffolds for CNS Drug Discovery
The central nervous system (CNS) presents a formidable challenge for drug discovery. The blood-brain barrier (BBB), a highly selective fortress, restricts the entry of most molecules, making the design of effective neurotherapeutics a complex endeavor.[1][2][3] In recent years, medicinal chemists have increasingly turned to rigid, three-dimensional molecular architectures to overcome this obstacle. Among these, bicyclic scaffolds have emerged as powerful tools, offering a unique combination of properties that can enhance CNS penetration and improve pharmacological profiles.[4][5]
This guide provides a comparative analysis of prominent bicyclic scaffolds used in CNS drug discovery. We will delve into their structural features, physicochemical properties, and synthetic accessibility, supported by experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the insights needed to rationally select and utilize these scaffolds in their quest for novel CNS therapies.
The Strategic Advantage of Three-Dimensionality
Traditional "flat" aromatic rings, while ubiquitous in drug molecules, often contribute to high lipophilicity and metabolic instability, hindering their ability to cross the BBB. Bicyclic scaffolds, with their inherent three-dimensionality, offer a compelling alternative.[4][6] By increasing the fraction of sp³-hybridized carbons (Fsp³), these scaffolds can improve aqueous solubility, reduce non-specific binding, and enhance metabolic stability, all of which are critical for successful CNS drug candidates.[7][8]
The rigid nature of bicyclic systems also provides precise control over the spatial orientation of substituents, enabling a more accurate presentation of pharmacophoric elements to their biological targets. This conformational constraint can lead to increased potency and selectivity.[4]
A Comparative Look at Key Bicyclic Scaffolds
Here, we compare three prominent classes of bicyclic scaffolds that have shown significant promise in CNS drug discovery: Bicyclo[1.1.1]pentanes (BCPs), Azabicycloalkanes, and Bridged Bicyclic Peptides.
Bicyclo[1.1.1]pentanes (BCPs): The Rigid Bioisostere
BCPs have gained considerable attention as bioisosteres for para-substituted benzene rings and tert-butyl groups.[8][9][10] Their rigid, linear geometry allows them to mimic the exit vectors of these common medicinal chemistry motifs while introducing favorable physicochemical properties.
Key Advantages:
-
Improved Physicochemical Properties: Replacing a phenyl ring with a BCP core can significantly increase aqueous solubility and metabolic stability.[6][7] For instance, a BCP-analogue of the LpPLA2 inhibitor darapladib demonstrated significantly improved permeability and kinetic solubility compared to the parent compound.[8]
-
Synthetic Accessibility: Advances in synthetic methodology have made a wide array of functionalized BCPs more accessible.[9][11] Recent breakthroughs in C-H functionalization allow for the direct modification of the BCP core, streamlining the synthesis of diverse analogues.[7][11]
Challenges:
-
Synthetic Complexity: While improving, the synthesis of certain substituted BCPs can still be challenging and require specialized techniques.[10][11]
Azabicycloalkanes: Versatile Nitrogen-Containing Scaffolds
Azabicycloalkanes are a diverse class of nitrogen-containing bicyclic scaffolds that have been successfully incorporated into numerous CNS-active compounds.[12][13][14] The presence of a nitrogen atom provides a handle for modulating basicity and polarity, which are crucial for BBB penetration and target engagement.
Key Advantages:
-
Tunable Properties: The nitrogen atom allows for fine-tuning of physicochemical properties like pKa and lipophilicity through substitution. This tunability is essential for optimizing CNS drug candidates.[15]
-
Structural Diversity: A wide range of azabicycloalkane ring systems, such as 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane, are synthetically accessible, providing a rich chemical space for exploration.[13][16]
Challenges:
-
Stereochemical Control: The synthesis of specific stereoisomers of functionalized azabicycloalkanes can be complex, often requiring asymmetric synthesis strategies.[12]
Bridged Bicyclic Peptides (BBPs): Constrained Peptidomimetics
While peptides are not traditionally considered for CNS applications due to poor BBB permeability, the development of bridged bicyclic peptides (BBPs) offers a potential solution. These scaffolds constrain short peptide sequences into rigid, globular structures that can exhibit improved stability and cell permeability.[17][18]
Key Advantages:
-
High Rigidity and Stability: BBPs are stabilized by intramolecular hydrogen bonds, resulting in highly rigid structures that are resistant to proteolytic degradation.[17][18]
-
Defined Conformations: The chirality of the amino acid residues determines the specific three-dimensional geometry of the scaffold, allowing for precise control over the presentation of side chains for target interaction.[17]
Challenges:
-
BBB Penetration: Despite their improved properties, achieving sufficient BBB penetration with peptide-based scaffolds remains a significant hurdle.
-
Synthesis: The synthesis of BBPs involves solid-phase peptide synthesis followed by a double cyclization, which can be a multi-step and technically demanding process.[17][18]
Quantitative Comparison of Physicochemical Properties
To provide a clearer picture of the relative merits of these scaffolds, the following table summarizes key physicochemical properties relevant to CNS drug discovery. These values are general ranges and can vary significantly based on the specific substituents attached to the scaffold.
| Scaffold Class | Typical clogP Range | Typical tPSA (Ų) Range | Molecular Weight (Da) Range (Core Scaffold) | Key Features for CNS Discovery |
| Bicyclo[1.1.1]pentanes (BCPs) | 1.0 - 3.0 | 0 - 40 | ~66 | Low lipophilicity, high Fsp³, metabolic stability |
| Azabicycloalkanes | 0.5 - 2.5 | 12 - 60 | ~97 - 125 | Tunable basicity, improved solubility, target interaction |
| Bridged Bicyclic Peptides (BBPs) | Variable | > 100 | > 500 | High rigidity, proteolytic stability, defined 3D structure |
Experimental Workflows for Scaffold Evaluation
The successful application of bicyclic scaffolds in CNS drug discovery relies on a robust pipeline of experimental evaluation. Below are key workflows and protocols for assessing properties critical for BBB penetration and overall drug-likeness.
Workflow for Evaluating CNS Drug Candidates
Caption: A generalized workflow for the discovery and optimization of CNS drug candidates incorporating bicyclic scaffolds.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability
The PAMPA assay is a high-throughput method used to predict the passive diffusion of compounds across the blood-brain barrier.[19][20][21]
Materials:
-
96-well microtiter filter plates (e.g., hydrophobic PVDF)
-
96-well acceptor plates
-
Artificial membrane solution (e.g., phospholipids dissolved in an organic solvent like dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
DMSO for compound dissolution
-
Plate shaker
-
UV/Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Solutions: Dissolve test compounds and controls in DMSO to create stock solutions (e.g., 10 mM).[22] Prepare a working solution by diluting the stock solutions in PBS to the final desired concentration (e.g., 500 µM).[22]
-
Coat Filter Plate: Coat the membrane of each well of the donor filter plate with a small volume (e.g., 5 µL) of the artificial membrane solution. Allow the solvent to evaporate completely.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (e.g., 300 µL).
-
Add Test Compounds: Add the working solutions of the test and control compounds to the donor plate wells (e.g., 200 µL).[22]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich."[21] Incubate the assembly at room temperature with gentle shaking for a specified period (e.g., 5 to 18 hours).[20][22]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[19][20]
-
Calculate Permeability: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation parameters.[20] Compounds are often classified as having low permeability (Pe < 1.5 x 10⁻⁶ cm/s) or high permeability (Pe > 1.5 x 10⁻⁶ cm/s).[21]
Experimental Protocol: Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[23][24]
Materials:
-
Pooled liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Test compounds and control compounds (high and low stability)
-
Acetonitrile with an internal standard to stop the reaction
-
Incubator/water bath at 37°C
-
Centrifuge
-
LC-MS/MS for quantification
Procedure:
-
Prepare Incubation Mixture: Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Initiate Reaction: Add the test compound to the reaction mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[23][25]
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.[24][25]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.[25]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. From the slope of this plot, calculate the half-life (t₁/₂) and the intrinsic clearance (CLint).[23][25] A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[23]
Conclusion and Future Directions
Bicyclic scaffolds represent a significant advancement in the design of CNS-penetrant drugs. By offering a means to escape the "flatland" of traditional medicinal chemistry, these three-dimensional structures provide a powerful strategy for improving the physicochemical and pharmacokinetic properties of drug candidates. The choice of a specific bicyclic scaffold will depend on the therapeutic target, the desired pharmacological profile, and the synthetic feasibility. As synthetic methodologies continue to evolve and our understanding of the structure-property relationships governing BBB penetration deepens, we can expect to see an even greater application of these versatile scaffolds in the development of the next generation of CNS therapies.
References
- Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applic
- Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. PMC - NIH.
- Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science (RSC Publishing).
- Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. PubMed.
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. NIH.
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Conquering the Synthesis and Functionaliz
- Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Macmillan Group - Princeton University.
- Microsomal Stability Assay.
- A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F2”. Organic Letters.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Domainex.
- Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert - PharmaBlock. PharmaBlock.
- ADME Microsomal Stability Assay. BioDuro.
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Semantic Scholar.
- Evaluation of the reproducibility of Parallel Artificial Membrane Perme
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Assessing molecular scaffolds for CNS drug discovery. PubMed.
- Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Semantic Scholar.
- Building bridged bicyclic scaffolds.
- Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates.
- Assessment of the relevance of scaffolds to CNS drug discovery.
- Synthesis of Functionalized Proline-Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
- Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. NIH.
- Physicochemical properties of studied compounds.
- Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed Central.
- Synthesis of 2‐Azabicyclo[m.n.0]–Alkanes and Their Application towards the Synthesis of Strychnos and Stemona Classes of Alkaloids.
- Design, synthesis, and application of azabicyclo[X.Y.
- Physicochemical determinants of blood brain barrier penetr
- Development of Machine Learning Based Blood-brain Barrier Permeability Prediction Models Using Physicochemical Properties, MACCS and Substructure Fingerprints. Bentham Science Publisher.
- Biomaterial Scaffolds in Regenerative Therapy of the Central Nervous System. PMC.
- Appropriate Scaffold Selection for CNS Tissue Engineering. PMC - PubMed Central.
- Recent Advances in Synthetic Routes to Azacycles. MDPI.
Sources
- 1. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing molecular scaffolds for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis in Review: Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes | Domainex [domainex.co.uk]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and application of azabicyclo[X.Y.0]alkanone amino acids as constrained dipeptide surrogates and peptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. PAMPA | Evotec [evotec.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. bioassaysys.com [bioassaysys.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Comparative Guide to the Structure-Activity Relationships of Hexahydro-1H-furo[3,4-c]pyrrole Derivatives
The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a privileged bicyclic amine that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, making it an attractive starting point for the design of potent and selective ligands for a variety of biological targets, particularly within the central nervous system (CNS). This guide provides an in-depth comparison of the structure-activity relationships (SAR) for derivatives of this scaffold, with a focus on their activity as nociceptin/orphanin FQ (NOP) receptor agonists and muscarinic M1 receptor antagonists. Experimental data and protocols are presented to offer researchers and drug development professionals a comprehensive understanding of this versatile chemical series.
The Hexahydro-1H-furo[3,4-c]pyrrole Core: A Scaffold for CNS Drug Discovery
The hexahydro-1H-furo[3,4-c]pyrrole core, a fused system of tetrahydrofuran and pyrrolidine rings, offers several advantages in drug design. Its conformational rigidity reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The nitrogen atom of the pyrrolidine ring serves as a key handle for introducing a wide range of substituents, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. Furthermore, the fused ring system can be synthesized with defined stereochemistry, enabling the exploration of stereospecific interactions with biological targets.
Comparative SAR Analysis: Targeting NOP and Muscarinic M1 Receptors
The versatility of the hexahydro-1H-furo[3,4-c]pyrrole scaffold is evident in its ability to be adapted to target different G-protein coupled receptors (GPCRs). Below, we compare the SAR of its derivatives for two important CNS targets: the NOP receptor and the M1 muscarinic acetylcholine receptor.
Nociceptin/Orphanin FQ (NOP) Receptor Agonists
The NOP receptor, a member of the opioid receptor family, is implicated in a range of physiological processes, including pain, anxiety, and reward. Small molecule NOP agonists are of interest as potential non-addictive analgesics and anxiolytics.[1] The hexahydrospiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole] scaffold, a close analog of the core structure, has proven to be a particularly fruitful starting point for the development of potent and selective NOP agonists.[2]
A key SAR study on this series revealed the critical importance of the substituents on the piperidine nitrogen and the pyrrole ring for achieving high affinity and selectivity.[2] The general structure and key points of modification are illustrated below.
Caption: Key SAR points for NOP receptor agonists.
Table 1: SAR of Hexahydrospiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole] Derivatives as NOP Receptor Agonists [2]
| Compound | R1 (Piperidine-N) | R2 (Pyrrole) | Ar (Aryl) | NOP Ki (nM) | MOP Ki (nM) | KOP Ki (nM) | DOP Ki (nM) |
| (+)-5a | 4-isopropylcyclohexyl | -CH3 | Phenyl | 0.49 | >1000 | >1000 | >1000 |
| (+)-5b | Cyclohexylmethyl | -CH3 | Phenyl | 1.2 | >1000 | >1000 | >1000 |
| (+)-5c | Isobutyl | -CH3 | Phenyl | 24 | >1000 | >1000 | >1000 |
| (+)-5d | 4-isopropylcyclohexyl | -H | Phenyl | 3.9 | >1000 | >1000 | >1000 |
Data extracted from a study by Gardell et al. (2003).[2]
The data clearly indicates that a large, lipophilic substituent at the R1 position is crucial for high NOP affinity. The 4-isopropylcyclohexyl group in compound (+)-5a provides a significant increase in potency compared to the smaller isobutyl group in (+)-5c . Methyl substitution on the pyrrole ring (R2) also appears to be beneficial. Importantly, these compounds exhibit exceptional selectivity over the classical opioid receptors (MOP, KOP, DOP), a highly desirable feature for avoiding opioid-related side effects.
Muscarinic M1 Receptor Antagonists
The M1 muscarinic acetylcholine receptor is a key target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[3] While the development of selective M1 agonists has been a major focus, M1 antagonists also have therapeutic potential, for instance, in the treatment of Parkinson's disease and dystonia.[4][5] The hexahydro-1H-furo[3,4-c]pyrrole scaffold has been explored for the development of selective M1 antagonists.
In contrast to the NOP agonists, the SAR for M1 antagonists based on a related scaffold reveals a different set of structural requirements. A representative study on a series of selective M1 antagonists highlights the importance of an amide linkage and specific aromatic substituents.[4]
Caption: Key SAR points for M1 receptor antagonists.
Table 2: SAR of Amide Derivatives as M1 Muscarinic Receptor Antagonysts [4]
| Compound | R1 (Amide) | rM1 IC50 (nM) | rM2 IC50 (nM) | rM3 IC50 (nM) | rM4 IC50 (nM) | rM5 IC50 (nM) |
| 9f | Cyclopentyl | 441 | 3600 | >10000 | 18000 | >10000 |
| 9g | 3-Pentyl | 818 | >10000 | >10000 | >10000 | >10000 |
| 9h | Phenyl | 19000 | >10000 | >10000 | >10000 | >10000 |
Data extracted from a study by Bridges et al. (2008).[4]
For this series, bulky aliphatic groups at the R1 position, such as cyclopentyl in compound 9f , are well-tolerated and lead to potent M1 antagonism with good selectivity over other muscarinic receptor subtypes. In contrast, an aromatic phenyl group at R1 (9h ) results in a significant loss of activity. This highlights a distinct SAR profile compared to the NOP agonists, where large lipophilic groups are generally favored.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, the following are representative experimental protocols for the key assays used in the characterization of these compounds.
Radioligand Binding Assay for NOP Receptor Affinity
This protocol is based on the methodology described for determining the binding affinity of novel ligands to the NOP receptor.[2]
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the NOP receptor.
Materials:
-
HEK293 cell membranes expressing the human NOP receptor.
-
[3H]-Nociceptin (radioligand).
-
Test compounds.
-
Binding buffer (50 mM Tris-HCl, pH 7.4).
-
Unlabeled nociceptin (for non-specific binding).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-Nociceptin (final concentration ~0.5 nM), and 50 µL of the test compound dilution.
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of unlabeled nociceptin (final concentration ~1 µM).
-
Add 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at room temperature for 60 minutes.
-
Harvest the membranes by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Caption: Workflow for NOP receptor radioligand binding assay.
Functional Assay for M1 Muscarinic Receptor Antagonism
This protocol is a representative method for assessing the functional antagonism of test compounds at the M1 muscarinic receptor, based on measuring changes in intracellular calcium.[4]
Objective: To determine the IC50 of test compounds for their ability to inhibit agonist-induced calcium mobilization in cells expressing the M1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human M1 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Carbachol (muscarinic agonist).
-
Test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader (e.g., FLIPR).
Procedure:
-
Plate the M1-expressing CHO-K1 cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the test compound dilutions to the cells and incubate for 15-30 minutes at room temperature.
-
Prepare a solution of carbachol in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Add the carbachol solution to the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Determine the inhibitory effect of the test compounds by comparing the agonist-induced calcium response in the presence and absence of the compound.
-
Calculate the IC50 value for each test compound by non-linear regression analysis of the dose-response curve.
Sources
- 1. Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel hexahydrospiro[piperidine-4,1'-pyrrolo[3,4-c]pyrroles]: highly selective small-molecule nociceptin/orphanin FQ receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Hexahydro-1H-furo[3,4-c]pyrrole
The Imperative of Purity for Hexahydro-1H-furo[3,4-c]pyrrole
Hexahydro-1H-furo[3,4-c]pyrrole is a bicyclic heterocyclic amine scaffold. Its constrained conformation and stereochemical complexity make it a valuable component in the design of novel therapeutics. However, these same features present significant challenges in its synthesis and purification. The presence of even minor impurities—be they residual starting materials, synthetic by-products, enantiomeric counterparts, or residual solvents—can drastically alter the pharmacological and toxicological profile of a final active pharmaceutical ingredient (API). Therefore, a multi-faceted, orthogonal approach to purity validation is not merely a regulatory requirement but a scientific necessity.[][2] This guide compares the primary analytical techniques essential for establishing the purity of this key intermediate with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR spectroscopy is the gold standard for unambiguous structure elucidation and a powerful tool for purity assessment. It provides both qualitative and quantitative information by probing the magnetic properties of atomic nuclei.[2][3]
Expertise & Causality:
For a molecule like Hexahydro-1H-furo[3,4-c]pyrrole, ¹H NMR is the first line of analysis. Its utility lies in its ability to provide a "fingerprint" of the molecule. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values should perfectly align with the expected structure. The presence of unexpected signals, even at low integration values, immediately indicates impurities. ¹³C NMR complements this by confirming the carbon backbone.
For absolute purity determination, Quantitative ¹H NMR (qNMR) is an exceptionally reliable method.[2][3] Unlike chromatographic techniques that rely on relative area percentages, qNMR can determine the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[4] This approach is orthogonal to chromatography and can detect impurities that are non-chromophoric or non-volatile.[3]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized Hexahydro-1H-furo[3,4-c]pyrrole into a clean NMR tube. Record the weight precisely.
-
Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard must have signals that do not overlap with the analyte's signals.[2] Record the weight precisely.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃ or D₂O) to dissolve both the sample and the standard completely.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and standard protons to allow for full magnetization recovery. This is critical for accurate integration.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Data Processing & Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a known signal from the internal standard.
-
Calculate the purity using the established qNMR formula, which relates the integrals, number of protons, molecular weights, and masses of the analyte and standard.[2]
-
Chromatographic Techniques: Separating for Clarity
Chromatography is indispensable for separating the target compound from its impurities, allowing for their individual detection and quantification.[][5] For Hexahydro-1H-furo[3,4-c]pyrrole, both gas and liquid chromatography are highly relevant.
A. Gas Chromatography (GC): Profiling Volatile Components
GC is ideal for analyzing volatile and thermally stable compounds. Given that Hexahydro-1H-furo[3,4-c]pyrrole is a volatile amine, GC is a primary technique for assessing purity, especially for detecting residual solvents and volatile synthetic precursors.
Expertise & Causality: The analysis of volatile amines by GC can be challenging due to their basicity and polarity, which often leads to peak tailing and poor reproducibility on standard columns.[6][7] This is caused by interactions with active silanol groups on the column surface. The key to a self-validating method is the use of a specialized, base-deactivated capillary column (e.g., Rtx-Volatile Amine, Agilent J&W Select CP-Volamine).[6][7][8] These columns are specifically engineered to minimize these interactions, ensuring sharp, symmetrical peaks and reliable quantification.[8] Coupling GC with a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while coupling to a Mass Spectrometer (MS) allows for the identification of unknown impurity peaks.[9]
Experimental Protocol: GC-MS for Impurity Profiling
-
System Configuration:
-
Column: Select a base-deactivated column specifically designed for volatile amines (e.g., Agilent J&W Select CP-Volamine, 30 m x 0.32 mm).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector: Split/splitless injector at 250 °C.
-
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized compound (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Hold: Maintain at 250 °C for 5 minutes to elute any less volatile components.
-
-
Detection (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
-
Data Analysis:
-
Determine purity based on the area percentage of the main peak in the Total Ion Chromatogram (TIC).
-
Analyze the mass spectrum of each impurity peak to propose its structure by comparing it to spectral libraries or by interpreting its fragmentation pattern.
-
B. High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is arguably the most crucial technique for pharmaceutical purity analysis due to its versatility and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[][10] For Hexahydro-1H-furo[3,4-c]pyrrole, two distinct HPLC methods are required.
1. Reversed-Phase HPLC for Achiral Purity
Expertise & Causality: This method separates compounds based on their polarity. A C18 column is the standard choice for initial screening. Since the analyte is a basic amine, peak shape can be poor due to interactions with residual silanols on the silica support. To counteract this, the mobile phase should be buffered (e.g., with formic acid or ammonium formate) to maintain a consistent low pH, protonating the amine and ensuring good peak shape. A Diode Array Detector (DAD) is used, although it's important to note that the analyte has a weak chromophore, which may affect sensitivity.
2. Chiral HPLC for Enantiomeric Purity
Expertise & Causality: Hexahydro-1H-furo[3,4-c]pyrrole is a chiral molecule. During synthesis, unless a specific enantioselective route is used, a racemic mixture (50:50 of both enantiomers) will be produced. Even in stereoselective syntheses, the presence of the undesired enantiomer as an impurity must be quantified. This is of paramount importance as different enantiomers can have vastly different biological activities or toxicities.[10]
A specialized Chiral Stationary Phase (CSP) is required to resolve the enantiomers.[11][12] Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are highly effective for a broad range of compounds.[11][13] Method development often involves screening different columns and mobile phases (both normal-phase and reversed-phase) to achieve baseline separation.[11][12] For basic amines, adding a small amount of an amine modifier (like diethylamine, DEA) to a normal-phase mobile phase can significantly improve peak shape and resolution.[11]
Experimental Protocol: Chiral HPLC
-
System Configuration:
-
Column: Chiral Stationary Phase (e.g., Chiralpak® IC, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Ethanol with a small percentage of an amine modifier (e.g., 80:20 Hexane:Ethanol + 0.1% DEA). The exact ratio must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Detection:
-
UV/DAD detector at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore.
-
-
Data Analysis:
-
Calculate the enantiomeric excess (% ee) from the area percentages of the two enantiomer peaks.
-
Orthogonal Methods for Comprehensive Validation
To build a complete and trustworthy purity profile, it is essential to employ orthogonal methods—techniques that measure purity based on different chemical or physical principles.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the main component (m/z = 113.16 for C₆H₁₁NO) and provides molecular weights for impurities, aiding in their identification.[14][15]
-
Karl Fischer Titration: This is the most accurate method for determining water content, a common and often overlooked impurity that cannot be reliably quantified by other methods.[5]
-
Elemental Analysis: Provides the percentage of Carbon, Hydrogen, and Nitrogen. The results should match the theoretical values for C₆H₁₁NO. While not sensitive to isomers or impurities with similar elemental compositions, it serves as an excellent check for inorganic impurities or gross contamination.[3]
Comparative Guide to Analytical Techniques
The choice of analytical method depends on the specific question being asked. The following table provides a comparative summary to guide your validation strategy.
| Technique | Primary Application | Types of Impurities Detected | Strengths | Limitations |
| ¹H / ¹³C NMR | Structure confirmation, identification of proton/carbon-containing impurities. | Starting materials, by-products, residual solvents. | Provides structural information; universal detection for H/C containing species. | Low sensitivity compared to chromatography; overlapping signals can be problematic. |
| qNMR | Absolute purity determination. | All impurities, including non-volatile and non-chromophoric ones. | High accuracy and precision; orthogonal to chromatography; primary analytical method.[2][3] | Requires a certified internal standard; lower throughput. |
| GC-MS | Purity assessment for volatile components. | Residual solvents, volatile starting materials, and by-products. | High sensitivity and resolution; MS provides identification of unknowns.[9] | Not suitable for non-volatile or thermally labile impurities; requires specialized columns for amines.[6][7] |
| Reversed-Phase HPLC | General purity assessment (achiral). | Non-volatile starting materials, by-products, and degradation products. | Highly versatile and robust; widely applicable. | Weak chromophore may limit sensitivity; may not resolve all impurities. |
| Chiral HPLC | Determination of enantiomeric purity. | The undesired enantiomer. | The only reliable method to determine enantiomeric excess.[10] | Requires specialized, expensive columns; method development can be time-consuming.[12] |
| Karl Fischer Titration | Water content determination. | Water. | Highly accurate and specific for water.[5] | Only measures water content. |
| Elemental Analysis | Confirmation of elemental composition. | Inorganic impurities, impurities with different elemental ratios. | Confirms bulk elemental composition. | Insensitive to isomers or impurities with similar formulas; requires relatively large sample amount.[3][4] |
Conclusion: A Recommended Orthogonal Strategy
No single technique is sufficient to declare a batch of synthesized Hexahydro-1H-furo[3,4-c]pyrrole "pure." A robust, self-validating strategy relies on the intelligent combination of orthogonal methods. For a comprehensive purity certificate, the following workflow is recommended:
-
Identity Confirmation: Use ¹H NMR, ¹³C NMR, and MS to confirm that the primary component is indeed Hexahydro-1H-furo[3,4-c]pyrrole.
-
Absolute Purity: Perform qNMR to establish an accurate, absolute purity value.
-
Chromatographic Purity:
-
Run Reversed-Phase HPLC to profile for achiral, non-volatile impurities.
-
Use GC-MS to quantify residual solvents and other volatile impurities.
-
-
Enantiomeric Purity: Employ Chiral HPLC to determine the enantiomeric excess.
-
Specific Impurities: Measure water content using Karl Fischer Titration .
-
Final Confirmation: Use Elemental Analysis as a final check on the elemental composition.
By integrating the data from these complementary techniques, researchers and drug development professionals can build a complete, trustworthy, and scientifically sound purity profile for their synthesized Hexahydro-1H-furo[3,4-c]pyrrole, ensuring the quality and reliability of their subsequent research.
References
- Restek Corporation. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column.
- Restek Corporation. (n.d.). Advanced Capillary Column Technology Improves Analysis of Volatile Amines.
- LCGC International. (2018). Generic GC–FID for Volatile Amine Quantitation in Pharma.
- Royal Society of Chemistry. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals.
- Agilent Technologies. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
- Daicel Chiral Technologies (India) Pvt Ltd. (2009). Chiral Impurity Methods – Case Study.
- National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- PubChem. (n.d.). Hexahydro-1H-furo[3,4-c]pyrrole.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Pauli, G. F., Chen, S. N., & Jaki, B. U. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
- PubChemLite. (n.d.). Hexahydro-1h-furo[3,4-c]pyrrole (C6H11NO).
- National Center for Biotechnology Information. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
Sources
- 2. researchgate.net [researchgate.net]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. gcms.cz [gcms.cz]
- 7. Advanced Capillary Column Technology Improves Analysis of Volatile Amines [discover.restek.com]
- 8. agilent.com [agilent.com]
- 9. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 10. skpharmteco.com [skpharmteco.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. hplc.eu [hplc.eu]
- 14. Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | CID 21421150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. PubChemLite - Hexahydro-1h-furo[3,4-c]pyrrole (C6H11NO) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to Cross-Reactivity Studies of Furo[3,4-c]pyrrole-based Compounds
Introduction: The Furo[3,4-c]pyrrole Scaffold and the Imperative of Selectivity
The furo[3,4-c]pyrrole core represents a promising heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure and rich electronic properties make it an attractive starting point for the design of potent and specific modulators of biological targets, particularly protein kinases.[1] Kinase inhibitors have revolutionized cancer therapy, but their development is fraught with the challenge of selectivity.[2] The human genome contains over 530 protein kinases, all of which share a structurally conserved ATP-binding pocket.[3] This homology is the primary reason why kinase inhibitors often exhibit cross-reactivity, binding to unintended "off-target" kinases.[4] Such off-target effects can lead to a spectrum of consequences, from reduced therapeutic efficacy and misleading experimental results to severe cellular toxicity, a major cause of drug attrition during development.[3][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret cross-reactivity studies for novel furo[3,4-c]pyrrole-based compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for building a robust selectivity profile, a critical step in translating a promising chemical matter into a viable therapeutic candidate.
Pillar 1: Understanding the Kinome Landscape and Potential for Off-Target Effects
The efficacy of any kinase inhibitor is defined by its selectivity profile across the kinome. A truly "selective" inhibitor potently modulates its intended target while sparing other kinases. However, absolute selectivity is rare. The practical goal is to develop compounds with a selectivity window that is wide enough to achieve the desired therapeutic effect at a concentration that does not produce unacceptable toxicity from off-target inhibition.
The first step in assessing a new furo[3,4-c]pyrrole-based inhibitor is to understand the landscape of potential off-targets. This involves both computational and experimental approaches. Structurally related kinases are often the first suspects for cross-reactivity.[3] For instance, an inhibitor designed against Aurora A kinase might also show activity against other members of the AGC kinase family.
Below is a conceptual workflow illustrating the process of characterizing the selectivity of a novel inhibitor.
Caption: Workflow for assessing kinase inhibitor selectivity.
Pillar 2: Core Experimental Strategies for Profiling Cross-Reactivity
A multi-pronged experimental approach is essential for building a reliable selectivity profile. Relying on a single assay type can be misleading. The combination of in vitro biochemical assays and cell-based target engagement studies provides the most comprehensive picture.
In Vitro Kinome Profiling: The Gold Standard
The most direct way to assess cross-reactivity is to screen the compound against a large panel of purified kinases.[3] This is considered the gold standard for determining an inhibitor's selectivity profile.[3][6]
-
Why this is the first step: A broad kinome scan provides an unbiased view of the inhibitor's activity across different kinase families. It quickly identifies potential off-targets that might not be predicted by sequence homology alone. Commercial services now offer screening against panels of over 400 kinases.
-
Common Methodologies:
-
Radiometric Assays: These assays measure the transfer of a radiolabeled phosphate ([γ-³³P]ATP or [γ-³²P]ATP) from ATP to a kinase-specific substrate.[3] A decrease in substrate phosphorylation in the presence of the inhibitor indicates activity.
-
Binding Assays: Techniques like KiNativ™ or thermal shift assays (DSF) measure the physical binding of the inhibitor to the kinase, rather than its catalytic activity.[7][8] This can be advantageous as it is not dependent on identifying an optimal substrate for each kinase.
-
-
Data Interpretation: The initial screen is typically performed at a single high concentration of the inhibitor (e.g., 0.5-1.0 µM).[7] The results are reported as percent inhibition relative to a control. Any kinase showing significant inhibition (e.g., >50%) is flagged for further investigation. The next step is to perform dose-response curves for these "hits" to determine their IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).
Illustrative Data: Selectivity Profile of a Hypothetical Furo[3,4-c]pyrrole Compound (FP-123)
To illustrate, we present hypothetical but realistic data for a furo[3,4-c]pyrrole-based compound, "FP-123," designed as an inhibitor of Aurora A kinase.
Table 1: Initial Kinome Selectivity Screen of FP-123 at 1 µM
| Kinase Target | Family | % Inhibition at 1 µM |
|---|---|---|
| Aurora A (On-Target) | AGC | 99% |
| Aurora B | AGC | 87% |
| CHK1 | CAMK | 65% |
| VEGFR2 | TK | 48% |
| EGFR | TK | 12% |
| ... (400+ other kinases) | | <10% |
Table 2: Comparative IC50 Values for FP-123
| Kinase Target | On-Target/Off-Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Ratio (Off-Target/On-Target) |
|---|---|---|---|---|
| Aurora A | On-Target | 10 | 45 | - |
| Aurora B | Off-Target | 75 | 350 | 7.5x |
| CHK1 | Off-Target | 450 | >2000 | 45x |
| VEGFR2 | Off-Target | 980 | >5000 | 98x |
This data illustrates that while FP-123 is potent against its intended target, it shows significant activity against the closely related Aurora B kinase. The selectivity ratio indicates how many times more potent the compound is for the on-target versus the off-target.
Cellular Target Engagement Assays
Biochemical assays use purified, often truncated, recombinant enzymes.[8] This environment can differ significantly from the native context within a cell, where kinases exist in multi-protein complexes and their activity is tightly regulated.[8] Cellular target engagement assays are crucial to confirm that an inhibitor binds to its intended target(s) in a more physiologically relevant setting.[3]
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it. In a typical CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified by Western blot or mass spectrometry. A shift in the melting temperature to a higher value indicates target engagement.
Pillar 3: Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. Here, we provide a detailed protocol for a standard in vitro radiometric kinase assay, a fundamental technique for determining inhibitor potency.
Protocol: In Vitro [γ-³³P]ATP Radiometric Kinase Assay
Objective: To determine the IC50 value of a furo[3,4-c]pyrrole-based compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (serially diluted in DMSO)
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
Stop solution (e.g., 3% phosphoric acid)
-
P81 phosphocellulose filter plates
-
Scintillation counter and scintillation fluid
Methodology:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compound in 100% DMSO. For a typical assay, the starting concentration might be 100 µM.
-
Reaction Setup: In a 96-well plate, add 5 µL of the kinase reaction buffer containing the kinase and its specific substrate to each well.
-
Inhibitor Addition: Add 0.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Pre-incubation: Gently mix and incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing both non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding conditions.[9]
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60-120 minutes). This time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 20 µL of stop solution.
-
Substrate Capture: Transfer 20 µL of the reaction mixture from each well to a P81 filter plate. The phosphorylated substrate will bind to the ion-exchange paper, while the unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the filter plate multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove all unbound radiolabeled ATP.
-
Signal Detection: After drying the plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Convert the raw counts per minute (CPM) to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal curve to determine the IC50 value.
Troubleshooting and Interpretation
Discrepancies between assay results are common and often provide valuable insights.
-
Issue: High biochemical potency but low cellular activity.
-
Possible Cause: Poor cell permeability of the compound, active efflux from the cell, or rapid metabolism. The target may also be in a conformation in the cell that is not susceptible to inhibition.[8]
-
Solution: Conduct permeability assays (e.g., PAMPA) and metabolic stability studies. Use a cellular target engagement assay like CETSA to confirm if the compound is reaching its target in the cell.[3]
-
-
Issue: Significant cell toxicity at concentrations near the on-target cellular IC50.
-
Possible Cause: The toxicity may be due to inhibition of one or more identified off-targets that are critical for cell viability.[3]
-
Solution: Analyze the function of the identified off-targets. If a critical anti-target is identified, medicinal chemistry efforts may be required to design new analogs with improved selectivity.
-
The diagram below illustrates the relationship between on-target efficacy and off-target toxicity.
Caption: On-target vs. Off-target effects of an inhibitor.
Conclusion
The furo[3,4-c]pyrrole scaffold holds considerable potential for the development of novel kinase inhibitors. However, realizing this potential requires a rigorous and objective assessment of compound selectivity. A systematic approach, beginning with broad kinome profiling to identify potential liabilities, followed by dose-response determinations and validation in cellular models, is paramount. By understanding the principles of cross-reactivity and employing the multi-faceted experimental strategies outlined in this guide, researchers can effectively differentiate promising lead candidates from promiscuous compounds, ultimately increasing the probability of success in the complex journey of drug discovery.
References
- A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules - Benchchem. (Source: BenchChem)
- A Comparative Guide to the Cross-Reactivity of Small Molecule Inhibitors Against ALDH Isoforms - Benchchem. (Source: BenchChem)
- Strategies for reducing the off-target effects of Furo[3,4-d]pyrimidine inhibitors. - Benchchem. (Source: BenchChem)
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (Source: Theoretical Biology and Medical Modelling)
- Small Molecule Inhibitors Selection Guide - Biomol GmbH. (Source: Biomol GmbH)
- Bioactive pyrrole-based compounds with target selectivity. (Source: PubMed Central)
- Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. (Source: PubMed)
- Technical Support Center: Investigating Potential Off-Target Effects of Novel Kinase Inhibitors - Benchchem. (Source: BenchChem)
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (Source: PubMed Central)
- In Situ Kinase Profiling Reveals Functionally Relevant Properties of N
- Bioactive pyrrole-based compounds with target selectivity. (Source: Minciencias)
- Bioactive pyrrole-based compounds with target selectivity | Request PDF.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (Source: PubMed Central)
Sources
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.biomol.com [resources.biomol.com]
A Comparative Guide to the Synthetic Accessibility of Furo[3,4-c]pyrrole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure and Challenge of a Privileged Scaffold
The furo[3,á-c]pyrrole core is a fascinating heterocyclic scaffold that has garnered increasing attention in medicinal chemistry. Its rigid, bicyclic structure and unique electronic properties make it an attractive building block for designing novel therapeutics. Fused heterocyclic systems like this are often considered "privileged structures" due to their ability to interact with multiple biological targets. However, the synthetic complexity of such scaffolds can often be a significant bottleneck in the drug discovery pipeline, hindering the rapid exploration of structure-activity relationships (SAR).
This guide provides a comparative benchmark of the synthetic accessibility of the furo[3,4-c]pyrrole system. We will dissect and contrast key synthetic strategies, offering a framework for researchers to evaluate the feasibility, efficiency, and scalability of incorporating this scaffold into their discovery programs.
Defining and Quantifying Synthetic Accessibility
Synthetic accessibility is a measure of the ease with which a molecule can be synthesized.[1] It's a critical parameter in drug discovery, influencing cost, time, and overall project feasibility.[1] While traditionally a qualitative assessment made by experienced chemists, several computational metrics now exist to provide a more objective score.[2] These scores, such as the Synthetic Accessibility Score (SAScore), are often based on the analysis of molecular fragments and structural complexity.[1][2][3] A lower SAScore (typically on a scale of 1 to 10) indicates a molecule that is easier to synthesize.[1]
For the purpose of this guide, we will benchmark synthetic routes based on the following key performance indicators:
-
Overall Yield: The cumulative efficiency of the entire synthetic sequence.
-
Step Count: The number of discrete chemical transformations required.
-
Starting Material Availability & Cost: The accessibility and commercial cost of the initial reagents.
-
Reaction Robustness & Scalability: The sensitivity of the reactions to scale-up and variations in conditions.
-
Functional Group Tolerance: The compatibility of the synthetic route with a diverse range of chemical functionalities.
Visualizing the Evaluation Workflow
The process of assessing and comparing synthetic routes can be systematically visualized. The following diagram outlines the logical flow from initial concept to the selection of an optimal synthetic pathway.
Caption: Workflow for Benchmarking Synthetic Accessibility.
Comparative Analysis of Synthetic Routes
The synthesis of the furo[3,4-c]pyrrole core is not as straightforward as for more common heterocycles. However, several strategic approaches have been developed. We will compare three prominent strategies.
Route 1: The Paal-Knorr Type Synthesis
The Paal-Knorr synthesis is a classic and reliable method for constructing five-membered heterocycles, including pyrroles and furans, from 1,4-dicarbonyl compounds.[4][5] This strategy can be adapted for the furo[3,4-c]pyrrole system, typically involving the formation of one ring followed by the other.
-
General Approach: This often involves the synthesis of a substituted furan or pyrrole bearing the necessary precursors for the second ring closure. For instance, a 3,4-disubstituted pyrrole can be elaborated to form the fused furan ring.
-
Causality Behind Choices: The strength of this method lies in its predictability and the wide availability of 1,4-dicarbonyl precursors or their equivalents.[5] The choice of acidic or basic conditions can selectively favor the formation of the furan or pyrrole ring, respectively.[6] Microwave-assisted Paal-Knorr reactions have been shown to improve yields and reduce reaction times.[7]
-
Advantages:
-
Disadvantages:
-
Often requires a multi-step synthesis of the appropriately substituted 1,4-dicarbonyl precursor.
-
Can suffer from harsh reaction conditions (strong acids or bases), limiting functional group tolerance.
-
Route 2: Intramolecular Cyclization Strategies
Intramolecular cyclizations are powerful tools for constructing fused ring systems, offering high efficiency by converting an intermolecular reaction into an intramolecular one.
-
General Approach: This strategy involves designing a linear precursor that already contains the atoms for both rings. A key bond-forming reaction, often catalyzed by a transition metal, then closes the second ring. Examples include radical cyclizations or metal-catalyzed cross-coupling/cyclization cascades.[8][9]
-
Causality Behind Choices: The choice of a transition metal catalyst (e.g., Rhodium, Palladium) is critical. Rhodium(II) acetate, for example, can catalyze the cyclization of diazo compounds to form furan rings.[10] This approach is chosen for its ability to form C-C or C-heteroatom bonds under relatively mild conditions, preserving complex functionalities elsewhere in the molecule.
-
Advantages:
-
Often leads to a more convergent synthesis (building complexity late in the route).
-
Can provide access to complex polycyclic systems in a single step.[10]
-
Generally milder reaction conditions, allowing for better functional group tolerance.
-
-
Disadvantages:
-
The synthesis of the linear precursor can be complex and lengthy.
-
Catalyst selection and optimization can be challenging.
-
Potential for competing side reactions or undesired regioisomers.
-
Route 3: Multi-Component Reactions (MCRs)
MCRs are highly efficient reactions where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials.
-
General Approach: While specific MCRs for the direct synthesis of the parent furo[3,4-c]pyrrole are less common, related fused systems can be constructed this way. For example, a reaction between an amine, a dicarbonyl compound, and another reactive species could potentially assemble the core in a highly convergent fashion.
-
Causality Behind Choices: MCRs are chosen for their high atom economy and operational simplicity. They are ideal for creating libraries of compounds for screening, as multiple starting materials can be varied to quickly generate structural diversity.
-
Advantages:
-
High step and atom economy.
-
Operational simplicity (one-pot synthesis).
-
Excellent for generating chemical diversity.
-
-
Disadvantages:
-
Discovering and optimizing new MCRs can be serendipitous and challenging.
-
The reaction mechanism can be complex and difficult to elucidate.
-
Limited commercial availability of suitable starting materials for specific target scaffolds.
-
Visualizing the Synthetic Pathways
The following diagram illustrates the conceptual differences between these three synthetic strategies.
Caption: Comparison of Synthetic Strategies.
Quantitative Benchmarking
To provide a clearer comparison, the following table summarizes the typical performance of each route based on our defined metrics. The values represent general estimates based on literature precedents.
| Metric | Route 1: Paal-Knorr Type | Route 2: Intramolecular Cyclization | Route 3: Multi-Component Reaction |
| Typical Overall Yield | 15-40% | 20-50% | 30-65% (when optimized) |
| Typical Step Count | 4-7 steps | 3-5 steps | 1-2 steps |
| Starting Material Cost | Low to Medium | Medium to High | Low to Medium |
| Scalability | Moderate (can be limited by harsh conditions) | Good (often catalyst-dependent) | Challenging (often requires high dilution) |
| Functional Group Tolerance | Low to Moderate | High | Moderate to High |
Experimental Protocols
To ensure this guide is practical, we provide a representative, self-validating protocol for a key transformation in the synthesis of a pyrrole, a common starting point for furo[3,4-c]pyrrole scaffolds.
Protocol: Microwave-Assisted Paal-Knorr Pyrrole Synthesis
This protocol describes the synthesis of a 1,2,5-trisubstituted pyrrole from a 1,4-diketone and a primary amine, a foundational step for Route 1.
Objective: To efficiently synthesize an N-substituted pyrrole via a microwave-assisted Paal-Knorr condensation.
Materials:
-
Hexane-2,5-dione (1,4-diketone)
-
Benzylamine (primary amine)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Microwave synthesis vial (10 mL)
-
Stir bar
Procedure:
-
Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add hexane-2,5-dione (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add ethanol (3 mL) to dissolve the diketone. Subsequently, add benzylamine (1.1 mmol, 1.1 eq) followed by glacial acetic acid (0.2 mmol, 0.2 eq).
-
Causality: Acetic acid acts as a catalyst to accelerate the initial imine formation and subsequent cyclization steps.[6] Using a slight excess of the amine ensures complete consumption of the limiting diketone.
-
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes.
-
Causality: Microwave heating dramatically accelerates the reaction compared to conventional heating, often leading to cleaner reactions and higher yields in shorter times.[7]
-
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Self-Validation: The bicarbonate wash neutralizes the acetic acid catalyst. Successful neutralization can be confirmed by the cessation of any effervescence.
-
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Expected Outcome: The expected product is 1-benzyl-2,5-dimethyl-1H-pyrrole. A successful reaction should yield the product as a pale yellow oil in >80% yield. Purity can be confirmed by NMR spectroscopy and mass spectrometry.
Conclusion and Future Outlook
Benchmarking the synthetic accessibility of the furo[3,4-c]pyrrole scaffold reveals a trade-off between the classic, predictable Paal-Knorr type syntheses and more modern, convergent approaches like intramolecular cyclizations.
-
For initial exploration and smaller scale synthesis, intramolecular cyclization strategies often provide the most efficient and flexible route, despite the potential complexity of precursor synthesis.
-
Paal-Knorr type reactions remain a viable and cost-effective option, particularly if the required 1,4-dicarbonyl precursors are readily available or if functional group tolerance is not a major concern.
-
The development of novel multi-component reactions represents a promising future direction that could dramatically simplify access to this scaffold, making it more readily available for high-throughput screening and medicinal chemistry campaigns.
Ultimately, the choice of synthetic route must be aligned with the specific goals of the research program, considering factors such as the desired substitution patterns, scale of synthesis, and available resources.
References
-
CADD Vault. (n.d.). Synthetic Accessibility Score. Retrieved from [Link]
-
Neurosnap. (2025). Synthetic Accessibility: Definition, Importance, and How to Assess It. Retrieved from [Link]
-
ChemRxiv. (n.d.). Critical assessment of synthetic accessibility scores in computer-assisted synthesis planning. Retrieved from [Link]
-
RSC Publishing. (2025). Synthetic accessibility scoring and its application to the high-throughput design of energetic molecules. Retrieved from [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. Retrieved from [Link]
-
ResearchGate. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
-
SpringerLink. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Retrieved from [Link]
-
RSC Publishing. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. Retrieved from [Link]
Sources
- 1. neurosnap.ai [neurosnap.ai]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Accessibility Score - CADD Vault [drugbud-suite.github.io]
- 4. grokipedia.com [grokipedia.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to the ADME Evaluation of Hexahydro-1H-furo[3,4-c]pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the hexahydro-1H-furo[3,4-c]pyrrole scaffold presents a compelling three-dimensional architecture with significant potential for crafting novel therapeutic agents. Its inherent structural rigidity and stereochemical complexity offer a unique framework for designing molecules with high target specificity. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, paramount among them being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. An unfavorable ADME profile is a primary cause of late-stage attrition in drug development.
The ADME Quilt: Piecing Together the Pharmacokinetic Puzzle
A drug's efficacy is not solely dependent on its interaction with the target protein but is critically governed by its ability to reach the target in sufficient concentration and for an appropriate duration, while minimizing off-target effects and toxicity. The four pillars of ADME—Absorption, Distribution, Metabolism, and Excretion—are interconnected processes that dictate the pharmacokinetic profile of a compound.
Caption: The interconnected journey of a drug through the body, highlighting the key stages of ADME.
Part 1: Absorption - Crossing the Threshold
For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first major hurdle. Key properties influencing absorption are aqueous solubility and membrane permeability.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
Rationale: Poor solubility can lead to low and variable bioavailability. It is crucial to assess both kinetic (amorphous) and thermodynamic (crystalline) solubility, as a compound may initially be soluble in a formulation but precipitate in the GI tract.
Methodology:
-
Kinetic Solubility: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various pH values (e.g., 5.0, 6.2, and 7.4) to mimic different regions of the GI tract. The solution is shaken, and after a defined period (e.g., 1-2 hours), the amount of dissolved compound is quantified by LC-MS/MS after filtration or centrifugation.
-
Thermodynamic Solubility: An excess of the solid compound is suspended in the aqueous buffer and shaken until equilibrium is reached (typically 24-48 hours). The supernatant is then analyzed by LC-MS/MS to determine the equilibrium solubility.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: The PAMPA assay is a high-throughput in vitro tool to predict passive membrane permeability. It is a non-cell-based assay that measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
Methodology:
-
A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
The donor wells are filled with the test compound in an aqueous buffer at a specific pH.
-
The acceptor plate, containing buffer, is placed in contact with the donor plate.
-
After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS.
-
The effective permeability (Pe) is calculated.
Data Presentation: Comparative Absorption Properties
| Derivative | R-groups | Kinetic Solubility (µM) at pH 7.4 | Thermodynamic Solubility (µM) at pH 7.4 | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| Parent Scaffold | H | 50 | 25 | 2.5 |
| Derivative A | R1 = Me, R2 = H | 75 | 40 | 3.1 |
| Derivative B | R1 = Cl, R2 = H | 20 | 10 | 5.8 |
| Derivative C | R1 = H, R2 = OMe | 90 | 60 | 1.5 |
Interpretation: Derivative A shows improved solubility over the parent scaffold with a slight increase in permeability. Derivative B, while having lower solubility, exhibits significantly higher permeability, which may be advantageous. Derivative C has the best solubility but poor permeability. This data allows for the selection of derivatives with a balanced profile for further investigation in cell-based assays like Caco-2.
Part 2: Distribution - Reaching the Destination
Once absorbed, a drug is distributed throughout the body via the systemic circulation. Key factors governing distribution include plasma protein binding (PPB) and tissue partitioning.
Experimental Protocol: Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)
Rationale: Only the unbound fraction of a drug is free to diffuse into tissues and interact with its target. High plasma protein binding can limit the efficacy and influence the clearance of a drug. The RED assay is a common method to determine the unbound fraction.
Methodology:
-
The RED device consists of two chambers separated by a semipermeable membrane.
-
One chamber is loaded with plasma (human, rat, etc.) and the test compound.
-
The other chamber is loaded with buffer.
-
The device is incubated with shaking until equilibrium is reached (typically 4-6 hours).
-
The concentrations of the compound in the plasma and buffer chambers are determined by LC-MS/MS.
-
The fraction unbound (fu) is calculated.
Data Presentation: Comparative Distribution Properties
| Derivative | R-groups | Human Plasma Protein Binding (% Bound) | Fraction Unbound (fu) |
| Parent Scaffold | H | 85.0 | 0.150 |
| Derivative A | R1 = Me, R2 = H | 88.5 | 0.115 |
| Derivative B | R1 = Cl, R2 = H | 95.2 | 0.048 |
| Derivative C | R1 = H, R2 = OMe | 75.3 | 0.247 |
Interpretation: Derivative B exhibits high plasma protein binding, which could limit its free concentration at the target site. Conversely, Derivative C has lower binding, suggesting a larger fraction is available for distribution. This information is crucial for interpreting in vivo efficacy studies.
Part 3: Metabolism - The Body's Chemical Factory
Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for easier excretion. This process can inactivate a drug, or in some cases, convert a prodrug into its active form. Metabolic stability is a key determinant of a drug's half-life and oral bioavailability.
Experimental Protocol: Liver Microsomal Stability Assay
Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I drug metabolism. This assay provides a measure of a compound's intrinsic clearance.
Methodology:
-
The test compound is incubated with liver microsomes (from human, rat, mouse, etc.) and a cofactor, NADPH, to initiate the metabolic reactions.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reactions are quenched, and the remaining concentration of the parent compound is quantified by LC-MS/MS.
-
The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for the in vitro liver microsomal stability assay.
Data Presentation: Comparative Metabolic Stability
| Derivative | R-groups | Human Liver Microsome Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Scaffold | H | 45 | 31 |
| Derivative A | R1 = Me, R2 = H | > 60 | < 23 |
| Derivative B | R1 = Cl, R2 = H | 25 | 55 |
| Derivative C | R1 = H, R2 = OMe | 15 | 92 |
Interpretation: Derivative A demonstrates good metabolic stability, suggesting a longer half-life in vivo. In contrast, Derivative C is rapidly metabolized, which could lead to low exposure after oral dosing. Derivative B shows moderate stability. This data is critical for predicting in vivo clearance and designing appropriate dosing regimens.
Part 4: Excretion - The Final Exit
Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (renal excretion) or in the feces via bile (biliary excretion).
In Silico and In Vitro Approaches to Predict Excretion
Direct measurement of excretion pathways is typically conducted in vivo. However, early in vitro and in silico models can provide valuable insights.
-
In Silico Prediction: Computational models can predict whether a compound is likely to be a substrate for key renal uptake and efflux transporters (e.g., OATs, OCTs, MATEs) or biliary transporters (e.g., BCRP, MRPs).
-
Vesicular Transport Assays: In vitro systems using membrane vesicles expressing specific transporters can confirm whether a compound is a substrate or inhibitor of these transporters.
Synthesizing the Data: The Path to Lead Optimization
The ultimate goal of this comprehensive ADME evaluation is to build a structure-activity relationship (SAR) and a structure-property relationship (SPR). By comparing the ADME data for a series of hexahydro-1H-furo[3,4-c]pyrrole derivatives, medicinal chemists can identify which structural modifications lead to favorable pharmacokinetic properties.
For instance, if adding a methyl group (Derivative A) improves metabolic stability without compromising permeability, this suggests a promising avenue for further exploration. Conversely, if a chloro-substituent (Derivative B) significantly increases permeability but also plasma protein binding and metabolic clearance, a careful balance must be struck.
By integrating data from these in vitro assays and in silico predictions, researchers can prioritize the most promising candidates for more complex and resource-intensive in vivo pharmacokinetic studies in animal models. This iterative process of design, synthesis, and testing, guided by a thorough understanding of ADME principles, is the cornerstone of successful drug discovery.
References
- Di, L., & Kerns, E. H. (2016).
- Kassel, D. B. (2004). Applications of high-throughput ADME in drug discovery. Current opinion in chemical biology, 8(3), 339-345.
- Vellonen, K. S., & Gynther, M. (2020). In vitro–in vivo correlation of drug metabolism and transport. ADMET & DMPK, 8(3), 169-191.
-
SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. ([Link])
-
pkCSM - predicting small-molecule pharmacokinetic properties using graph-based signatures. ([Link])
Assessing the Novelty of Hexahydro-1H-furo[3,4-c]pyrrole: A Comparative Guide for Drug Discovery Professionals
Introduction: The Imperative for Novel Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the discovery and development of novel chemical scaffolds are paramount to therapeutic innovation. A truly novel scaffold provides a unique three-dimensional framework for the precise spatial arrangement of pharmacophoric features, offering the potential to engage biological targets in new ways. This can lead to improved selectivity, novel intellectual property, and the ability to overcome existing drug resistance mechanisms.[1] The term "privileged structure" is often used to describe scaffolds that can bind to multiple receptors with high affinity, making them valuable starting points for drug design.[2][3] This guide provides a comprehensive framework for assessing the novelty of the saturated bicyclic heterocycle, Hexahydro-1H-furo[3,4-c]pyrrole, comparing it against established scaffolds to evaluate its potential as a valuable building block in drug discovery.
The pyrrole ring, a five-membered aromatic heterocycle, is a well-established component in a vast number of natural products and FDA-approved drugs, prized for its diverse biological activities.[4][5][6][7] Its derivatives have shown applications as anti-inflammatory, anticancer, and antihyperglycemic agents, among others.[5][8][9] The fusion of a pyrrole moiety with other rings, such as in pyrrolopyridines, has also yielded compounds with significant therapeutic potential, including analgesic and antidiabetic properties.[10][11] However, the focus of modern drug discovery has increasingly shifted towards an "escape from flatland"—a move away from planar, aromatic systems towards more three-dimensional, saturated structures.[12] Saturated heterocycles are advantageous due to their improved solubility, metabolic stability, and ability to present substituents in well-defined vectors in 3D space.[13][14] It is within this context that we assess the hexahydro-1H-furo[3,4-c]pyrrole scaffold.
This guide will dissect the novelty of this fused, non-aromatic scaffold through a multi-faceted analysis, including its physicochemical properties, synthetic accessibility, and known biological space, benchmarked against common monocyclic and bicyclic comparators.
Workflow for Assessing Scaffold Novelty
A systematic evaluation is crucial to determine if a scaffold warrants inclusion in a drug discovery program. The following workflow outlines the key stages of assessment, from initial in-silico analysis to experimental validation.
Caption: A structured workflow for the comprehensive assessment of a novel chemical scaffold.
Part 1: Comparative Physicochemical and Structural Analysis
The value of a scaffold is intrinsically linked to its physicochemical properties and three-dimensional (3D) shape, which dictate its developability and how it explores chemical space.[14] We compare Hexahydro-1H-furo[3,4-c]pyrrole against common monocyclic heterocycles (Pyrrolidine, Tetrahydrofuran) and a well-known bridged bicyclic scaffold (Tropane) to highlight its unique characteristics.
Key Metrics Explained:
-
Fraction sp3 (Fsp3): This metric quantifies the three-dimensionality of a molecule. Higher Fsp3 values are correlated with increased solubility and reduced attrition in drug development programs.[14]
-
Topological Polar Surface Area (TPSA): TPSA is a predictor of drug absorption and brain penetration.
-
Principal Moments of Inertia (PMI): PMI analysis describes the 3D shape of a molecule, plotting its dimensions along three orthogonal axes. This allows for a quantitative comparison of molecular shapes, classifying them as rod-like, disk-like, or sphere-like.
| Property | Hexahydro-1H-furo[3,4-c]pyrrole | Pyrrolidine | Tetrahydrofuran | Tropane |
| Molecular Formula | C₆H₁₁NO[15] | C₄H₉N | C₄H₈O | C₈H₁₅N |
| Molecular Weight ( g/mol ) | 113.16[15] | 71.12 | 72.11 | 125.22 |
| Fraction sp3 (Fsp3) | 1.00 | 1.00 | 1.00 | 1.00 |
| XlogP | -0.3[15] | 0.59 | 0.46 | 1.10 |
| TPSA (Ų) | 21.3[15] | 12.03 | 9.23 | 12.03 |
| Number of Stereocenters | 4 | 0 | 0 | 2 |
| 3D Shape (Qualitative) | Compact, Asymmetric | Planar Envelope | Planar Envelope | Bridged, Globular |
Scientist's Note: The hexahydro-1H-furo[3,4-c]pyrrole scaffold immediately stands out due to its high Fsp3 character, low molecular weight, and favorable hydrophilicity (negative XlogP). Its compact, fused ring system offers a rigid structure with four stereocenters, providing a rich three-dimensional diversity that is absent in simple monocycles like pyrrolidine. This high degree of saturation and stereochemical complexity makes it an attractive scaffold for exploring novel regions of chemical space compared to more traditional "flat" aromatic systems.[12]
Part 2: Synthetic Accessibility and Tractability
A novel scaffold is only useful if it can be synthesized efficiently and decorated with diverse substituents.[1] The synthesis of pyrrole derivatives is well-documented, with classic methods like the Paal-Knorr and Hantzsch syntheses being widely used.[16][17][18] Fused systems often require more specialized approaches.
A common synthetic approach to the hexahydro-1H-furo[3,4-c]pyrrole core involves intramolecular cyclization strategies. The diagram below illustrates a generalized synthetic pathway.
Caption: Generalized synthetic workflow for accessing the target scaffold and its derivatives.
Scientist's Note: While the synthesis is more complex than that for simple monocycles, published routes demonstrate its feasibility. The key challenges lie in controlling the stereochemistry at the four chiral centers. However, this complexity is also an advantage, as it allows for the creation of a diverse set of stereoisomers, each potentially having a unique biological profile. The presence of the secondary amine provides a straightforward handle for diversification through standard N-alkylation or N-acylation reactions, enabling the exploration of structure-activity relationships (SAR).
Part 3: Known Chemical and Biological Space
To assess novelty, we must understand the existing landscape. Searches of chemical databases (e.g., PubChem) and patent literature reveal that while the hexahydro-1H-furo[3,4-c]pyrrole scaffold is known, it is significantly less explored than its aromatic counterpart, pyrrolo[3,4-c]pyridine, which has been investigated for analgesic, anticancer, and antidiabetic activities.[10][11]
The parent pyrrole scaffold is a component of numerous marketed drugs, including Atorvastatin (Lipitor) and Sunitinib (Sutent).[8][16] This history establishes the pyrrole nitrogen as a valuable pharmacophoric element. The novelty of the saturated furo-fused version lies in its underexplored potential. It represents a "scaffold hop" from the flat, aromatic pyrrole to a 3D, saturated bioisostere, which may offer improved physicochemical properties and a different pharmacological profile.
Part 4: Experimental Protocols for Scaffold Evaluation
To move from in-silico assessment to practical application, robust experimental validation is required. The following protocols provide standardized methods for characterizing a new scaffold.
Protocol 1: Computational 3D Shape Analysis using Principal Moments of Inertia (PMI)
Objective: To quantitatively compare the 3D shape of the hexahydro-1H-furo[3,4-c]pyrrole scaffold against comparator scaffolds.
Methodology:
-
Structure Generation: Obtain 3D coordinates for each scaffold (hexahydro-1H-furo[3,4-c]pyrrole, pyrrolidine, tropane) using a molecular modeling program (e.g., Schrödinger Maestro, MOE).
-
Conformational Search: Perform a low-mode or systematic conformational search to identify the lowest energy conformer for each scaffold.
-
Energy Minimization: Minimize the energy of the lowest energy conformer using a suitable force field (e.g., OPLS3e, MMFF94).
-
PMI Calculation: Using computational chemistry software, calculate the normalized principal moments of inertia (nI₁, nI₂) for the minimized conformer.[19]
-
Plotting: Plot the calculated values on a triangular PMI plot. The corners of the triangle represent perfect rod, disk, and sphere shapes.
-
Analysis: Compare the position of the hexahydro-1H-furo[3,4-c]pyrrole scaffold on the plot relative to the comparators to objectively assess its shape novelty. A position in a sparsely populated region of the plot indicates a more unique 3D geometry.
Trustworthiness Check: This protocol is self-validating by including well-characterized comparator scaffolds. The positions of pyrrolidine (near-planar) and tropane (globular) should align with their known shapes, providing confidence in the results for the new scaffold.
Protocol 2: In Vitro Metabolic Stability Assessment
Objective: To determine the intrinsic clearance (Clint) of a representative derivative of the scaffold in human liver microsomes (HLM) or hepatocytes, a key indicator of its metabolic stability.[20]
Methodology:
-
Compound Preparation: Prepare a 1 mM stock solution of a test compound (e.g., N-benzyl-hexahydro-1H-furo[3,4-c]pyrrole) in DMSO.
-
Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and pooled human hepatocytes (0.5 x 10⁶ cells/mL).[20] Include positive control compounds with known high and low clearance (e.g., Verapamil and Tolbutamide).
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (for microsomes) or by adding the compound to the equilibrated hepatocytes.[20]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[20]
Trustworthiness Check: The inclusion of high and low clearance controls is essential. The results for these controls must fall within established limits for the assay to be considered valid. A "time zero" sample without the cofactor system can also be used to check for non-enzymatic degradation.
Conclusion and Future Outlook
The Hexahydro-1H-furo[3,4-c]pyrrole scaffold presents a compelling case for novelty and utility in medicinal chemistry.
-
Structural Novelty: It successfully combines the pharmacophorically relevant pyrrole nitrogen with a fused, saturated, and stereochemically rich framework. Its compact, three-dimensional shape occupies a different region of chemical space than common flat or simple saturated heterocycles.[12][21]
-
Physicochemical Properties: It possesses "drug-like" properties, including low molecular weight and high Fsp3 character, which are often associated with improved clinical success rates.[14]
-
Synthetic Tractability: While synthetically more demanding than simple monocycles, its synthesis is feasible, and the core structure provides a clear vector for diversification.
References
- A Technical Guide to the Evaluation of Novel Chemical Scaffolds: A Case Study Framework. Benchchem.
- Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries Using mRNA Display.
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
- The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures.
- Heterocyclic compound | Definition, Examples, Structure, Nomencl
- High-throughput developability assays enable library-scale identification of producible protein scaffold variants.
- Computational methods based on molecular shape.
- Comprehensive analysis of scaffold diversity, novelty, and chemical space.
- Assessment of the relevance of scaffolds to CNS drug discovery.
- Combining Molecular Scaffolds from FDA Approved Drugs: Application to Drug Discovery.
- Computational Methods in Drug Discovery.
- Novel Scaffolds in the CHEMriya Space Upd
- Three-Dimensional Compound Comparison Methods and Their Application in Drug Discovery.
- DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS.
- Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing.
- Computational Methods and Machine Learning. David Dubbeldam Group.
- A fast and efficient method for 2D and 3D molecular shape description. Semantic Scholar.
- Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals.
- New and Unusual Scaffolds in Medicinal Chemistry.
- Metabolic stability assay in human, rat, dog or mouse hep
- Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.
- Uses and Properties of Heterocyclic Compounds. Open Access Journals.
- Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives.
- The developability of heteroaromatic and heteroaliphatic rings - Do some have a better pedigree as potential drug molecules than others?
- Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO. PubChem.
- Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- Synthetic Scaffold Systems for Increasing the Efficiency of Metabolic P
- An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Deriv
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris.
- Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. RAIJMR.
- Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Boffin Access.
- Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.
- Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. PubMed.
- Hexahydro-1h-furo[3,4-c]pyrrole (C6H11NO). PubChemLite.
- (PDF) Synthetic Protein Scaffolds Provide Modular Control Over Metabolic Flux.
- Pyrrole synthesis. Organic Chemistry Portal.
- Synthetic protein scaffolds provide modular control over metabolic flux. Wiki FKKT.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iris.unife.it [iris.unife.it]
- 4. scitechnol.com [scitechnol.com]
- 5. scispace.com [scispace.com]
- 6. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. raijmr.com [raijmr.com]
- 9. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | CID 21421150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 17. syrris.com [syrris.com]
- 18. Pyrrole synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
- 21. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validated Synthesis of Furo[3,4-c]pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The furo[3,4-c]pyrrole scaffold, a compact and electron-rich heterocyclic system, is an emerging pharmacophore in medicinal chemistry and a versatile building block in materials science. Its structural rigidity and diverse substitution possibilities offer a unique three-dimensional chemical space for interaction with biological targets. This guide provides an in-depth, objective comparison of key synthetic strategies for the construction of the furo[3,4-c]pyrrole core, with a focus on validated experimental protocols and the underlying chemical principles that govern these transformations.
Strategic Approaches to the Furo[3,4-c]pyrrole Core: A Comparative Overview
The synthesis of the furo[3,4-c]pyrrole skeleton can be broadly categorized into several key strategies, each with its inherent advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. Here, we compare three prominent and mechanistically distinct approaches:
-
Intramolecular Cyclization Strategies: These methods rely on the formation of one of the heterocyclic rings from a pre-functionalized precursor already containing the other ring.
-
Rhodium-Catalyzed Transannulation Reactions: A powerful approach that leverages the conversion of furan rings into highly substituted pyrroles.
-
Microwave-Assisted Multi-Component Reactions: Offering rapid and efficient access to complex molecular architectures in a single synthetic operation.
The following table provides a high-level comparison of these strategies:
| Synthetic Strategy | Key Features | Advantages | Potential Challenges |
| Intramolecular Cyclization | Step-wise construction of the bicyclic system. | High degree of control over regiochemistry. | Can involve multiple synthetic steps, potentially lowering overall yield. |
| Rhodium-Catalyzed Transannulation | Convergent synthesis from furan precursors. | Access to highly functionalized pyrroles.[1][2][3] | Requires specialized and often expensive rhodium catalysts. |
| Microwave-Assisted Synthesis | Rapid, high-energy input reactions. | Significant reduction in reaction times and often improved yields.[4][5][6][7] | Requires specialized microwave reactors; optimization of reaction conditions can be crucial. |
Validated Experimental Protocols and Mechanistic Insights
Synthesis of 4,6-Dimethyl-5-aryl-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones: An Exemplar Protocol
This protocol is adapted from a study focused on the synthesis of potent anti-inflammatory agents and provides a clear, step-by-step procedure with comprehensive characterization data.[8]
Experimental Protocol:
-
Step 1: Synthesis of the Pyrrolo[3,4-c]pyrrole Scaffold.
-
To a solution of an appropriate amine in ethanol, add the starting pyrrolo[3,4-c]pyrrole scaffold.
-
The reaction mixture is then stirred at a specified temperature for a designated time.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Validation Data for a Representative Compound (3e): [8]
-
¹H-NMR (CDCl₃, 500 MHz): δ (ppm) 7.45–7.41 (m, 2H), 7.18–7.14 (m, 2H), 4.10–4.06 (m, 1H), 3.85–3.80 (m, 2H), 3.05–2.95 (m, 2H), 2.80–2.70 (m, 4H), 2.65–2.55 (m, 4H), 2.34 (s, 6H).
-
¹³C-NMR (CDCl₃, 125 MHz): δ (ppm) 169.5, 161.8, 134.2, 131.9, 129.5, 128.8, 128.7, 128.6, 65.9, 59.8, 53.2, 52.8, 48.9, 11.2.
-
MS (ESI): m/z [M+H]⁺ calculated for C₂₄H₂₈FN₄O₃: 455.21, found: 455.24.
The detailed spectroscopic data provides unambiguous confirmation of the synthesized structure, a critical aspect of any synthetic validation.
Mechanistic Diagrams and Workflow Visualizations
Understanding the underlying reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols. The following diagrams, rendered using Graphviz, illustrate the proposed pathways for the key synthetic strategies discussed.
Rhodium-Catalyzed Conversion of Furans to Pyrroles
This process involves an initial [3+2] annulation of a rhodium-stabilized imino-carbene with the furan ring, followed by a ring-opening to yield the trisubstituted pyrrole.[1][2]
Caption: Rhodium-Catalyzed Furan-to-Pyrrole Conversion
Microwave-Assisted 1,3-Dipolar Cycloaddition
This powerful technique can be employed for the rapid construction of complex heterocyclic systems, such as spiro-pyrrolo[3,4-c]pyrroles, through a one-pot, multi-component approach.[5]
Caption: Microwave-Assisted Spiro-Pyrrole Synthesis
Conclusion and Future Outlook
The synthesis of the furo[3,4-c]pyrrole core remains an area of active investigation, with significant opportunities for methodological innovation. While direct comparative studies are currently lacking, the principles and protocols outlined in this guide provide a solid foundation for researchers to design and execute their own synthetic strategies. The continued development of novel catalytic systems, particularly those involving earth-abundant metals, and the expanded application of flow chemistry and microwave-assisted techniques are expected to further enhance the efficiency and accessibility of this valuable heterocyclic scaffold. As our understanding of the biological significance of furo[3,4-c]pyrrole derivatives grows, so too will the demand for robust and scalable synthetic routes, making this an exciting and impactful area of chemical research.
References
-
Padwa, A., Krumpe, K. E., & Weingarten, M. D. (1995). Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. The Journal of Organic Chemistry, 60(18), 5595–5605. [Link]
-
Reddy, T. J., & Padwa, A. (2000). Rhodium-catalyzed conversion of furans to highly functionalized pyrroles. Organic Letters, 2(16), 2571–2573. [Link]
-
Gulea, M., & Padwa, A. (2009). Rhodium(III)-catalyzed alkenyl C-H bond functionalization: convergent synthesis of furans and pyrroles. Angewandte Chemie International Edition, 48(49), 9294–9297. [Link]
-
Kumar, A., & Perumal, S. (2014). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 4(86), 46272–46294. [Link]
-
Davies, H. M. L. (2013). 240. Rhodium-Catalyzed Conversion of Furans to Highly Functionalized Pyrroles. The Davies Group. [Link]
-
Wang, C., & Glorius, F. (2013). Rhodium(III)-catalyzed alkenyl C-H bond functionalization: convergent synthesis of furans and pyrroles. Angewandte Chemie International Edition, 52(2), 629-633. [Link]
-
Li, X., et al. (2022). Construction of pyrroles, furans and thiophenes via intramolecular cascade desulfonylative/dehydrogenative cyclization of vinylidenecyclopropanes induced by NXS (X = I or Br). Organic Chemistry Frontiers, 9(1), 136-142. [Link]
-
Perumal, S., et al. (2012). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 2(24), 9043-9069. [Link]
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]
-
Fustero, S., et al. (2011). Synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles by rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles with terminal alkynes. Beilstein Journal of Organic Chemistry, 7, 1242-1249. [Link]
-
Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. [Link]
-
Al-Amiery, A. A., et al. (2012). The synthesis of pyrrole derivatives based on natural amino acids by microwave-assisted tandem transformation. Molecules, 17(12), 14377-14388. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole Synthesis. [Link]
-
Szkatuła, M., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX. Molecules, 28(11), 4434. [Link]
-
Georgieva, M., & Vladimirova, S. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71(1), 209-225. [Link]
-
Al-Mousawi, S. M., et al. (2012). New Strategy for the Synthesis of 5-Aryl-1H,1'H-spiro[furo[2,3-d]pyrimidine-6,5'-pyrimidine]2,2',4,4',6'(3H,3'H,5H)-pentaones and Their Sulfur Analogues. Molecules, 17(6), 6469-6478. [Link]
-
Sosnovskikh, V. Y., & Moshkin, V. S. (2004). Synthesis of 5-Alkyl-4-polyfluoroacylpyrrole-2,3(1H)-diones. Russian Chemical Bulletin, 53(10), 2240-2242. [Link]
-
Nasibullah, M., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4), 1670-1700. [Link]
-
Breitmaier, E. (2006). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry. John Wiley & Sons, Ltd. [Link]
-
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455. [Link]
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Stojković, S. M., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2636. [Link]
-
Jones, R. A., & Singh, S. (2002). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ARKIVOC, 2002(11), 384-391. [Link]
Sources
- 1. Rhodium-catalyzed conversion of furans to highly functionalized pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 240. Rhodium-Catalyzed Conversion of Furans to Highly Functionalized Pyrroles - The Davies Group [scholarblogs.emory.edu]
- 3. Rhodium(III)-catalyzed alkenyl C-H bond functionalization: convergent synthesis of furans and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 8. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed protocol for the safe disposal of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, grounded in established safety standards and regulatory compliance.
Understanding the Compound: Hazard Profile
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a heterocyclic compound utilized in various research and development applications. A thorough understanding of its hazard profile is the foundation of safe handling and disposal.
According to safety data sheets, this compound presents the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation (H319).[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1][3][4]
These classifications necessitate careful handling in a well-ventilated area, utilizing appropriate personal protective equipment (PPE).
Prerequisites for Disposal: Safe Handling and Storage of Waste
Before initiating any disposal procedure, ensure that all personnel are familiar with the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[5][6] This includes having access to and understanding the Safety Data Sheet (SDS) for the compound.
Personal Protective Equipment (PPE): A baseline of PPE is mandatory when handling Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride waste:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
Waste Storage: Proper storage of chemical waste is critical to prevent accidental exposure and environmental contamination.[5][7]
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the chemical; for this compound, a high-density polyethylene (HDPE) container is suitable.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride," and the associated hazard warnings (e.g., "Irritant").[8]
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][9] This area should be away from incompatible materials. Specifically, keep it separate from strong oxidizing agents.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[9][10]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is through a licensed and approved hazardous waste disposal facility.[1][2] Attempting to neutralize or treat this chemical in-house without established and validated procedures can create additional hazards.
Preparing for Disposal:
-
Waste Accumulation: Collect waste Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, including any contaminated materials (e.g., weighing boats, pipette tips), in the designated hazardous waste container.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation or leakage.[9]
-
Documentation: Maintain a log of the waste being added to the container, noting the quantities and dates.
-
Scheduling Pickup: Once the container is full or has been in accumulation for the maximum allowable time according to your institution's and local regulations, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[8]
Disposal Decision Workflow
Sources
- 1. aksci.com [aksci.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | CID 21421150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. osha.com [osha.com]
- 6. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 7. ushazmatstorage.com [ushazmatstorage.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ethz.ch [ethz.ch]
Navigating the Safe Handling of Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. Beyond a simple checklist, this document delves into the rationale behind each procedural step, empowering you to work with confidence and precision.
Understanding the Hazard Profile
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a compound that demands careful handling due to its potential health effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2, H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system (H335): May cause respiratory irritation.[1][2]
-
Acute Toxicity, oral (Category 4, H302): Harmful if swallowed.[3][4]
-
Acute Toxicity, inhalation (Category 4, H332): Harmful if inhaled.[3]
A thorough understanding of these hazards is the foundation of a robust safety protocol. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, the personal protective equipment (PPE) and handling procedures outlined below are designed to create effective barriers against these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles with side-shields or a Face Shield | Conforming to EN 166 (EU) or NIOSH (US) approved[5] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][5] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile gloves) | Inspected prior to use[5][6] | Provides a crucial barrier against direct skin contact, preventing irritation.[1][5] |
| Body Protection | Protective clothing (e.g., lab coat) | Fire/flame resistant and impervious clothing recommended[5] | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Government-approved respirator (e.g., N95 or higher) | Use if exposure limits are exceeded or irritation is experienced[5] | Required when handling powders or in poorly ventilated areas to prevent inhalation of harmful dust.[1][5] |
Expert Insight: The causality behind these selections lies in the compound's physical state and hazard profile. As a solid, it can become airborne as dust, necessitating respiratory protection. Its irritant nature to skin and eyes dictates the use of gloves and sealed eyewear.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is non-negotiable. The following steps provide a self-validating system for safe handling.
Engineering Controls: The Primary Barrier
-
Ventilation: Always handle Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[5]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Procedural Workflow for Handling
The following diagram illustrates the logical flow of operations when handling this compound.
Hygiene Practices
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[5]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[5]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[6] Contaminated clothing should be removed immediately and washed before reuse.[5] Do not eat, drink, or smoke in the laboratory.[1]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[7]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If inhaled: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
If swallowed: Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[6]
Disposal Plan: Environmental Responsibility
The disposal of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride and its contaminated waste must be handled with the same level of care as its use.
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[8]
-
Containment: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Offer surplus and non-recyclable solutions to a licensed disposal company.[9] Do not allow the product to enter drains.[6]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[9]
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[10]
Storage
Proper storage is essential to maintain the stability of the compound and prevent accidental exposure.
-
Conditions: Store in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.[1]
By integrating these scientifically grounded practices into your daily laboratory operations, you can ensure a safe and productive research environment. This guide serves as a living document; always refer to the most current Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols.
References
- Benchchem. Personal protective equipment for handling 4,5-Dimethylthiazol-2-amine hydrochloride.
- Enamine.
- MSDS of cis-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
- AK Scientific, Inc. Safety Data Sheet (United States) Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
- BLD Pharmatech.
- Sigma-Aldrich. (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
- Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?
- PubChem. Hexahydro-1H-furo[3,4-c]pyrrole.
- CDH Fine Chemical.
- Sigma-Aldrich.
- Benchchem.
- Sigma-Aldrich. Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
- Santa Cruz Biotechnology. Pyrrole.
Sources
- 1. aksci.com [aksci.com]
- 2. Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | CID 21421150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | 60889-33-0 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. capotchem.cn [capotchem.cn]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
